4-Bromo-5-(difluoromethyl)-1H-pyrazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
4-bromo-5-(difluoromethyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrF2N2/c5-2-1-8-9-3(2)4(6)7/h1,4H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYWVZDJOQXJHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1Br)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1451392-65-6 | |
| Record name | 4-bromo-5-(difluoromethyl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 4-Bromo-5-(difluoromethyl)-1H-pyrazole: Properties, Synthesis, and Applications in Chemical Research
Introduction: The Strategic Value of a Fluorinated Pyrazole Building Block
In the landscape of modern drug discovery and agrochemical development, the pyrazole nucleus is recognized as a privileged scaffold—a core molecular framework that consistently appears in biologically active compounds.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in various biological interactions have cemented its role in numerous approved therapeutics.[2] Within this important class of heterocycles, 4-Bromo-5-(difluoromethyl)-1H-pyrazole (CAS No. 1451392-65-6) emerges as a particularly strategic building block for synthetic and medicinal chemists.
This technical guide provides an in-depth analysis of this compound, focusing on its chemical properties, synthetic utility, and potential applications. The molecule's design is inherently advantageous for library synthesis and lead optimization. The bromine atom at the 4-position serves as a versatile synthetic handle, readily participating in a wide array of transition-metal-catalyzed cross-coupling reactions.[3] This allows for the systematic introduction of diverse molecular fragments. Concurrently, the 5-(difluoromethyl) group acts as a crucial modulator of physicochemical properties. As a bioisostere of hydroxyl or thiol groups, the CHF₂ moiety can enhance metabolic stability, improve lipophilicity, and favorably influence binding interactions with target proteins, making it a highly sought-after feature in modern medicinal chemistry.
This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into leveraging this potent chemical intermediate.
Physicochemical and Spectroscopic Profile
The fundamental properties of this compound are summarized below. While comprehensive experimental data for niche research chemicals are often not publicly available, the following tables consolidate known identifiers and expected spectroscopic characteristics based on its structure and data from analogous compounds.
Table 1: Core Chemical Properties and Identifiers
| Property | Value | Source |
| CAS Number | 1451392-65-6 | [4][5][6] |
| Molecular Formula | C₄H₃BrF₂N₂ | [4] |
| Molecular Weight | 196.98 g/mol | [4][5] |
| Purity (Typical) | ≥95-98% | [4][5] |
| Appearance | Off-white to light yellow solid (Typical) | N/A |
| Melting Point | Not reported. Expected to be a solid at room temperature. | N/A |
| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). | N/A |
Table 2: Expected Spectroscopic Data
| Technique | Expected Characteristics |
| ¹H NMR | - N-H Proton: A broad singlet, typically downfield (>10 ppm), exchangeable with D₂O. - C-H Proton (Pyrazole Ring): A singlet in the aromatic region (approx. 7.5-8.5 ppm). - CHF₂ Proton: A triplet (due to coupling with two ¹⁹F nuclei) in the region of 6.5-7.5 ppm, with a characteristic J-coupling constant (~50-60 Hz). |
| ¹³C NMR | - C4 (C-Br): Signal significantly shifted by bromine, approx. 90-100 ppm. - C3 & C5: Aromatic carbons, with C5 deshielded by the CHF₂ group. - CHF₂: A triplet signal due to C-F coupling. |
| ¹⁹F NMR | - A doublet signal (due to coupling with the ¹H nucleus of the CHF₂ group). |
| Mass Spec (MS) | - [M]+ & [M+2]+: Characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity separated by 2 m/z units. |
| Infrared (IR) | - N-H Stretch: Broad band around 3100-3300 cm⁻¹. - C-H Stretch (Aromatic): Around 3000-3100 cm⁻¹. - C-F Stretch: Strong absorptions in the 1000-1100 cm⁻¹ region. |
Synthesis and Purification
While specific proprietary syntheses may vary, a plausible and robust pathway to this compound can be devised from fundamental principles of pyrazole synthesis. The most common approach involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent, followed by selective bromination.
Proposed Retrosynthetic Pathway
The synthesis logically proceeds by forming the pyrazole ring first and then introducing the bromine atom, as direct construction of the brominated, fluorinated precursor can be challenging.
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. CAS 1451392-65-6 | this compound - Synblock [synblock.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. arctomsci.com [arctomsci.com]
An In-Depth Technical Guide to the Synthesis of 4-Bromo-5-(difluoromethyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a viable and scientifically grounded synthetic pathway for 4-bromo-5-(difluoromethyl)-1H-pyrazole, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process commencing with the cyclocondensation of ethyl 4,4-difluoroacetoacetate with hydrazine to form the key intermediate, 5-(difluoromethyl)-1H-pyrazole, followed by a regioselective bromination at the C4 position. This guide delves into the mechanistic underpinnings of each step, offers detailed experimental protocols, and discusses potential challenges and optimization strategies, thereby serving as a valuable resource for researchers engaged in the synthesis of novel fluorinated pyrazole derivatives.
Introduction: The Significance of Fluorinated Pyrazoles
The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. Fluorinated pyrazoles, in particular, are a privileged scaffold in medicinal chemistry, constituting the core of numerous pharmaceuticals and agrochemicals.[1] The unique electronic properties of the difluoromethyl group (CHF2) make it a valuable bioisostere for hydroxyl, thiol, and other functional groups, capable of participating in hydrogen bonding and modulating the acidity of adjacent protons. The target molecule, this compound, serves as a versatile building block for the synthesis of more complex derivatives through cross-coupling reactions at the bromine-substituted position.
Proposed Synthetic Pathway: A Two-Step Approach
The synthesis of this compound can be efficiently achieved through a two-step sequence:
-
Step 1: Synthesis of 5-(difluoromethyl)-1H-pyrazole via cyclocondensation of ethyl 4,4-difluoroacetoacetate with hydrazine.
-
Step 2: Regioselective Bromination of 5-(difluoromethyl)-1H-pyrazole at the C4 position.
This pathway is strategically designed to first construct the core pyrazole ring with the desired difluoromethyl substituent and then introduce the bromine atom at the electronically favored position.
Figure 1: Proposed two-step synthesis pathway for this compound.
Step 1: Synthesis of the Key Intermediate: 5-(difluoromethyl)-1H-pyrazole
The cornerstone of this synthesis is the construction of the pyrazole ring through the cyclocondensation of a β-ketoester, ethyl 4,4-difluoroacetoacetate, with hydrazine. This is a classic Knorr pyrazole synthesis.
Reaction Mechanism and Regioselectivity
The reaction of the unsymmetrical 1,3-dicarbonyl compound, ethyl 4,4-difluoroacetoacetate, with hydrazine can theoretically lead to two regioisomers: 3-(difluoromethyl)-1H-pyrazol-5-one and 5-(difluoromethyl)-1H-pyrazol-3-one. The initial nucleophilic attack of a hydrazine nitrogen can occur at either the ketone or the ester carbonyl group. Generally, the ketone carbonyl is more electrophilic and thus more susceptible to nucleophilic attack.
The subsequent cyclization and dehydration lead to the formation of the pyrazole ring. The regioselectivity of this reaction is influenced by the reaction conditions, particularly the pH.[2] Under acidic conditions, the reaction is often directed towards the formation of the isomer where the more reactive ketone has reacted with the substituted nitrogen of a substituted hydrazine. However, with unsubstituted hydrazine, a mixture of regioisomers is possible. For the synthesis of the desired 5-(difluoromethyl)-1H-pyrazole, careful control of the reaction conditions is crucial.
Figure 2: Simplified mechanism of the cyclocondensation reaction.
Experimental Protocol: Synthesis of 5-(difluoromethyl)-1H-pyrazole
Materials:
-
Ethyl 4,4-difluoroacetoacetate
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid
-
Sodium bicarbonate
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 4,4-difluoroacetoacetate (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain 5-(difluoromethyl)-1H-pyrazole.
Table 1: Summary of Reaction Parameters for Step 1
| Parameter | Value |
| Reactants | Ethyl 4,4-difluoroacetoacetate, Hydrazine hydrate |
| Solvent | Ethanol |
| Catalyst | Glacial acetic acid |
| Temperature | Reflux |
| Typical Yield | 60-75% (after purification) |
Step 2: Regioselective Bromination
The second step involves the electrophilic bromination of the synthesized 5-(difluoromethyl)-1H-pyrazole. The pyrazole ring is an electron-rich aromatic system, and electrophilic substitution typically occurs at the C4 position, which is the most nucleophilic. The presence of the electron-withdrawing difluoromethyl group at the C5 position further deactivates the ring towards electrophilic attack but reinforces the directing effect to the C4 position.
Choice of Brominating Agent
Several brominating agents can be employed for this transformation. N-Bromosuccinimide (NBS) is a mild and highly selective reagent for the bromination of electron-rich heterocycles and is a preferred choice to minimize side reactions.[3] Elemental bromine (Br2) can also be used, but it is more reactive and may require more careful control of the reaction conditions to avoid over-bromination.
Experimental Protocol: Synthesis of this compound
Materials:
-
5-(difluoromethyl)-1H-pyrazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Saturated aqueous sodium thiosulfate solution
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 5-(difluoromethyl)-1H-pyrazole (1.0 eq) in acetonitrile in a round-bottom flask protected from light.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1.05 eq) portion-wise to the cooled solution, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford this compound.
Table 2: Summary of Reaction Parameters for Step 2
| Parameter | Value |
| Reactant | 5-(difluoromethyl)-1H-pyrazole |
| Brominating Agent | N-Bromosuccinimide (NBS) |
| Solvent | Acetonitrile |
| Temperature | 0 °C to room temperature |
| Typical Yield | 80-90% (after purification) |
Characterization and Quality Control
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are essential to confirm the structure and the position of the substituents. The 1H NMR spectrum should show a characteristic singlet for the C3-H proton. The 19F NMR will confirm the presence of the CHF2 group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Conclusion
The synthesis of this compound presented in this guide offers a reliable and efficient route for obtaining this valuable fluorinated building block. The two-step pathway, involving a classical Knorr pyrazole synthesis followed by a regioselective bromination, is based on well-established chemical principles and utilizes readily available starting materials. By providing detailed experimental protocols and discussing the underlying reaction mechanisms, this guide aims to empower researchers in the field of medicinal and materials chemistry to access this and other related fluorinated pyrazole derivatives for their research and development endeavors.
References
- Bonacorso, H. G., et al. (2017). Synthesis of 4-bromo-5-(trifluoromethyl)-1-phenyl-1H-pyrazoles. Journal of Heterocyclic Chemistry, 54(5), 2843-2851.
- Alberola, A., et al. (1998). β-Aminoenones in the regioselective synthesis of 1,3,5-trialkylpyrazoles. The influence of the substituents in the mechanism and the regioselectivity of the reaction. Journal of the Chemical Society, Perkin Transactions 1, (23), 4061-4066.
- Ohtsuka, Y., et al. (2012). Syntheses of 2-(trifluoromethyl)-1,3-dicarbonyl compounds through direct trifluoromethylation with CF3I and their application to fluorinated pyrazoles syntheses. Tetrahedron, 68(12), 2636-2649.
- De Angelis, F., et al. (2010). New Synthesis of Fluorinated Pyrazoles. Organic Letters, 12(20), 4584-4587.
- US Patent 5,093,347. (1992).
- Sweeney, J. B., & Cantrill, A. A. (2014).
- Molteni, G., et al. (2022). Copper(I)-Catalysed Reaction of Hydrazonyl Chlorides with Homopropargylic Alcohols: Regioselective Synthesis of 5-Substituted Pyrazoles. Synthesis, 54(23), 5133-5140.
- Tejedor, D., et al. (2013). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. E-Journal of Chemistry, 10(2), 237-243.
- Kavčič, R., & Stanovnik, B. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 27(15), 4764.
- Muzalevskiy, V. M., et al. (2020). Regioselective Synthesis of Functionalized 3- or 5-Fluoroalkyl Isoxazoles and Pyrazoles from Fluoroalkyl Ynones and Binucleophiles. The Journal of Organic Chemistry, 85(24), 16098-16113.
- Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670-1715.
Sources
The Strategic Utility of 4-Bromo-5-(difluoromethyl)-1H-pyrazole in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique electronic properties and versatile substitution patterns have led to its incorporation into a multitude of approved therapeutic agents.[1][2] Pyrazole-containing drugs have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-infective properties.[1] The strategic functionalization of the pyrazole ring is paramount in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide focuses on a particularly valuable, fluorinated building block: 4-Bromo-5-(difluoromethyl)-1H-pyrazole.
Core Compound Identification: this compound
CAS Number: 1451392-65-6[3][4]
This compound has emerged as a significant intermediate in the synthesis of complex molecular architectures, particularly in the realm of targeted therapies. The presence of a bromine atom at the 4-position provides a versatile handle for a variety of cross-coupling reactions, while the difluoromethyl group at the 5-position can significantly influence the compound's metabolic stability, lipophilicity, and binding interactions with biological targets.
Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 1451392-65-6 | [3][4] |
| Molecular Formula | C₄H₃BrF₂N₂ | [5] |
| Molecular Weight | 196.98 g/mol | [5] |
| Appearance | Typically an off-white to white solid | Inferred from similar compounds |
| Purity | Commercially available at ≥95% | [3] |
Synthesis and Mechanistic Considerations
Representative Synthesis Workflow
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. CAS 1451392-65-6 | this compound - Synblock [synblock.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
Spectroscopic Characterization of 4-Bromo-5-(difluoromethyl)-1H-pyrazole: A Technical Guide
Introduction
4-Bromo-5-(difluoromethyl)-1H-pyrazole is a halogenated, fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development. The unique combination of a pyrazole core, a bromine atom, and a difluoromethyl group imparts specific electronic and steric properties that make it a valuable building block for the synthesis of novel therapeutic agents. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, valued for its metabolic stability and ability to participate in hydrogen bonding. The bromine atom provides a versatile handle for further chemical modifications, such as cross-coupling reactions, while the difluoromethyl (CHF₂) group can serve as a bioisostere for hydroxyl or thiol groups, enhancing metabolic stability and modulating lipophilicity and binding interactions.
This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes data from closely related analogs and established principles of spectroscopic interpretation to provide a robust, predictive framework for researchers. The methodologies and interpretations presented herein are designed to be a self-validating system, grounded in authoritative sources, enabling scientists to confidently identify and characterize this important synthetic intermediate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's connectivity and electronic environment. The following sections detail the predicted spectra and the experimental protocols for their acquisition.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show two main signals: a broad singlet for the N-H proton and a singlet for the C-H proton on the pyrazole ring. The difluoromethyl group will not directly show a signal in the ¹H NMR spectrum but will influence the spectrum through coupling with the fluorine atoms.
| Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment | Notes |
| ~13.0 - 14.0 | broad singlet | N-H | The chemical shift of the N-H proton in pyrazoles can be highly variable and is dependent on solvent and concentration due to hydrogen bonding. |
| ~7.8 | singlet | C3-H | The proton at the 3-position of the pyrazole ring. |
| ~6.9 | triplet (t) | C5-CHF₂ | The proton of the difluoromethyl group, split into a triplet by the two fluorine atoms. |
Rationale for Predictions: The chemical shift of the C3-H proton is estimated based on the known electronic effects of the bromo and difluoromethyl substituents on the pyrazole ring. The broadness of the N-H signal is a characteristic feature of N-unsubstituted pyrazoles due to proton exchange and tautomerism. The triplet for the CHF₂ proton is a classic splitting pattern arising from coupling to two equivalent fluorine nuclei.
Predicted ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The carbon attached to the difluoromethyl group is expected to show a characteristic triplet due to one-bond coupling with the two fluorine atoms.
| Predicted Chemical Shift (δ) ppm | ¹JCF Coupling (Hz) | Assignment | Notes |
| ~145 | - | C5 | Carbon bearing the difluoromethyl group. Its chemical shift is influenced by the attached fluorine atoms. |
| ~138 | - | C3 | Carbon bearing the proton. |
| ~115 (t) | ~240 | CHF₂ | The carbon of the difluoromethyl group, appearing as a triplet with a large one-bond C-F coupling constant. |
| ~95 | - | C4 | Carbon bearing the bromine atom. The chemical shift is significantly shielded by the bromine. |
Rationale for Predictions: The chemical shifts are predicted based on additive models for substituted pyrazoles. The large one-bond carbon-fluorine coupling constant (¹JCF) for the CHF₂ group is a highly characteristic feature.[1] The positions of the substituted carbons (C4 and C5) are assigned based on established substituent effects in pyrazole systems.[2]
Predicted ¹⁹F NMR Data
¹⁹F NMR is particularly informative for fluorinated compounds. For this compound, a single resonance is expected for the two equivalent fluorine atoms of the CHF₂ group.
| Predicted Chemical Shift (δ) ppm | Multiplicity | ²JFH Coupling (Hz) | Assignment |
| ~ -115 | doublet (d) | ~ 55 | CHF₂ |
Rationale for Predictions: The chemical shift for a difluoromethyl group attached to a heterocyclic ring typically falls in this range. The doublet multiplicity arises from the two-bond coupling (²JHF) to the proton of the difluoromethyl group. This prediction is supported by data from the closely related compound, 4-Bromo-3-difluoromethyl-1-methyl-1H-pyrazole, which shows a doublet at -114.41 ppm in its ¹⁹F NMR spectrum.[3]
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data for this compound is outlined below.
Instrumentation:
-
A 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.
Sample Preparation:
-
Weigh approximately 10-15 mg of this compound.
-
Dissolve the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can affect the chemical shift of the N-H proton.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Spectral Width: 0-16 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay (d1): 2 seconds.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker systems).
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay (d1): 2 seconds.
¹⁹F NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: A range appropriate for fluorinated organic compounds (e.g., +50 to -250 ppm).
-
Number of Scans: 64-128.
-
Relaxation Delay (d1): 2 seconds.
Causality Behind Experimental Choices: The choice of a 400 MHz spectrometer provides a good balance between resolution and accessibility. Deuterated solvents are essential to avoid large solvent signals in the ¹H NMR spectrum. The number of scans is adjusted to ensure a good signal-to-noise ratio, particularly for the less sensitive ¹³C nucleus. A relaxation delay of 2 seconds is generally sufficient for small molecules to fully relax between pulses, ensuring accurate integration.
NMR Workflow Diagram
Sources
A Technical Guide to Determining the Solubility of 4-Bromo-5-(difluoromethyl)-1H-pyrazole in Organic Solvents
Abstract
4-Bromo-5-(difluoromethyl)-1H-pyrazole is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, largely due to the unique properties conferred by its fluorinated pyrazole core.[1][2][3] Understanding its solubility in various organic solvents is a critical prerequisite for its synthesis, purification, formulation, and biological screening. This guide provides a comprehensive framework for researchers, chemists, and formulation scientists to systematically determine the solubility of this compound. We will delve into the theoretical underpinnings of solubility, present detailed, field-proven experimental protocols, and explain the rationale behind key procedural steps. This document is designed to be a practical, self-validating resource, ensuring the generation of accurate and reproducible solubility data.
Introduction: The Significance of this compound and Its Solubility
The pyrazole scaffold is a cornerstone in the development of a wide range of pharmaceuticals and agrochemicals.[2][3] The incorporation of a difluoromethyl group and a bromine atom, as in the case of this compound, can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding affinity.[1]
Solubility is a fundamental physicochemical parameter that dictates the behavior of a compound throughout the drug development pipeline. Poor solubility can lead to challenges in:
-
Chemical Synthesis and Purification: Affecting reaction kinetics, product yield, and the efficiency of crystallization.
-
Formulation Development: Limiting the achievable concentration in dosage forms and impacting bioavailability.[4]
-
In Vitro Screening: Causing unreliable results in biological assays due to precipitation.[5]
Therefore, a thorough understanding of the solubility of this compound in a range of organic solvents is not merely academic but a critical step in unlocking its therapeutic potential.
Physicochemical Properties of this compound
Before embarking on solubility determination, it is essential to have a clear understanding of the compound's basic properties.
| Property | Value | Source |
| CAS Number | 1451392-65-6 | [6] |
| Molecular Formula | C₄H₃BrF₂N₂ | [6] |
| Molecular Weight | 196.98 g/mol | [6][7] |
| Appearance | Solid (typical for pyrazole derivatives) | N/A |
The presence of both a polar pyrazole ring with hydrogen bonding capabilities (N-H) and a non-polar bromo-difluoromethyl group suggests a nuanced solubility profile, with potential for dissolution in both polar and non-polar solvents.[8] The principle of "like dissolves like" provides a foundational, albeit simplified, starting point for solvent selection.[9][10]
Core Methodology: Thermodynamic Solubility Determination via the Shake-Flask Method
To obtain the most accurate and relevant solubility data, the determination of thermodynamic solubility is paramount. This measures the concentration of a compound in a saturated solution that is in equilibrium with the solid phase.[4][11][12] The "shake-flask" method is the gold standard for this measurement.[5][13]
The following workflow outlines the comprehensive process, from preparation to analysis.
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, with built-in checks and best practices to ensure data integrity.
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Dichloromethane, Ethyl Acetate, Toluene, Heptane) of appropriate purity
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
Step-by-Step Procedure:
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of this compound (e.g., 2-5 mg) into a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated.[13]
-
Add a precise volume of the chosen organic solvent (e.g., 1.0 mL) to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient duration to ensure equilibrium is reached. A typical period is 24 to 48 hours.[13] It is advisable to test multiple time points (e.g., 24h and 48h) to confirm that the concentration of the dissolved compound has plateaued.[5]
-
-
Phase Separation:
-
After equilibration, remove the vials and allow the undissolved solid to settle.
-
To ensure complete removal of particulate matter, centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes).[13]
-
Carefully collect the supernatant using a pipette, ensuring not to disturb the solid pellet.
-
Filter the supernatant through a 0.45 µm syringe filter into a clean vial. This step is critical to prevent undissolved microparticles from entering the analytical system and artificially inflating the solubility measurement.[10][14]
-
-
Quantification by HPLC:
-
Preparation of Standards: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration. Perform serial dilutions to create a set of calibration standards (e.g., five standards spanning the expected solubility range).
-
Sample Preparation: Accurately dilute the filtered saturated solution with the same solvent used for the standards to bring its concentration within the range of the calibration curve. The dilution factor must be recorded precisely.
-
HPLC Analysis: Inject the prepared standards and the diluted sample onto the HPLC system.[12] A reverse-phase C18 column is often a good starting point. Monitor the elution using a UV detector at a wavelength where the compound exhibits maximum absorbance.
-
Data Analysis: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Use the linear regression equation of this curve to determine the concentration of the diluted sample.[10]
-
Final Calculation: Multiply the calculated concentration by the dilution factor to obtain the final solubility of this compound in the tested solvent. The result is typically expressed in µg/mL, mg/mL, or mol/L.[15]
-
Factors Influencing Solubility and Experimental Rationale
Why Thermodynamic Equilibrium is Crucial: Kinetic solubility, often measured in high-throughput screening, can overestimate the true solubility as it pertains to supersaturated solutions formed from dissolving a DMSO stock.[5][12] Thermodynamic solubility reflects the stable, equilibrium state and is more relevant for formulation and development.[4][11]
Choice of Solvents: The selection of solvents should span a range of polarities to build a comprehensive solubility profile.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Can engage in hydrogen bonding with the pyrazole ring.
-
Polar Aprotic Solvents (e.g., Acetonitrile, Ethyl Acetate): Interact via dipole-dipole forces.
-
Non-Polar Solvents (e.g., Toluene, Heptane): Will primarily interact with the non-polar regions of the molecule.
Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature during equilibration is essential for reproducibility.[9] Reporting the temperature at which the solubility was determined is mandatory.
Conclusion
Determining the solubility of this compound is a foundational step in its journey from a laboratory curiosity to a potential therapeutic agent. By adhering to the rigorous, self-validating protocols outlined in this guide, researchers can generate high-quality, reliable data. This information will empower informed decisions in process chemistry, formulation science, and preclinical development, ultimately accelerating the research and development timeline.
References
- ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions? [Online forum post].
- protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility.
- Domainex. Thermodynamic Solubility Assay.
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
- University of Toronto. Experiment: Solubility of Organic & Inorganic Compounds.
- PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
- University of Colorado Boulder. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- BioDuro. ADME Solubility Assay.
- Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ? [Online forum post].
- Evotec. Thermodynamic Solubility Assay.
- PubChem. 4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole. National Center for Biotechnology Information.
- Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- University of Calgary. (2023, August 31). Solubility of Organic Compounds.
- ResearchGate. (2025, August 5). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.
- PubChem. 4-Bromopyrazole. National Center for Biotechnology Information.
- Mykhailiuk, P. K. (2020). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews.
- ResearchGate. (2025, August 5). Synthesis of 4,4-Difluoro-1 H -pyrazole Derivatives.
- National Center for Biotechnology Information. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.
- MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. evotec.com [evotec.com]
- 5. enamine.net [enamine.net]
- 6. CAS 1451392-65-6 | this compound - Synblock [synblock.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. chem.ws [chem.ws]
- 9. m.youtube.com [m.youtube.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. In-vitro Thermodynamic Solubility [protocols.io]
- 12. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
The Strategic Incorporation of Fluorine: A Technical Guide to the Expanding Applications of Fluorinated Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic introduction of fluorine into the pyrazole scaffold has unlocked a vast and expanding landscape of chemical and biological functionality. This in-depth technical guide provides a comprehensive overview of the core principles and diverse applications of fluorinated pyrazole compounds. By leveraging the unique physicochemical properties imparted by fluorine, these molecules have become indispensable tools in modern medicinal chemistry, agrochemical science, and materials research.[1][2][3][4] This guide will delve into the mechanistic underpinnings of fluorine's influence on molecular properties, explore key therapeutic and agricultural applications with detailed case studies, and provide actionable experimental protocols for the synthesis and evaluation of these remarkable compounds.
The Fluorine Advantage: Modulating Molecular Properties for Enhanced Functionality
The substitution of hydrogen with fluorine, the most electronegative element, instigates a cascade of changes in a molecule's physicochemical profile.[1][5] These alterations are not merely incremental but can profoundly enhance a compound's suitability for specific biological or material applications. Understanding these fundamental effects is crucial for the rational design of novel fluorinated pyrazoles.
Key Physicochemical Modifications:
-
Increased Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond, rendering it less susceptible to enzymatic cleavage by metabolic enzymes such as cytochrome P450s.[5][6] This enhanced stability often translates to a longer biological half-life, reducing dosing frequency and improving patient compliance.[6]
-
Enhanced Lipophilicity: The introduction of fluorine can increase a molecule's lipophilicity, facilitating its passage through biological membranes.[5][6] This is a critical factor for drug candidates targeting intracellular proteins or for agrochemicals needing to penetrate plant cuticles.
-
Modulation of pKa: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups.[5][7] This can alter a molecule's ionization state at physiological pH, impacting its solubility, receptor binding, and pharmacokinetic profile.
-
Altered Conformation and Binding Affinity: The substitution of hydrogen with fluorine can induce subtle conformational changes that optimize the molecule's fit within a target protein's binding pocket.[5][8] Fluorine can also participate in favorable orthogonal multipolar interactions with protein residues, further enhancing binding affinity.[7]
| Property | Influence of Fluorine Incorporation | Consequence for Application |
| Metabolic Stability | Increased C-F bond strength resists enzymatic cleavage.[5][6] | Longer drug half-life, reduced dosage.[6] |
| Lipophilicity | Generally increases, improving membrane permeability.[5][6] | Enhanced bioavailability and cell penetration.[7] |
| Acidity/Basicity (pKa) | Lowers the pKa of nearby functional groups.[5] | Alters ionization state, affecting solubility and binding. |
| Binding Affinity | Can improve through conformational and electronic effects.[5][8] | Increased potency and selectivity of drugs. |
Pharmaceutical Applications: From Inflammation to Infectious Diseases
The pyrazole nucleus is a well-established pharmacophore, and its fluorination has led to the development of numerous successful drugs. The strategic placement of fluorine atoms has been instrumental in optimizing potency, selectivity, and pharmacokinetic profiles.
Anti-inflammatory Agents: The Case of Celecoxib
Celecoxib (Celebrex®) is a prominent example of a fluorinated pyrazole-containing drug. It is a selective cyclooxygenase-2 (COX-2) inhibitor used to treat pain and inflammation in conditions like arthritis.[9][10][11]
Mechanism of Action: Celecoxib selectively inhibits the COX-2 enzyme, which is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[9][10][12] The trifluoromethyl (CF3) group on the pyrazole ring is crucial for its selectivity. It allows the sulfonamide side chain to bind to a hydrophilic pocket near the active site of COX-2, an interaction that is less favorable in the more constricted active site of the COX-1 isoform.[10][11] This selectivity minimizes the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme.[11][12]
Caption: Mechanism of action of Celecoxib.
Expanding Therapeutic Horizons
Beyond anti-inflammatory applications, fluorinated pyrazoles have shown promise in a wide range of therapeutic areas:
-
Antiviral Activity: Several fluorinated pyrazole derivatives have demonstrated potent activity against various viruses, including HIV and Hepatitis C.[13] The fluorine atoms can enhance binding to viral enzymes or proteins.
-
Anticancer Agents: Fluorinated pyrazoles are being investigated as kinase inhibitors for cancer therapy.[14] For example, they can target pathways involved in cell proliferation and angiogenesis.
-
Central Nervous System (CNS) Disorders: The ability of fluorine to increase lipophilicity and metabolic stability makes these compounds attractive candidates for CNS-acting drugs, which must cross the blood-brain barrier.[13]
Agrochemical Innovations: Protecting Crops with Enhanced Efficacy
The pyrazole scaffold is also a cornerstone in the development of modern agrochemicals. The incorporation of fluorine, particularly trifluoromethyl and difluoromethyl groups, has led to a new generation of highly effective and often more environmentally benign pesticides.[15][16]
Key Roles in Agrochemicals:
-
Fungicides: Many successful fungicides are based on pyrazole carboxamides, which act as succinate dehydrogenase inhibitors (SDHIs).[16] Fluorinated pyrazoles like Benzovindiflupyr are highly effective against a broad spectrum of fungal diseases in crops.[16][17]
-
Insecticides and Herbicides: The trifluoromethyl group is known to enhance the bioactivity of insecticides and herbicides.[15] The increased stability and lipophilicity imparted by fluorine contribute to their potency and longevity in the field.[15]
The versatility of the pyrazole ring allows for extensive chemical modification, enabling the fine-tuning of properties to target specific pests or weeds effectively.[15]
Materials Science: Building Blocks for Functional Materials
The applications of fluorinated pyrazoles extend beyond the life sciences into the realm of materials science. Their unique electronic properties and ability to form stable coordination complexes make them valuable building blocks for functional materials.[2][3]
-
Coordination Chemistry: Fluorinated pyrazoles are used as ligands to create metal-organic frameworks (MOFs) and other coordination polymers. The electron-withdrawing nature of fluorine can influence the electronic properties and reactivity of the resulting metal complexes.
-
Optical and Electronic Materials: The introduction of fluorine can alter the absorption and fluorescence properties of pyrazole-based molecules.[18] This has led to their investigation for use in organic light-emitting diodes (OLEDs) and other electronic devices. The dielectric constant of these materials can also be tuned by the degree of fluorination.[18]
Experimental Protocols
General Synthesis of a 3-(Trifluoromethyl)-1-phenyl-1H-pyrazole Derivative
This protocol outlines a common method for the synthesis of a fluorinated pyrazole, which often involves the condensation of a fluorinated 1,3-dicarbonyl compound with a hydrazine.
Materials:
-
1,1,1-Trifluoro-2,4-pentanedione
-
Phenylhydrazine
-
Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1,1,1-trifluoro-2,4-pentanedione (10 mmol) in ethanol (30 mL).
-
Addition of Hydrazine: To the stirred solution, add phenylhydrazine (10 mmol) dropwise at room temperature.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 25 mL) and brine (25 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 3-(trifluoromethyl)-1-phenyl-1H-pyrazole derivative.
Caption: Workflow for the synthesis of a fluorinated pyrazole.
In Vitro COX-2 Inhibition Assay
This protocol provides a general framework for evaluating the inhibitory activity of a synthesized fluorinated pyrazole compound against the COX-2 enzyme.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Fluorinated pyrazole test compound
-
DMSO (for dissolving the compound)
-
Assay buffer (e.g., Tris-HCl)
-
Prostaglandin E2 (PGE2) ELISA kit
-
96-well microplate
-
Incubator
Procedure:
-
Compound Preparation: Prepare a stock solution of the fluorinated pyrazole test compound in DMSO. Make serial dilutions to obtain a range of test concentrations.
-
Reaction Mixture: In the wells of a 96-well microplate, add the assay buffer, the COX-2 enzyme, and the test compound at various concentrations. Include a positive control (a known COX-2 inhibitor like Celecoxib) and a negative control (DMSO vehicle).
-
Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 10 minutes).
-
Stop Reaction: Stop the reaction by adding a quenching solution (e.g., HCl).
-
Quantify Product: Quantify the amount of PGE2 produced using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Future Outlook
The field of fluorinated pyrazoles continues to be a vibrant area of research.[2][3] Advances in synthetic methodologies, including late-stage fluorination techniques, are enabling the creation of increasingly complex and diverse molecular architectures.[19] As our understanding of the intricate interplay between fluorine substitution and biological activity deepens, we can expect the development of even more sophisticated and targeted therapeutic agents, more effective and sustainable agrochemicals, and novel functional materials with tailored properties. The "fluorine advantage" will undoubtedly continue to be a powerful strategy for innovation across the chemical sciences.
References
- Celecoxib - St
- Celebrex (Celecoxib) Pharmacology - News-Medical.Net. [Link]
- Fluorine in drug discovery: Role, design and case studies. [Link]
- Celecoxib - Wikipedia. [Link]
- Full article: The role of fluorine in medicinal chemistry. [Link]
- Celecoxib Pathway, Pharmacodynamics - ClinPGx. [Link]
- Role of Fluorine in Drug Design and Drug Action | Request PDF - ResearchG
- Fluorine as a key element in modern drug discovery and development | LE STUDIUM. [Link]
- What is the mechanism of Celecoxib?
- New Synthesis of Fluorinated Pyrazoles | Request PDF - ResearchG
- How Is Fluorine Used in the Medical Field? - Inhance Technologies. [Link]
- Synthesis, crystal structure, and optical properties of fluorinated poly(pyrazole) ligands and in silico assessment of their affinity for volatile organic compounds - New Journal of Chemistry (RSC Publishing). [Link]
- Recent Advances in Development of Bioactive Fluorinated Pyrazole Deriv
- Harnessing Fluorine Chemistry: The Versatility of 3-(Trifluoromethyl)pyrazole in Agrochemical Innovation - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Synthesis of fluorinated pyrazolone compounds - Semantic Scholar. [Link]
- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PubMed Central. [Link]
- Fluorinated Pyrazoles: From Synthesis to Applications | Request PDF - ResearchG
- Fluorinated Pyrazoles: From Synthesis to Applic
- Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorpor
- Selective Incorporation of Fluorine in Pyrazoles | Request PDF - ResearchG
- Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - PubMed Central. [Link]
- Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC. [Link]
- Fluorinated pyrazoles containing marketed drug molecules.
- The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - MDPI. [Link]
- Fluorine-containing pyrazoles and their condensed derivatives: Synthesis and biological activity | Request PDF - ResearchG
Sources
- 1. Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review (2024) | Priyesh H. Amin [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 8. pharmacyjournal.org [pharmacyjournal.org]
- 9. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. Celecoxib - Wikipedia [en.wikipedia.org]
- 12. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 13. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinPGx [clinpgx.org]
- 15. nbinno.com [nbinno.com]
- 16. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
- 17. Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis, crystal structure, and optical properties of fluorinated poly(pyrazole) ligands and in silico assessment of their affinity for volatile organic compounds - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mechanism of Action for Pyrazole-Based Inhibitors
Foreword
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2] Its remarkable versatility and favorable drug-like properties have established it as a "privileged scaffold," a core structural framework present in a multitude of FDA-approved therapeutics for diseases ranging from cancer to inflammatory disorders.[3][4][5] Drugs such as Ruxolitinib, Crizotinib, and Celecoxib all feature this essential moiety, underscoring its significance in targeting critical biological pathways.[3][5] This guide provides an in-depth exploration of the molecular mechanisms through which pyrazole-based inhibitors exert their effects on key enzyme families, grounded in structural biology, enzyme kinetics, and computational analysis. We will dissect not only what these inhibitors do but how they achieve their remarkable potency and selectivity, offering a technical resource for researchers and drug development professionals dedicated to advancing therapeutic innovation.
The Pyrazole Scaffold: A Foundation for Potency and Selectivity
The pyrazole ring's utility in drug design stems from its unique physicochemical properties.[6] The N-1 nitrogen can act as a hydrogen bond donor, while the N-2 nitrogen serves as a hydrogen bond acceptor.[6] This ambidextrous nature, combined with a planar, aromatic structure, allows it to serve as a bioisosteric replacement for other rings and to anchor molecules within the active sites of enzymes through a network of specific, high-affinity interactions. Its metabolic stability is another key factor contributing to its prevalence in drug development.[7] This guide will focus on three major classes of enzymes potently modulated by pyrazole-based inhibitors: Protein Kinases, Cyclooxygenases (COXs), and other critical drug targets.
Core Mechanisms of Action: A Target-Based Dissection
Protein Kinase Inhibition: Competing at the ATP Binding Site
Protein kinases, which catalyze the transfer of a phosphate group from ATP to substrate proteins, are fundamental regulators of cellular signaling.[5] Their dysregulation is a hallmark of cancer, making them a prime target for therapeutic intervention.[8] Pyrazole-based inhibitors have emerged as one of the most successful classes of protein kinase inhibitors (PKIs).[9][10][11]
General Mechanism: ATP-Competitive Inhibition The vast majority of pyrazole-based PKIs function as ATP-competitive inhibitors. They are designed to mimic the adenine portion of ATP, enabling them to bind to the highly conserved ATP-binding pocket in the kinase domain.[5] The pyrazole scaffold is instrumental in this mimicry, often forming one or more critical hydrogen bonds with the "hinge" region of the kinase, which connects the N- and C-lobes of the enzyme. This interaction effectively anchors the inhibitor and blocks the entry of ATP, thereby shutting down the phosphotransferase activity.
-
Key Interaction: The pyrazole ring's nitrogen atoms are perfectly positioned to interact with the backbone amide and carbonyl groups of the hinge residues. For instance, X-ray crystallography data for p38 MAP kinase inhibitors show the pyrazole core serving as a central framework that optimally positions the associated aromatic groups within the ATP binding site.[12]
dot
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [ouci.dntb.gov.ua]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 11. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Whitepaper: A Technical Guide to the Synthesis and Biological Screening of Novel Pyrazole Derivatives
Abstract
The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of approved drugs and clinical candidates.[1][2][3] Its versatile five-membered heterocyclic scaffold, with two adjacent nitrogen atoms, allows for extensive functionalization, enabling the fine-tuning of physicochemical properties and biological activities.[2][3] This guide provides researchers, scientists, and drug development professionals with an in-depth technical overview of the synthesis of novel pyrazole derivatives and their subsequent biological evaluation. We will explore established and modern synthetic methodologies, detailing the causality behind experimental choices, and connect these strategies to the demands of biological screening for anticancer, anti-inflammatory, and antimicrobial agents. This document is designed not as a rigid template, but as a field-proven guide to empower rational drug design and discovery.
The Pyrazole Scaffold: A Privileged Structure in Drug Discovery
First synthesized by Ludwig Knorr in 1883, the pyrazole ring is an aromatic heterocycle whose derivatives have demonstrated a remarkable breadth of pharmacological activities.[4][5][6] The unique electronic properties of the pyrazole ring, where one nitrogen atom acts as a hydrogen bond donor (N-1) and the other as a hydrogen bond acceptor (N-2), facilitate critical interactions with biological targets.[3] This versatility is evident in the market success of drugs like Celecoxib (an anti-inflammatory COX-2 inhibitor), Rimonabant (an anti-obesity agent), and Sildenafil (Viagra), all of which feature the pyrazole core.[1][7][8]
The enduring relevance of pyrazoles stems from several key factors:
-
Synthetic Accessibility: A multitude of reliable synthetic routes exist, allowing for the creation of diverse chemical libraries.[9]
-
Structural Versatility: The pyrazole ring can be substituted at multiple positions, enabling precise control over steric and electronic properties to optimize target binding and pharmacokinetic profiles.[2]
-
Broad Bioactivity: Pyrazole derivatives have shown efficacy across numerous therapeutic areas, including oncology, inflammation, infectious diseases, and neurology.[4][6]
This guide will bridge the gap between the synthesis of these valuable compounds and the validation of their biological potential.
Logical Workflow: From Concept to Biological Validation
The development of novel pyrazole drug candidates follows a logical, iterative workflow. The process begins with the design and synthesis of a focused library of compounds, which are then subjected to a cascade of biological screens to identify "hits." These hits inform the next round of synthesis through Structure-Activity Relationship (SAR) studies, creating a cycle of optimization.
Core Synthetic Strategies for Pyrazole Derivatives
The choice of synthetic route is critical and depends on the desired substitution pattern, available starting materials, and scalability. While numerous methods exist, several have become foundational in medicinal chemistry.
Knorr Pyrazole Synthesis: The Classic Approach
The Knorr synthesis, a cornerstone of pyrazole chemistry, involves the condensation of a hydrazine (or its derivative) with a 1,3-dicarbonyl compound.[10][11] This reaction is typically acid-catalyzed and proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[12]
Causality Behind the Method: The power of the Knorr synthesis lies in its reliability and the commercial availability of a vast array of 1,3-dicarbonyls (like β-ketoesters and diketones) and hydrazines.[12] This allows for the straightforward generation of polysubstituted pyrazoles. However, a key consideration is regioselectivity. When using an unsymmetrical 1,3-dicarbonyl, two regioisomeric products can form, depending on which carbonyl group undergoes the initial nucleophilic attack by the hydrazine.[10][11]
This protocol describes the synthesis of a pyrazolone, a common variant of the Knorr reaction using a β-ketoester.[12]
-
Reagent Preparation: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).
-
Solvent Addition: Add 1-propanol (3 mL) as the solvent and 3 drops of glacial acetic acid to act as the catalyst.[12] The acid catalyzes the initial condensation to form the hydrazone.[12]
-
Reaction: Place the vial on a hot plate with a magnetic stirrer. Heat the reaction to approximately 100°C with vigorous stirring.
-
Monitoring: After 1 hour, monitor the reaction's progress by performing a thin-layer chromatography (TLC) analysis using a 30:70 ethyl acetate/hexane mobile phase. Spot the starting material (ethyl benzoylacetate) and the reaction mixture.
-
Work-up: Once the TLC indicates complete consumption of the starting material, add water (10 mL) to the hot reaction mixture while stirring. The desired product is often poorly soluble in water, causing it to precipitate.
-
Isolation: Turn off the heat and allow the mixture to cool slowly to room temperature over 30 minutes with continuous stirring to maximize crystallization.
-
Purification: Filter the resulting solid product using a Büchner funnel. Wash the collected solid with a small amount of cold water to remove any residual hydrazine or acetic acid.
-
Drying & Characterization: Allow the product to air dry completely. Determine the mass to calculate the percent yield. Characterize the final product by determining its melting point and acquiring NMR and mass spectrometry data to confirm its structure and purity.
Multicomponent Reactions (MCRs)
MCRs offer a highly efficient route to complex pyrazoles in a single step, minimizing waste and purification efforts.[1] A common MCR strategy involves the one-pot reaction of an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine. These reactions often proceed with high atom economy and can be catalyzed by various agents, including nano-ZnO for a greener approach.[1]
Causality Behind the Method: The primary advantage of MCRs is their operational simplicity and convergence. By combining three or more starting materials in one pot, complex molecular scaffolds can be built rapidly.[1] This is particularly valuable in early-stage drug discovery for generating large libraries of diverse compounds for high-throughput screening. For example, a one-pot treatment of terminal alkynes, aromatic aldehydes, molecular iodine, and hydrazines can produce 3,5-substituted pyrazoles with high regioselectivity and good yields.[1]
1,3-Dipolar Cycloadditions
This powerful method involves the reaction of a nitrile imine (a 1,3-dipole) with an alkene or alkyne (a dipolarophile).[1] The nitrile imine is typically generated in situ from a hydrazonoyl halide. This approach provides excellent control over the final substitution pattern.
Causality Behind the Method: 1,3-dipolar cycloadditions are governed by frontier molecular orbital theory, offering a predictable and often highly regioselective pathway to pyrazoles and their partially saturated pyrazoline counterparts.[1] This method is particularly useful for synthesizing pyrazoles that might be difficult to access through condensation-based routes like the Knorr synthesis.
Biological Screening of Pyrazole Libraries
Once a library of novel pyrazole derivatives has been synthesized and characterized, the next critical phase is to assess their biological activity. The choice of assays is dictated by the therapeutic target of interest.
General Principles of In Vitro Screening
In vitro screening is the first step in evaluating a compound's potential.[13] It involves testing compounds in a controlled environment outside a living organism, such as in isolated enzymes or cultured cells.[13][14] High-Throughput Screening (HTS) allows for the rapid testing of thousands of compounds, identifying initial "hits."[15]
A successful screening assay must be:
-
Robust and Reproducible: The results should be consistent across multiple experiments.[15]
-
Sensitive and Selective: The assay should be able to detect the desired biological activity with minimal false positives or negatives.[15]
-
Biologically Relevant: The assay must accurately model the disease-related pathway or target.[15]
Screening for Anticancer Activity
Pyrazole derivatives have shown significant potential as anticancer agents by targeting various pathways involved in cancer progression, such as protein kinases (e.g., CDK2, EGFR, VEGFR-2) and cell cycle regulators.[16][17]
The initial screen for anticancer activity typically involves assessing a compound's ability to inhibit cancer cell growth or induce cell death.
-
MTT/XTT Assays: These are colorimetric assays that measure cell metabolic activity. Viable cells with active metabolism convert a tetrazolium salt (like MTT) into a colored formazan product, which can be quantified. A reduction in color indicates a loss of cell viability.
-
CellTiter-Glo Assay: This is a luminescence-based assay that measures the amount of ATP present, which is an indicator of metabolically active cells.[13]
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium.[16][18] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the synthesized pyrazole derivatives in the growth medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., from 0.1 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[16]
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, mitochondrial dehydrogenases in living cells will cleave the MTT tetrazolium ring, yielding purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Hits from the primary screen are further investigated to understand how they work.
-
Kinase Inhibition Assays: If the pyrazoles were designed to target a specific kinase, cell-free enzymatic assays are used to measure direct inhibition and determine the IC₅₀ against the target enzyme.[16]
-
Cell Cycle Analysis: Flow cytometry can be used to determine if the compound causes cells to arrest at a specific phase of the cell cycle (G1, S, G2/M).
-
Apoptosis Assays: Assays like Annexin V/PI staining can confirm if the compound induces programmed cell death.
Screening for Anti-inflammatory Activity
Many pyrazole derivatives, most notably Celecoxib, function as anti-inflammatory agents by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[7]
-
In Vitro COX Inhibition Assay: This cell-free assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandins by purified COX-1 and COX-2 enzymes. This is crucial for determining both potency (IC₅₀ against COX-2) and selectivity (COX-1/COX-2 ratio).[7]
-
Cell-Based Assays: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells are commonly used. The ability of pyrazole derivatives to inhibit the production of inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6 is measured.[7]
Screening for Antimicrobial Activity
Pyrazole derivatives have also been explored for their antibacterial and antifungal properties.[19][20][21]
-
Minimum Inhibitory Concentration (MIC): This is the most common primary screen. The MIC is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.[22] This is typically determined using a broth microdilution method in 96-well plates.
-
Agar Diffusion Method: Test compounds are impregnated onto paper discs and placed on an agar plate inoculated with the target microorganism. The diameter of the zone of inhibition around the disc indicates the compound's activity.[23]
Structure-Activity Relationship (SAR) and Data Interpretation
The data from biological screening is the foundation of SAR studies. The goal is to understand how specific chemical modifications to the pyrazole scaffold affect biological activity.[24][25]
For example, in a series of anticancer pyrazoles, SAR analysis might reveal that:
-
An electron-withdrawing group (like -CF₃ or a halogen) at the 3-position is critical for activity.[16]
-
A specific substitution pattern on the N-1 phenyl ring, such as a 4-sulfonamide group, enhances COX-2 selectivity in anti-inflammatory agents.[7]
-
The presence of a bulky lipophilic group at the 5-position improves binding affinity to a target protein.[25]
This information creates a feedback loop, guiding medicinal chemists to design and synthesize a new generation of compounds with improved potency, selectivity, and drug-like properties.
Data Presentation: Comparative Biological Activity
Summarizing screening data in a clear, tabular format is essential for identifying trends and making informed decisions.
| Compound ID | R¹ Group (at C3) | R² Group (at C5) | R³ Group (at N1) | Cancer Cell Line | IC₅₀ (µM)[16] |
| PYZ-01 | -CH₃ | -Phenyl | -H | MCF-7 | > 100 |
| PYZ-02 | -CF₃ | -Phenyl | -H | MCF-7 | 15.6 |
| PYZ-03 | -CF₃ | 4-Methylphenyl | -H | MCF-7 | 8.2 |
| PYZ-04 | -CF₃ | 4-Methylphenyl | 4-Sulfonamidophenyl | MCF-7 | 0.25 |
This is representative data for illustrative purposes.
Conclusion and Future Directions
The pyrazole scaffold remains an exceptionally fruitful starting point for the discovery of novel therapeutics. Its synthetic tractability, coupled with a proven track record of diverse biological activities, ensures its continued prominence in medicinal chemistry. Future advancements will likely focus on the development of more sophisticated synthetic methods, such as asymmetric catalysis to control stereochemistry, and the application of computational tools like high-throughput virtual screening (HTVS) to more accurately predict biological activity and guide library design.[26][27] The integration of these advanced synthetic and screening technologies will undoubtedly accelerate the journey from a novel pyrazole derivative in a flask to a life-changing medicine for patients.
References
- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
- Recent Advances in the Synthesis of Pyrazole Deriv
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.).
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.).
- A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (n.d.).
- Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. [Link]
- Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare. [Link]
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.).
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.).
- Pyrazole as an anti-inflammatory scaffold. (2022). International journal of health sciences. [Link]
- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.).
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
- Anticancer Activity of Pyrazole via Different Biological Mechanisms. (2014). Taylor & Francis Online. [Link]
- Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. [Link]
- Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (2023). International Journal of Pharmacy and Pharmaceutical Research. [Link]
- Pyrazoles as anticancer agents: Recent advances. (n.d.).
- Review: Anticancer Activity Of Pyrazole. (n.d.). International Journal of Pharmaceutical Sciences. [Link]
- Biologically active pyrazole deriv
- Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (n.d.).
- Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]
- Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.).
- Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Deriv
- Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks. [Link]
- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.).
- Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. [Link]
- Pyrazoles and Pyrazolines as Anti-Inflamm
- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing. [Link]
- Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives. (n.d.). Taylor & Francis Online. [Link]
- Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. (2025).
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Google Scholar.
- Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. (2018). MDPI. [Link]
- Structure-activity relationship study (SAR) of pyrazole triazole thiol derivative as potent anticancer agents. (n.d.).
- Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. (2025).
- Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. (n.d.).
- Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. (n.d.).
- A brief structure–activity relationship (SAR) study of the active pyrazolopyrimidines. (n.d.).
- Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
- The Important Role of in Vitro Screening Related Services in Drug. (2023). Labinsights. [Link]
- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. [Link]
- In vitro Screening Systems. (n.d.).
- In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. (2005).
- Screening and identification of novel biologically active natural compounds. (2017).
- Combinatorial Chemistry & High Throughput Screening. (n.d.). Ingenta Connect. [Link]
- Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. (2022).
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 5. chemrevlett.com [chemrevlett.com]
- 6. jchr.org [jchr.org]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. jk-sci.com [jk-sci.com]
- 11. name-reaction.com [name-reaction.com]
- 12. chemhelpasap.com [chemhelpasap.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. labinsights.nl [labinsights.nl]
- 16. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. srrjournals.com [srrjournals.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives | Bentham Science [benthamscience.com]
- 20. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 24. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
- 27. chemmethod.com [chemmethod.com]
An In-depth Technical Guide to the Chemistry of Difluoromethylated Heterocycles: A Senior Application Scientist's Perspective
Introduction: The Strategic Value of the Difluoromethyl Group in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing moieties is a cornerstone of rational drug design. Among these, the difluoromethyl (CF2H) group has emerged as a uniquely valuable functional group. Its growing prevalence in drug candidates stems from a nuanced portfolio of physicochemical properties that can profoundly and beneficially impact a molecule's biological activity, metabolic stability, and pharmacokinetic profile.[1][2] Unlike the more common trifluoromethyl (CF3) group, the CF2H moiety possesses an acidic proton, enabling it to act as a weak hydrogen bond donor.[1][3] This feature allows it to serve as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups, often with the added advantage of improved metabolic stability.[1][4] The introduction of a CF2H group can also enhance a compound's lipophilicity and membrane permeability, crucial factors for bioavailability.[1][5] This guide provides an in-depth exploration of the synthesis, properties, and applications of difluoromethylated heterocycles, tailored for researchers and professionals in the field of drug development.
Physicochemical Properties of the Difluoromethyl Group: A Comparative Analysis
The decision to incorporate a difluoromethyl group is driven by its ability to fine-tune a molecule's properties. A comparison with its methyl and trifluoromethyl counterparts reveals its distinct advantages.
| Property | Methyl (-CH3) | Difluoromethyl (-CF2H) | Trifluoromethyl (-CF3) | Rationale for Use in Drug Design |
| Lipophilicity (Hansch π value) | +0.56 | ~+0.3 to +0.5 | +0.88 | The CF2H group offers a moderate increase in lipophilicity, which can improve membrane permeability without the sometimes excessive lipophilicity of the CF3 group.[3][6] |
| Hydrogen Bonding Capability | None | Weak Donor | None | The acidic proton on the CF2H group can engage in hydrogen bonding interactions with biological targets, potentially enhancing binding affinity and specificity.[1][3] |
| Metabolic Stability | Susceptible to oxidation | Generally high | Very high | The strong C-F bonds in the CF2H group make it resistant to oxidative metabolism, often leading to an extended drug half-life.[1][7] |
| Electron-Withdrawing Nature | Weakly donating | Strongly withdrawing | Very strongly withdrawing | The electron-withdrawing nature of the CF2H group can modulate the pKa of nearby functional groups and influence the overall electronic properties of the molecule.[1] |
| Bioisosterism | N/A | Hydroxyl, Thiol, Amine | Chlorine, Methyl | The ability of the CF2H group to mimic the hydrogen bonding of common functional groups while improving metabolic stability is a key advantage.[1][4] |
Synthetic Strategies for the Difluoromethylation of Heterocycles
The growing interest in difluoromethylated heterocycles has spurred the development of a diverse array of synthetic methodologies. These can be broadly categorized into radical, electrophilic, and nucleophilic approaches.
Radical C-H Difluoromethylation
Direct C-H difluoromethylation has become a powerful tool for the late-stage functionalization of complex molecules, as it obviates the need for pre-functionalization of the heterocyclic substrate.[8][9][10] Radical-based methods are particularly prominent in this area.
Conceptual Workflow for Radical C-H Difluoromethylation
Caption: General workflow for radical C-H difluoromethylation of heterocycles.
One of the most significant advancements in this area is the use of photoredox catalysis.[8][10] These methods often employ a difluoromethyl precursor, such as sodium difluoromethanesulfinate (CF2HSO2Na), and a photocatalyst that, upon irradiation with visible light, initiates a radical chain reaction.
Experimental Protocol: Photoredox-Catalyzed C-H Difluoromethylation of a Heterocycle
This protocol is a representative example of a visible-light-mediated C-H difluoromethylation of a heteroarene using a commercially available difluoromethyl precursor.
Materials:
-
Heterocyclic substrate (e.g., quinoxalin-2(1H)-one) (0.2 mmol, 1.0 equiv.)
-
Sodium difluoromethanesulfinate (CF2HSO2Na) (0.4 mmol, 2.0 equiv.)
-
Photocatalyst (e.g., Rose Bengal) (2 mol%)
-
Dimethyl sulfoxide (DMSO) (1 mL)
-
Two 3 W green LEDs
-
10 mL oven-dried Schlenk tube
-
Magnetic stir bar
Procedure:
-
To the Schlenk tube, add the heterocyclic substrate, sodium difluoromethanesulfinate, and the photocatalyst.
-
Add the magnetic stir bar and seal the tube with a septum.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add DMSO via syringe.
-
Place the Schlenk tube approximately 5 cm from the green LEDs and begin vigorous stirring.
-
Irradiate the reaction mixture at room temperature for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired difluoromethylated heterocycle.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents quenching of the excited state of the photocatalyst by oxygen.
-
DMSO as Solvent: A polar aprotic solvent that is often effective for photoredox reactions.
-
Visible Light (Green LEDs): The wavelength of light should match the absorption maximum of the chosen photocatalyst to ensure efficient excitation.
-
Excess Difluoromethylating Agent: Ensures complete conversion of the starting material.
Transition Metal-Catalyzed Difluoromethylation
Transition metal catalysis offers another powerful avenue for the synthesis of difluoromethylated heterocycles, particularly for the functionalization of pre-functionalized substrates such as halo- or boronic acid-substituted heterocycles.[11]
Mechanism of Palladium-Catalyzed Difluoromethylation
Caption: Catalytic cycle for palladium-catalyzed difluoromethylation.
Palladium-catalyzed cross-coupling reactions are widely used, often employing a difluoromethyl source like TMSCF2H (difluoromethyltrimethylsilane) in conjunction with a suitable palladium catalyst and ligand.[11]
Applications in Drug Discovery: Case Studies
The unique properties of the difluoromethyl group have been leveraged in the development of several successful drug candidates.
-
Lumacaftor (VX-809): A corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, lumacaftor features a difluoromethyl group that contributes to its improved metabolic stability.[1]
-
BMS-962212: An oral anticoagulant that acts as a direct factor Xa inhibitor. The incorporation of a difluoromethyl group enhances its oral bioavailability.[1]
Conclusion and Future Outlook
The chemistry of difluoromethylated heterocycles is a rapidly evolving field with significant implications for drug discovery and development. The ability of the CF2H group to modulate key physicochemical and pharmacokinetic properties in a predictable manner has solidified its role as a valuable tool for medicinal chemists. Future research will likely focus on the development of more efficient, selective, and sustainable methods for the introduction of the difluoromethyl group, particularly for the late-stage functionalization of complex and structurally diverse heterocyclic scaffolds. The continued exploration of novel difluoromethylating reagents and catalytic systems will undoubtedly lead to the discovery of new and improved therapeutic agents.
References
- Direct C-H difluoromethylation of heterocycles via organic photoredox c
- Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept.
- Direct C–H difluoromethylation of heterocycles via organic photoredox c
- Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis.
- Difluoromethylation of Heterocycles via a Radical Process. (Source: RSC Publishing, URL: [Link])
- CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. (Source: NIH, URL: [Link])
- Late-stage difluoromethylation: concepts, developments and perspective. (Source: RSC Publishing, URL: [Link])
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (Source: MDPI, URL: [Link])
- Direct difluoromethylation of heterocycles using difluoroacetic acid. (Source: Morressier, URL: [Link])
- Difluoromethylation of N-heterocyclic biomolecules.
- Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals. (Source: ChemRxiv, URL: [Link])
- Synthesis of Difluoromethylated Heterocycle.
- Fluorine in Drug Design: A Case Study with Fluoroanisoles.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Direct difluoromethylation of heterocycles using difluoroacetic acid [morressier.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Direct C-H difluoromethylation of heterocycles via organic photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
The Difluoromethyl Group in Pyrazole Systems: A Comprehensive Guide to Stability
An In-depth Technical Guide
Introduction: The Rise of a Privileged Moiety
In the landscape of modern drug discovery and agrochemical design, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular optimization.[1][2][3] Among these, the difluoromethyl (CF₂H) group has emerged as a uniquely valuable substituent, particularly when appended to heterocyclic scaffolds like pyrazole.[4][5][6] The pyrazole ring itself is a privileged structure, forming the core of numerous pharmaceuticals and agrochemicals, including blockbuster drugs like Celecoxib and several succinate dehydrogenase inhibitor (SDHI) fungicides.[5][7]
The CF₂H group is more than a simple structural component; it is a modulator of physicochemical and pharmacological properties. Unlike its trifluoromethyl (CF₃) cousin, which is a strong electron-withdrawing group and primarily a metabolic blocker, the CF₂H group possesses a weakly acidic proton, rendering it a capable hydrogen bond donor.[8][9][10] This allows it to act as a lipophilic and metabolically stable bioisostere for common pharmacophoric groups such as hydroxyl (-OH), thiol (-SH), and amine (-NH₂) moieties.[4][9][10] This unique duality—enhancing metabolic stability while retaining the potential for specific hydrogen-bonding interactions—is a key reason for its growing prominence.[6][11][12]
This guide provides an in-depth technical exploration of the stability of the difluoromethyl group within pyrazole systems. We will dissect its chemical, metabolic, and photostability, offering not just a review of the current understanding but also practical, field-proven protocols for assessment. The aim is to equip researchers, medicinal chemists, and drug development professionals with the knowledge to confidently employ the CF₂H-pyrazole scaffold, anticipate potential liabilities, and design robust molecules for therapeutic and agricultural applications.
Section 1: The Physicochemical Landscape of the CF₂H Group
Understanding the stability of the CF₂H-pyrazole moiety begins with its fundamental physicochemical properties. The high electronegativity of the two fluorine atoms polarizes the adjacent C-H and C-C bonds, profoundly influencing the group's behavior.
-
Bond Strength and Polarity: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of up to 130 kcal/mol.[8] This inherent strength is the primary reason for the enhanced thermal and metabolic stability of many fluorinated compounds.[13]
-
Hydrogen Bond Donor Capacity: The electron-withdrawing effect of the geminal fluorine atoms increases the acidity of the C-H bond, making the CF₂H group a competent hydrogen bond donor.[9][14] This property is crucial for receptor binding and can enhance target affinity and selectivity.[6][10]
-
Lipophilicity and Permeability: The CF₂H group typically increases the lipophilicity of a molecule, which can improve properties like membrane permeability and bioavailability.[10][13] This modulation is often more subtle than that provided by the more lipophilic CF₃ group, offering finer control during lead optimization.
The following table summarizes a comparison of key properties, illustrating the unique position of the CF₂H group.
| Property | Methyl (-CH₃) | Hydroxyl (-OH) | Trifluoromethyl (-CF₃) | Difluoromethyl (-CF₂H) |
| Hydrogen Bond Capacity | None | Donor & Acceptor | Weak Acceptor | Donor [9][14] |
| Relative Lipophilicity | Baseline | Decreased | Significantly Increased | Moderately Increased [10] |
| Metabolic Stability | Low (Prone to Oxidation) | Low (Prone to Glucuronidation) | High | High [4][8] |
| Electronic Effect | Weakly Donating | Donating (mesomeric), Withdrawing (inductive) | Strongly Withdrawing | Moderately Withdrawing |
Section 2: Chemical Stability Profile
The inherent strength of the C-F bond confers significant chemical stability to the CF₂H group. However, its stability is not absolute and can be influenced by the electronic environment of the pyrazole ring and the external conditions.
pH-Dependent Stability (Hydrolysis)
Difluoromethyl groups attached to aromatic systems like pyrazole are generally stable across a wide pH range (typically pH 2 to 10) under ambient temperatures, conditions relevant to formulation and physiological environments. Degradation via hydrolytic defluorination is rare without enzymatic or photochemical activation. However, extreme pH and high temperatures can promote degradation.
The stability is also context-dependent. For instance, N-difluoromethylated tertiary amines can be relatively unstable, whereas their corresponding quaternary ammonium salts are much more stable.[9] While direct N-difluoromethylation of the pyrazole ring is a common synthetic strategy, the resulting N-CF₂H bond is generally robust due to the aromatic nature of the heterocycle.[14][15]
Oxidative and Reductive Stability
The CF₂H group is highly resistant to chemical oxidation. The C-F bonds are not susceptible to cleavage by common laboratory oxidants. The C-H bond, while acidic, is also relatively strong and less prone to abstraction than C-H bonds in a methyl or methylene group. Similarly, the group is stable under most reductive conditions used in synthetic chemistry. This robustness is a key advantage, allowing for the introduction of the CF₂H group early in a synthetic sequence.
Section 3: Metabolic Stability
A primary driver for incorporating the CF₂H group is to enhance metabolic stability.[8][10][12] It serves as an effective "metabolic shield," blocking common sites of oxidative metabolism by cytochrome P450 (CYP) enzymes.
Resistance to CYP-Mediated Oxidation
CYP enzymes are a major family of enzymes responsible for the phase I metabolism of xenobiotics. A common metabolic pathway is the oxidation of an aliphatic C-H bond. Replacing a metabolically labile methyl or methylene group with a CF₂H group often prevents this oxidation, thereby increasing the compound's half-life and bioavailability.[1][4]
Potential Metabolic Pathways
Despite its general stability, the CF₂H group is not metabolically inert. Several potential, albeit often minor, metabolic pathways exist:
-
Oxidative Defluorination: CYP enzymes can, in some cases, hydroxylate the C-H bond of the CF₂H group. This generates an unstable α-fluoro-α-hydroxy intermediate that can spontaneously eliminate hydrogen fluoride (HF) to form an acyl fluoride. The acyl fluoride is then rapidly hydrolyzed to a carboxylic acid. This pathway represents a complete cleavage of the C-F bonds.
-
Hydrolytic Defluorination: While less common for xenobiotics, enzymatic defluorination via hydrolytic mechanisms has been reported, particularly in microorganisms.[16] Recent evidence suggests that hydrolytic defluorination catalyzed by human microsomal enzymes other than CYPs may also be possible, though this area requires further investigation.[17]
-
Ring Metabolism: It is crucial to remember that the pyrazole ring itself can be a site of metabolism (e.g., hydroxylation). The stability of the overall molecule depends on the metabolic susceptibility of all its parts.
The following diagram illustrates a potential metabolic pathway for a generic CF₂H-pyrazole.
Section 4: Photostability
Photostability is a critical parameter for drugs and agrochemicals, affecting storage, formulation, and environmental fate. Fluorinated compounds can undergo complex photochemical reactions.[18][19]
The primary mechanism of photodegradation is direct photolysis, where the molecule absorbs UV or visible light, leading to bond cleavage. Indirect photolysis, mediated by reactive species like hydroxyl radicals in aqueous environments, can also occur.[18]
For CF₂H-pyrazoles, potential photodegradation pathways include:
-
Defluorination: Cleavage of C-F bonds to release fluoride ions (F⁻).[19]
-
Formation of Photoproducts: The pyrazole ring or other substituents may undergo rearrangement, dimerization, or oxidation, potentially leaving the CF₂H group intact but attached to a new structure.[18][20] Studies have shown that heteroaromatic fluorine motifs can be retained during photolysis, leading to the formation of stable, fluorinated byproducts.[19][21]
The specific degradation pathway and rate are highly dependent on the full molecular structure, the solvent, pH, and the wavelength of light.[20][21]
Section 5: Experimental Protocols for Stability Assessment
To ensure trustworthiness, all stability assessments must be conducted using robust, self-validating protocols. This section provides detailed methodologies for key stability experiments.
Protocol 5.1: pH-Dependent Chemical Stability Assay
Causality: This assay determines the intrinsic stability of the compound to acid- and base-catalyzed hydrolysis by measuring its degradation rate across a physiologically and pharmaceutically relevant pH range.
Methodology:
-
Buffer Preparation: Prepare a series of buffers, e.g., 100 mM Glycine-HCl (pH 2.0), 100 mM Acetate (pH 4.0), 100 mM Phosphate (pH 7.4), and 100 mM Borate (pH 10.0).
-
Stock Solution: Prepare a 10 mM stock solution of the CF₂H-pyrazole test compound in a suitable organic solvent (e.g., DMSO or Acetonitrile).
-
Incubation: Dilute the stock solution to a final concentration of 10 µM in each buffer in triplicate. A parallel incubation in Acetonitrile/Water (50:50) can serve as a control for non-hydrolytic degradation. Incubate all samples at a controlled temperature (e.g., 37°C or 50°C for accelerated testing).
-
Time Points: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
-
Quenching & Analysis: Immediately quench the reaction by mixing the aliquot 1:1 with cold acetonitrile containing an internal standard. Centrifuge to precipitate buffer salts and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Self-Validation: Include a positive control (a compound known to be labile, e.g., an ester like aspirin) and a negative control (a highly stable compound, e.g., propranolol) to ensure the assay conditions can detect degradation if it occurs.
Protocol 5.2: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
Causality: This assay predicts the rate of phase I metabolism by measuring the disappearance of the parent drug when incubated with liver microsomes, which are rich in CYP enzymes. The cofactor NADPH is required to drive the CYP catalytic cycle; its omission serves as a critical negative control.
Methodology:
-
Reagent Preparation:
-
Test Compound: Prepare a 1 mM stock in DMSO.
-
Microsomes: Thaw pooled human liver microsomes (HLM) on ice. Dilute to 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).
-
Cofactor: Prepare a 10 mM NADPH solution in buffer.
-
-
Incubation Setup (96-well plate):
-
Test Wells (+NADPH): Add buffer, HLM, and test compound (final concentration 1 µM).
-
Control Wells (-NADPH): Add buffer, HLM, and test compound. Omit NADPH to control for non-CYP-mediated degradation.
-
Positive Control: Use a compound with a known, moderate clearance (e.g., verapamil).
-
-
Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH solution to the "+NADPH" wells and an equal volume of buffer to the "-NADPH" wells.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in designated wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Seal the plate, vortex, and centrifuge at high speed for 15 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to determine the concentration of the parent compound remaining.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the rate constant (k), and the half-life (t₁/₂) is calculated as 0.693/k.
Protocol 5.3: Photostability Assay
Causality: Based on ICH Q1B guidelines, this assay evaluates the potential for a compound to degrade upon exposure to light, which is crucial for handling, formulation, and packaging decisions.
Methodology:
-
Sample Preparation: Prepare solutions of the test compound (e.g., 100 µM) in a photochemically inert solvent (e.g., acetonitrile/water). Place the solutions in quartz cuvettes or tubes.
-
Dark Control: Prepare an identical set of samples and wrap them completely in aluminum foil. This control accounts for any degradation not caused by light.
-
Exposure: Place both sets of samples in a calibrated photostability chamber equipped with a light source that produces a combination of UV and visible light (e.g., a xenon lamp). The total illumination should be not less than 1.2 million lux hours and the integrated near-UV energy not less than 200 watt hours/square meter.
-
Sampling: At appropriate intervals, withdraw aliquots from both the exposed and dark control samples.
-
Analysis: Analyze the samples by a stability-indicating HPLC-UV method to quantify the parent compound and detect the formation of any major degradation products.
-
Self-Validation: A positive control, such as nifedipine, which is known to be photolabile, should be included to confirm the system is functioning correctly.
Section 6: Analytical Techniques for Stability Assessment
The accurate assessment of stability relies on specific and sensitive analytical methods capable of distinguishing the parent compound from potential degradants.
| Technique | Application in Stability Studies | Strengths | Limitations |
| LC-MS/MS | Primary tool for quantifying the parent compound in complex matrices (e.g., microsomal incubates, plasma). Used for metabolite identification. | High sensitivity and selectivity. High throughput. | Requires authentic standards for absolute quantification. Ion suppression can be an issue. |
| HPLC-UV | Standard method for chemical and photostability assays where concentrations are higher and the matrix is simple. | Robust, reproducible, and widely available. | Lower sensitivity than MS. May not resolve all degradants from the parent peak without careful method development. |
| ¹⁹F NMR | Powerful tool for identifying and quantifying all fluorine-containing species (parent and degradants) in a sample without needing standards for each.[13][18] | Provides structural information about the fluorine environment. Directly quantitative. | Low sensitivity compared to MS. Requires higher concentrations and specialized equipment. |
| Ion-Selective Electrode (ISE) | Measures the concentration of free fluoride (F⁻) ions released into solution. | Direct measurement of defluorination.[22] | Does not provide information on organofluorine degradants. Requires sample preparation to release covalently bound fluorine for total fluorine analysis.[23] |
Conclusion and Outlook
The difluoromethyl-pyrazole moiety represents a powerful combination of a privileged heterocyclic scaffold and a functional group that imparts desirable physicochemical and pharmacokinetic properties. The CF₂H group is characterized by high chemical and metabolic stability, primarily due to the strength of the C-F bond. This robustness makes it an attractive replacement for metabolically vulnerable alkyl groups in drug candidates.
However, its stability is not absolute. While resistant to hydrolysis and chemical oxidation, it can be susceptible to specific CYP-mediated metabolism or photodegradation, leading to defluorination or the formation of stable fluorinated byproducts. A thorough understanding and experimental evaluation of these potential liabilities are essential for any research program utilizing this scaffold.
The protocols and analytical strategies outlined in this guide provide a framework for the comprehensive stability assessment of novel CF₂H-pyrazole compounds. By integrating these evaluations early in the discovery and development process, researchers can mitigate risks, optimize molecular design, and unlock the full potential of this fascinating and valuable chemical motif.
References
- U.S. National Library of Medicine. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.
- Morressier.
- Royal Society of Chemistry. Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]
- U.S. National Library of Medicine. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach.
- ACS Publications. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology. [Link]
- ResearchGate. Construction of CF2H-containing heterocycles a Examples of CF2H-.
- SSRN. Wavelength-dependent UV-LED photolysis of fluorinated pesticides and pharmaceuticals. SSRN. [Link]
- U.S. National Library of Medicine. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties.
- ResearchGate. N‐Difluorocyclopropyl‐Substituted Pyrazoles: Synthesis and Reactivity | Request PDF.
- U.S. National Library of Medicine. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones.
- Agency for Toxic Substances and Disease Registry. 7. ANALYTICAL METHODS.
- ResearchGate. Biologically relevant molecules containing C(sp 3 )-linked difluoromethyl groups. ….
- ResearchGate. Defluorination degradation of trifluoromethyl groups identified by tandem mass spectrometry coupled with stable isotope incorporation strategy.
- ResearchGate. N-Difluoromethylation of Imidazoles and Pyrazoles Using BrCF 2 PO(OEt) 2 under Mild Condition.
- PubMed. Evaluation of analytical methods for fluorine in biological and related materials.
- Springer. Methods of Analysis for Fluorine. Springer Link. [Link]
- ResearchGate. Difluoromethylation of N-Pyrazole Using 1-Chloro-1, 1-Difluoromethane Under Mild Condition.
- Royal Society of Chemistry. Difluoromethylation of heterocycles via a radical process. Organic Chemistry Frontiers. [Link]
- ResearchGate. Recent Developments in Methods of Analysis for Fluoride Determination.
- MDPI. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI. [Link]
- PubMed. Dearomative Difluoromethylation of N-Heterocycles and Pharmaceuticals with Bromo(difluoro)acetic Acid.
- National Institute of Standards and Technology. Quantitative determination of fluorine in organic compounds. NIST. [Link]
- U.S. National Library of Medicine. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.
- PubMed. Enzymatic defluorination of a terminally monofluorinated pentyl moiety: oxidative or hydrolytic mechanism?.
- ACS Publications. Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. Journal of the American Chemical Society. [Link]
- ACS Publications.
- ResearchGate. (PDF) Enzymatic defluorination of fluorinated compounds.
- ACS Publications. Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. Journal of Agricultural and Food Chemistry. [Link]
- MDPI. Special Issue “Advances in Drug Discovery and Synthesis”. MDPI. [Link]
- U.S. National Library of Medicine. Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis.
- U.S. National Library of Medicine. Highly Enantioselective Decarboxylative Difluoromethylation.
- U.S. National Library of Medicine. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions.
- ResearchGate. Straightforward synthesis of difluoromethylated pyrazolines.
- ResearchGate. Synthesis of Difluoromethylated Heterocycle.
- MDPI. Pyrazoles as Key Scaffolds for the Development of Fluorine-18-Labeled Radiotracers for Positron Emission Tomography (PET). MDPI. [Link]
- U.S. National Library of Medicine. 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride.
Sources
- 1. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Special Issue “Advances in Drug Discovery and Synthesis” [mdpi.com]
- 3. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 9. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Highly Enantioselective Decarboxylative Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Enzymatic defluorination of a terminally monofluorinated pentyl moiety: oxidative or hydrolytic mechanism? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. par.nsf.gov [par.nsf.gov]
- 21. Photoproduct formation, determination, and quantification of the photolysis of fluorinated pharmaceuticals [morressier.com]
- 22. atsdr.cdc.gov [atsdr.cdc.gov]
- 23. Evaluation of analytical methods for fluorine in biological and related materials - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Pyrazole Core and the Strategic Importance of Bromination
An In-Depth Technical Guide to the Reactivity of the Bromine Atom on the Pyrazole Ring
The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry and materials science.[1][2][3] Its unique structural and electronic properties, including its ability to act as both a hydrogen bond donor and acceptor and its inherent aromatic stability, make it a privileged structure in drug design.[4][5] The functionalization of the pyrazole ring is paramount for modulating the physicochemical and pharmacological properties of these molecules.
Among the various synthetic handles available, the bromine atom stands out for its exceptional versatility. Bromopyrazoles are not merely halogenated intermediates; they are strategic linchpins that unlock a vast landscape of chemical transformations.[6] The C-Br bond offers a perfect balance of stability for isolation and purification, coupled with sufficient reactivity for a wide array of subsequent reactions. This guide provides a comprehensive exploration of the factors governing the reactivity of brominated pyrazoles and details the key synthetic transformations that leverage this versatile functional group.
PART 1: Understanding the Reactivity Landscape of Bromopyrazoles
The reactivity of a bromine atom on the pyrazole ring is not absolute; it is a nuanced property governed by a confluence of electronic and positional factors. A thorough understanding of these principles is critical for predictable and efficient synthetic planning.
Electronic Architecture of the Pyrazole Ring
The pyrazole ring is a π-excessive system, but the presence of two electronegative nitrogen atoms creates a distinct electronic distribution. The C4 position possesses the highest electron density, making it the most susceptible to electrophilic attack.[7] Conversely, the C3 and C5 positions are comparatively electron-deficient.[7]
This inherent polarity dictates the regioselectivity of bromination. Electrophilic bromination using reagents like N-bromosuccinimide (NBS) overwhelmingly occurs at the C4 position, provided it is unsubstituted.[8][9] Synthesizing 3- or 5-bromopyrazoles often requires more complex, multi-step strategies.[9]
The Influence of Ring Substituents
Substituents on the pyrazole ring profoundly modulate the reactivity of the C-Br bond by altering the ring's electronic properties.[4][10][11]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (NO₂), cyano (CN), or carbonyls decrease the electron density of the ring. This deactivation makes the C-Br bond more resistant to oxidative addition in palladium-catalyzed cross-coupling reactions. However, strong EWGs can activate the ring towards nucleophilic aromatic substitution (SNAr), a reaction pathway typically disfavored for pyrazoles.[5][12]
-
Electron-Donating Groups (EDGs): Groups such as amines (NH₂) or ethers (OR) increase the ring's electron density, which can facilitate the oxidative addition step in cross-coupling reactions.
The position of these substituents relative to the bromine atom is also crucial. For instance, quantum-chemical calculations have shown that the properties of a substituent are most profoundly influenced by adjacent endocyclic nitrogen atoms.[10][11][13]
The Role of the N-Substituent
The substituent on the pyrazole nitrogen (N1) plays a vital role. Large, sterically hindering groups can influence catalyst accessibility. Furthermore, N-substitution can impact the overall aromaticity of the ring, which in turn affects reactivity. Studies have shown that substituting the nitrogen with an electron-withdrawing group can decrease the ring's aromaticity.[10][14] In many synthetic protocols, particularly those involving metal-halogen exchange, protecting the N-H proton is a mandatory first step to prevent unwanted side reactions.[15]
PART 2: Key Synthetic Transformations of Bromopyrazoles
The C-Br bond on a pyrazole is a gateway to a multitude of high-value chemical transformations. The following sections detail the most critical reaction classes, providing mechanistic insights, practical protocols, and comparative data.
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Pyrazole Functionalization
Palladium-catalyzed cross-coupling is arguably the most powerful tool for elaborating bromopyrazole scaffolds, enabling the formation of C-C, C-N, and C-O bonds with remarkable efficiency and functional group tolerance.
The Suzuki-Miyaura reaction, which couples the bromopyrazole with an organoboron reagent, is a premier method for creating biaryl and vinyl-substituted pyrazoles.[6][16] The reaction is valued for the operational simplicity and the low toxicity of the boron reagents.[17]
Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of the bromopyrazole to a Pd(0) species, which is often the rate-determining step. The reactivity trend for halogens in this step is generally I > Br > Cl.[18] Following this, transmetalation with an activated boronic acid (or ester) and subsequent reductive elimination yields the coupled product and regenerates the Pd(0) catalyst.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 4-Bromopyrazole
-
Assembly: In a dry reaction vessel under an inert atmosphere (e.g., Argon), combine the 4-bromopyrazole derivative (1.0 equiv), the desired boronic acid or ester (1.2-2.0 equiv), a palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv).[16]
-
Solvent Addition: Add a degassed solvent system, typically a mixture like Dioxane/H₂O or Toluene/Ethanol/H₂O.
-
Reaction: Heat the mixture with vigorous stirring to the specified temperature (commonly 80-110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
Table 1: Representative Data for Suzuki-Miyaura Coupling of Bromopyrazoles
| Bromopyrazole Substrate | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1-Methyl-4-bromopyrazole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | ~90% |
| 1-Boc-4-bromopyrazole | 3-Thienylboronic acid | XPhos Pd G2 | K₃PO₄ | Toluene | 90 | >85% |
| 4-Bromo-3-methyl-1H-pyrazole | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF/H₂O | 100 | ~93% |
Note: Yields are representative and can vary based on specific substrates and precise conditions.
The formation of C(aryl)-N bonds is fundamental in pharmaceutical synthesis, and the Buchwald-Hartwig amination provides a direct route to aminopyrazoles from their bromo precursors.[19][20] This reaction has largely superseded harsher classical methods.[20] The development of specialized bulky biarylphosphine ligands has been crucial for achieving high efficiency, even with challenging substrates like unprotected N-H pyrazoles.[21]
Mechanistic Rationale: Similar to the Suzuki coupling, the cycle involves oxidative addition of the bromopyrazole to Pd(0). The resulting palladium(II) complex then coordinates with the amine. A base facilitates the deprotonation of the amine, leading to the formation of a palladium-amido complex. Reductive elimination from this complex furnishes the desired aminopyrazole and regenerates the Pd(0) catalyst.[22]
Experimental Protocol: Buchwald-Hartwig Amination of an Unprotected Bromopyrazole
-
Catalyst Pre-formation/Assembly: To a dry, inerted reaction vial, add the palladium precatalyst (e.g., tBuBrettPhos Pd G3, 2-5 mol%), the tBuBrettPhos ligand (if not using a precatalyst), and a strong, non-nucleophilic base (e.g., LiHMDS or K₃PO₄, 1.5-2.0 equiv).[21]
-
Reagent Addition: Add the bromopyrazole (1.0 equiv) and the amine coupling partner (1.1-1.5 equiv).
-
Solvent and Reaction: Add a dry, degassed aprotic solvent such as toluene or dioxane. Seal the vial and heat to the required temperature (typically 80-120 °C) with stirring. Monitor for completion.
-
Work-up and Purification: After cooling, quench the reaction carefully (e.g., with saturated aq. NH₄Cl). Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify via column chromatography.
The Sonogashira coupling enables the direct linkage of a terminal alkyne to the bromopyrazole, creating pyrazolyl-alkyne structures that are valuable in materials science and as precursors for further synthesis.[6][23] The reaction is co-catalyzed by palladium and copper(I).[24]
Mechanistic Rationale: The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the bromopyrazole is followed by transmetalation. The key transmetalating species is a copper(I) acetylide, which is formed in the copper cycle by the reaction of the terminal alkyne with a Cu(I) salt in the presence of an amine base.[23] Reductive elimination then yields the final product.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Assembly: In an inert-atmosphere glovebox or Schlenk line, charge a flask with the bromopyrazole (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 3-10 mol%).[25]
-
Solvent and Reagents: Add a degassed solvent, typically an amine base like triethylamine (Et₃N) or a mixture such as DMF/Et₃N. Add the terminal alkyne (1.1-1.5 equiv).
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-80 °C) until the starting material is consumed.
-
Work-up: Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove catalyst residues. Wash the filtrate with water or a mild aqueous acid to remove the amine base.
-
Purification: Dry the organic phase, concentrate, and purify the residue by column chromatography.
Metal-Halogen Exchange: Generating Potent Pyrazolyl Nucleophiles
Metal-halogen exchange transforms the electrophilic C-Br bond into a strongly nucleophilic organometallic C-Li or C-Mg bond.[26][27] This "umpolung" (reactivity inversion) provides access to a different class of products by allowing the pyrazole ring to react with a wide range of electrophiles.
Mechanistic Rationale: The reaction is an equilibrium process driven by the formation of a more stable organometallic species.[28] When a bromopyrazole is treated with an alkyllithium reagent (e.g., n-BuLi), the lithium exchanges with the bromine because the resulting pyrazolyl-lithium is stabilized by the higher s-character of the sp²-hybridized carbon compared to the sp³-hybridized carbon of the alkyllithium.[26][28] The reaction is extremely fast and typically requires cryogenic temperatures (-78 °C) to prevent side reactions.[29]
Experimental Protocol: Lithiation of Bromopyrazole and Quenching with an Electrophile
-
Setup: Place a solution of the N-protected bromopyrazole (1.0 equiv) in a dry, inerted flask containing a dry, ethereal solvent (e.g., THF or Diethyl Ether).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium (1.0-1.1 equiv) dropwise via syringe. Stir the mixture at -78 °C for 30-60 minutes.
-
Electrophilic Quench: Add a solution of the desired electrophile (e.g., an aldehyde, ketone, CO₂, or alkyl halide) to the freshly prepared pyrazolyl-lithium solution at -78 °C.
-
Warming and Quench: Allow the reaction to warm slowly to room temperature. Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Work-up and Purification: Extract the product into an organic solvent. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography or crystallization.
Nucleophilic Aromatic Substitution (SNAr)
While less common for π-excessive systems like pyrazole, SNAr can be a viable pathway under specific circumstances.[5] The reaction requires the presence of at least one strong electron-withdrawing group (EWG) positioned ortho or para to the bromine leaving group to stabilize the negatively charged intermediate (Meisenheimer complex).[12][30]
Mechanistic Rationale: The reaction proceeds via a two-step addition-elimination mechanism. A potent nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[12] In the second, typically faster step, the leaving group (bromide) is expelled, restoring the aromaticity of the ring. Recent evidence also suggests that some SNAr reactions may proceed through a concerted mechanism.[31]
PART 3: Visualizing the Workflows
Diagrams are essential for conceptualizing the flow of these complex multi-step reactions.
Diagram 1: Generalized Palladium Cross-Coupling Workflow
Caption: The sequential process of forming an organolithium intermediate and trapping it.
Conclusion
The bromine atom on a pyrazole ring is a supremely powerful and versatile synthetic handle. Its reactivity, finely tunable by electronic and steric factors, provides chemists with a reliable entry point into the world of high-value functionalized pyrazoles. From the robust and broadly applicable palladium-catalyzed cross-coupling reactions to the reactivity-inverting metal-halogen exchange, bromopyrazoles serve as indispensable building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Mastering the chemistry detailed in this guide is essential for any scientist aiming to innovate within the rich field of heterocyclic chemistry.
References
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019).
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.).
- Scope of the bromination of pyrazole derivatives, phenothiazine and indoles. Reaction conditions. (2020).
- Substituent effects and electron delocalization in five-membered N-heterocycles. (2024). ScienceDirect. [Link]
- Functionalized Pyrazoles as Agents in C--C Cross-Coupling Reactions. (2009).
- Substituent effects and electron delocalization in five-membered N-heterocycles. (2024). ScienceDirect. [Link]
- Regioselectivity of pyrazole bromin
- Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2014).
- Formal nucleophilic substitution of bromocyclopropanes with azoles. (2018). PubMed. [Link]
- Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. (n.d.).
- Selective Boc-Protection and Bromination of Pyrazoles. (n.d.). Royal Society of Chemistry. [Link]
- Substituent effects and electron delocalization in five-membered N-heterocycles. (2024). HAL Open Science. [Link]
- C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020). PubMed Central. [Link]
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). Semantic Scholar. [Link]
- The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (2019). Semantic Scholar. [Link]
- Analysis of the Effects of N-Substituents on Some Aspects of the Aromaticity of Imidazoles and Pyrazoles. (2011).
- The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (2019).
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Scirp.org. [Link]
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019).
- An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. (2013).
- Synthesis and Properties of Pyrazoles. (2022). Encyclopedia.pub. [Link]
- Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. (2014).
- Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). (2021). PubMed Central. [Link]
- Mastering Organic Synthesis with 4-Bromopyrazole: A Key Intermedi
- Recent Advances in the Synthesis of Pyrazole Deriv
- Transition-metal-catalyzed C–H functionalization of pyrazoles. (2021).
- Buchwald–Hartwig amin
- Metal-halogen exchange. (n.d.). ETH Zurich. [Link]
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
- Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
- Metal–halogen exchange. (n.d.). Wikipedia. [Link]
- Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. (1987). Indian Academy of Sciences. [Link]
- Effects of substituent and solvent on the Sonogashira coupling reaction of β-bromoporphyrin. (2002).
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
- Sonogashira coupling. (n.d.). Wikipedia. [Link]
- Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. (2016).
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Semantic Scholar. [Link]
- Concerted Nucleophilic Aromatic Substitutions. (2018).
- Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. (2016).
- Directed nucleophilic aromatic substitution reaction. (2017). Royal Society of Chemistry. [Link]
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]
- Nucleophilic Aromatic Substitution. (2021). Chemistry LibreTexts. [Link]
Sources
- 1. [PDF] Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. nbinno.com [nbinno.com]
- 7. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 8. books.rsc.org [books.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Substituent effects and electron delocalization in five-membered N-heterocycles - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01709A [pubs.rsc.org]
- 11. Substituent effects and electron delocalization in five-membered N-heterocycles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. znaturforsch.com [znaturforsch.com]
- 16. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 24. Sonogashira Coupling [organic-chemistry.org]
- 25. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 26. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 27. ias.ac.in [ias.ac.in]
- 28. ethz.ch [ethz.ch]
- 29. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 30. chem.libretexts.org [chem.libretexts.org]
- 31. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
4-Bromo-5-(difluoromethyl)-1H-pyrazole: A Technical Guide for Chemical Researchers and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Pyrazoles in Modern Chemistry
The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal and agricultural chemistry. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, make fluorinated motifs highly sought after in the design of novel bioactive compounds.[1] Within this context, pyrazole derivatives have emerged as privileged structures due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3] The convergence of these two powerful strategies—fluorination and the pyrazole core—has given rise to a class of compounds with exceptional potential. This guide focuses on a particularly valuable building block at this intersection: 4-Bromo-5-(difluoromethyl)-1H-pyrazole .
The presence of both a bromine atom and a difluoromethyl group on the pyrazole ring makes this molecule a highly versatile intermediate. The bromine atom serves as a convenient handle for a wide array of synthetic transformations, most notably transition metal-catalyzed cross-coupling reactions, allowing for the facile introduction of diverse substituents.[4] The difluoromethyl group, a bioisostere of hydroxyl and thiol moieties, can significantly modulate the biological activity and pharmacokinetic profile of a parent molecule. This technical guide provides an in-depth overview of the commercial availability, synthesis, and potential applications of this compound, tailored for researchers and professionals in the field of drug discovery and development.
Physicochemical Properties and Commercial Availability
Chemical Structure and Properties
| Property | Value | Source(s) |
| CAS Number | 1451392-65-6 | [5][6] |
| Molecular Formula | C4H3BrF2N2 | [5][6] |
| Molecular Weight | 196.98 g/mol | [5] |
| Appearance | Typically a solid | [6] |
| Purity | ≥95% to >98% | [5][6] |
Commercial Suppliers
This compound is available from several reputable chemical suppliers that cater to the research and development sector. The following table provides a non-exhaustive list of known suppliers. It is recommended to contact the suppliers directly for the most up-to-date information on availability, pricing, and purity specifications.
| Supplier | Website | Notes |
| Synblock | Offers the compound with a purity of not less than 98%.[5] | |
| Bide Pharmatech Ltd. | Lists the compound as a medical intermediate with a purity of 95+%.[6] | |
| BLDpharm | Lists related methylated derivatives.[7] |
Synthetic Pathways: A Plausible and Detailed Protocol
Overall Synthetic Scheme:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. jchr.org [jchr.org]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. CAS 1451392-65-6 | this compound - Synblock [synblock.com]
- 6. This compound, CasNo.1451392-65-6 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 7. 1089212-57-6|4-Bromo-5-(difluoromethyl)-1-methyl-1H-pyrazole|BLD Pharm [bldpharm.com]
Navigating the Synthesis and Handling of Bromo-Pyrazole Compounds: A Technical Guide to Laboratory Safety
Abstract
The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, valued for its versatile biological activities. The introduction of a bromine atom onto the pyrazole scaffold—creating bromo-pyrazole compounds—unlocks a vast potential for synthetic diversification, primarily through cross-coupling reactions. However, this synthetic utility is accompanied by a specific set of handling and safety considerations. This in-depth guide provides researchers, scientists, and drug development professionals with a technical framework for the safe handling, synthesis, and disposal of bromo-pyrazole compounds. Moving beyond a simple checklist, this document elucidates the causality behind safety protocols, grounded in the principles of chemical reactivity, toxicology, and risk mitigation.
Understanding the Hazard Landscape of Bromo-Pyrazoles
A robust safety protocol is built upon a foundational understanding of the potential hazards. Bromo-pyrazole compounds, as halogenated aromatic heterocycles, present a multi-faceted risk profile that demands careful consideration.
Toxicological Profile: Beyond Acute Irritation
The immediate hazards of many bromo-pyrazole solids and solutions include irritation to the skin, eyes, and respiratory tract.[1][2] However, a deeper look into the toxicology of related halogenated aromatic hydrocarbons suggests a more complex mechanism of action. Many of these compounds are known to interact with the aryl hydrocarbon receptor (AhR), a protein in the cell's cytoplasm.[3][4] This binding can lead to altered gene expression, which is a mechanism linked to a range of toxic effects, including endocrine disruption and potential carcinogenicity.[3][4][5] While specific toxicological data for every bromo-pyrazole derivative is not available, this general mechanism for halogenated aromatics necessitates treating them with a high degree of caution to minimize exposure.
Reactivity and Thermal Stability
The bromine substituent makes these compounds highly valuable for reactions like Suzuki, Heck, and Buchwald-Hartwig cross-couplings. However, these reactions themselves introduce hazards. Palladium-catalyzed reactions are often exothermic and can pose a risk of a runaway reaction if not properly controlled.[6][7]
Furthermore, the thermal decomposition of brominated aromatic compounds can generate hazardous byproducts. Under high temperatures, such as in a fire or uncontrolled heating, these compounds can decompose to form toxic substances including brominated benzenes, phenols, and in some cases, polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs).[8][9][10][11]
The Hierarchy of Controls: A Framework for Safety
To mitigate the identified hazards, a systematic approach based on the hierarchy of controls should be implemented. This framework prioritizes the most effective safety measures.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
Engineering Controls: The First Line of Physical Defense
Engineering controls are designed to isolate the researcher from the chemical hazard. For bromo-pyrazole compounds, the chemical fume hood is the most critical piece of engineering control.
Mastering Fume Hood Use: A Non-Negotiable Practice
A fume hood is more than just a ventilated workspace; it is a carefully designed safety device. Its effectiveness is entirely dependent on proper usage.[12]
Key Principles of Fume Hood Operation:
-
Verify Airflow: Before starting any work, ensure the fume hood is operational. A simple tissue test at the opening can provide a quick visual confirmation of inward airflow. Annual certification should verify a face velocity typically between 80-120 feet per minute (fpm).
-
Sash Positioning: The sash acts as a physical barrier. Work with the sash at the lowest possible height that is comfortable for the procedure, and never raise it above the marked operating height (often around 18 inches).[12][13] When the hood is not in use, the sash should be fully closed.[14]
-
The Six-Inch Rule: All chemical manipulations should occur at least six inches inside the plane of the sash.[13][14][15][16] This prevents turbulent air at the hood face from allowing vapors to escape.
-
Minimize Obstructions: Do not clutter the fume hood with excess equipment or chemical bottles.[14][15][16] Large items should be elevated on blocks to allow air to flow underneath them, and nothing should block the baffle vents at the back of the hood.[15][16] A fume hood is for active experiments, not chemical storage.[12][14][16]
-
Avoid Rapid Movements: Quick movements in and out of the hood can disrupt the airflow and pull contaminants out into the lab.[15][16]
Personal Protective Equipment (PPE): The Last Line of Defense
While engineering controls are primary, PPE is essential for protecting against splashes, spills, and unforeseen exposures.
Glove Selection: A Matter of Chemical Compatibility
Choosing the correct gloves is critical, as not all materials offer the same protection.[17] For handling bromo-pyrazoles and the organic solvents they are often dissolved in (e.g., dichloromethane, THF, DMF), a multi-layered approach or selection of a specific glove type is recommended.
| Glove Material | Protection Against | Poor Protection Against | Rationale & Causality |
| Nitrile | Oils, greases, aliphatic solvents, mild acids and bases. Good for incidental contact.[18][19][20][21] | Chlorinated solvents, ketones, strong oxidizing agents, aromatic solvents.[19][21] | Nitrile provides a good general-purpose barrier but can be permeated by halogenated and aromatic compounds. It is suitable for handling the solid bromo-pyrazole itself but may not be sufficient for prolonged work with solutions. |
| Neoprene | Acids, bases, alcohols, petroleum products.[19][21] | Halogenated and aromatic hydrocarbons.[19] | Offers better chemical and wear resistance than natural rubber but still has limitations with the solvents often used in bromo-pyrazole chemistry. |
| Butyl Rubber | Highly corrosive acids, bases, ketones, esters. | Aliphatic and aromatic hydrocarbons, halogenated solvents.[17][21] | While excellent for many polar compounds, butyl rubber is not recommended for the nonpolar solvents often used with bromo-pyrazoles. |
| Viton® or Laminate | Aromatic hydrocarbons, chlorinated solvents, highly corrosive chemicals.[18][20] | Ketones, esters, amines (for Viton®). | These are high-performance materials offering the best resistance to the challenging solvents used in this chemistry. Laminate gloves are often thin and can be worn under a nitrile glove for improved dexterity and secondary protection. |
Recommendation: For handling solid bromo-pyrazoles, a standard nitrile glove is generally sufficient. For work with solutions, especially those containing chlorinated or aromatic solvents, double-gloving with two pairs of nitrile gloves or using a laminate glove under a nitrile glove is a robust practice. Always check the manufacturer's compatibility chart for the specific solvents and chemicals being used.
Eye and Body Protection
-
Eye Protection: ANSI Z87-rated safety glasses with side shields are the minimum requirement.[22] When there is a significant risk of splashing, chemical splash goggles that form a seal around the eyes should be worn.
-
Lab Coat: A flame-resistant lab coat, buttoned completely, is mandatory to protect skin and clothing.[22]
Experimental Protocols: Integrating Safety into a Step-by-Step Workflow
The following protocols are generalized examples. Always refer to your institution's specific Standard Operating Procedures (SOPs) and conduct a thorough risk assessment before beginning any new procedure.
Protocol: Weighing and Preparing a Solution of a Bromo-Pyrazole Compound
-
Preparation: Don all required PPE (lab coat, safety glasses, appropriate gloves). Verify that the chemical fume hood is operational.
-
Staging: Place a balance, weigh paper, spatula, and appropriate glassware inside the fume hood, at least six inches from the sash opening.
-
Weighing: Tare the balance with the weigh paper. Carefully transfer the solid bromo-pyrazole compound to the weigh paper using the spatula. Avoid creating dust. If dust is generated, ensure it is contained within the hood.
-
Transfer: Carefully add the weighed solid to the desired flask or beaker.
-
Dissolution: Add the solvent to the flask. If using a volatile or hazardous solvent, this must be done within the fume hood.
-
Cleanup: Dispose of the used weigh paper and any contaminated wipes in a designated solid hazardous waste container located within the fume hood.
-
Completion: Cap the solution container. Wipe down the work surface in the fume hood. Close the fume hood sash completely.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 3. Mechanism of action of toxic halogenated aromatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the mechanism of action of halogenated aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Health toxicity effects of brominated flame retardants: From environmental to human exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchers.cdu.edu.au [researchers.cdu.edu.au]
- 9. Research Portal [researchportal.murdoch.edu.au]
- 10. cetjournal.it [cetjournal.it]
- 11. researchgate.net [researchgate.net]
- 12. resources.workstationindustries.com [resources.workstationindustries.com]
- 13. 5 Essential Steps for Proper Fume Hood Use in the Laboratory | Lab Manager [labmanager.com]
- 14. Best Practices for Operating & Maintaining Your Chemical Fume Hood - RDM Industrial Products [rdm-ind.com]
- 15. ehs.fiu.edu [ehs.fiu.edu]
- 16. hvcc.edu [hvcc.edu]
- 17. safety.fsu.edu [safety.fsu.edu]
- 18. ohsonline.com [ohsonline.com]
- 19. safetyware.com [safetyware.com]
- 20. esafetysupplies.com [esafetysupplies.com]
- 21. envirosafetyproducts.com [envirosafetyproducts.com]
- 22. iloencyclopaedia.org [iloencyclopaedia.org]
Methodological & Application
Experimental protocol for Suzuki coupling with 4-Bromo-5-(difluoromethyl)-1H-pyrazole
An Application Guide and Experimental Protocol for the Suzuki-Miyaura Coupling of 4-Bromo-5-(difluoromethyl)-1H-pyrazole
Authored by: Gemini, Senior Application Scientist
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in academic research and pharmaceutical drug development for its capacity to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This guide provides a comprehensive experimental protocol and in-depth application notes for the Suzuki-Miyaura coupling of this compound. The pyrazole scaffold is a privileged structure in medicinal chemistry, and the difluoromethyl (CF₂H) group is a valuable bioisostere for hydroxyl or thiol groups, known to enhance metabolic stability and lipophilicity.[3] The coupling of this specific substrate presents unique challenges due to the electron-deficient nature of the pyrazole ring, further influenced by the electron-withdrawing difluoromethyl group. This document offers field-proven insights into catalyst selection, reaction optimization, and troubleshooting to empower researchers in leveraging this versatile building block for the synthesis of novel chemical entities.
Reaction Overview and Catalytic Cycle
The Suzuki-Miyaura reaction facilitates the cross-coupling of an organohalide with an organoboron compound, catalyzed by a palladium complex.[1] The reaction with this compound proceeds according to the general scheme below:
General Reaction Scheme:
The catalytic cycle is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyrazole, forming a Pd(II) intermediate. This is often the rate-determining step and can be challenging for electron-deficient heteroaryl halides.[2]
-
Transmetalation: The organic moiety from the boronic acid (or ester) is transferred to the palladium center. This step requires activation by a base, which forms a more nucleophilic "ate" complex with the boron species.[4]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5]
Detailed Experimental Protocol: General Procedure
This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid. Optimization may be required based on the specific coupling partner.
Materials & Reagents:
-
This compound (1.0 equiv)
-
Aryl or Heteroaryl Boronic Acid or Pinacol Ester (1.2–1.5 equiv)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, 2 mol% or XPhos Pd G2, 4 mol%)
-
Phosphine Ligand (e.g., SPhos or XPhos, 4-8 mol%)
-
Base (e.g., K₃PO₄ or K₂CO₃, 2.0–3.0 equiv)
-
Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane or Toluene, with 10-25% v/v degassed water)
-
Reaction Vessel (e.g., microwave vial or Schlenk tube)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification reagents (Ethyl acetate, water, brine, anhydrous Na₂SO₄ or MgSO₄, silica gel)
Step-by-Step Methodology:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add this compound, the boronic acid/ester, the palladium precatalyst, the phosphine ligand, and the base.
-
Causality Note: Assembling the solid reagents under inert gas is crucial to prevent the oxidation and deactivation of the Pd(0) species and the phosphine ligand.[6]
-
-
Solvent Addition: Evacuate and backfill the vessel with inert gas three times. Add the degassed solvent system via syringe.
-
Causality Note: Degassing the solvent by sparging with an inert gas or through freeze-pump-thaw cycles removes dissolved oxygen, which can lead to catalyst decomposition and undesirable side reactions like the homocoupling of the boronic acid.[5]
-
-
Heating and Monitoring: Seal the vessel and heat the reaction mixture to the target temperature (typically 80–110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting bromide is consumed (typically 4–24 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash with water, followed by brine, to remove the inorganic base and other water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure coupled product.
Application Notes & Strategic Optimization
The success of coupling with this compound hinges on the careful selection of four key parameters: the catalyst system, the boron reagent, the base, and the solvent.
Catalyst and Ligand Selection
Heteroaryl bromides, especially those bearing electron-withdrawing groups, are challenging substrates that can hinder the initial oxidative addition step.[7]
-
Palladium Precatalysts: While Pd(PPh₃)₄ can be effective, modern catalysts often provide superior results. Pd(II) sources like Pd(OAc)₂ or PdCl₂(dppf) are air-stable but require in situ reduction to the active Pd(0) state. Air-stable Pd(0) sources like Pd₂(dba)₃ are often preferred.[4] For difficult couplings, pre-formed, well-defined precatalysts like XPhos Pd G2/G3/G4 are highly effective as they generate the active monoligated Pd(0) species cleanly and efficiently.[8]
-
Ligands: The choice of ligand is critical. Bulky, electron-rich monophosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are recommended.[9][10] These ligands stabilize the Pd(0) center, accelerate the rate-limiting oxidative addition to the electron-deficient pyrazole, and promote the final reductive elimination step.[5]
Choice of Boron Reagent: Acid vs. Ester
-
Boronic Acids: Generally more reactive and often lead to faster reaction times.[11] However, they are susceptible to decomposition pathways, most notably protodeboronation (replacement of the boron group with hydrogen), which can be a significant side reaction with electron-deficient substrates.[12]
-
Boronate Esters (e.g., Pinacol Esters): Offer significantly enhanced stability, are easier to handle and purify, and have a longer shelf-life.[11] They are less prone to protodeboronation and can provide higher and more reproducible yields in complex syntheses, despite potentially slower reaction rates. For challenging couplings, using the more stable boronate ester is often a prudent choice.
Base and Solvent System
-
Base: The base is not merely a proton scavenger; it is essential for activating the boronic acid for transmetalation.[4]
-
Potassium Phosphate (K₃PO₄): A strong, non-nucleophilic base that is highly effective in many challenging Suzuki couplings, particularly with Buchwald-type ligands.[3]
-
Potassium or Cesium Carbonate (K₂CO₃, Cs₂CO₃): Standard and effective bases. Cesium carbonate is more soluble and basic, often accelerating reactions with less reactive partners.[3]
-
Potassium Fluoride (KF): A milder, base-sensitive functional group-compatible option.[4]
-
-
Solvent: A polar, aprotic solvent is typically required. The addition of water is often crucial, as it can facilitate the dissolution of the base and influence the transmetalation mechanism.[13][14]
Data Presentation: Exemplary Reaction Conditions
The following table summarizes recommended starting conditions for coupling this compound with various boronic acid types.
| Coupling Partner Type | Palladium Source | Ligand | Base | Solvent System | Temp (°C) | Potential Yield | Reference |
| Electron-Rich Arylboronic Acid | Pd₂(dba)₃ (2 mol%) | SPhos (4 mol%) | K₃PO₄ (2 equiv) | Toluene / H₂O (5:1) | 80-100 | High | [3] |
| Electron-Deficient Arylboronic Acid | XPhos Pd G3 (4 mol%) | (Integral) | K₃PO₄ (3 equiv) | 1,4-Dioxane / H₂O (4:1) | 100-110 | Good-High | [3][8] |
| Heteroarylboronic Acid (e.g., Pyridine) | Pd(OAc)₂ (2 mol%) | XPhos (4 mol%) | Cs₂CO₃ (2.5 equiv) | 1,4-Dioxane | 100 | Good | [3][16] |
| Sterically Hindered Arylboronic Acid | Pd(OAc)₂ (3 mol%) | RuPhos (6 mol%) | K₃PO₄ (3 equiv) | t-BuOH / H₂O (5:1) | 110 | Moderate-Good | [3][9] |
Experimental Workflow Visualization
The following diagram outlines the logical flow of the experimental protocol from setup to final product.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide addresses common issues.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvent.3. Low reaction temperature.4. Inappropriate catalyst/ligand for the substrate. | 1. Use a fresh catalyst source or a robust precatalyst (e.g., XPhos Pd G3/G4).2. Ensure thorough degassing of all solvents.3. Increase temperature in 10 °C increments.4. Screen more electron-rich/bulky ligands (e.g., RuPhos, BrettPhos).[7][8] |
| Protodeboronation of Boronic Acid | 1. Presence of excess water or acidic impurities.2. Prolonged reaction time at high temperature.3. Boronic acid is inherently unstable (highly e⁻-deficient). | 1. Use anhydrous base and solvent; limit water content.2. Monitor reaction closely and stop once complete.3. Switch to the corresponding pinacol boronate ester for enhanced stability.[11][12] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction.2. High concentration of Pd(II) species at the start. | 1. Rigorously exclude air/oxygen from the reaction setup.2. Use a Pd(0) source like Pd₂(dba)₃ or a precatalyst that rapidly generates Pd(0).[5] |
| Dehalogenation of Pyrazole | 1. Presence of a hydrogen source.2. Certain ligand/base combinations can promote this side reaction. | 1. Ensure reagents and solvents are pure.2. Screen alternative bases (e.g., switch from K₃PO₄ to Cs₂CO₃) or different ligands. This is a known side reaction for some halo-aminopyrazoles.[17] |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a flame-resistant lab coat, and nitrile gloves.[18]
-
Handling Reagents:
-
Palladium Catalysts: Palladium compounds can be toxic and flammable as fine powders. Handle in a well-ventilated fume hood, avoid creating dust, and keep away from ignition sources.[6][19][20]
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be irritants. Handle under an inert atmosphere.
-
Solvents: 1,4-Dioxane is a suspected carcinogen and can form explosive peroxides. Toluene is flammable and toxic. Always handle these solvents in a fume hood.
-
Bases: Solid potassium phosphate and carbonates are irritants. Avoid inhalation of dust and skin contact.
-
-
Waste Disposal: Dispose of all chemical waste, especially heavy-metal-containing residues, according to institutional and local environmental regulations.
References
- The Suzuki-Miyaura Cross-Coupling Reaction: A Comparative Guide to the Reactivity of Boronic Acids and Boron
- Suzuki reaction. (2024). In Wikipedia. [Link]
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
- Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
- Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of chemical research, 49(5), 1029–1042. [Link]
- Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of (4-(Difluoromethyl)phenyl)boronic Acid. (2025). Benchchem.
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
- Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical science, 7(11), 6598–6613. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). Highly efficient monophosphine-based catalyst for the palladium-catalyzed Suzuki-Miyaura reaction of heteroaryl halides and heteroaryl boronic acids and esters. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
- Guram, A. S., et al. (2006). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 71(22), 8392-8401. [Link]
- Kitching, M. O., et al. (2006). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 71(15), 5648-5655. [Link]
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. [Link]
- Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7, 6598-6613. [Link]
- da Costa, M. F., et al. (2015). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 20(6), 11066-11081. [Link]
- Safety Data Sheet: Palladium. (n.d.). Carl ROTH. [Link]
- Dračínský, M., et al. (2018). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 16(29), 5263-5273. [Link]
- Synthesis of 4-bromo-5-(trifluoromethyl)-1H-pyrazoles 3a–d. (2019).
- Standard Operating Procedure: Palladium. (2017). UCLA EH&S. [Link]
- PALLADIUM 5% ON CHARCOAL ACTIVATED Safety D
- Reddit discussion on diagnosing issues with a failed Suzuki coupling. (2021). r/Chempros. [Link]
- Kuleshova, O., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12246-12261. [Link]
- How can I solve my problem with Suzuki coupling? (2014).
- Challenges In Suzuki Coupling Reaction. (2025). KCIL Chemofarbe Group. [Link]
- Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts. [Link]
- Reddit discussion on struggling with Suzuki Reaction. (2024). r/Chempros. [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. honrel.com [honrel.com]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media [mdpi.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. rtong.people.ust.hk [rtong.people.ust.hk]
- 19. carlroth.com [carlroth.com]
- 20. chemicalbook.com [chemicalbook.com]
Application Notes and Protocols: Optimizing Sonogashira Coupling for the Synthesis of 4-Alkynylpyrazoles
Introduction: The Strategic Importance of 4-Alkynylpyrazoles
The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, featuring in a plethora of approved pharmaceuticals. Its unique electronic properties and ability to act as a versatile scaffold have made it a privileged structure. The introduction of an alkynyl moiety at the C4-position of the pyrazole ring via the Sonogashira coupling reaction unlocks a vast chemical space for further functionalization. This powerful carbon-carbon bond-forming reaction enables the synthesis of extended π-conjugated systems, crucial for applications in materials science, and provides a versatile handle for constructing complex molecular architectures in the quest for new therapeutic agents.[1]
This guide provides a comprehensive overview of the reaction conditions for the Sonogashira coupling of 4-bromo-pyrazoles. It delves into the mechanistic intricacies, offers a systematic analysis of key reaction parameters, presents a detailed experimental protocol, and provides a troubleshooting guide to navigate common challenges.
Mechanistic Insights: The Dual Catalytic Cycles
The Sonogashira coupling reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[2] The classical reaction operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3]
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by oxidatively adding to the 4-bromo-pyrazole, forming a Pd(II) intermediate. This is often the rate-limiting step of the reaction.[2]
-
Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the Pd(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 4-alkynylpyrazole product and regenerate the Pd(0) catalyst.[3]
The Copper Cycle:
-
Coordination and Deprotonation: Copper(I) iodide (CuI) coordinates to the terminal alkyne, increasing its acidity.[4] An amine base then deprotonates the alkyne to form the crucial copper(I) acetylide intermediate.[2]
While highly efficient, the copper co-catalyst can promote the undesirable homocoupling of the terminal alkyne (Glaser coupling), leading to byproduct formation and reduced yields.[2] This has spurred the development of copper-free Sonogashira protocols.
Visualizing the Catalytic Cycle
Caption: A simplified representation of the dual catalytic cycles in a classical Sonogashira coupling.
Optimizing Reaction Conditions for 4-Bromo-pyrazoles
The reactivity of 4-bromo-pyrazoles in Sonogashira coupling can be influenced by substituents on the pyrazole ring. Electron-withdrawing groups, such as a trifluoromethyl group, can decrease the electron density of the ring system, making the C-Br bond more challenging to activate.[5] Careful optimization of the reaction parameters is therefore crucial for achieving high yields and purity.
Catalyst and Ligand Selection
The choice of the palladium source and the ancillary ligand is paramount for a successful coupling. While standard catalysts like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are widely used, modern catalyst systems often employ bulky, electron-rich phosphine ligands that facilitate the oxidative addition step, especially for less reactive aryl bromides.[6]
| Catalyst System | Ligand Type | Advantages for Heteroaryl Bromides | Considerations | Reference(s) |
| Pd(OAc)₂ / XPhos | Buchwald-type biaryl phosphine | High activity for electron-deficient and sterically hindered substrates. | Air-sensitive ligand, requires inert atmosphere. | [5] |
| [DTBNpP]Pd(crotyl)Cl | Monoligated Pd precatalyst | Air-stable, allows for room temperature, copper-free reactions. | May require specific bases like TMP. | [1][7] |
| PdCl₂(PPh₃)₂ | Pd(II) precatalyst with triphenylphosphine | Commercially available, robust, and widely used. | May require elevated temperatures for less reactive bromides. | [6] |
| Pd(PPh₃)₄ | Pd(0) catalyst with triphenylphosphine | Active Pd(0) source, no pre-reduction needed. | Air-sensitive, can degrade upon storage. | [6] |
The Role of Copper: To Use or Not to Use?
The addition of a copper(I) co-catalyst, typically CuI, significantly accelerates the reaction rate under mild conditions.[2] However, the primary drawback is the promotion of alkyne homocoupling, which can be a significant issue, especially when dealing with valuable or complex alkynes.[2]
Copper-Free Sonogashira: To circumvent the issue of homocoupling, copper-free conditions have been developed. These protocols often necessitate more active catalyst systems (e.g., those with bulky phosphine ligands), stronger bases, and sometimes higher reaction temperatures.[8][9] For the coupling of electron-deficient 4-bromo-pyrazoles, a copper-free approach can be advantageous to simplify purification and maximize the yield of the desired product.[5]
Base and Solvent Selection
The base plays a dual role: it deprotonates the terminal alkyne and neutralizes the HBr generated during the reaction. The choice of solvent is critical for reagent solubility and can influence the reaction rate and catalyst stability.
| Base | Solvent | Typical Conditions & Suitability | Reference(s) |
| Triethylamine (Et₃N) | Acetonitrile (MeCN), DMF | Common combination for both copper-catalyzed and copper-free systems. Et₃N can also act as the solvent. | [5] |
| Diisopropylamine (i-Pr₂NH) | THF, Toluene | Often used in copper-catalyzed reactions; can improve solubility. | [10] |
| Cesium Carbonate (Cs₂CO₃) | DMF, Dioxane | A stronger inorganic base, effective in copper-free protocols, especially with challenging substrates. | [6] |
| 2,2,6,6-Tetramethylpiperidine (TMP) | DMSO | A hindered organic base used with specific precatalysts for room-temperature, copper-free couplings. | [1][7] |
Experimental Protocol: Copper-Free Sonogashira Coupling of a 4-Bromo-pyrazole
This protocol is adapted from a reported procedure for the copper-free Sonogashira coupling of 4-bromo-5-(trifluoromethyl)-1H-pyrazole and is a representative example.[5] Optimization may be required for different pyrazole substrates and alkynes.
Materials:
-
4-bromo-5-(trifluoromethyl)-1H-pyrazole (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (3 mol%)
-
XPhos (6 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (e.g., Schlenk flask)
Workflow Diagram
Caption: Step-by-step workflow for the copper-free Sonogashira coupling of a 4-bromo-pyrazole.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the 4-bromo-pyrazole (1.0 equiv), Pd(OAc)₂ (0.03 equiv), and XPhos (0.06 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Under a positive pressure of argon, add anhydrous DMF via syringe. Subsequently, add triethylamine (2.0 equiv) and the terminal alkyne (1.2 equiv) via syringe.
-
Reaction Conditions: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting 4-bromo-pyrazole is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and saturated aqueous sodium chloride (brine).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-alkynylpyrazole.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) | Reference(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Poor quality of reagents (especially base and solvent). 4. Pyrazole coordinating to and inhibiting the catalyst. | 1. Use a fresh batch of palladium catalyst and ligand. 2. Ensure rigorous degassing of solvents and proper inert gas technique. 3. Use freshly distilled, anhydrous solvents and bases. 4. Switch to a more robust catalyst system with bulky ligands (e.g., Buchwald-type) that can mitigate catalyst inhibition. | [11][12] |
| Significant Alkyne Homocoupling (Glaser Coupling) | 1. Presence of oxygen. 2. Use of copper co-catalyst. | 1. Thoroughly degas all reagents and maintain a strict inert atmosphere. 2. Switch to a copper-free protocol. If copper is necessary, use minimal amounts and consider slow addition of the alkyne. | [2][11][12] |
| Formation of Palladium Black (Catalyst Decomposition) | 1. High reaction temperature. 2. Impurities in starting materials or solvent. 3. Inappropriate solvent choice. | 1. Lower the reaction temperature and extend the reaction time. 2. Purify starting materials and use high-purity, anhydrous solvents. 3. Screen alternative solvents. | [11] |
| Dehalogenation of 4-Bromo-pyrazole | 1. Presence of reducing agents. 2. Certain bases or additives can promote this side reaction. | 1. Ensure high purity of all reagents. 2. Screen different bases; sometimes a weaker base or an inorganic base can mitigate this issue. | |
| Low Yield with Sterically Hindered Substrates | 1. Steric hindrance impeding oxidative addition or reductive elimination. | 1. Use a catalyst system with a bulkier, more electron-rich ligand (e.g., XPhos, P(t-Bu)₃). 2. Increase the reaction temperature or use microwave irradiation. | [13][14] |
Conclusion
The Sonogashira coupling of 4-bromo-pyrazoles is a robust and highly effective method for the synthesis of valuable 4-alkynylpyrazole building blocks. A thorough understanding of the reaction mechanism and the careful selection of catalyst, ligand, base, and solvent are critical for success, particularly with electronically challenging or sterically hindered substrates. Both traditional copper-catalyzed and modern copper-free protocols offer viable pathways, with the latter providing a distinct advantage in minimizing homocoupling byproducts. By following the detailed protocols and utilizing the troubleshooting guide provided, researchers can confidently employ this powerful transformation in their synthetic endeavors.
References
- Mohajer, F., Heravi, M. M., Zadsirjan, V., & Poormohammad, N. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7436-7483. [Link]
- Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Publishing. [Link]
- Sonogashira coupling. (n.d.). Wikipedia. [Link]
- Shaffer, C. L., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(10), 14513-14524. [Link]
- Bonacorso, H. G., et al. (2017). Optimization of the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole. New Journal of Chemistry, 41(19), 10768-10778. [Link]
- Metal phosphine aldehyde complexes and their application in Cu-free Sonogashira and Suzuki–Miyaura cross-coupling reactions. (2023). Dalton Transactions. [Link]
- Kozhushkov, S. I., et al. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation.
- Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetal
- Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]
- Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). RSC Advances. [Link]
- Sonogashira Coupling Reaction with Diminished Homocoupling. (2002). Organic Letters. [Link]
- Efficient Sonogashira Coupling Reaction Catalyzed by Copper (I) Iodide in the Presence of KF/Al2O3. (n.d.). ARKIVOC. [Link]
- Shaffer, C. L., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega. [Link]
- Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). NTU Scholars. [Link]
- Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. (2020). Journal of the American Chemical Society. [Link]
- Plenio, H., & Fleck, T. J. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2798-2809. [Link]
- A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (2012).
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (2014). KAUST Repository. [Link]
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
- Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem. (2023, February 17). YouTube. [Link]
- Optimization of reaction conditions for the Sonogashira reaction. (n.d.).
- Sonogashira coupling reactions for heteroaromatic iodides and phenylacetylene catalyzed by tri‐palladium complex 1. (2022). Chemistry – An Asian Journal. [Link]
- Sonogashira Coupling Reaction with Diminished Homocoupling. (2002). Organic Letters. [Link]
Sources
- 1. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. calibrechem.com [calibrechem.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Application Note & Protocol: A Practical Guide to the Synthesis of 4-Bromo-5-(difluoromethyl)-1H-pyrazole Derivatives for Drug Discovery
Abstract: The 4-bromo-5-(difluoromethyl)-1H-pyrazole scaffold is a privileged core structure in modern medicinal and agricultural chemistry. The difluoromethyl group (CHF₂) offers a unique combination of lipophilicity and hydrogen bond donating ability, often enhancing metabolic stability and target binding affinity. The bromine atom at the C4 position serves as a versatile synthetic handle for introducing further molecular diversity through cross-coupling reactions. This guide provides a detailed, step-by-step methodology for the synthesis of the this compound intermediate and its subsequent derivatization, tailored for researchers in drug development and chemical synthesis.
Strategic Overview: The Synthetic Pathway
The synthesis of N-substituted this compound derivatives is most effectively approached via a linear three-stage process. This strategy ensures high purity and regiochemical control at each transformation.
-
Stage 1: Pyrazole Core Formation. The initial step involves the construction of the 5-(difluoromethyl)-1H-pyrazole ring. This is typically achieved through the cyclocondensation of a difluoromethyl-containing 1,3-dicarbonyl equivalent with a hydrazine source.[1][2] This classical approach, known as the Knorr pyrazole synthesis, is robust and high-yielding.[3]
-
Stage 2: Regioselective Bromination. The second stage is the electrophilic bromination of the pyrazole core. The electronic properties of the pyrazole ring direct the incoming electrophile (Br⁺) to the C4 position, which is the most electron-rich and sterically accessible site.
-
Stage 3: N-Functionalization. With the brominated core in hand, the final stage involves the substitution at the N1 position of the pyrazole ring. This is commonly accomplished via well-established C-N cross-coupling methodologies, such as copper-catalyzed Ullmann condensations or palladium-catalyzed Buchwald-Hartwig aminations, to generate N-aryl or N-alkyl derivatives.[4][5][6]
The overall workflow is depicted below.
Caption: Overall synthetic workflow for N-substituted derivatives.
Experimental Protocols
Protocol 1: Synthesis of 5-(Difluoromethyl)-1H-pyrazole
Principle: This protocol is based on the cyclization of a difluoromethylated ynone with hydrazine hydrate. The ynone itself can be prepared from corresponding precursors. This method provides excellent regioselectivity for the desired 3-(difluoromethyl) isomer (which is tautomeric with the 5-substituted isomer).[7]
Materials:
-
1-(Difluoromethyl)-4-silyloxy-alkynone (or related difluoromethylated 1,3-dicarbonyl equivalent) (1.0 equiv)
-
Hydrazine hydrate (N₂H₄·H₂O) (1.5 equiv)
-
Ethanol (EtOH), reagent grade
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
To a solution of the difluoromethylated precursor (1.0 equiv) in ethanol (approx. 0.2 M), add hydrazine hydrate (1.5 equiv) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, allow the mixture to cool to room temperature and concentrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
Dilute the resulting residue with ethyl acetate and wash sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure 5-(difluoromethyl)-1H-pyrazole.
Expected Outcome: The product is typically an oil or a low-melting solid. Characterization by ¹H NMR should show a characteristic triplet for the CHF₂ proton around δ 6.7 ppm with a J-coupling of ~55 Hz, and signals for the pyrazole ring protons.
Protocol 2: Synthesis of this compound
Principle: This step involves a highly regioselective electrophilic aromatic substitution. N-Bromosuccinimide (NBS) is employed as a mild and efficient source of electrophilic bromine. The reaction proceeds cleanly at the electron-rich C4 position of the pyrazole ring. A similar methodology has been successfully used for related trifluoromethyl pyrazoles.[8]
Caption: Regioselective bromination of the pyrazole core.
Materials:
-
5-(Difluoromethyl)-1H-pyrazole (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.05 equiv)
-
Acetonitrile (MeCN) or Dichloromethane (DCM)
-
Round-bottom flask with magnetic stirrer
Procedure:
-
Dissolve 5-(difluoromethyl)-1H-pyrazole (1.0 equiv) in acetonitrile (approx. 0.3 M) in a round-bottom flask.
-
Add NBS (1.05 equiv) portion-wise to the solution at room temperature. A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor for the disappearance of the starting material by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with aqueous sodium thiosulfate solution (to quench any remaining bromine) followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
The crude product, this compound (CAS 1451392-65-6)[9], can often be used in the next step without further purification. If necessary, purify by column chromatography.
Protocol 3: N-Arylation via Copper-Catalyzed Ullmann Condensation
Principle: This protocol provides a robust and cost-effective method for forming the C-N bond between the pyrazole nitrogen and an aryl halide.[4] A copper(I) salt, stabilized by a diamine ligand, catalyzes the coupling reaction. This method is tolerant of a wide range of functional groups.[5][6]
Materials:
-
This compound (1.0 equiv)
-
Aryl iodide or aryl bromide (e.g., 4-bromoanisole) (1.2 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
N,N'-Dimethylethylenediamine (DMEDA) (0.2 equiv)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous Dioxane or Toluene
-
Schlenk tube or other sealable reaction vessel
Procedure:
-
To an oven-dried Schlenk tube, add CuI (0.1 equiv), K₂CO₃ (2.0 equiv), and this compound (1.0 equiv).
-
Seal the tube with a septum, evacuate, and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Under a positive pressure of inert gas, add the aryl halide (1.2 equiv), DMEDA (0.2 equiv), and anhydrous dioxane via syringe.
-
Seal the Schlenk tube tightly and place it in a preheated oil bath at 110 °C.
-
Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the insoluble copper salts and base.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify the crude product by flash column chromatography (hexane/ethyl acetate) to yield the desired N-aryl pyrazole derivative.
Data Summary and Troubleshooting
| Step | Reaction | Key Reagents | Typical Temp. | Typical Time | Typical Yield | Notes |
| 1 | Pyrazole Formation | Hydrazine Hydrate | 80 °C (Reflux) | 2-4 h | 75-90% | Ensure complete consumption of the precursor. |
| 2 | C4-Bromination | N-Bromosuccinimide (NBS) | Room Temp. | 1-3 h | 90-98% | Use of 1.05 equiv of NBS minimizes dibromination. |
| 3 | N-Arylation | Aryl Halide, CuI, DMEDA, K₂CO₃ | 110 °C | 12-24 h | 60-85% | Reaction is sensitive to air and moisture; maintain an inert atmosphere. |
Troubleshooting:
-
Low Yield in Step 1: The 1,3-dicarbonyl precursor may be unstable. Use freshly prepared or purified starting material.
-
Formation of Impurities in Step 2: Over-bromination can occur if excess NBS or elevated temperatures are used. Maintain stoichiometry and temperature control.
-
Failed N-Arylation in Step 3: The catalyst may be inactive. Ensure CuI is of high purity and the reaction is strictly anaerobic. The choice of base and solvent can also be critical; Cs₂CO₃ and DMF can be effective alternatives. For very challenging substrates, a palladium-catalyzed Buchwald-Hartwig protocol may be required.[4]
References
- Wikipedia. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
- MDPI. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides.
- Google Patents. CN117304112A - Synthesis method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
- ResearchGate. Synthesis of 4-bromo-5-(trifluoromethyl)-1H-pyrazoles 3a–d.
- National Institutes of Health (NIH). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
- Google Patents. CN111362874B - Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
- DergiPark. Synthesis of New Pyrazole Derivatives via Diketonic Michael Adducts.
- MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
- Royal Society of Chemistry. Recent advances in the multicomponent synthesis of pyrazoles.
- Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
- PubMed. Synthesis of Difluoromethylated Pyrazoles by the [3 + 2] Cycloaddition Reaction of Difluoroacetohydrazonoyl Bromides.
- ResearchGate. Regioselective synthesis of 3‐difluoromethyl pyrazoles via [3 + 2]....
- ACS Publications. Synthesis of Difluoromethylated Pyrazoles by the [3 + 2] Cycloaddition Reaction of Difluoroacetohydrazonoyl Bromides.
- ResearchGate. Synthesis of 4,4-Difluoro-1 H -pyrazole Derivatives | Request PDF.
- PubMed. Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles.
- MDPI. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.
- National Institutes of Health (NIH). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- Organic Chemistry Portal. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles.
- AWS. Copper-Diamine Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles.
- ResearchGate. (PDF) Salen–Cu(II) Complex Catalysed N-Arylation of Pyrazole under Mild Conditions.
- National Institutes of Health (NIH). Regioselective Synthesis of Functionalized 3- or 5-Fluoroalkyl Isoxazoles and Pyrazoles from Fluoroalkyl Ynones and Binucleophiles.
- PubChem. 1-(4-Bromophenyl)-5-(difluoromethyl)pyrazole.
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 7. Regioselective Synthesis of Functionalized 3- or 5-Fluoroalkyl Isoxazoles and Pyrazoles from Fluoroalkyl Ynones and Binucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CAS 1451392-65-6 | this compound - Synblock [synblock.com]
Application Note: A Comprehensive Guide to the HPLC Purification of Fluorinated Pyrazole Compounds
Introduction: The Significance and Challenges of Purifying Fluorinated Pyrazoles
Fluorinated pyrazole scaffolds are cornerstones in modern medicinal chemistry and agrochemistry. The strategic incorporation of fluorine atoms into the pyrazole ring system can significantly enhance a molecule's metabolic stability, binding affinity to target proteins, and lipophilicity, thereby improving its overall pharmacokinetic and pharmacodynamic profile.[1][2][3][4] Consequently, these compounds are integral to the development of new pharmaceuticals and crop protection agents.
However, the very properties that make fluorinated pyrazoles attractive also introduce unique challenges during their purification. The high electronegativity of fluorine can alter the polarity and chromatographic behavior of these molecules in ways not always predictable by traditional models.[5] This necessitates a tailored approach to High-Performance Liquid Chromatography (HPLC) method development to achieve the high purity (>98%) required for downstream applications. This guide provides a detailed framework and practical protocols for the successful purification of fluorinated pyrazole compounds, addressing common challenges and offering field-proven solutions.
Foundational Principles: Understanding the Chromatographic Behavior of Fluorinated Pyrazoles
The success of any HPLC purification hinges on a fundamental understanding of the interactions between the analyte, the stationary phase, and the mobile phase. For fluorinated pyrazoles, the presence of fluorine adds a layer of complexity.
-
Impact of Fluorination on Retention: The retention of fluorinated compounds is influenced by both their hydrophobicity and their fluorine content.[6] Increased fluorination can lead to unique interactions with the stationary phase. While conventional C18 columns are often a good starting point, specialized fluorinated stationary phases can offer alternative selectivity.[6][7]
-
Stationary Phase Selection:
-
Reversed-Phase (RP) Chromatography: This is the most common starting point for the purification of many organic molecules, including pyrazole derivatives.[8][9][10][11] C18 (octadecyl) columns are a robust choice for initial screening.
-
Fluorinated Phases: For challenging separations involving isomers or compounds with high fluorine content, fluorinated stationary phases such as Pentafluorophenyl (PFP) or those with fluorinated alkyl chains can provide enhanced selectivity.[7][12][13] These phases can exhibit different retention mechanisms, including dipole-dipole, π-π, and ion-exchange interactions, in addition to hydrophobic interactions.[13]
-
-
Mobile Phase Considerations: The choice of mobile phase is critical for achieving optimal separation. A typical reversed-phase system utilizes a mixture of water (often with an acidic modifier) and an organic solvent like acetonitrile or methanol.
-
Acidic Modifiers: Additives like trifluoroacetic acid (TFA) or formic acid (FA) at low concentrations (0.05-0.1%) are crucial for protonating basic nitrogen atoms in the pyrazole ring. This minimizes peak tailing by preventing unwanted interactions with residual silanol groups on the silica-based stationary phase, resulting in sharper, more symmetrical peaks.[14][15]
-
-
Detection Methods:
-
UV-Visible (UV-Vis) Detection: Many pyrazole derivatives possess a chromophore that allows for detection by UV-Vis spectroscopy.[16][17] The typical absorbance for the pyrazole ring is in the low UV range (around 200-240 nm).[18][19][20] A photodiode array (PDA) detector is highly recommended as it can acquire spectra across a range of wavelengths, aiding in peak identification and purity assessment.
-
Evaporative Light Scattering Detection (ELSD): For fluorinated pyrazoles that lack a strong chromophore or when universal detection is desired, an ELSD is an excellent alternative.[21][22][23][24] The ELSD is a mass-sensitive detector that can detect any non-volatile analyte, making it compatible with gradient elution.[24][25]
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer for mass-directed purification is a powerful strategy.[26][27][28] It allows for the specific collection of fractions containing the target compound based on its mass-to-charge ratio, which is particularly useful for complex mixtures or when dealing with unexpected byproducts.
-
Strategic Method Development for Fluorinated Pyrazole Purification
A systematic approach to method development is key to achieving efficient and robust purification. The following workflow outlines a logical progression from initial screening to an optimized preparative method.
Caption: A systematic workflow for HPLC method development for fluorinated pyrazole purification.
Detailed Protocols: From Sample Preparation to Pure Compound
This section provides a step-by-step protocol for the purification of a hypothetical fluorinated pyrazole, "Fluoro-Pyrazole-X".
Sample Preparation
-
Solubility Testing: Determine the solubility of the crude Fluoro-Pyrazole-X in various potential injection solvents (e.g., methanol, acetonitrile, DMSO, DMF). The ideal solvent should fully dissolve the sample and be compatible with the mobile phase. A mismatch between the injection solvent and the mobile phase can lead to peak distortion.[15]
-
Sample Filtration: Dissolve the crude material in the chosen solvent to a concentration of approximately 10-20 mg/mL. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column or system.
Analytical Method Development Protocol
-
Initial Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: PDA at 210 nm and 254 nm.
-
Injection Volume: 5 µL.
-
-
Analysis and Optimization:
-
Inject the filtered sample and analyze the chromatogram for peak shape and resolution.
-
If peak tailing is observed, ensure the mobile phase contains an acidic modifier.[14]
-
If resolution is insufficient, adjust the gradient slope. A shallower gradient will increase run time but generally improves resolution.[29]
-
If co-elution persists, consider screening a PFP column under similar conditions to leverage alternative selectivity.[12][13]
-
Preparative HPLC Protocol
Once an optimized analytical method is established, it can be scaled up for preparative purification.
-
Column Selection: Choose a preparative column with the same stationary phase as the analytical column, but with a larger internal diameter (e.g., 21.2 mm or 50 mm).
-
Flow Rate and Gradient Scaling: Adjust the flow rate and gradient times proportionally to the change in column cross-sectional area. A common practice is to maintain the same linear velocity.
-
Sample Loading: The amount of crude material that can be loaded onto the preparative column will depend on the resolution of the target peak from its nearest impurities. Start with a conservative loading and increase incrementally. Overloading the column will lead to poor separation.[14]
-
Fraction Collection: Set the fraction collector to trigger based on the UV signal of the target peak. If using a mass spectrometer, collection can be triggered by the specific m/z of the target compound.[27][28]
-
Post-Purification Analysis: Analyze the collected fractions by analytical HPLC or LC-MS to confirm purity. Pool the pure fractions.
-
Solvent Removal: Remove the HPLC solvents via rotary evaporation or lyophilization to obtain the pure fluorinated pyrazole compound.
Data Presentation: Summarizing Purification Parameters
The following table summarizes a typical set of optimized HPLC parameters for the purification of a fluorinated pyrazole compound.
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20-80% B over 20 min | 20-80% B over 25 min |
| Flow Rate | 1.0 mL/min | 20 mL/min |
| Column Temp. | 25 °C | Ambient |
| Injection Volume | 10 µL | 2 mL (of 50 mg/mL solution) |
| Detection | PDA (220 nm) | UV (220 nm) |
Advanced and Alternative Purification Strategies
For particularly challenging separations, including chiral fluorinated pyrazoles, more advanced techniques may be necessary.
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative to HPLC, particularly for preparative and chiral separations.[30][31] It uses supercritical CO2 as the primary mobile phase, which offers advantages such as faster separations, reduced solvent consumption, and quicker fraction dry-down times.[30][32] SFC can provide different selectivity compared to reversed-phase HPLC and is often successful where HPLC fails.[33]
-
Chiral HPLC: For the separation of enantiomers of chiral fluorinated pyrazoles, chiral stationary phases (CSPs) are required. Polysaccharide-based CSPs are commonly used and can be operated in normal-phase, polar organic, or reversed-phase modes.[34] Method development for chiral separations often involves screening a variety of CSPs and mobile phases to find the optimal conditions. The use of 19F NMR with chiral resolving agents can also be a rapid method for analyzing enantiomeric purity.[35][36]
Troubleshooting Common HPLC Purification Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Secondary interactions with silanols- Column overload- Dead volume | - Add 0.1% TFA or Formic Acid to the mobile phase.[14]- Reduce sample injection volume/mass.- Check and tighten all fittings; use pre-cut tubing.[14] |
| Peak Splitting or Shoulders | - Column contamination or void- Sample solvent incompatible with mobile phase | - Backflush the column or replace it.- Dissolve the sample in the initial mobile phase composition.[14][15] |
| Poor Resolution | - Inappropriate stationary phase- Gradient is too steep | - Screen alternative columns (e.g., PFP, C8).[12]- Decrease the gradient slope (e.g., from 5-95% over 15 min to 5-95% over 30 min). |
| High Backpressure | - Clogged column frit or tubing- Precipitated sample/buffer | - Filter all samples and mobile phases.- Backflush the column or replace the in-line filter. |
Conclusion
The successful HPLC purification of fluorinated pyrazole compounds is a critical step in drug discovery and development. While the presence of fluorine can introduce chromatographic challenges, a systematic and informed approach to method development can overcome these hurdles. By carefully selecting the stationary and mobile phases, optimizing the gradient, and utilizing appropriate detection methods, researchers can consistently achieve high-purity compounds. For complex separations, advanced techniques like SFC and chiral HPLC offer powerful solutions. This guide provides a comprehensive framework to empower researchers to confidently tackle the purification of this important class of molecules.
References
- Advion Interchim Scientific. (n.d.). Evaporative light scattering detector ELSD.
- Anonymous. (n.d.). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis.
- Shimadzu. (n.d.). ELSD-LTIII Low Temperature Evaporative Light Scattering Detector.
- Wikipedia. (n.d.). Evaporative light scattering detector.
- Anonymous. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Research, 9(5), 435-442.
- SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column.
- Giancarlo, A., et al. (2006). Evaporative light scattering detection (ELSD): a tool for improved quality control of drug substances. ResearchGate.
- Kumar, G., et al. (2022). A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E-2-((E)-4-(5-Ethoxy-3-Methyl-1-Phenyl-1H-Pyrazole-4-yl)but-3-en-2-Ylidene)) Hydrazine-1-Carbothioamide in Nanosuspension. Chromatographia, 85(8), 695-705. doi:10.1007/s10337-022-04172-w
- Nawrocki, J., & Rigney, M. P. (1998). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International, 16(7), 482-491.
- Maspero, A., et al. (2021). Synthesis, crystal structure, and optical properties of fluorinated poly(pyrazole) ligands and in silico assessment of their affinity for volatile organic compounds. New Journal of Chemistry, 45(10), 4647-4657. doi:10.1039/D0NJ06198A
- Anonymous. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. NIH.
- Ashtekar, H., et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. International Journal of Pharmaceutical Investigation, 13(2), 313-320.
- Anonymous. (n.d.). Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. ResearchGate.
- Anonymous. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC - NIH.
- Anonymous. (n.d.). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate.
- Anonymous. (n.d.). UV absorption spectra of 1H-1,2,3-triazole and pyrazole in the range 200–240 nm.
- El-Sayed, N. N. E., et al. (2023). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry, 14(3), 398-433. doi:10.1039/d2md00392a
- Anonymous. (n.d.). Fluorinated Pyrazoles: From Synthesis to Applications. ResearchGate.
- Anonymous. (n.d.). Fluorine-containing pyrazoles and their condensed derivatives: Synthesis and biological activity. ResearchGate.
- Chinese Academy of Sciences. (2020, July 2). Fluorine Enables Separation-free "Chiral Chromatographic Analysis".
- Chakir, A., et al. (2019). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. RSC Advances, 9(48), 28031-28040. doi:10.1039/c9ra04235k
- Krácmar, J., et al. (1988). [UV-spectrophotometry in drug control. 41. Drug substances with chromophores and auxochromes in monocyclic compounds (pyrazolone, pyrazolidine, pyridazine, pyrimidine and pyrazine) and bicyclic compounds (benzoxazole, imidazole, benzthiazole and indene)]. Pharmazie, 43(10), 681-686.
- El-Faham, A., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(40), 26236-26245. doi:10.1021/acsomega.1c03531
- Al-Dies, A. M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(4), 1845. doi:10.3390/molecules28041845
- Taros Chemicals. (n.d.). High-Throughput Preparative HPLC-MS Purification Workflow of Libraries within the European Lead Factory.
- Probst, C., et al. (2020). Recent progress in chemosensors based on pyrazole derivatives. Coordination Chemistry Reviews, 418, 213371. doi:10.1016/j.ccr.2020.213371
- Samir, B., et al. (2019). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. RSC Advances, 9(48), 28031-28040. doi:10.1039/C9RA04235K
- Anonymous. (n.d.). 1. How to Obtain Good Peak Shapes.
- analytica-world.com. (2020, July 7). Fluorine enables separation-free 'chiral chromatographic analysis'.
- Novartis. (2021, November 30). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. Technology Networks.
- AbbVie. (2017, March 16). Supercritical Fluid Chromatography: An Essential Tool in Drug Discovery. Technology Networks.
- Zeng, L., et al. (2002). High-throughput mass-directed parallel purification incorporating a multiplexed single quadrupole mass spectrometer. Journal of the American Society for Mass Spectrometry, 13(5), 451-461. doi:10.1016/s1044-0305(02)00349-4
- Ventura, M. C., et al. (2003). Mass-directed fractionation and isolation of pharmaceutical compounds by packed-column supercritical fluid chromatography/mass spectrometry. Journal of the American Society for Mass Spectrometry, 14(5), 469-478. doi:10.1016/s1044-0305(03)00140-9
- Anonymous. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate.
- Anonymous. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
- Wang, Z., et al. (2011). Development of supercritical fluid extraction and supercritical fluid chromatography purification methods using rapid solubility screening with multiple solubility chambers. Journal of Separation Science, 34(24), 3567-3574. doi:10.1002/jssc.201100612
- Waters Corporation. (n.d.). Basic Principles for Purification Using Supercritical Fluid Chromatography.
- Biddle, M., et al. (2005). Integration of supercritical fluid chromatography into drug discovery as a routine support tool II. Investigation and evaluation. Journal of Chromatography A, 1089(1-2), 229-236. doi:10.1016/j.chroma.2005.07.012
- Ma, J., & Cahard, D. (2004). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. Molecules, 9(10), 874-883. doi:10.3390/91000874
- Wang, Y., et al. (2022). Fluorosulfate-containing pyrazole heterocycles as selective BuChE inhibitors: structure-activity relationship and biological evaluation for the treatment of Alzheimer's disease. Acta Pharmaceutica Sinica B, 12(3), 1231-1244. doi:10.1016/j.apsb.2021.09.018
Sources
- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. silicycle.com [silicycle.com]
- 8. ijcpa.in [ijcpa.in]
- 9. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. silicycle.com [silicycle.com]
- 15. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 16. [UV-spectrophotometry in drug control. 41. Drug substances with chromophores and auxochromes in monocyclic compounds (pyrazolone, pyrazolidine, pyridazine, pyrimidine and pyrazine) and bicyclic compounds (benzoxazole, imidazole, benzthiazole and indene)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Recent progress in chemosensors based on pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1 H -1,2,3-triazole and pyrazole - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04235K [pubs.rsc.org]
- 21. Evaporative light scattering detector ELSD - Advion Interchim Scientific [flash-chromatography.com]
- 22. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]
- 23. labcompare.com [labcompare.com]
- 24. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]
- 25. researchgate.net [researchgate.net]
- 26. tarosdiscovery.com [tarosdiscovery.com]
- 27. High-throughput mass-directed parallel purification incorporating a multiplexed single quadrupole mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Mass-directed fractionation and isolation of pharmaceutical compounds by packed-column supercritical fluid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 30. chromatographytoday.com [chromatographytoday.com]
- 31. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 32. chromatographyonline.com [chromatographyonline.com]
- 33. Development of supercritical fluid extraction and supercritical fluid chromatography purification methods using rapid solubility screening with multiple solubility chambers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. pubs.acs.org [pubs.acs.org]
- 35. Fluorine Enables Separation-free "Chiral Chromatographic Analysis"----Chinese Academy of Sciences [english.cas.cn]
- 36. Fluorine enables separation-free 'chiral chromatographic analysis' - New platform for rapid chiral analysis [analytica-world.com]
The Strategic Application of 4-Bromo-5-(difluoromethyl)-1H-pyrazole in the Discovery of Next-Generation Agrochemicals
Introduction: The Rise of Fluorinated Pyrazoles in Crop Protection
In the landscape of modern agricultural chemistry, the pyrazole heterocycle has emerged as a "privileged" scaffold, forming the core of numerous commercially successful pesticides.[1][2][3] Its versatility, characterized by multiple sites for substitution and a wide optimization space, allows for the fine-tuning of biological activity.[1] A significant leap in the potency and spectrum of pyrazole-based agrochemicals has been achieved through the introduction of fluorine-containing substituents, particularly the difluoromethyl (CHF2) group.[4] This moiety is a key pharmacophore in a class of highly effective fungicides known as succinate dehydrogenase inhibitors (SDHIs).[5][6][7] The presence of the CHF2 group can enhance metabolic stability, binding affinity, and membrane permeability of the active ingredient.
This application note focuses on the strategic use of 4-Bromo-5-(difluoromethyl)-1H-pyrazole (CAS No. 1451392-65-6)[8], a versatile and high-potential building block for the synthesis of novel agrochemicals. The bromine atom at the 4-position serves as a crucial synthetic handle for introducing diverse functionalities, particularly the carboxamide group, which is characteristic of many leading SDHI fungicides. We will explore its application in the development of fungicides, insecticides, and herbicides, providing detailed protocols and insights into the underlying principles of design and biological evaluation.
Core Applications in Agrochemical Research
The unique substitution pattern of this compound makes it an ideal starting point for creating libraries of potential agrochemicals. Its primary applications lie in the synthesis of fungicides, insecticides, and to a lesser extent, herbicides.
Fungicide Development: Targeting Succinate Dehydrogenase (SDH)
The most prominent application of the difluoromethyl-pyrazole scaffold is in the development of fungicides that inhibit the enzyme succinate dehydrogenase (SDH), also known as Complex II in the mitochondrial respiratory chain.[6][7] This inhibition disrupts the production of ATP, the cellular energy currency, leading to the death of the fungal pathogen.[9] Several blockbuster fungicides, including Bixafen, Fluxapyroxad, and Isopyrazam, are based on the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide core, underscoring the efficacy of this chemical class.[5][6]
The this compound intermediate is readily converted into the corresponding carboxylic acid, which can then be coupled with various aniline or amine moieties to generate a diverse range of carboxamide derivatives. The nature of the amine component is critical for determining the spectrum of activity and potency against different fungal pathogens.
Caption: Workflow for the discovery of SDHI fungicides.
Experimental Protocol 1: Synthesis of a Model N-phenyl-5-(difluoromethyl)-1H-pyrazole-4-carboxamide
This protocol describes a general two-step procedure starting from this compound to synthesize a model carboxamide derivative.
Step 1: Synthesis of 5-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid
-
Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings (1.2 eq) and a crystal of iodine in anhydrous tetrahydrofuran (THF).
-
Grignard Formation: Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to initiate the Grignard reaction. The disappearance of the bromine starting material can be monitored by TLC or GC-MS.
-
Carboxylation: Cool the resulting Grignard reagent to -78 °C and bubble dry carbon dioxide gas through the solution for 2-3 hours.
-
Work-up: Quench the reaction by the slow addition of 1M HCl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield 5-(difluoromethyl)-1H-pyrazole-4-carboxylic acid.
Step 2: Amide Coupling
-
Acid Chloride Formation: To a solution of 5-(difluoromethyl)-1H-pyrazole-4-carboxylic acid (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.5 eq) and a catalytic amount of DMF. Stir at room temperature until the evolution of gas ceases. Remove the solvent and excess reagent in vacuo to obtain the crude acyl chloride.
-
Coupling Reaction: Dissolve the acyl chloride in fresh DCM and add it dropwise to a cooled (0 °C) solution of the desired aniline (e.g., 2-chloroaniline, 1.1 eq) and triethylamine (1.5 eq) in DCM.
-
Reaction Monitoring & Work-up: Allow the reaction to warm to room temperature and stir overnight. Monitor completion by TLC. Upon completion, wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purification: Purify the final product by column chromatography on silica gel to yield the target N-aryl-5-(difluoromethyl)-1H-pyrazole-4-carboxamide.[7]
Insecticide Development: Targeting Respiration and Neural Pathways
Pyrazole amides and other derivatives are also potent insecticides.[1][3] Their modes of action are diverse and can include:
-
Mitochondrial Electron Transport Inhibition: Similar to fungicides, some pyrazole insecticides disrupt the electron transport system, leading to energy depletion in the pest.[1][9]
-
GABA Receptor Antagonism: Certain pyrazole insecticides, like Fipronil, act as antagonists of the GABA-gated chloride channel in the insect's nervous system, leading to hyperexcitation and death.[9]
The 4-bromo position on the pyrazole ring can be used in cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce complex aryl or heteroaryl groups, which are often found in insecticidal compounds.[10] This allows for the exploration of a different chemical space compared to the carboxamide fungicides.
Caption: Discovery path for pyrazole-based insecticides.
Herbicide Development: HPPD Inhibition
Pyrazole-based herbicides are known to function by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[11] This enzyme is crucial for the biosynthesis of plastoquinone and tocopherol, which are essential for photosynthesis and protecting the plant from oxidative damage. Inhibition leads to the characteristic bleaching of new plant growth. While less common for the difluoromethyl-pyrazole scaffold, the 4-bromo position provides an opportunity to synthesize derivatives that could target this pathway.
Data Presentation: Biological Activity of Related Compounds
To illustrate the potential of this scaffold, the following table summarizes the fungicidal activity of several 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide derivatives against various phytopathogenic fungi. This data highlights the high efficacy achievable with this core structure.
| Compound ID | Fungal Pathogen | EC50 (mg/L) | Reference Compound | EC50 (mg/L) | Source |
| 9m | Pythium aphanidermatum | 0.14 | Boscalid | 1.31 | [6] |
| 9m | Rhizoctonia solani | 0.09 | Boscalid | 0.23 | [6] |
| 9m | Botrytis cinerea | 0.31 | Boscalid | 0.85 | [6] |
| SCU2028 | Rhizoctonia solani | 7.48 | Bixafen | >50 | [12] |
Compound 9m: N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide[6] Compound SCU2028: N-[2-[(3-chlorophenyl)amino]phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide[12]
Protocol 2: In Vitro Antifungal Bioassay (Mycelial Growth Inhibition)
This protocol is adapted from methodologies used to evaluate the efficacy of pyrazole carboxamide fungicides.[6][13]
-
Preparation of Stock Solutions: Dissolve the synthesized test compounds and a reference standard (e.g., Boscalid, Bixafen) in DMSO to prepare stock solutions (e.g., 10,000 mg/L).
-
Preparation of Media: Prepare potato dextrose agar (PDA) medium and sterilize it by autoclaving. Allow the medium to cool to approximately 50-60 °C.
-
Dosing: Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 50, 25, 12.5, 6.25, 3.13, 1.56 mg/L). A control plate should be prepared with DMSO only. Pour the amended media into sterile Petri dishes.
-
Inoculation: Place a 5 mm mycelial disc, taken from the edge of an actively growing culture of the test fungus (e.g., Rhizoctonia solani), onto the center of each PDA plate.
-
Incubation: Incubate the plates at 25 °C in the dark.
-
Data Collection: When the mycelial growth in the control plate reaches the edge of the dish, measure the diameter of the fungal colony on all plates.
-
Calculation: Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] × 100 where C is the colony diameter (mm) of the control and T is the colony diameter (mm) of the treated plate.
-
EC50 Determination: Use the inhibition data to calculate the EC50 value (the concentration that causes 50% inhibition of mycelial growth) by probit analysis.
Conclusion and Future Outlook
This compound is a strategically important intermediate for modern agrochemical research. Its utility is firmly grounded in the proven success of the difluoromethyl-pyrazole scaffold in commercial fungicides. The bromine atom provides a versatile point for synthetic diversification, enabling access to novel carboxamides, N-heterocycles, and other structures with potential fungicidal, insecticidal, or herbicidal activity. By leveraging the established modes of action, such as SDH and HPPD inhibition, and employing rational design strategies, researchers can utilize this building block to develop the next generation of effective and sustainable crop protection solutions.
References
- Wang, H. et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(5), 8395-8408.
- National Center for Biotechnology Information (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. PubMed.
- ResearchGate (n.d.). Mode of action of pyrazoles and pyridazinones.
- Matsumoto, H. (2005). Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite. Semantic Scholar.
- MDPI (2024). Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications.
- ACS Publications (2024). Advances in Pyrazole as an Active Fragment for Herbicide Discovery.
- PubMed (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides.
- ResearchGate (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides.
- ResearchGate (2022). Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives.
- National Center for Biotechnology Information (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.
- PubChem (n.d.). 4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole.
- National Center for Biotechnology Information (n.d.). Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. PubMed Central.
- SpringerLink (2024). Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents.
- ResearchGate (n.d.). Synthesis of 4-bromo-5-(trifluoromethyl)-1H-pyrazoles 3a–d.
- ResearchGate (2015). THE EXAMINATION OF POTENTIAL FUNGICIDAL ACTIVITY ETHYL-3- (TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLATE AND ETHYL-1-(4- NITROPHENYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLATE ON FUNGUS Botryosphaeria dothidea UNDER LABORATORY CONDITIONS.
- MDPI (n.d.). Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads.
- National Center for Biotechnology Information (2022). Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits. PMC.
- National Center for Biotechnology Information (2022). 1,5-Diaryl-Pyrazole-3-Formate Analogs as Antifungal Pesticides and Their Application in Controlling Peanut Stem Rot Disease. PMC.
- PubMed (2019). N-[2-[(3-chlorophenyl)amino]phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide: Synthesis, Crystal Structure, Molecular Docking and Biological Activities.
- ResearchGate (2022). Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits.
- PubMed (2009). 4-Bromo-5-[(5,5-dimethyl-4,5-dihydro-isoxazol-3-yl)sulfonyl-meth-yl]-3-methyl-1-(2,2,2-trifluoro-ethyl)-1H-pyrazole.
- Gesan (n.d.). The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery.
- ResearchGate (n.d.). The structures of commercial insecticides containing the substructures of diacylhydrazine and 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole.
- Dana Bioscience (n.d.). 4-Bromo-1-(difluoromethyl)-3,5-dimethyl-1h-pyrazole 100mg.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CAS 1451392-65-6 | this compound - Synblock [synblock.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite | Semantic Scholar [semanticscholar.org]
- 12. N-[2-[(3-Chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide: Synthesis, Crystal Structure, Molecular Docking and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
Development of Robust Cell-Based Assays for the Evaluation of Pyrazole-Based Inhibitors
Abstract
This technical guide provides a comprehensive framework for the development and implementation of robust cell-based assays to characterize pyrazole-based inhibitors. Pyrazole derivatives represent a significant class of heterocyclic compounds with broad pharmacological activities, frequently targeting kinases and other enzymes implicated in diseases like cancer.[1][2] This document is designed for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols and explaining the scientific rationale behind experimental choices. We cover foundational assays for assessing cell health, such as viability and apoptosis, and delve into advanced methods for quantifying intracellular target engagement. By integrating principles of scientific integrity, including self-validating systems and authoritative citations, this guide aims to equip researchers with the tools to generate reliable and reproducible data for their drug discovery programs.
Introduction: The Therapeutic Potential of Pyrazole-Based Inhibitors
The Pyrazole Scaffold in Medicinal Chemistry
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structure serves as a versatile scaffold in drug design due to its ability to act as a bioisostere for other aromatic rings, often improving physicochemical properties like solubility and lipophilicity.[2] The nitrogen atoms can act as hydrogen bond donors and acceptors, facilitating strong interactions with protein targets.[2]
Common Cellular Targets
Pyrazole derivatives have been successfully developed as inhibitors for a wide range of cellular targets. A predominant focus has been on protein kinases, which are crucial regulators of cell signaling pathways.[3][4][5] Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets.[4][6] Pyrazole-based compounds have been designed to inhibit various kinases, including Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[1] Beyond kinases, these compounds have also shown activity against other enzymes like thrombin and poly ADP-ribose polymerase (PARP).[2][7][8]
The Necessity of Relevant Cell-Based Models
While in vitro biochemical assays using purified proteins are essential for initial screening, they do not fully recapitulate the complex cellular environment.[3][4] Cell-based assays provide a more physiologically relevant context to evaluate a compound's efficacy, accounting for factors like cell permeability, off-target effects, and engagement with the target protein within its native signaling network.[3][9][10] Therefore, a well-designed panel of cell-based assays is critical for validating potential drug candidates and understanding their mechanism of action.[6][10]
Assay Selection & Development Strategy
Defining the Biological Question: From Potency to Mechanism
The selection of assays should be driven by the specific questions being asked. The initial goal is often to determine the inhibitor's potency (e.g., IC50) in causing a desired cellular outcome, such as decreased proliferation or induction of cell death. Subsequent experiments should aim to confirm that the observed phenotype is a direct result of the inhibitor engaging its intended target and modulating the downstream pathway.
Workflow for Assay Development
A logical progression of assays ensures a comprehensive evaluation of the inhibitor. The workflow typically moves from broad, phenotypic assessments to more specific, target-oriented assays.
Caption: A logical workflow for characterizing pyrazole-based inhibitors.
Selecting the Right Cell Line: Biological Relevance is Key
The choice of cell line is paramount. It should be biologically relevant to the disease context and, ideally, express the target of interest at a physiologically relevant level. For kinase inhibitors, a common strategy is to use cell lines where proliferation and survival are dependent on the activity of the target kinase.[3]
Foundational Assays: Assessing Global Cellular Health
The first step in characterizing an inhibitor is to understand its impact on overall cell viability and to determine if it induces a specific cell death pathway like apoptosis.
Principle of Cytotoxicity Measurement
Cell viability assays measure the metabolic activity of a cell population, which serves as an indicator of cell health. A decrease in metabolic activity after compound treatment suggests either a cytostatic (inhibition of proliferation) or cytotoxic (cell death) effect.[11]
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric method based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[12] The amount of formazan produced is proportional to the number of viable cells.[13]
Methodology
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Allow cells to adhere overnight.[14]
-
Compound Treatment: Prepare serial dilutions of the pyrazole inhibitor in culture medium. A typical concentration range might be from 0.01 nM to 100 µM.[9] Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for a duration relevant to the expected mechanism, typically 48-72 hours, at 37°C and 5% CO2.[9]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[12] Viable cells will convert the MTT into insoluble purple formazan.[14]
-
Solubilization: Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[12][14]
-
Data Acquisition: Gently shake the plate to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[14]
Data Analysis The absorbance values are normalized to the vehicle control (defined as 100% viability). The results are then plotted as percent viability versus log[inhibitor concentration] to generate a dose-response curve, from which the IC50 value (the concentration that inhibits 50% of the cell population) can be calculated using non-linear regression.
Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis Induction
Many anticancer drugs are designed to induce apoptosis, or programmed cell death.[11][15] A key event in apoptosis is the activation of caspases, which are proteases that execute the cell death program.[16][17] The Caspase-Glo® 3/7 Assay is a sensitive, luminescence-based method that measures the activity of caspases 3 and 7, key executioner caspases.
Methodology
-
Assay Setup: Plate and treat cells with the pyrazole inhibitor as described in the MTT protocol (Section 3.2), but in a white-walled 96-well plate suitable for luminescence.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. This typically involves mixing a lyophilized substrate with a buffer.
-
Reagent Addition: After the desired treatment period (e.g., 24-48 hours), remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the plate on a plate shaker for 30-60 seconds and then incubate at room temperature for 1-3 hours, protected from light.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis Luminescence is directly proportional to the amount of active caspase 3/7. Data is often presented as fold-change in luminescence relative to the vehicle control. This confirms that the observed cytotoxicity is, at least in part, due to the induction of apoptosis. For a more comprehensive analysis, orthogonal methods like Annexin V/PI staining followed by flow cytometry can be used.[18]
Target-Specific Assays: Quantifying Potency and Engagement
After establishing a cellular phenotype, it is crucial to confirm that the inhibitor directly interacts with its intended target inside the cell.[19][20] Target engagement assays provide a quantitative measure of this interaction.
The Importance of Target Engagement
Confirming that a compound binds its target in living cells is a critical step in drug discovery.[21] It provides evidence that the compound's cellular activity is mediated through the intended mechanism of action. Several technologies exist for this purpose, including the Cellular Thermal Shift Assay (CETSA) and Bioluminescence Resonance Energy Transfer (BRET)-based assays.[22][23][24]
Protocol 3: NanoBRET™ Target Engagement Intracellular Assay
The NanoBRET™ Target Engagement (TE) assay is a powerful method to quantify compound binding in living cells.[25][26] It measures the apparent affinity of a test compound by its ability to competitively displace a fluorescent tracer bound to a target protein that is fused to NanoLuc® luciferase.[27]
Principle of BRET BRET is a proximity-based energy transfer phenomenon.[25] The target protein is fused to the highly bright NanoLuc® (Nluc) luciferase, which acts as the energy donor. A cell-permeable fluorescent tracer that binds to the target serves as the energy acceptor. When the tracer is bound to the Nluc-fusion protein, the addition of the luciferase substrate results in energy transfer and a BRET signal. A competing inhibitor will displace the tracer, leading to a dose-dependent decrease in the BRET signal.[25][27]
Caption: Principle of the NanoBRET™ Target Engagement Assay.
Methodology
-
Cell Transfection: Transfect host cells (e.g., HEK293T) with a plasmid encoding the Nluc-target fusion protein. Incubate for 24 hours to allow for protein expression.[25][28]
-
Cell Preparation: Harvest the transfected cells and resuspend them in an appropriate medium (e.g., Opti-MEM™) at a specific density (e.g., 2 x 10^5 cells/mL).[25][28]
-
Compound and Tracer Addition: Dispense the cell suspension into a 96-well plate. Add the pyrazole inhibitor across a range of concentrations, followed by the addition of a fixed, optimized concentration of the fluorescent tracer.
-
Equilibration: Incubate the plate for approximately 2 hours at 37°C to allow the binding to reach equilibrium.[28]
-
Signal Detection: Add the NanoBRET™ substrate solution, which contains an extracellular NanoLuc® inhibitor to reduce background signal.[25] Immediately read the plate on a luminometer capable of measuring dual-filtered luminescence (e.g., Donor emission at ~460 nm and Acceptor emission at ~618 nm).[25][28]
Data Analysis The BRET ratio is calculated by dividing the acceptor emission by the donor emission.[28] These ratios are then plotted against the inhibitor concentration to generate a competition binding curve, from which the intracellular IC50 can be determined.
Data Interpretation and Quality Control
Key Parameters: Z'-factor, Signal-to-Background, and IC50/EC50
To ensure the robustness and reliability of an assay, especially in a high-throughput screening (HTS) context, key statistical parameters must be monitored.
-
Z'-factor (Z-prime): This parameter is used to evaluate the quality of an HTS assay.[29] It measures the statistical separation between the positive and negative controls.[30]
-
Signal-to-Background (S/B): This is the ratio of the mean signal of the positive control to the mean signal of the negative control. It indicates the dynamic range of the assay.
-
IC50/EC50: The half-maximal inhibitory (IC50) or effective (EC50) concentration is the measure of a drug's potency. It is determined by fitting a dose-response curve to the experimental data.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Well-to-Well Variability | Inconsistent cell seeding; Pipetting errors; Edge effects on the plate. | Use a multichannel pipette or automated dispenser; Ensure proper mixing of reagents; Avoid using the outer wells of the plate or fill them with media only. |
| Low Z'-factor (<0.5) | Small dynamic range (low S/B); High variability in controls. | Optimize assay conditions (reagent concentration, incubation time); Ensure positive/negative controls are robust and well-separated.[32] |
| Poor Curve Fit for IC50 | Inappropriate concentration range; Compound insolubility at high concentrations; Cytotoxicity masking specific effects. | Test a wider or shifted range of concentrations; Check compound solubility in assay media; Correlate with viability data to ensure the effect is not just due to toxicity. |
| Inconsistent Results Between Experiments | Variation in cell passage number or health; Reagent instability; Different operators. | Use cells within a defined passage number range; Prepare fresh reagents; Standardize protocols and ensure consistent execution. |
Conclusion
The successful characterization of pyrazole-based inhibitors relies on a multi-faceted approach employing a suite of robust and relevant cell-based assays. By progressing logically from foundational viability and apoptosis assays to specific target engagement and pathway analysis, researchers can build a comprehensive profile of their compounds. Adherence to rigorous quality control, exemplified by the calculation of the Z'-factor and careful troubleshooting, is essential for generating trustworthy and reproducible data. The protocols and strategies outlined in this guide provide a solid foundation for drug development professionals to confidently advance their pyrazole-based therapeutic programs.
References
- Profacgen. (n.d.). Cell-based Kinase Assays.
- PunnettSquare Tools. (2025). Z-Factor Calculator.
- Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.
- Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates, 13(6), 172-179.
- GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay.
- MDPI. (n.d.). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity.
- Creative Diagnostics. (n.d.). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis.
- BIT 479/579 High-throughput Discovery. (n.d.). Z-factors.
- Sui, Y., & Wu, Z. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 37(19), 3341-3347.
- ResearchGate. (2014). What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?
- EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds.
- El-Gamal, M. I., et al. (2022). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. Pharmaceuticals, 15(11), 1340.
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251.
- Shults, M. D., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161723.
- Conti, V., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences, 24(2), 1640.
- On HTS. (2023). Z-factor.
- Li, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(19), 6825.
- PubMed. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance.
- National Center for Biotechnology Information. (2013). Cell Viability Assays.
- Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161.
- Orcutt, S. J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2209-2219.
- Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(1), 20-41.
- News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA).
- Pär Nordlund Lab. (n.d.). CETSA.
Sources
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 4. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 5. caymanchem.com [caymanchem.com]
- 6. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity [mdpi.com]
- 8. Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 11. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 16. Apoptosis Assay Service - Creative Proteomics [creative-proteomics.com]
- 17. Apoptosis Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. news-medical.net [news-medical.net]
- 20. CETSA [cetsa.org]
- 21. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.kr]
- 22. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. annualreviews.org [annualreviews.org]
- 24. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.sg]
- 28. eubopen.org [eubopen.org]
- 29. punnettsquare.org [punnettsquare.org]
- 30. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 31. assay.dev [assay.dev]
- 32. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Large-Scale Synthesis of 4-Bromo-5-(difluoromethyl)-1H-pyrazole
Introduction: The Significance of 4-Bromo-5-(difluoromethyl)-1H-pyrazole in Modern Drug Discovery
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of biologically active molecules that have found applications as anti-inflammatory, anti-cancer, and neurological agents.[1] The strategic incorporation of fluorine atoms into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability. Specifically, the difluoromethyl group offers a unique combination of lipophilicity and hydrogen bond donating capability.[2] Consequently, this compound has emerged as a highly valuable building block in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its trifunctional nature—a reactive bromine atom for cross-coupling reactions, a difluoromethyl group for modulating physicochemical properties, and a pyrazole core for diverse biological interactions—makes it a sought-after component for drug development professionals.
This comprehensive guide provides a detailed examination of the large-scale synthesis of this compound, addressing critical aspects from reaction mechanisms and process optimization to safety and analytical quality control. The protocols and insights presented herein are designed to be a practical resource for researchers, scientists, and professionals in the field of drug development.
Proposed Synthetic Strategy: A Multi-Step Approach to this compound
The synthesis of this compound can be strategically approached through a multi-step sequence that involves the formation of a pyrazole core, followed by functionalization. A plausible and scalable route is proposed, drawing from established methodologies for pyrazole synthesis and subsequent halogenation and difluoromethylation reactions.
Diagram of the Proposed Synthetic Workflow:
Caption: A high-level overview of the proposed synthetic route.
Part 1: Synthesis of the 5-(difluoromethyl)-1H-pyrazole Intermediate
The initial and crucial phase of the synthesis is the construction of the pyrazole ring bearing the difluoromethyl group. The Knorr pyrazole synthesis and its variations offer a robust and scalable method for this transformation.[3]
Reaction Mechanism and Rationale
The Knorr synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For the synthesis of 5-(difluoromethyl)-1H-pyrazole, a suitable starting material would be a 1,3-dicarbonyl compound containing a difluoromethyl group. The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the pyrazole ring. The regioselectivity of the reaction can be influenced by the nature of the substituents on both the dicarbonyl compound and the hydrazine.
Diagram of the Knorr Pyrazole Synthesis Mechanism:
Caption: A simplified mechanism of the Knorr pyrazole synthesis.
Detailed Protocol for Gram-Scale Synthesis
This protocol is a representative example and may require optimization for specific substrates and desired scale.
Materials and Equipment:
-
1,1-Difluoro-2,4-pentanedione
-
Hydrazine hydrate
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware
Procedure:
-
To a solution of 1,1-difluoro-2,4-pentanedione (1 equivalent) in ethanol in a round-bottom flask, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature with stirring.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield 5-(difluoromethyl)-1H-pyrazole.
Part 2: Bromination of the Pyrazole Core
The second key transformation is the regioselective bromination of the 5-(difluoromethyl)-1H-pyrazole intermediate at the C4-position. Electrophilic brominating agents are commonly employed for this purpose.
Causality Behind Experimental Choices
The pyrazole ring is susceptible to electrophilic substitution, with the C4-position being particularly reactive.[4] N-bromosuccinimide (NBS) is a preferred brominating agent for large-scale synthesis due to its solid nature, ease of handling, and high selectivity.[5][6] The reaction is typically carried out in a suitable solvent like dimethylformamide (DMF) or acetonitrile.
Diagram of the Bromination Workflow:
Caption: A step-by-step workflow for the bromination reaction.
Detailed Protocol for Large-Scale Synthesis
This protocol outlines a general procedure for the bromination of the pyrazole intermediate.
Materials and Equipment:
-
5-(difluoromethyl)-1H-pyrazole
-
N-bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Jacketed glass reactor with overhead stirrer and temperature control
-
Addition funnel
-
Filtration and drying equipment
Procedure:
-
Charge the jacketed reactor with a solution of 5-(difluoromethyl)-1H-pyrazole (1 equivalent) in DMF.
-
Cool the solution to 0-5 °C with stirring.
-
Slowly add N-bromosuccinimide (1.05 equivalents) in portions, maintaining the internal temperature below 10 °C.[5]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by HPLC.
-
Upon completion, pour the reaction mixture into ice-water and stir for 30 minutes to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry under vacuum to afford crude this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Process Safety and Hazard Analysis
The large-scale synthesis of this compound requires strict adherence to safety protocols.
| Step | Potential Hazards | Mitigation Strategies |
| Handling of Reagents | Hydrazine hydrate is toxic and corrosive. NBS is an irritant. DMF is a reproductive toxin. | Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7] |
| Bromination Reaction | The reaction can be exothermic. | Control the addition rate of NBS and maintain the reaction temperature with a cooling bath. |
| Workup and Purification | Handling of organic solvents. | Use closed systems for solvent handling and recovery. Ensure proper ventilation. |
| Waste Disposal | Generation of halogenated organic waste. | Dispose of all chemical waste in accordance with institutional and local regulations. |
Analytical Quality Control
To ensure the identity and purity of the final product, a comprehensive analytical characterization is essential.
| Analytical Technique | Purpose | Expected Results |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation and confirmation of functional groups. | 1H NMR, 13C NMR, and 19F NMR spectra should be consistent with the structure of this compound. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of impurities. | A single major peak corresponding to the product with purity >98%. |
| Mass Spectrometry (MS) | Determination of molecular weight. | The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of this compound (196.98 g/mol ).[8] |
| Melting Point | Physical property characterization and purity indicator. | A sharp melting point range. |
Conclusion and Future Perspectives
The synthetic route detailed in these application notes provides a robust and scalable method for the production of this compound, a key building block for the pharmaceutical industry. The protocols emphasize safety, efficiency, and quality control, which are paramount in a drug development setting. Further process optimization, such as exploring continuous flow chemistry for the bromination step, could lead to even more efficient and safer manufacturing processes. The availability of this versatile intermediate will undoubtedly continue to fuel the discovery and development of novel therapeutics.
References
- N-Difluoromethylation of Imidazoles and Pyrazoles Using BrCF 2 PO(OEt) 2 under Mild Condition. (URL: [Link])
- Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (URL: [Link])
- Difluoromethylation of N-Pyrazole Using 1-Chloro-1, 1-Difluoromethane Under Mild Condition. (URL: [Link])
- Late-stage difluoromethylation: concepts, developments and perspective. (URL: [Link])
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. (URL: [Link])
- N-Difluoromethylpyrazoles: in-demand and now available fluorin
- CN117304112A - Synthesis method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid. (URL: )
- Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (URL: [Link])
- EP2008996A1 - Process for the production of pyrazoles. (URL: )
- Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. (URL: [Link])
- Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Tre
- Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. (URL: [Link])
- Mastering Organic Synthesis with 4-Bromopyrazole: A Key Intermedi
- 5.1.7.
- A practical synthesis of functionalized pyrazoles promoted by a polyoxomolybdate-based iron c
- The Bromin
- One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (URL: [Link])
- (PDF) Solid support synthesis of highly functionalized pyrazoles and isoxazoles; Scaffolds for molecular diversity. (URL: [Link])
- CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (URL: )
- CONTINUOUS FLOW SYNTHESIS OF FLUORINATED OR NON-FLUORIN
Sources
- 1. nbinno.com [nbinno.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
- 6. scielo.org.mx [scielo.org.mx]
- 7. N -Difluoromethylation of imidazoles and pyrazoles using BrCF 2 PO(OEt) 2 under mild condition | Semantic Scholar [semanticscholar.org]
- 8. CAS 1451392-65-6 | this compound - Synblock [synblock.com]
Application Notes and Protocols for the Analytical Characterization of Substituted Pyrazoles
Abstract
Substituted pyrazoles are a cornerstone of modern medicinal chemistry and materials science, exhibiting a vast array of biological activities and unique physicochemical properties. The precise structural elucidation and purity assessment of these heterocyclic compounds are paramount for meaningful research and development. This comprehensive guide provides an in-depth exploration of the primary analytical techniques for the characterization of substituted pyrazoles. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying scientific rationale for methodological choices, troubleshooting advice, and comparative insights to empower robust and reliable characterization workflows.
Introduction: The Analytical Imperative for Substituted Pyrazoles
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. Their structural versatility, arising from the potential for substitution at multiple positions (N1, C3, C4, and C5), gives rise to a rich chemical space. This diversity is a double-edged sword; while it allows for the fine-tuning of properties, it also presents significant analytical challenges, such as the potential for regioisomerism and tautomerism.[1] An unambiguous and thorough analytical characterization is therefore not merely a procedural step but a foundational requirement for establishing structure-activity relationships (SAR), ensuring intellectual property, and meeting regulatory standards.
This guide moves beyond a simple listing of techniques. It provides a logical framework for tackling the characterization of a novel substituted pyrazole, from initial structural confirmation to definitive stereochemical assignment and purity analysis. We will delve into the core methodologies: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Single-Crystal X-ray Crystallography.
Caption: A typical workflow for the comprehensive characterization of a novel substituted pyrazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Cornerstone
NMR is the most powerful and informative technique for the initial structural elucidation of pyrazole derivatives in solution. It provides detailed information about the carbon-hydrogen framework, the connectivity of atoms, and the chemical environment of each nucleus.
Causality in NMR Analysis: Beyond the Spectrum
For pyrazoles, NMR is not just about identifying peaks; it's about solving a structural puzzle that often involves isomerism. The key is to use a combination of 1D and 2D experiments to build a complete picture.
-
¹H NMR: Provides the first look at the proton environment. The chemical shifts of the pyrazole ring protons are indicative of the substitution pattern. For instance, the H4 proton typically appears as a triplet (or a singlet if C3 and C5 are substituted) in a distinct region of the spectrum.
-
¹³C NMR: Reveals the carbon skeleton. The chemical shifts of the C3, C4, and C5 carbons are highly sensitive to the nature and position of substituents.[2]
-
2D NMR (COSY, HSQC, HMBC): These experiments are critical for unambiguous assignments.
-
HSQC (Heteronuclear Single Quantum Coherence) directly correlates each proton to the carbon it is attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation) is arguably the most crucial experiment for substituted pyrazoles. It reveals correlations between protons and carbons over two to three bonds, allowing one to piece together the connectivity of the entire molecule, including confirming the attachment points of substituents.[3] For example, observing a correlation from the protons of an N-substituent to both the C3 and C5 carbons of the pyrazole ring is definitive proof of its N1-positioning.
-
Protocol: Full NMR Characterization of a 1,3,5-Trisubstituted Pyrazole
Objective: To unambiguously determine the structure and assign all ¹H and ¹³C chemical shifts for a novel pyrazole derivative.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified pyrazole sample.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent is critical, as it can influence tautomeric equilibria.[1]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
1D NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum. Note the chemical shifts, multiplicities (singlet, doublet, etc.), coupling constants (J-values in Hz), and integrations.
-
Acquire a proton-decoupled ¹³C NMR spectrum. Note the chemical shifts of all carbon signals.
-
-
2D NMR Acquisition:
-
Acquire an HSQC spectrum to correlate one-bond ¹H-¹³C connections.
-
Acquire an HMBC spectrum. Optimize the long-range coupling delay (typically set to detect correlations from J-couplings of 8-10 Hz) to observe 2- and 3-bond correlations.[3]
-
(Optional) Acquire a COSY spectrum to identify proton-proton coupling networks.
-
(Optional, for isomer differentiation) Acquire a NOESY spectrum to identify protons that are close in space, which is invaluable for distinguishing between certain regioisomers.
-
-
Data Analysis:
-
Use the HSQC spectrum to assign protons to their directly attached carbons.
-
Systematically analyze the HMBC spectrum. Start from an unambiguously assigned proton (e.g., a methyl singlet) and trace its long-range correlations to nearby carbons. Build the molecular fragments piece by piece.
-
Use the combined data to assign all ¹H and ¹³C signals and confirm the overall molecular structure.
-
Field Insight: Tackling Tautomerism in N-unsubstituted Pyrazoles
A common challenge with N-unsubstituted pyrazoles is the presence of annular tautomerism, where the N-H proton rapidly exchanges between the N1 and N2 positions.[1][3]
Caption: Annular tautomerism in an N-unsubstituted pyrazole.
This rapid exchange on the NMR timescale can lead to averaged signals or significant broadening, particularly for the C3 and C5 positions, complicating interpretation.[1]
Troubleshooting Protocol: Low-Temperature NMR
-
Solvent Selection: Choose a solvent with a low freezing point, such as deuterated methylene chloride (CD₂Cl₂) or toluene-d₈.
-
Initial Spectrum: Acquire a standard ¹H and ¹³C NMR spectrum at room temperature (298 K).
-
Stepwise Cooling: Gradually lower the temperature of the NMR probe in 10-20 K increments.
-
Equilibration and Acquisition: Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.
-
Analysis: Continue cooling until the broad, averaged signals resolve into two distinct sets of sharp signals, representing the two individual tautomers. The integration of these signals can be used to determine the equilibrium constant (KT) under those conditions.[3][4]
| Parameter | Room Temperature Spectrum | Low-Temperature Spectrum | Causality |
| C3/C5 Signals | Broad or averaged signal | Two distinct, sharp signals | Slowing the proton exchange "freezes out" the individual tautomers on the NMR timescale.[3] |
| N-H Proton | Often very broad or absent | May appear as two distinct (though often still broad) signals | Exchange with solvent or other pyrazole molecules is reduced. |
| Interpretation | Ambiguous structure | Unambiguous identification and quantification of both tautomers. | Allows for precise characterization of the system. |
Mass Spectrometry (MS): Molecular Weight and Fragmentation Insights
MS is indispensable for determining the molecular weight (MW) of a substituted pyrazole and, through high-resolution mass spectrometry (HRMS), its elemental composition. Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information that complements NMR data.
Causality in MS Analysis: Decoding Fragmentation
The way a substituted pyrazole breaks apart upon ionization (typically Electron Ionization, EI) is not random. The fragmentation pathways are dictated by the structure of the molecule, particularly the nature and position of its substituents.[5][6] Common fragmentation processes for the pyrazole core include:
-
Loss of HCN: A characteristic fragmentation for many nitrogen heterocycles, leading to a fragment ion with m/z 27 less than the parent ion.
-
Loss of N₂: This often occurs from the [M-H]⁺ ion and is a key indicator of the pyrazole ring structure.[7]
-
Ring Cleavage: The pyrazole ring can open and fragment in various ways, often guided by the substituents.
The substituents themselves will also undergo characteristic fragmentations, and their influence on the pyrazole ring's fragmentation provides clues to their location. For example, the fragmentation of an N-phenyl pyrazole will differ significantly from a C-phenyl pyrazole.[8]
Caption: Common fragmentation pathways for substituted pyrazoles in EI-MS.
Protocol: GC-MS Analysis for Identity and Purity Screening
Objective: To confirm the molecular weight and obtain a fragmentation pattern for a volatile substituted pyrazole.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the pyrazole derivative (~100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
-
Instrument Parameters (Typical):
-
Gas Chromatograph (GC):
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1 minute, then ramp to a high temperature (e.g., 280 °C) at 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: A suitable range to include the expected molecular ion and key fragments (e.g., m/z 40-500).
-
Ion Source Temperature: 230 °C.
-
-
-
Data Acquisition and Analysis:
-
Inject the sample into the GC-MS system.
-
Identify the peak corresponding to your compound in the total ion chromatogram (TIC).
-
Analyze the mass spectrum associated with that peak.
-
Identify the molecular ion peak ([M]⁺˙).
-
Identify and propose structures for the major fragment ions. Compare the observed fragmentation pattern with known patterns for pyrazoles to gain structural confidence.[7][9]
-
For definitive elemental composition, submit a sample for HRMS analysis (e.g., ESI-TOF).
-
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity and Isomer Separation
HPLC is the workhorse technique for assessing the purity of substituted pyrazoles and for separating mixtures of isomers. Reversed-phase HPLC (RP-HPLC) is the most common mode used.
Causality in HPLC Separation: The Basis of Selectivity
The separation of compounds in RP-HPLC is based on their differential partitioning between a nonpolar stationary phase (like C18) and a polar mobile phase. For substituted pyrazoles, key factors influencing retention and selectivity include:
-
LogP (Hydrophobicity): More nonpolar (higher LogP) pyrazoles will be more strongly retained on the C18 column and elute later.
-
Polar Functional Groups: The presence of polar groups (e.g., -OH, -NH₂, -COOH) will decrease retention.
-
Regioisomerism: Different regioisomers often have slightly different polarities and shapes, which can be exploited for separation. For example, isomers may exhibit different dipole moments, leading to distinct interactions with the mobile and stationary phases, enabling their separation.[10]
-
Mobile Phase pH: For pyrazoles with acidic or basic functional groups, the pH of the mobile phase is a critical parameter. Adjusting the pH can change the ionization state of the analyte, dramatically altering its retention time.
Protocol: RP-HPLC Method for Purity Assessment and Isomer Separation
Objective: To develop a robust RP-HPLC method to determine the purity of a pyrazole sample and separate it from potential regioisomers and impurities.
Methodology:
-
System Preparation:
-
Column: A high-quality C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A common mobile phase consists of Acetonitrile (ACN) or Methanol (MeOH) as the organic modifier (Solvent B) and an aqueous buffer (Solvent A). A buffer containing 0.1% trifluoroacetic acid (TFA) or formic acid is often used to ensure good peak shape.[11][12]
-
-
Method Development:
-
Initial Gradient: Start with a broad gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution time of the main peak and see all impurities.
-
Optimization:
-
Adjust the gradient slope around the elution time of the main component to improve the resolution of closely eluting impurities.
-
If isomers are present, an isocratic (constant mobile phase composition) or a very shallow gradient method may be required to achieve baseline separation.[12] Experiment with different ratios of Solvent A to Solvent B.
-
Try different organic modifiers (ACN vs. MeOH) as they offer different selectivities.
-
-
-
Standard Protocol:
-
Mobile Phase: Acetonitrile: 0.1% TFA in Water (Gradient or Isocratic, as determined above).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determine the UV absorbance maximum (λₘₐₓ) of the pyrazole using a UV-Vis spectrophotometer or a photodiode array (PDA) detector.
-
Column Temperature: 40°C (to ensure reproducibility).
-
-
Sample Preparation and Analysis:
-
Accurately prepare a stock solution of the pyrazole in a suitable solvent (e.g., mobile phase or ACN/MeOH).
-
Dilute to a working concentration (e.g., 0.1-1.0 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Integrate the peaks in the resulting chromatogram. Purity is typically reported as the area percentage of the main peak relative to the total area of all peaks.
-
| Parameter | Condition A: Acetonitrile/Water | Condition B: Methanol/Water | Rationale for Choice |
| Selectivity | Often provides sharper peaks and different elution orders for isomers. | Can offer unique selectivity due to its protic nature and different hydrogen bonding capabilities. | If separation is poor with ACN, switching to MeOH (or vice-versa) is a primary optimization step.[13] |
| Pressure | Lower viscosity, resulting in lower backpressure. | Higher viscosity, leading to higher backpressure. | ACN is often preferred for high-throughput or UPLC applications. |
| UV Cutoff | ~190 nm | ~205 nm | ACN allows for detection at lower UV wavelengths. |
Single-Crystal X-ray Crystallography: The Definitive Answer
While NMR and MS can build a strong case for a particular structure, single-crystal X-ray crystallography provides the ultimate, unambiguous proof. It determines the precise three-dimensional arrangement of atoms in the solid state, definitively resolving any questions of connectivity, regioisomerism, and relative stereochemistry.
The Power of Definitive Structure
For novel compounds, especially those with complex substitution patterns or multiple chiral centers, an X-ray crystal structure is the gold standard. It provides incontrovertible evidence of the molecular structure, which is crucial for publications, patents, and regulatory filings. The resulting data includes precise bond lengths, bond angles, and torsional angles, offering deep insights into the molecule's conformation.
Protocol: Growing Diffraction-Quality Crystals
Objective: To obtain single crystals of a substituted pyrazole suitable for X-ray diffraction analysis. The ability to grow good crystals is often the rate-limiting step.
Methodology: This is often more of an art than a science, requiring patience and systematic screening of conditions.
-
Ensure High Purity: The starting material must be of the highest possible purity (>98% by HPLC). Impurities can inhibit crystal growth.
-
Solvent Screening: The choice of solvent is the most critical variable.
-
Common Crystallization Techniques:
-
Slow Evaporation: a. Dissolve the compound in a suitable solvent (e.g., ethanol, ethyl acetate, dichloromethane) to near-saturation in a small vial. b. Loosely cap the vial (e.g., with perforated parafilm) and leave it undisturbed in a vibration-free location. c. Allow the solvent to evaporate slowly over several days to weeks.
-
Solvent/Anti-Solvent Diffusion (Vapor or Liquid): a. Vapor Diffusion: Dissolve the compound in a small amount of a good solvent. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the primary solvent, reducing the compound's solubility and inducing crystallization. b. Liquid Diffusion: Carefully layer a less dense anti-solvent on top of a solution of the compound in a denser, good solvent in a narrow tube (e.g., an NMR tube). Crystals may form at the interface.
-
-
Crystal Harvesting and Analysis:
-
Once suitable crystals have formed, carefully remove them from the solution using a loop or fine tool.
-
Submit the crystals to an X-ray crystallography facility for data collection and structure solution.
-
Conclusion
The robust characterization of substituted pyrazoles requires a multi-technique, evidence-based approach. NMR spectroscopy lays the foundation by mapping the molecular structure, MS provides crucial confirmation of molecular weight and formula, and HPLC offers the definitive measure of purity and isomeric composition. When absolute certainty is required, single-crystal X-ray crystallography delivers the final, unambiguous structural proof. By understanding the causality behind each technique and applying these detailed protocols, researchers can confidently and accurately characterize their novel pyrazole derivatives, paving the way for advancements in medicine and materials science.
References
- Asif, N., Chaudhry, F., Khan, M. N., Cosenza, A. G., Ellis, G. P., Khan, M. A., Munawar, M. A., Iqbal, S., & Aslam, N. (n.d.). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones.
- Kuhn, B. L., Wust, K. M., Paz, A. V., & Bonacorso, H. G. (2019). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. [Link]
- Cabildo, P., Claramunt, R. M., & Elguero, J. (1984). A 13 C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. Organic Magnetic Resonance, 22(9), 603–607. [Link]
- Elguero, J., Claramunt, R. M., Garceran, R., et al. (1986). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2, (7), 989-993. [Link]
- Yazdi, P. T., et al. (2019). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 24(15), 2761. [Link]
- Ferreira, I. C. F. R., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 10. [Link]
- Kuhn, B. L., Wust, K. M., Paz, A. V., & Bonacorso, H. G. (2019). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- Al-Qaisi, A. A., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(39), 25777–25787. [Link]
- SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column.
- UAB Barcelona. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity.
- Kuhn, B. L., Wust, K. M., Paz, A. V., & Bonacorso, H. G. (2019). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- El-Moussel, N. M., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836. [Link]
- Unknown. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Ijcpa.in.
- ResearchGate. (n.d.). 161415 PDFs | Review articles in HETEROCYCLIC COMPOUNDS.
- Sharma, A., & Kumar, V. (2022). A Review on Medicinally Important Heterocyclic Compounds. Current Drug Research Reviews, 14(1), 34-47. [Link]
- Sachdeva, K., et al. (2024). REVIEW ON HETEROCYCLIC COMPOUNDS SYNTHESIS AND EVALUATION. International Journal of Pharmaceutical Sciences and Research, 15(12), 3416-3429. [Link]
- Unknown. (2025). REVIEW ON SYNTHETIC METHODS AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS. Jetir.org.
- Sachdeva, K., et al. (2024). (PDF) REVIEW ON HETEROCYCLIC COMPOUNDS SYNTHESIS AND EVALUATION.
- Harada, N. (2021).
Sources
- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. BiblioBoard [openresearchlibrary.org]
- 10. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 11. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. ijcpa.in [ijcpa.in]
- 13. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Vitro Evaluation of 4-Bromo-5-(difluoromethyl)-1H-pyrazole Derivatives as Potential Anticancer Agents
Here is the in-depth technical guide for the in vitro testing of 4-Bromo-5-(difluoromethyl)-1H-pyrazole derivatives.
Authored by: Gemini, Senior Application Scientist
Abstract
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including notable anticancer properties.[1][2] The strategic functionalization of this scaffold allows for the fine-tuning of a compound's biological activity. This guide focuses on derivatives featuring a 4-bromo and a 5-(difluoromethyl) substitution. The bromine atom can enhance binding interactions and modulate lipophilicity, while the difluoromethyl group acts as a metabolically stable bioisostere that can improve pharmacokinetic properties.[3][4] Given that many pyrazole derivatives exert their anticancer effects by modulating key cellular pathways like cell cycle progression, apoptosis, and specific enzyme activities, a systematic in vitro evaluation is paramount.[5][6] This document provides a comprehensive, experience-driven framework for researchers, outlining detailed protocols for the initial screening and mechanistic elucidation of novel this compound derivatives. The methodologies are designed to be self-validating through the rigorous use of controls, ensuring data integrity and reproducibility.
Scientific Rationale & Hypothesized Mechanisms
The therapeutic potential of pyrazole derivatives in oncology is vast.[7] Their mechanism of action is diverse, often involving the inhibition of key proteins that drive cancer cell proliferation and survival.[5] For the specific scaffold of this compound, several mechanisms can be hypothesized based on existing literature for related compounds.
-
Kinase Inhibition: Many pyrazole-containing molecules are potent inhibitors of various kinases, such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Fibroblast Growth Factor Receptors (FGFRs), which are often dysregulated in cancer.[2][5][8]
-
Tubulin Polymerization Disruption: Some pyrazole derivatives interfere with microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6][9]
-
Induction of Apoptosis: Regardless of the primary target, a desirable outcome for an anticancer agent is the induction of programmed cell death (apoptosis). This can be triggered through intrinsic or extrinsic pathways.[6]
-
COX-2 Inhibition: Certain pyrazole structures, famously Celecoxib, are selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and tumorigenesis.[10]
The following protocols are designed to systematically investigate these potential mechanisms. This workflow provides a logical progression from general toxicity screening to specific mechanistic studies.
Caption: High-level workflow for in vitro evaluation.
Compound Handling and Quality Control
Scientific integrity begins with well-characterized reagents. Before any biological assay, the purity, solubility, and stability of the test compound must be established.
Protocol 2.1: Solubility and Stock Solution Preparation
-
Rationale: Most cell-based assays require the compound to be fully solubilized in a vehicle that is non-toxic to the cells at its final working concentration. Dimethyl sulfoxide (DMSO) is the most common vehicle.
-
Procedure:
-
Attempt to dissolve the compound in 100% cell culture grade DMSO to create a high-concentration primary stock (e.g., 10-50 mM).
-
Visually inspect for any precipitate. If solubility is poor, gentle warming (to 37°C) or sonication may be attempted. If the compound remains insoluble, alternative solvents must be explored, though this can complicate assay design.
-
Once dissolved, centrifuge the stock solution at high speed (e.g., >10,000 x g) for 5 minutes to pellet any microscopic particulates.
-
Transfer the supernatant to a fresh, sterile tube. This is your master stock.
-
Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Store aliquots at -20°C or -80°C, protected from light.
-
-
Self-Validation: The final concentration of DMSO in the cell culture medium should not exceed 0.5%, and ideally be below 0.1%, as higher concentrations can induce cytotoxicity or affect cell behavior. A "vehicle control" (medium with the same final DMSO concentration as the treated samples) MUST be included in all experiments.
Primary Screening: Cell Viability and Cytotoxicity Assays
The initial goal is to determine if the pyrazole derivatives exhibit cytotoxic or cytostatic effects against cancer cells and to quantify this effect by determining the half-maximal inhibitory concentration (IC50). The MTT assay is a reliable, colorimetric method for this purpose.[2][3]
Protocol 3.1: MTT Cytotoxicity Assay
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in living cells convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT-116 for colon).[2][3][11]
-
A non-cancerous cell line (e.g., BEAS-2B or MRC-5) to assess selectivity.[6][9]
-
Complete culture medium (e.g., DMEM/RPMI + 10% FBS).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).
-
96-well flat-bottom plates.
-
-
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivative in complete medium. The concentration range should span several orders of magnitude (e.g., 0.01 µM to 100 µM).
-
Remove the seeding medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for a vehicle control (medium + DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium. Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: Viability % = (Abs_Treated / Abs_Vehicle) * 100.
-
Plot Viability % versus log[Compound Concentration] and use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.
-
Caption: Step-by-step workflow for the MTT assay.
Data Presentation: Sample IC50 Table
| Compound ID | Cell Line | IC50 (µM) ± SD | Selectivity Index (SI)* |
| PYZ-BrDFM-01 | HCT-116 (Colon) | 2.5 ± 0.3 | 12.4 |
| A549 (Lung) | 5.1 ± 0.6 | 6.1 | |
| MCF-7 (Breast) | 1.8 ± 0.2 | 17.2 | |
| BEAS-2B (Normal) | 31.0 ± 2.8 | - | |
| Doxorubicin | HCT-116 (Colon) | 0.1 ± 0.02 | 8.5 |
| (Positive Control) | BEAS-2B (Normal) | 0.85 ± 0.1 | - |
*Selectivity Index (SI) = IC50 in Normal Cells / IC50 in Cancer Cells. A higher SI is desirable.
Mechanistic Elucidation Assays
For compounds demonstrating potent cytotoxicity (e.g., IC50 < 10 µM), the next phase is to investigate the mechanism of cell death.
Protocol 4.1: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
-
Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be bound by fluorescently-labeled Annexin V.[6] Propidium Iodide (PI) is a DNA-intercalating agent that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic/necrotic cells).
-
Methodology:
-
Seed cells in a 6-well plate and treat with the test compound at its 1x IC50 and 2x IC50 concentrations for 24 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend cells in 1X Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and PI solution.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze immediately by flow cytometry.
-
Caption: Principle of Annexin V / PI apoptosis assay.
Protocol 4.2: Cell Cycle Analysis by PI Staining
-
Principle: Anticancer agents often induce cell cycle arrest at specific checkpoints (G1, S, or G2/M).[3] PI staining of DNA allows for the quantification of cells in each phase based on DNA content. Cells in G2/M have twice the DNA content of cells in G0/G1.
-
Methodology:
-
Seed and treat cells as described for the apoptosis assay (Protocol 4.1).
-
Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells to remove ethanol.
-
Treat with RNase A to prevent staining of RNA.
-
Stain with a solution containing Propidium Iodide.
-
Analyze by flow cytometry. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
-
Data Presentation: Sample Cell Cycle Analysis Table
| Treatment | % G0/G1 | % S | % G2/M | % Sub-G1 (Apoptotic) |
| Vehicle (DMSO) | 65.2 | 20.5 | 14.3 | 1.1 |
| PYZ-BrDFM-01 (5 µM) | 20.1 | 15.3 | 64.6 | 8.9 |
| Nocodazole (Control) | 10.5 | 5.3 | 84.2 | 2.3 |
This hypothetical data suggests PYZ-BrDFM-01 causes G2/M phase arrest, a common mechanism for tubulin inhibitors.[9]
Protocol 4.3: Target-Based Enzyme Inhibition Assay (Generic Kinase)
-
Principle: If a specific kinase is a hypothesized target, a direct enzyme inhibition assay is the definitive test. Many commercial kits (e.g., ADP-Glo™, Z'-LYTE™) are available. The ADP-Glo™ assay quantifies the amount of ADP produced in a kinase reaction; less ADP means more inhibition.
-
Methodology:
-
In a 384-well plate, add the test compound over a range of concentrations.
-
Add the target kinase and its specific substrate/ATP mixture.
-
Incubate for the recommended time (e.g., 60 minutes) at room temperature.
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase/luciferin reaction.
-
Measure luminescence. A lower signal indicates higher kinase inhibition.
-
Calculate IC50 values as described for the MTT assay.
-
Conclusion
This guide provides a robust, multi-faceted approach to the in vitro characterization of novel this compound derivatives. By progressing from broad cytotoxicity screening to specific mechanistic assays for apoptosis, cell cycle arrest, and target engagement, researchers can efficiently identify promising lead candidates for further development. The emphasis on appropriate controls and rational experimental design is critical for generating reliable and publishable data. The inherent versatility of the pyrazole scaffold suggests that the compounds evaluated using these protocols could yield potent and selective anticancer agents.[1][12]
References
- Title: Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status Source: Taylor & Francis Online URL:[Link]
- Title: Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques Source: RSC Publishing URL:[Link]
- Title: Anticancer Activity of Pyrazole via Different Biological Mechanisms Source: ResearchG
- Title: Pyrazoles as anticancer agents: Recent advances Source: SRR Public
- Title: Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques Source: RSC Publishing URL:[Link]
- Title: Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents Source: ACS Omega URL:[Link]
- Title: Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents Source: Bentham Science URL:[Link]
- Title: A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells Source: PMC - NIH URL:[Link]
- Title: Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents Source: PubMed URL:[Link]
- Title: Review: Anticancer Activity Of Pyrazole Source: International Journal of Pharmaceutical Sciences URL:[Link]
- Title: Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents Source: PubMed Central URL:[Link]
- Title: New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evalu
- Title: Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors Source: PubMed Central URL:[Link]
- Title: Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors Source: PubMed URL:[Link]
- Title: Synthesis of 4-bromo-5-(trifluoromethyl)
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 3. srrjournals.com [srrjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. ijpsjournal.com [ijpsjournal.com]
Application Notes & Protocols: Modern Analytical Techniques for Monitoring Pyrazole Synthesis
Introduction
The pyrazole scaffold is a cornerstone in modern medicinal chemistry and drug development, forming the core of numerous pharmaceuticals, including anti-inflammatory agents like celecoxib, and various agrochemicals.[1][2] The synthesis of these five-membered heterocyclic compounds, often achieved through methods like the Knorr synthesis, involves multi-step reactions that can yield a variety of products, including regioisomers.[3][4] Consequently, the ability to accurately monitor the progress of these reactions in real-time is paramount for optimizing reaction conditions, maximizing yield, ensuring purity, and facilitating scale-up. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the primary analytical methods for monitoring the progress of pyrazole synthesis reactions. We will delve into the theoretical underpinnings, provide detailed, field-tested protocols, and discuss the interpretation of the generated data for Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
The Critical Role of Reaction Monitoring in Pyrazole Synthesis
Effective reaction monitoring is not merely a procedural step but a critical component of process analytical technology (PAT). It enables:
-
Optimization of Reaction Parameters: Real-time data allows for the fine-tuning of temperature, reaction time, and catalyst loading to maximize the yield of the desired pyrazole isomer.
-
Impurity Profiling: Early detection and identification of byproducts and intermediates can provide insights into reaction mechanisms and aid in the development of purification strategies.
-
Kinetic Analysis: Understanding the rate of formation of products and consumption of reactants is crucial for mechanistic studies and process scale-up.[4][5]
-
Quality Control: Ensuring the reaction has gone to completion and that the product meets the required purity specifications is essential in a regulated environment.[3]
The choice of an appropriate monitoring technique is dictated by several factors, including the physicochemical properties of the reactants and products (volatility, polarity, chromophores), the complexity of the reaction mixture, and the desired level of quantitative accuracy.
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 5. Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 4-Bromo-5-(difluoromethyl)-1H-pyrazole in Modern Drug Discovery: A Guide for Researchers
Introduction: The Rise of Fluorinated Pyrazoles in Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms and fluorinated motifs into small molecules has become a cornerstone of medicinal chemistry.[1][2] This is due to the unique physicochemical properties that fluorine imparts, such as increased metabolic stability, enhanced lipophilicity, and altered pKa, which can significantly improve the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2] Among the myriad of fluorinated heterocycles, pyrazoles have emerged as a particularly privileged scaffold.[3][4][5] Their versatile chemistry and ability to engage in various biological interactions have led to a surge in their use, with a significant number of approved drugs and clinical candidates featuring the pyrazole nucleus.[4][5][6][7]
This guide focuses on a specific, highly valuable building block: 4-Bromo-5-(difluoromethyl)-1H-pyrazole . This fragment combines three key features that make it an exceptional tool for drug discovery professionals: the proven pyrazole core, the bioisosteric difluoromethyl group, and a reactive bromine handle for synthetic elaboration. We will delve into the rationale behind its use, provide detailed protocols for its application in fragment-based drug discovery (FBDD), and outline synthetic strategies for its elaboration into more complex, potent, and selective modulators of biological targets.
Physicochemical Properties and Strategic Advantages
The utility of this compound stems from its unique combination of structural features. A summary of its key properties is presented below:
| Property | Value | Significance in Drug Discovery |
| Molecular Weight | 196.98 g/mol [8][9] | Ideal for fragment-based screening, adhering to the "Rule of Three." |
| Formula | C4H3BrF2N2[9] | |
| CAS Number | 1451392-65-6[8][9] | |
| Difluoromethyl Group (-CF2H) | Present | Acts as a bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH2) groups. It can function as a "lipophilic hydrogen bond donor," enhancing membrane permeability while maintaining key interactions with the target protein.[10][11][12] |
| Pyrazole Core | Present | A metabolically stable, five-membered aromatic heterocycle known to form multiple interactions (hydrogen bonds, π-stacking) with biological targets. It is a common feature in numerous approved drugs.[3][4][5] |
| 4-Bromo Substituent | Present | Provides a reactive handle for a wide range of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling rapid library synthesis and structure-activity relationship (SAR) exploration.[13][14] |
Application in Fragment-Based Drug Discovery (FBDD)
Fragment-based drug discovery is a powerful methodology for identifying novel lead compounds. It involves screening libraries of low-molecular-weight fragments for weak but efficient binding to a biological target. These initial hits are then optimized and grown into more potent, drug-like molecules. This compound is an excellent candidate for FBDD campaigns due to its adherence to the "Rule of Three" and its rich chemical functionality.
Workflow for FBDD using this compound
Caption: A generalized workflow for fragment-based drug discovery starting with the screening of this compound.
Protocol 1: Biophysical Screening of this compound
This protocol provides a general guideline for screening the fragment against a target protein using Surface Plasmon Resonance (SPR).
Objective: To detect and characterize the binding of this compound to a target protein.
Materials:
-
This compound (≥95% purity)[8]
-
Target protein of interest
-
SPR instrument and sensor chips (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS)
-
Running buffer (e.g., HBS-EP+)
-
DMSO (for fragment stock solution)
Methodology:
-
Protein Immobilization:
-
Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry. The goal is to achieve a ligand density that will produce a measurable response.
-
-
Fragment Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 100 mM).
-
Create a dilution series of the fragment in running buffer. The final DMSO concentration should be kept constant across all dilutions and should be low enough to not interfere with the binding assay (typically ≤1%).
-
-
SPR Analysis:
-
Inject the different concentrations of the fragment over the immobilized protein surface and a reference surface (without protein).
-
Monitor the change in response units (RU) over time to generate sensorgrams.
-
Regenerate the sensor surface between injections if necessary.
-
-
Data Analysis:
-
Subtract the reference channel data from the active channel data.
-
Fit the steady-state binding responses against the fragment concentrations to a 1:1 binding model to determine the dissociation constant (KD).
-
Expected Outcome: A measurable binding affinity (KD) in the micromolar to millimolar range, which is typical for fragment hits.
Synthetic Elaboration of the Pyrazole Scaffold
The true power of this compound lies in the synthetic versatility of its 4-bromo substituent.[14] This position allows for the introduction of a wide array of chemical moieties through well-established cross-coupling reactions, enabling rapid exploration of the chemical space around the initial fragment hit.
Logical Flow of Synthetic Elaboration
Caption: Synthetic pathways for elaborating the this compound scaffold.
Protocol 2: Suzuki-Miyaura Cross-Coupling for Aryl/Heteroaryl Elaboration
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid.
Objective: To synthesize a library of 4-aryl-5-(difluoromethyl)-1H-pyrazoles for SAR studies.
Materials:
-
This compound
-
Arylboronic acid of choice
-
Palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2)
-
Base (e.g., K2CO3, Cs2CO3)
-
Solvent (e.g., Dioxane/Water, Toluene/Ethanol/Water)
-
Inert atmosphere (Nitrogen or Argon)
Methodology:
-
Reaction Setup:
-
To a dry reaction vessel, add this compound (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (0.02-0.05 equivalents), and the base (2-3 equivalents).
-
Purge the vessel with an inert gas.
-
-
Reaction Execution:
-
Add the degassed solvent system to the reaction vessel.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Expected Outcome: The desired 4-aryl-5-(difluoromethyl)-1H-pyrazole product, which can be characterized by NMR and mass spectrometry.
Conclusion and Future Perspectives
This compound is a powerful and versatile fragment for modern drug discovery. Its unique combination of a privileged pyrazole scaffold, a bioisosteric difluoromethyl group, and a synthetically tractable bromo handle makes it an invaluable starting point for FBDD campaigns and lead optimization efforts. The protocols and workflows outlined in this guide provide a framework for researchers to effectively utilize this fragment in their pursuit of novel therapeutics. As the demand for more sophisticated and effective drugs continues to grow, the strategic application of well-designed chemical tools like this compound will undoubtedly play a crucial role in shaping the future of medicine.
References
- Macmillan Group, Princeton University. (2024, February 16). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation.
- PubMed. (2021, February 10). Fluorinated Pyrazoles: From Synthesis to Applications.
- ACS Publications. Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry.
- American Chemical Society. (2025). 3,3-Difluorooxetane: A versatile functional group for bioisosteric replacements in medicinal chemistry. ACS Fall 2025.
- RSC Publishing. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry.
- ResearchGate. The Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept.
- CymitQuimica. This compound.
- ResearchGate. Synthesis of 4-bromo-5-(trifluoromethyl)-1H-pyrazoles 3a–d.
- ResearchGate. (2025, December 8). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY.
- ACS Publications. (2020, December 31). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews.
- PubMed Central. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.
- ACS Publications. (2020, December 31). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews.
- PubMed Central. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery.
- Synblock. CAS 1451392-65-6 | this compound.
- The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery.
- PubMed. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery.
Sources
- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorinated Pyrazoles: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. CAS 1451392-65-6 | this compound - Synblock [synblock.com]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. nbinno.com [nbinno.com]
Troubleshooting & Optimization
Troubleshooting low yield in 4-Bromo-5-(difluoromethyl)-1H-pyrazole synthesis
Welcome to the technical support center for the synthesis of 4-Bromo-5-(difluoromethyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. The difluoromethyl group is a highly valued motif in medicinal chemistry, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, or amine groups, often enhancing metabolic stability and membrane permeability.[1][2] However, its introduction and the subsequent selective manipulation of the pyrazole core can be challenging. This document provides in-depth, question-and-answer-based troubleshooting to help you optimize your reaction yields and purity.
General Synthetic Strategies: An Overview
The synthesis of this compound typically proceeds through one of two primary pathways. The choice depends on the availability of starting materials and the desired control over regioselectivity.
Caption: High-level overview of the two primary synthetic routes to the target compound.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your synthesis.
Issue 1: My overall yield is critically low. Where do I begin troubleshooting?
A low overall yield is a common problem that requires a systematic approach to diagnose. Instead of repeating the entire sequence, it's crucial to identify the specific step that is failing.
Answer: A logical, step-by-step diagnosis is the most efficient way to identify the root cause of low yield. We recommend the following workflow:
Caption: A systematic workflow for diagnosing the cause of low synthetic yield.
Start by ensuring the purity of your starting materials, as impurities can halt or divert the reaction.[3] Then, analyze each step individually to pinpoint the bottleneck before making targeted optimizations.
Issue 2: The pyrazole ring formation (cyclization) is slow or incomplete.
Answer: The Knorr pyrazole synthesis and related cyclizations are generally robust but can be sensitive to several factors.[4][5]
-
Cause - Reactant Quality: The difluoromethylated 1,3-dicarbonyl precursor can be unstable. Similarly, hydrazine hydrate can degrade over time.
-
Solution: Use freshly prepared or purified dicarbonyl precursor. Ensure the quality of your hydrazine source; using anhydrous hydrazine may offer different reactivity compared to the hydrate.
-
-
Cause - Suboptimal Reaction Conditions: The reaction kinetics are highly dependent on temperature and solvent.
-
Solution: While many syntheses proceed at room temperature, some may require heating to overcome the activation energy.[3] Monitor the reaction by TLC or LC-MS to determine the optimal time and temperature. Avoid excessively high temperatures, which can lead to decomposition.
-
-
Cause - Solvent Effects: The solvent influences reactant solubility and the reaction mechanism.
-
Solution: Acetic acid or ethanol are common solvents that also act as catalysts. Aprotic polar solvents like DMF can also be effective.[6] If your starting materials have poor solubility, consider a solvent screen.
-
| Solvent | Typical Temperature | Rationale |
| Ethanol | Reflux | Good solubility for many substrates; acts as a mild protic source. |
| Acetic Acid | 80-110 °C | Acts as both solvent and acid catalyst, promoting dehydration of the intermediate. |
| Toluene | Reflux | Allows for azeotropic removal of water with a Dean-Stark trap, driving the equilibrium. |
| DMF | Room Temp to 100 °C | High boiling point and good solvating power for complex substrates. |
Issue 3: The bromination step lacks selectivity, yielding unreacted starting material and/or di-brominated byproducts.
Answer: Electrophilic substitution on the pyrazole ring is highly facile and occurs preferentially at the C4 position, which is the most electron-rich.[4][7] However, controlling the reaction to achieve mono-bromination requires careful selection of the reagent and conditions.
-
Cause - Overly Reactive Brominating Agent: Molecular bromine (Br₂) is a very strong electrophile and can easily lead to over-bromination, especially if the pyrazole is N-unsubstituted.
-
Cause - Incorrect Stoichiometry: Using an excess of the brominating agent will inevitably lead to multiple substitutions.
-
Solution: Use a slight excess, typically 1.05 to 1.1 equivalents of NBS, relative to the pyrazole. Add the NBS portion-wise at a low temperature (e.g., 0 °C) to maintain control over the reaction exotherm and local concentration.
-
-
Cause - Reaction Temperature: Higher temperatures increase the rate of reaction but decrease selectivity.
-
Solution: Perform the bromination at 0 °C or even lower, and allow the reaction to slowly warm to room temperature while monitoring completion by TLC/LC-MS.
-
Caption: The C4 position of the pyrazole ring attacks the electrophilic bromine from NBS.
Protocol 3: Selective C4-Bromination using NBS
-
Dissolve 5-(difluoromethyl)-1H-pyrazole (1.0 eq) in a suitable solvent such as DMF or CH₂Cl₂ in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath with magnetic stirring.
-
Add N-bromosuccinimide (NBS) (1.05 eq) in small portions over 20-30 minutes, ensuring the temperature does not rise significantly.
-
Continue stirring at 0 °C for 30 minutes after the addition is complete.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring its progress by TLC (e.g., using a 4:6 mixture of ethyl acetate:petroleum ether).[8]
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with aqueous sodium thiosulfate solution to remove any residual bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Issue 4: I am struggling with the synthesis or handling of the difluoromethylated precursor.
Answer: Introducing the difluoromethyl group is often the most challenging part of the entire synthesis. The reagents are specialized and can require careful handling.
-
Cause - Reagent Choice and Generation: Many difluoromethylation methods exist, including those that use nucleophilic, electrophilic, or radical CF₂H sources.[1][10] A common and practical method involves the generation of difluorocarbene (:CF₂) from a stable precursor.
-
Solution: Sodium 2-chloro-2,2-difluoroacetate (ClCF₂CO₂Na) is a commercially available, bench-stable solid that thermally decarboxylates to generate difluorocarbene.[11] This can then be trapped by a suitable nucleophile (e.g., a phenolate to make an ether, which can be a precursor to the 1,3-dicarbonyl).
-
-
Cause - Reaction Conditions: Difluorocarbene generation requires specific conditions, typically elevated temperatures in a high-boiling polar aprotic solvent like DMF.
-
Solution: Ensure your reaction setup is completely dry, as water can interfere with the reaction. Use anhydrous DMF. The reaction often requires temperatures of 100 °C or higher for the decarboxylation to proceed efficiently.[11]
-
-
Cause - Precursor Instability: The resulting α,α-difluoromethyl ketones or related 1,3-dicarbonyl compounds can be unstable to strongly basic or acidic conditions.
-
Solution: Use mild conditions for subsequent steps. During work-up, use a buffered aqueous solution if necessary to avoid pH extremes. Purify the precursor via column chromatography quickly after its synthesis and store it in a cool, dark place, preferably under an inert atmosphere.
-
Issue 5: The final product appears to decompose during work-up or purification.
Answer: Halogenated pyrazoles, while generally stable, can be sensitive to certain conditions.
-
Cause - pH Instability: Strong acids or bases during aqueous work-up can potentially lead to degradation or side reactions. The N-H proton of the pyrazole is acidic and can be removed by a strong base.
-
Solution: Perform aqueous washes with neutral or mildly acidic/basic solutions (e.g., saturated sodium bicarbonate, dilute HCl) and avoid prolonged contact. Always finish with a brine wash to remove excess water.
-
-
Cause - Chromatographic Issues: Prolonged exposure to silica gel, which is acidic, can sometimes cause decomposition of sensitive compounds.
-
Solution: If you suspect decomposition on silica, you can neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (~1%). Alternatively, consider using a different stationary phase like alumina (neutral or basic).
-
-
Cause - Crystallization Difficulties: The crude product may be an oil or may fail to crystallize, making purification difficult.
-
Solution: A highly effective method for purifying pyrazoles is through the crystallization of their acid addition salts.[12][13] Dissolve the crude product in a suitable organic solvent (e.g., ethanol, acetone) and add an equimolar amount of an acid (e.g., HCl, H₂SO₄). The resulting salt often has much better crystalline properties. The salt can be collected by filtration and then neutralized to recover the pure, free pyrazole.
-
References
- Selective Boc-Protection and Bromination of Pyrazoles. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.
- Difluoromethylation of Phenols. Organic Syntheses.
- Synthesis of 4-bromo-5-(trifluoromethyl)-1H-pyrazoles 3a–d. ResearchGate.
- Kinetics, stoicheiometry, and mechanism in the bromination of aromatic heterocycles. I. Aqueous bromination of pyrazole, 1-methylpyrazole, and 3,5-dimethylpyrazole. Australian Journal of Chemistry.
- Synthesis of Difluoromethylated Compounds. Xi'an Jiaotong University Research Portal.
- A New Reagent for Direct Difluoromethylation. National Institutes of Health (NIH).
- Reactions of phenyl-substituted heterocyclic compounds - 11. nitrations and brominations of 1-phenylpyrazole derivatives. Canadian Journal of Chemistry.
- Process for the purification of pyrazoles. Google Patents.
- A New Reagent for Direct Difluoromethylation. ResearchGate.
- Method for purifying pyrazoles. Google Patents.
- Process for the production of pyrazoles. Google Patents.
- Conversion of 2-pyrazolines to pyrazoles using bromine. Google Patents.
- Pyrazole. SlideShare.
- Pyrazole synthesis. Organic Chemistry Portal.
- Bromination of Pyrazole and Pyrazolate Ligands. ResearchGate.
- The Bromination of Pyrazabole. Defense Technical Information Center (DTIC).
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
- Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. ACS Publications.
- Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. Oriental Journal of Chemistry.
- Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. GalChimia.
- Synthesis of difluoromethoxylated pyrazoles. ResearchGate.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. National Institutes of Health (NIH).
- Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI.
- Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. ACS Publications.
- Straightforward synthesis of difluoromethylated pyrazolines. ResearchGate.
- A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher.
- A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents.
- Fluorinated Pyrazoles: From Synthesis to Applications. ACS Publications.
Sources
- 1. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 2. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. books.rsc.org [books.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 13. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Optimizing Suzuki Coupling Reactions with Bromo-Pyrazole Substrates
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving bromo-pyrazole substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this specific, yet highly valuable, class of heterocyclic compounds. The inherent electronic properties and coordination potential of pyrazoles can introduce unique difficulties not always seen with standard aryl bromides.
This document moves beyond generic protocols to provide in-depth, mechanism-driven troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to diagnose issues, rationally optimize your reaction conditions, and achieve higher yields and purity.
Troubleshooting Guide: Diagnosing and Solving Common Issues
This section addresses specific experimental failures in a question-and-answer format.
Q1: My reaction has stalled or is showing very low conversion to the desired product. What are the likely causes and how can I fix it?
Low conversion is the most common issue when working with N-heterocyclic substrates like pyrazoles. The root cause often traces back to catalyst inhibition or deactivation. The lone pair of electrons on the pyrazole's nitrogen atom can coordinate to the palladium center, effectively poisoning the catalyst and halting the catalytic cycle.[1][2]
-
Evaluate the Catalyst System: Your primary suspect should be the ligand. Standard, less bulky ligands like triphenylphosphine (PPh₃) are often insufficient to prevent the pyrazole from coordinating to the palladium.
-
Solution: Switch to bulky, electron-rich phosphine ligands. These ligands create a sterically crowded environment around the palladium center, which physically blocks the pyrazole nitrogen from binding. They also accelerate the rate-limiting oxidative addition and the final reductive elimination steps.[3]
-
-
Check for Catalyst Decomposition: Is your reaction mixture turning black? This is often a sign of palladium black precipitation, indicating the active catalyst has decomposed.
-
Assess Substrate Reactivity: Is your bromo-pyrazole substrate particularly electron-rich? Electron-donating groups on the pyrazole ring can slow down the oxidative addition step, which is often the rate-determining step of the cycle.[7][8]
-
Solution: Employ a more electron-rich, and therefore more reactive, ligand (see Table 1) to accelerate the oxidative addition. Increasing the catalyst loading (from 1-2 mol% to 3-5 mol%) may also be necessary for particularly challenging substrates.[2]
-
-
Reaction Setup: To a dry Schlenk tube under an argon or nitrogen atmosphere, add the bromo-pyrazole (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0-3.0 equiv.).[1]
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4.4 mol%) in a portion of the reaction solvent. Add this catalyst solution to the Schlenk tube. Using a pre-catalyst, such as an XPhos-derived G3 precatalyst, is often more reliable.[2][9]
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, often with 5-10% v/v degassed water) to achieve a typical concentration of 0.1-0.2 M with respect to the limiting reagent.[1][6]
-
Degassing: Seal the tube and perform three cycles of vacuum backfilling with inert gas to thoroughly remove any residual oxygen.[1]
-
Reaction: Heat the mixture with vigorous stirring to the target temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the bromo-pyrazole is consumed.[1]
Q2: My main impurity is a symmetrical biaryl from the self-coupling of my boronic acid. What is causing this homocoupling and how do I prevent it?
Homocoupling of the boronic acid is a classic side reaction in Suzuki couplings. It is primarily caused by the presence of oxygen or Pd(II) species in the reaction mixture before the catalytic cycle is fully established.[9][10] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a non-productive cycle that couples two boronic acid molecules.[11][12]
Caption: Troubleshooting workflow for minimizing boronic acid homocoupling.
Q3: I am observing significant protodeboronation of my boronic acid. How can I mitigate this side reaction?
Protodeboronation is the undesired cleavage of the C-B bond, replacing it with a C-H bond, effectively destroying your nucleophile.[13] This reaction is often catalyzed by aqueous base and can be particularly problematic for electron-deficient or certain heteroaromatic boronic acids.
-
Use Boronic Esters: Boronic esters, especially pinacol esters (Bpin), are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[9][14] Potassium trifluoroborate salts (BF₃K) are another excellent, highly stable alternative.
-
Modify Reaction Conditions:
-
Base: While a base is required, overly harsh conditions can accelerate the side reaction. If using a strong base like Cs₂CO₃, consider switching to a milder one like K₃PO₄ or K₂CO₃.[1]
-
Water Content: While a small amount of water is often beneficial, excess water can promote hydrolysis. Try reducing the amount of water or, in some cases, running the reaction under strictly anhydrous conditions (this may require a different base, like KF).[4][15]
-
-
Increase Reaction Rate: The faster your desired Suzuki coupling occurs, the less time there is for the boronic acid to decompose. Using a highly active catalyst system (e.g., a modern Buchwald ligand/precatalyst) can outpace the protodeboronation reaction.[13][16]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Suzuki coupling, and why are bromo-pyrazoles challenging?
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[17]
Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura reaction.[7][18]
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromo-pyrazole to form a Pd(II) complex. This is often the rate-limiting step.[7][17]
-
Transmetalation: The organic group from the base-activated boronic acid (or ester) is transferred to the palladium center, displacing the bromide.[18]
-
Reductive Elimination: The two organic fragments (from the pyrazole and the boronic acid) couple and are ejected from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.[17]
Bromo-pyrazoles are challenging because the pyrazole ring itself can act as a ligand, coordinating to the palladium and disrupting this cycle, leading to catalyst deactivation.[2]
Q2: How do I rationally select a ligand for my bromo-pyrazole substrate?
Ligand choice is the most critical parameter for success. The ideal ligand must be a stronger binder to palladium than the pyrazole substrate while also promoting the key steps of the catalytic cycle.
| Ligand Class | Examples | Key Features | Best For... |
| Monodentate Phosphines (Bulky) | SPhos, XPhos, RuPhos, BrettPhos | Highly electron-rich and sterically demanding. | Overcoming catalyst inhibition by N-heterocycles; coupling sterically hindered or electron-rich substrates.[2][19] |
| Bidentate Phosphines | XantPhos, dppf | Wide bite angle, good thermal stability. | General purpose, but can sometimes be less effective than bulky monodentate ligands for preventing pyrazole coordination.[20] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes (often in PEPPSI precatalysts) | Very strong σ-donors, form highly stable Pd complexes. | High-temperature reactions or when phosphine ligands fail. Effective for less reactive aryl chlorides, but also excellent for bromides.[4] |
| Triphenylphosphine (PPh₃) | PPh₃ | Small, less electron-rich. | Simple, unhindered aryl bromides. Generally not recommended for pyrazole substrates due to insufficient steric bulk. [21] |
| Table 1: Ligand Selection Guide for Suzuki Coupling of Bromo-pyrazoles. |
Q3: What is the role of the base, and which one should I choose?
The base is essential for the transmetalation step. It reacts with the boronic acid to form a more nucleophilic boronate species ([R-B(OH)₃]⁻), which can then efficiently transfer its organic group to the palladium center.[4][22]
| Base | Typical Conditions | Advantages | Disadvantages |
| K₃PO₄ | 2-3 equiv., Dioxane/H₂O, Toluene/H₂O | Highly effective, good for a wide range of substrates, including those prone to protodeboronation.[1][2] | Can be very basic; may not be suitable for base-sensitive functional groups. |
| K₂CO₃ | 2-3 equiv., Dioxane/H₂O, DME/H₂O | Milder than K₃PO₄, commonly used and inexpensive.[17] | May be too weak for challenging or sterically hindered couplings.[23] |
| Cs₂CO₃ | 2-3 equiv., Dioxane/H₂O | Very strong base, can accelerate slow reactions. | Expensive; can promote side reactions like ester hydrolysis or protodeboronation. |
| KF | 3 equiv., Anhydrous THF or Dioxane | Used in anhydrous conditions; good for substrates with base-labile groups (e.g., esters).[4][15] | Can lead to slower reaction rates compared to aqueous carbonate/phosphate systems. |
| Table 2: Comparison of Common Bases for Suzuki Coupling Reactions. |
For most bromo-pyrazole couplings, K₃PO₄ is an excellent and robust starting choice.
References
- Current time information in Pasuruan, ID. Google.
- Suzuki Coupling: Mechanism & Examples. NROChemistry.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Suzuki Coupling. Organic Chemistry Portal.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ACS Publications.
- Merits of the Suzuki Coupling Reaction. BYJU'S.
- Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Publications.
- Strategies to minimize homocoupling in Suzuki reactions of boronic acids. BenchChem.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ACS Publications.
- Protodeboronation. Wikipedia.
- Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Publishing.
- Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. National Institutes of Health.
- Organoborane coupling reactions (Suzuki coupling). National Institutes of Health.
- Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. BenchChem.
- Optimizing Suzuki Coupling Reactions. CovaSyn.
- Screening of palladium catalysts for the Suzuki coupling of... ResearchGate.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health.
- Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. ResearchGate.
- Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate.
- Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. ACS Publications.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health.
- Why can't I achieve good yields for this Suzuki reaction? ResearchGate.
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. National Institutes of Health.
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Wiley Online Library.
- How can I solve my problem with Suzuki coupling? ResearchGate.
- Why am I getting low yield for my Suzuki coupling reaction? Reddit.
- Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD.
- Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotinate. BenchChem.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing.
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
- Diagnosing issues with a failed Suzuki coupling? Reddit.
- Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate.
- Which conditions are favorable for the efficient Suzuki coupling? ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. byjus.com [byjus.com]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Protodeboronation - Wikipedia [en.wikipedia.org]
- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 20. researchgate.net [researchgate.net]
- 21. reddit.com [reddit.com]
- 22. researchgate.net [researchgate.net]
- 23. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Bromo-Pyrazole Derivatives
Welcome to the technical support center for the synthesis of 4-bromo-pyrazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with these versatile heterocyclic intermediates. 4-Bromopyrazoles are crucial building blocks in the development of pharmaceuticals and agrochemicals, valued for their role in cross-coupling reactions like Suzuki and Sonogashira couplings.[1] However, their synthesis is often plagued by the formation of stubborn byproducts that can complicate purification and reduce yields.
This document moves beyond standard protocols to provide in-depth, field-proven insights in a troubleshooting-focused Q&A format. We will explore the causality behind common synthetic pitfalls and offer robust, validated solutions to help you optimize your reactions and streamline your workflow.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Direct Electrophilic Bromination
Direct bromination is often the most straightforward route to 4-bromo-pyrazoles, leveraging the high electron density of the pyrazole ring, which makes the C4 position particularly susceptible to electrophilic attack.[2] However, this reactivity can also be a double-edged sword.
Question 1: I'm attempting a direct bromination on my N-substituted pyrazole, but my analysis (LC-MS/NMR) shows significant amounts of a dibrominated byproduct. How can I improve the regioselectivity for the desired 4-bromo product?
Answer: This is a classic issue of over-bromination, driven by the high reactivity of the pyrazole core. Once the first bromine atom is added at the C4 position, the ring is slightly deactivated, but often not enough to prevent a second electrophilic attack at the C3 or C5 positions, especially under harsh conditions.[2]
Root Cause Analysis:
-
Excess Brominating Agent: Using more than one equivalent of the brominating agent (e.g., Br₂, N-Bromosuccinimide) is the most common cause.
-
High Temperature: Elevated temperatures provide the activation energy needed for the second, less favorable bromination to occur.
-
Choice of Brominating Agent: Highly reactive agents like liquid bromine in a non-polar solvent can be difficult to control. N-Bromosuccinimide (NBS) is generally a milder and more selective source of electrophilic bromine ("Br+").[3]
Troubleshooting Protocol & Optimization:
-
Control Stoichiometry: Carefully add exactly 1.0 equivalent of your brominating agent. For solid reagents like NBS, add them portion-wise to the reaction mixture to avoid localized high concentrations.
-
Temperature Management: Perform the reaction at a reduced temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature. Cooling is critical for controlling the reaction rate and preventing side reactions.[3]
-
Solvent Choice: Use a polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile. These solvents can help modulate the reactivity of the brominating agent.
-
Monitor Rigorously: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the reaction's progress. Quench the reaction as soon as the starting material is consumed to prevent the product from being converted into the dibrominated species.
Table 1: Comparison of Common Brominating Agents for Pyrazole Synthesis
| Brominating Agent | Formula | Typical Conditions | Pros | Cons |
| N-Bromosuccinimide | C₄H₄BrNO₂ | DMF or CH₃CN, 0 °C to RT[3] | Mild, selective, easy to handle (solid) | Byproduct (succinimide) must be removed |
| Elemental Bromine | Br₂ | Acetic Acid or CHCl₃, RT | Inexpensive, potent | Highly corrosive, toxic, less selective |
| N-Bromosaccharin | C₇H₄BrNO₃S | Solvent-free or CH₂Cl₂[4][5] | Highly reactive, efficient | Can be too reactive for sensitive substrates |
DOT Diagram 1: Troubleshooting Over-bromination
Caption: A decision tree for troubleshooting over-bromination issues.
Category 2: Pyrazole Ring Formation & Regioisomers
Synthesizing the pyrazole ring, typically via condensation of a 1,3-dicarbonyl compound with a hydrazine, is a foundational method. However, when using an unsymmetrical dicarbonyl, the reaction can yield two distinct regioisomers, which can be exceptionally difficult to separate.
Question 2: I'm synthesizing a 4-bromo-1-phenyl-3-methyl-5-trifluoromethyl-pyrazole in a one-pot reaction. My final product is contaminated with an inseparable isomer. What determines the regioselectivity, and how can I favor the desired product?
Answer: This is a challenge of regiocontrol during the initial cyclization. The reaction of an unsymmetrical 1,3-diketone (like 1,1,1-trifluoropentane-2,4-dione) with a hydrazine can result in two isomeric pyrazoles. The subsequent bromination then yields two isomeric 4-bromo products.
Root Cause Analysis:
-
Nucleophilic Attack: The reaction proceeds by initial attack of one of the hydrazine nitrogens on one of the carbonyl carbons. The selectivity is governed by the relative electrophilicity of the two carbonyl carbons and steric hindrance. A trifluoromethyl group is strongly electron-withdrawing, making the adjacent carbonyl more electrophilic and thus the primary site of attack.
-
Solvent Effects: Standard solvents like ethanol often provide poor regioselectivity, leading to mixtures.
-
Equilibrium and pH: The reaction is often reversible, and the final product ratio can be thermodynamically controlled.
Troubleshooting Protocol & Optimization:
-
Leverage Fluorinated Solvents: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically improve regioselectivity. These solvents stabilize key intermediates through hydrogen bonding, increasing the energy difference between the two reaction pathways and favoring the formation of a single isomer.
-
Stepwise Synthesis: Consider a two-step process. First, perform the cyclization under optimized conditions to isolate the desired pyrazole isomer. Purify it, and then perform the bromination on the clean, single-isomer starting material.
-
Catalyst Control: For one-pot syntheses, using a catalyst like silica-supported sulfuric acid can improve both the cyclization and subsequent bromination steps, sometimes with improved regioselectivity.[4]
Table 2: Solvent Influence on Regioselectivity in Pyrazole Formation
| Solvent | Typical Isomer Ratio (Desired:Undesired) | Rationale | Reference |
| Ethanol | ~1:1 to 3:1 | Standard protic solvent, offers poor control. | |
| Toluene | Variable | Aprotic, relies mainly on substrate's intrinsic electronics. | General Knowledge |
| TFE | >10:1 | Fluorinated alcohol, stabilizes intermediates via H-bonding. | |
| HFIP | >20:1 | Highly acidic fluorinated alcohol, provides superior selectivity. |
Category 3: Sandmeyer Reaction
For pyrazoles with a C4-amino group, the Sandmeyer reaction is a powerful tool for introducing a bromine atom. This involves converting the amine to a diazonium salt, which is then displaced by a bromide ion, typically from a copper(I) bromide catalyst.[6] However, the diazonium intermediate is reactive and prone to side reactions.
Question 3: My Sandmeyer bromination of 4-amino-1,3-dimethyl-pyrazole is giving low yields. My main byproducts are the starting amine, the simple de-aminated pyrazole (1,3-dimethyl-pyrazole), and a product I suspect is 4-hydroxy-1,3-dimethyl-pyrazole. What is causing this?
Answer: You are encountering the three most common failure modes of the Sandmeyer reaction. The diazonium salt intermediate is unstable and can decompose via several competing pathways before the desired bromination occurs.
Root Cause Analysis:
-
Decomposition of Diazonium Salt: This is the central issue. Aryl diazonium salts are thermally unstable and decompose upon warming, releasing N₂ gas.
-
Hydrodediazoniation (De-amination): The diazonium group is replaced by a hydrogen atom from the solvent or other proton sources, leading to the unwanted de-aminated byproduct.
-
Hydroxydediazoniation (Phenol Formation): The diazonium salt reacts with water, which is invariably present, to form a hydroxylated (phenolic) byproduct.[7] This is highly favored at elevated temperatures.
-
Incomplete Diazotization: If the initial conversion of the amine to the diazonium salt is incomplete, you will have unreacted starting material.
Troubleshooting Protocol & Optimization:
-
Strict Temperature Control: This is the most critical parameter. The diazotization (amine + NaNO₂) should be performed at 0-5 °C . The subsequent addition of the copper(I) bromide solution should also be done while maintaining this low temperature. Do not let the reaction warm up until N₂ evolution has ceased.
-
Acidic Conditions: Ensure the reaction is sufficiently acidic (e.g., using HBr or H₂SO₄). The acid prevents the formation of diazoamino compounds (from coupling of the diazonium salt with unreacted amine) and minimizes premature decomposition.
-
Slow Reagent Addition: Add the sodium nitrite solution dropwise and slowly to the acidic solution of your aminopyrazole. A rapid addition can cause localized heating and side reactions.
-
Use of Fresh Reagents: Use freshly prepared copper(I) bromide and ensure your sodium nitrite is dry and has been stored properly.
DOT Diagram 2: Competing Pathways in the Sandmeyer Reaction
Caption: The desired Sandmeyer pathway vs. common byproduct pathways.
References
- Vertex AI Search Result[9]: The Chemical Versatility of 3,5-Dibromo-1H-Pyrazole for Synthesis.
- Vertex AI Search Result[10]: Regioselectivity of pyrazole bromin
- Vertex AI Search Result[3]: 5.1.7.
- Vertex AI Search Result[6]: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac.
- Vertex AI Search Result[11]: Regioselectivity of pyrazole bromin
- Vertex AI Search Result[12]: Chemistry of Pyrazole-3(5)-Diazonium Salts (Review)* | Semantic - Semantic Scholar.
- Vertex AI Search Result[13]: Pyrazole synthesis - Organic Chemistry Portal.
- Vertex AI Search Result[2]: Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)
- Vertex AI Search Result[14]: Chemistry of Pyrazole-3(5)-Diazonium Salts (Review)
- Vertex AI Search Result[15]: Studies on synthesis of pyrazole from dibromo and hydrazine compounds. - eGrove - University of Mississippi.
- Vertex AI Search Result[4]: One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions - SciELO México.
- Vertex AI Search Result[16]: Highly diastereoselective Heck–Matsuda reaction with pyrazolyl diazonium salts - RSC Publishing.
- Vertex AI Search Result[17]: "Studies on synthesis of pyrazole from dibromo and hydrazine compounds." by Riya Trivedi - eGrove - University of Mississippi.
- Vertex AI Search Result[18]: Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
- Vertex AI Search Result[1]: Mastering Organic Synthesis with 4-Bromopyrazole: A Key Intermedi
- Vertex AI Search Result[19]: Pyrazole-3(5)-diazonium Salts in the Synthesis of Novel Pyrazolo[5,1-c][6][9][10]triazines.
- Vertex AI Search Result[20]: The Bromin
- Vertex AI Search Result[21]: Reactions with heterocyclic diazonium salts: novel synthesis of pyrazolo[4,3-c]pyridazines and of pyrazolo[4,3-c]pyrazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Vertex AI Search Result[5]: One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions - ResearchG
- Vertex AI Search Result[22]: Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry - Oriental Journal of Chemistry.
- Vertex AI Search Result[23]: Precursors and products from the Sandmeyer reaction - ResearchG
- Vertex AI Search Result[7]: Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH.
- Vertex AI Search Result[24]: Sandmeyer reaction - Wikipedia.
- Vertex AI Search Result[25]: Sandmeyer Reaction - Organic Chemistry Portal.
- Vertex AI Search Result[26]: Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - RSC Publishing.
- Vertex AI Search Result[8]: Reactions of Diazonium Salts: Sandmeyer and Rel
- Vertex AI Search Result[27]: Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC - NIH.
- Vertex AI Search Result[28]: Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline.
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. books.rsc.org [books.rsc.org]
- 4. scielo.org.mx [scielo.org.mx]
- 5. researchgate.net [researchgate.net]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Navigating the Purification of Fluorinated Pyrazoles
Welcome to the technical support center for fluorinated pyrazole chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges associated with purifying these valuable heterocyclic compounds. The strategic incorporation of fluorine into pyrazole scaffolds imparts profound effects on their physicochemical and biological properties, enhancing metabolic stability, binding affinity, and bioavailability.[1][2][3] However, these same fluorine atoms can introduce significant complexities into downstream purification processes.[4]
This resource provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my fluorinated pyrazole synthesis?
A1: Impurities in fluorinated pyrazole reactions are typically a mix of unreacted starting materials, reagents, and reaction byproducts. Common culprits include:
-
Regioisomers: The reaction of unsymmetrical 1,3-dicarbonyl compounds with hydrazines can lead to the formation of regioisomeric pyrazoles. The electronic effects of the fluorine substituents can influence the regioselectivity of the cyclization.[5]
-
Unreacted Starting Materials: Incomplete reactions will leave starting materials such as fluorinated 1,3-dicarbonyls or hydrazines in the crude product.
-
Solvent Adducts: In some cases, the solvent can react with intermediates to form adducts. For instance, the use of nucleophilic alcohols as solvents can sometimes lead to competition with the hydrazine nucleophile.[5]
-
Byproducts from Side Reactions: Depending on the specific reaction conditions, side reactions such as dimerization or decomposition of starting materials can occur. For example, in syntheses involving α-perfluoroalkenylated aldehydes, incomplete cyclization or side reactions of the aldehyde can lead to impurities.[6]
-
Inorganic Salts: Acid or base catalysts and quenching agents will result in the presence of inorganic salts that need to be removed.[7]
Q2: How does the presence of fluorine affect my choice of purification strategy?
A2: Fluorine's high electronegativity and the unique steric profile of fluorinated groups significantly alter a molecule's properties compared to its non-fluorinated analogs.[1][4] This has several implications for purification:
-
Altered Polarity and Solubility: Fluorinated compounds often exhibit different solubility profiles. They can be less soluble in common organic solvents and may require screening of a wider range of solvents for extraction and crystallization.[4]
-
Chromatographic Behavior: The interaction of fluorinated compounds with stationary phases like silica gel can be different. This can be advantageous in achieving separation but may also lead to issues like peak tailing or irreversible adsorption.[4]
-
Volatility: Highly fluorinated compounds can be more volatile than their non-fluorinated counterparts, making techniques like distillation a viable option in some cases.
Q3: When should I choose column chromatography over recrystallization for my fluorinated pyrazole?
A3: The choice between column chromatography and recrystallization depends on the nature of your sample and the desired purity.[7]
-
Column Chromatography is ideal for:
-
Separating mixtures of compounds with different polarities, such as regioisomers or byproducts from the desired product.[6]
-
Purifying oils or compounds that do not crystallize easily.
-
Initial purification of very crude mixtures to remove a wide range of impurities.
-
-
Recrystallization is the preferred method for:
-
Achieving very high purity (>99%) of a solid compound.[4]
-
Large-scale purifications where chromatography would be impractical.
-
Removing small amounts of impurities from a solid product that is already relatively pure.
-
A common strategy is to perform an initial purification by column chromatography followed by a final polishing step using recrystallization to obtain a highly pure, crystalline product.[7]
Troubleshooting Guides
Guide 1: Overcoming Challenges in Column Chromatography of Fluorinated Pyrazoles
Column chromatography is a cornerstone of purification in organic synthesis.[4] However, fluorinated pyrazoles can present unique challenges.
Problem: Poor Separation of Regioisomers
Causality: Regioisomers of fluorinated pyrazoles can have very similar polarities, making them difficult to resolve on a standard silica gel column. The subtle differences in their interaction with the stationary phase may not be sufficient for baseline separation with common eluent systems.
Solutions:
-
Optimize the Mobile Phase:
-
Systematic Solvent Screening: Instead of relying on standard hexane/ethyl acetate systems, perform a systematic TLC analysis with a range of solvents of varying polarity and selectivity (e.g., dichloromethane, diethyl ether, toluene, and mixtures thereof).
-
Use of Additives: Adding a small amount of a polar modifier like methanol or a basic modifier like triethylamine to the eluent can sometimes improve separation by altering the interaction of the compounds with the silica surface.
-
-
Consider Alternative Stationary Phases:
-
Reverse-Phase Chromatography: For more polar fluorinated pyrazoles, reverse-phase chromatography using a C18-functionalized silica gel can provide better separation.[8]
-
Alumina: Neutral or basic alumina can be a good alternative to silica gel, especially if your compound is sensitive to the acidic nature of silica.[8]
-
-
Preparative HPLC: For very challenging separations, preparative High-Performance Liquid Chromatography (HPLC) offers significantly higher resolution than standard flash chromatography.[4][7]
Protocol: Step-by-Step Flash Chromatography for a Perfluoroalkylated Pyrazole[6]
This protocol is a general guideline based on reported procedures for purifying perfluoroalkylated pyrazoles.
-
TLC Analysis:
-
Dissolve a small sample of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in various solvent systems (e.g., n-pentane/diethyl ether mixtures like 95:5, 8:2, 7:3) to find the optimal eluent for separation.[6] The ideal system should give a good separation between the desired product and impurities, with an Rf value of ~0.3 for the product.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[7]
-
-
Sample Loading:
-
Dissolve the crude fluorinated pyrazole in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica gel, and evaporating the solvent to obtain a dry, free-flowing powder. This "dry loading" technique often results in better separation.[7]
-
Carefully add the sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the low-polarity solvent system identified in the TLC analysis.
-
Gradually increase the polarity of the eluent (gradient elution) if necessary to elute more polar compounds.
-
Collect fractions and monitor their composition by TLC.
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
-
Data Presentation: Typical Solvent Systems for Flash Chromatography of Fluorinated Pyrazoles
| Compound Type | Eluent System | Reference |
| 4-hexyl-3-perfluoropropyl-1H-pyrazole | n-pentane/diethyl ether (7:3) | [6] |
| 4-benzyl-3-perfluoropropyl-1H-pyrazole | n-pentane/diethyl ether (8:2) | [6] |
| 7-(3-(perfluorpropyl)-1H-pyrazol-4-yl)heptan-1-ol | n-pentane/diethyl ether (3:7) | [6] |
| 5-(1,1-Difluoroethyl)-3-(2-furyl)-1-methylpyrazole | n-hexane-EtOAc (8:1) | [5] |
Guide 2: Mastering the Recrystallization of Fluorinated Pyrazoles
Recrystallization is a powerful technique for obtaining highly pure, crystalline fluorinated pyrazoles.[4]
Problem: Difficulty Finding a Suitable Recrystallization Solvent
Causality: The unique solubility properties of fluorinated compounds can make finding a single solvent that meets the criteria for good recrystallization (high solubility at high temperature, low solubility at low temperature) challenging.
Solutions:
-
Systematic Solvent Screening:
-
Place a small amount of your crude solid in several test tubes.
-
Add a small amount of a different solvent to each tube (e.g., ethanol, methanol, ethyl acetate, toluene, hexane, water).
-
Observe the solubility at room temperature.
-
Heat the tubes with insoluble or sparingly soluble samples to see if the compound dissolves.
-
Allow the hot solutions to cool to room temperature and then in an ice bath to see if crystals form.
-
-
Use of a Two-Solvent System:
-
If a single suitable solvent cannot be found, a two-solvent system is often effective.
-
Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature.
-
Slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid.
-
Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
Protocol: Recrystallization from an Ethanol/Water Mixture[8][9]
-
Dissolution:
-
Place the crude fluorinated pyrazole in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
-
Addition of Anti-Solvent:
-
While the ethanol solution is still hot, add hot water dropwise until the solution just begins to turn cloudy (turbid).
-
-
Clarification:
-
Add a few drops of hot ethanol to make the solution clear again.
-
-
Crystallization:
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the crystals in a vacuum oven.
-
Guide 3: Effective Use of Liquid-Liquid Extraction
Liquid-liquid extraction is an essential work-up step to remove inorganic salts and other highly polar or non-polar impurities before further purification.[7][9]
Problem: Emulsion Formation
Causality: Emulsions are common during the extraction of reaction mixtures, especially when basic aqueous solutions are used. They are stabilized by finely divided solids or amphiphilic molecules at the interface of the two immiscible liquids.
Solutions:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break up the emulsion.[10]
-
Filtration: Filter the mixture through a pad of Celite or glass wool to remove any particulate matter that may be stabilizing the emulsion.
-
Patience and Gentle Agitation: Sometimes, simply allowing the mixture to stand for a period of time or gently swirling rather than vigorously shaking can prevent or break emulsions.
Visualization: Purification Workflow
Caption: A general workflow for the purification of fluorinated pyrazoles.
Purity Assessment
After purification, it is crucial to assess the purity of your fluorinated pyrazole. A combination of analytical techniques should be employed:[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and especially ¹⁹F NMR are invaluable for structural confirmation and purity assessment. The absence of impurity signals is a strong indicator of high purity.[4][11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides information on the purity of the compound and confirms its molecular weight.[4]
-
Melting Point Analysis: A sharp melting point range is indicative of a pure crystalline compound.
References
- National Institutes of Health. (2024). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes.
- Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
- University of Mississippi. (2021). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions.
- MDPI. (2017). Fluorination Effects on NOS Inhibitory Activity of Pyrazoles Related to Curcumin.
- ACS Publications. (2010). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry.
- ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?.
- RSC Publishing. (2021). Synthesis, crystal structure, and optical properties of fluorinated poly(pyrazole) ligands and in silico assessment of their affinity for volatile organic compounds. New Journal of Chemistry.
- ResearchGate. (2021). Selective Incorporation of Fluorine in Pyrazoles.
- ResearchGate. (2012). Preparation of 5-fluoropyrazoles from pyrazoles and NFSI.
- ACS Publications. (2021). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry.
- ResearchGate. (2020). New nitrogen-donor pyrazole ligands for excellent liquid–liquid extraction of Fe2+ ions from aqueous solution, with theoretical study.
- Patent Publication Number 20100240907. (2010). Processes for the preparation of pyrazoles.
- Organic Syntheses. (n.d.). Three-component Reaction for Pyrazole Synthesis.
- PubMed. (2008). Extraction and determination of 2-pyrazoline derivatives using liquid phase microextraction based on solidification of floating organic drop.
- ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry.
- Phenomenex. (2023). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation.
- PubMed. (2021). Fluorinated Pyrazoles: From Synthesis to Applications.
Sources
- 1. egrove.olemiss.edu [egrove.olemiss.edu]
- 2. researchgate.net [researchgate.net]
- 3. Fluorinated Pyrazoles: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Difluoromethylated Pyrazoles
From the desk of a Senior Application Scientist
Welcome to the dedicated support center for chemists and researchers navigating the complexities of synthesizing difluoromethylated pyrazoles. The incorporation of the difluoromethyl (CHF₂) group is a critical strategy in modern drug discovery, offering a unique bioisosteric replacement for hydroxyl or thiol groups that can enhance metabolic stability and modulate physicochemical properties.[1][2] However, the journey to these valuable molecules is often fraught with challenges, from unpredictable regioselectivity to stubborn low yields.
This guide is designed with the bench chemist in mind. It moves beyond simple protocols to explain the underlying principles—the "why" behind the "how." Here, you will find field-proven insights to troubleshoot your reactions and answer your most pressing questions, ensuring your synthetic campaigns are both efficient and successful.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific, hands-on problems you might be facing in the lab. Each answer is structured to help you diagnose the issue and implement a logical, step-by-step solution.
Q1: Why is the yield of my C-H difluoromethylation reaction consistently low?
Low yields are perhaps the most common frustration in C-H functionalization. The root cause often lies in the delicate balance required for radical generation and propagation, or catalyst efficacy. Let's break down the potential culprits.
Answer:
A low yield in a C-H difluoromethylation reaction can typically be traced back to one of four areas: (1) inefficient generation of the difluoromethyl radical, (2) poor reactivity of the pyrazole substrate, (3) catalyst deactivation, or (4) product instability.
From our experience, a systematic approach is the key to resolving this issue. Start by ensuring the integrity of your reagents and the reaction setup is rigorously anaerobic and anhydrous if using transition metal catalysis.[3] Many modern methods, especially photocatalytic ones, rely on a complex interplay of components where minor impurities can have a major impact.[4][5]
Here is a workflow to diagnose and solve the problem:
Caption: Troubleshooting workflow for low-yield difluoromethylation.
Detailed Troubleshooting Steps:
-
Re-evaluate Your CHF₂ Source and Activator:
-
Radical Precursors: Reagents like CF₂HSO₂Na or phosphonium salts are common sources for the •CHF₂ radical.[1][5] Ensure they are dry and have been stored correctly.
-
Oxidants: In many radical reactions, an oxidant (e.g., potassium persulfate, K₂S₂O₈) is used to initiate the process.[6] These can degrade over time. Using a freshly opened bottle can sometimes make all the difference.
-
-
Optimize Reaction Parameters:
-
Temperature: C-H activation often has a significant energy barrier.[3] If you are running the reaction at room temperature, a modest increase (e.g., to 40-60 °C) might be beneficial. Conversely, if you observe decomposition, the temperature may be too high, leading to catalyst death or substrate degradation.
-
Solvent: Solvent choice can dramatically influence reaction success.[3] While DMF and DMSO are common, some reactions benefit from less conventional solvents like hexafluoroisopropanol (HFIP), which can promote unique reactivity.[3][7]
-
-
Address Substrate Reactivity:
-
The electronic nature of your pyrazole is crucial. Electron-rich pyrazoles are generally more susceptible to electrophilic attack by a radical intermediate.[8][9] If your pyrazole is heavily substituted with electron-withdrawing groups, it may simply be too deactivated for the chosen reaction conditions. In such cases, a more potent catalytic system or a different synthetic strategy might be necessary.[10]
-
Q2: I'm struggling with regioselectivity. How can I control which position on the pyrazole ring is functionalized?
Controlling regioselectivity is a persistent challenge in pyrazole chemistry due to the similar electronic properties of the two nitrogen atoms and the different reactivity of the C3, C4, and C5 positions.[8][11]
Answer:
Regioselectivity in pyrazole C-H functionalization is dictated by a combination of steric hindrance, electronic effects, and the reaction mechanism. The C5 proton is often the most acidic and sterically accessible, making it a common site for functionalization, while the C4 position is the most nucleophilic.[9]
Strategies to Control Regioselectivity:
-
Use of Directing Groups: This is one of the most powerful strategies. By installing a directing group on the N1 nitrogen, you can force the reaction to occur at a specific position. For instance, a picolinamide or related N-chelating group can direct a transition metal catalyst to functionalize the C5 position.[10]
-
Steric Hindrance: You can leverage sterics to your advantage. A bulky substituent at the N1 position can block access to the C5 position, thereby favoring functionalization at the C3 or C4 positions.
-
Solvent and Additive Tuning: The reaction medium can influence the regiochemical outcome. For instance, fluorinated alcohols like TFE or HFIP have been shown to dramatically improve regioselectivity in pyrazole synthesis by stabilizing key intermediates through hydrogen bonding.[7] This principle can be extended to functionalization reactions.
-
Choice of Catalyst and Ligand: In transition-metal-catalyzed reactions, the ligand plays a critical role.[3] Screening different ligands can alter the steric and electronic environment around the metal center, which in turn can switch the regioselectivity of the C-H activation step.
| Strategy | Target Position | Underlying Principle | Key Consideration |
| N1 Directing Group | C5 | Chelation-assisted C-H activation by a transition metal catalyst. | The directing group must be installed and later removed. |
| Bulky N1 Substituent | C3 / C4 | Steric blocking of the C5 position. | The substituent must be large enough to effectively shield C5. |
| Solvent Effects | Varies | Preferential stabilization of one regioisomeric transition state. | Requires screening; fluorinated alcohols are a good starting point.[7] |
| Mechanism Change | Varies | Switching from a radical to an ionic pathway (or vice-versa). | Requires changing the entire reaction class (e.g., from photocatalytic to metal-catalyzed). |
Q3: My reaction produces significant byproducts, such as monofluoromethylated or decomposed material. What is causing this?
Byproduct formation is often a sign that your reaction conditions are either too harsh or that a competing reaction pathway is active. Understanding the mechanism is key to solving this.
Answer:
Side reactions in difluoromethylations, particularly radical-based methods, are common. The •CHF₂ radical is a highly reactive species, and if it doesn't react with your desired substrate, it will find other reaction pathways.
Common Byproducts and Their Causes:
-
Proto-dehalogenation/Decomposition of Starting Material: This can happen if the reaction temperature is too high or if the catalyst is not efficient, leading to unproductive decomposition pathways.[12]
-
Monofluoromethylation or other Fragmentation: Some difluoromethylating agents can be unstable. For example, efforts to create N-difluoromethyl pyrazoles using precursors analogous to those for N-trifluoromethyl pyrazoles have been unsuccessful due to the differing stability of difluoromethylhydrazine intermediates.[13]
-
Solvent-Derived Byproducts: In radical reactions, the solvent can sometimes be a participant rather than just a medium. Highly reactive radicals can abstract a hydrogen atom from the solvent, leading to undesired byproducts.
Troubleshooting Steps:
-
Lower the Reaction Temperature: This is the simplest first step to reduce decomposition.
-
Use a Radical Scavenger (for mechanistic studies): Adding a scavenger like TEMPO can help confirm if a radical mechanism is at play and may provide clues about the nature of the side reactions.
-
Change the CHF₂ Source: Different reagents generate the •CHF₂ radical under different conditions and with different kinetics. If one reagent is giving you trouble, another might be cleaner. See the table in the FAQ section for options.
-
Optimize the Oxidant/Catalyst Loading: Too much oxidant can lead to over-oxidation and decomposition. Too little can result in an incomplete reaction. A careful optimization of the stoichiometry is often required.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the strategy and design of difluoromethylated pyrazole syntheses.
Q1: What are the main methods for introducing a difluoromethyl group onto a pyrazole?
Answer: The methods can be broadly categorized into three main approaches:
-
Direct C-H Difluoromethylation: This is an attractive modern approach that avoids pre-functionalization of the pyrazole.[10] These reactions typically proceed via a radical mechanism, where a •CHF₂ radical is generated and adds to the electron-rich pyrazole ring. Photocatalysis has become a leading strategy here, using visible light to generate the radical under very mild conditions.[4][14][15]
-
N-Difluoromethylation: This involves forming a bond between a pyrazole nitrogen and the CHF₂ group. Recent methods have utilized reagents like bromo(difluoro)acetic acid for a transition-metal-free approach that works well for a range of N-heterocycles.[16][17][18] Historically, this was done using difluorocarbene insertion into an N-H bond.[16]
-
Cyclization/Ring Formation: This "bottom-up" approach involves building the pyrazole ring with the CHF₂ group already incorporated into one of the precursors. For example, a [3+2] cycloaddition using a difluoroacetohydrazonoyl bromide can be a highly regioselective method to build the core.[19]
Caption: Major synthetic strategies for difluoromethylated pyrazoles.
Q2: How do I choose the right difluoromethylating agent for my reaction?
Answer: The choice of reagent is critical and depends on your desired reaction type (radical, nucleophilic, electrophilic), substrate tolerance, and scalability.[2]
| Reagent Class | Example(s) | Typical Use Case | Advantages | Disadvantages |
| Sulfinates | NaSO₂CF₂H, Zn(SO₂CF₂H)₂ | Radical C-H Functionalization (often with photocatalysis) | Commercially available, easy to handle solids.[5][20] | Requires an initiator (light, oxidant). |
| Phosphonium Salts | (Ph₃P⁺CF₂H)Br⁻ | Photoredox-catalyzed Radical Reactions | Stable, crystalline solid; good radical precursor.[1] | Stoichiometric phosphine oxide byproduct. |
| Halodifluoromethane Derivatives | BrCF₂CO₂Et | Radical reactions, often photocatalyzed. | Can participate in atom transfer radical addition. | Can be volatile; potential for side reactions. |
| Carbene Precursors | BrCF₂PO(OEt)₂ | N-H insertion via difluorocarbene. | Effective for N-difluoromethylation. | May require harsher conditions (heat, strong base). |
| Acid Derivatives | BrCF₂COOH | N-difluoromethylation via decarboxylation. | Inexpensive, metal-free, scalable.[17][18] | Scope can be limited by substrate nucleophilicity. |
Q3: What are the key safety considerations when working with these reagents?
Answer: While many modern difluoromethylating agents are designed for improved safety and handling compared to older reagents like chlorodifluoromethane (Freon 22), caution is still necessary.[16]
-
Toxicity: Many organofluorine compounds have unknown toxicological profiles. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Pressure Build-up: Some reactions, particularly those involving carbene formation from gaseous precursors or reactions that generate gaseous byproducts, can build up pressure. Always use appropriate glassware (e.g., a sealed tube designed for pressure) and do not exceed the recommended scale without a proper safety assessment.
-
Exothermic Reactions: The initiation of radical reactions can sometimes be exothermic. When scaling up, add reagents slowly and monitor the internal temperature of the reaction.
Always consult the Safety Data Sheet (SDS) for each specific reagent before use and perform a thorough risk assessment for your planned reaction.
References
- Shi, L., An, D., & Mei, G. (2022). Difluoromethylation of Heterocycles via a Radical Process. Organic Chemistry Frontiers. [Link]
- ChemRxiv. (2025). Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals. [Link]
- MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules. [Link]
- KTU ePubl. (n.d.). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. [Link]
- ACS Publications. (n.d.). Regioselective Synthesis of Highly Functionalized Pyrazoles from N-Tosylhydrazones. Organic Letters. [Link]
- ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]
- RSC Publishing. (n.d.). Photocatalytic synthesis of polyfluoroalkylated dihydropyrazoles and tetrahydropyridazines.
- RSC Publishing. (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry. [Link]
- PubMed. (2025). Dearomative Difluoromethylation of N-Heterocycles and Pharmaceuticals with Bromo(difluoro)acetic Acid. The Journal of Organic Chemistry. [Link]
- Cambridge Open Engage. (2025). Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals. ChemRxiv. [Link]
- RSC Publishing. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]
- Morressier. (2018). Direct difluoromethylation of heterocycles using difluoroacetic acid. [Link]
- MDPI. (n.d.). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Molecules. [Link]
- PubMed. (2019). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C-C Bonds. Molecules. [Link]
- ACS Publications. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry. [Link]
- PubMed Central. (n.d.). Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- MDPI. (2023).
- ResearchGate. (2020).
- RSC Publishing. (n.d.). Unlocking the direct photocatalytic difluoromethylation of C[[double bond, length as m-dash]]N bonds.
- RSC Publishing. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]
- MDPI. (n.d.). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules. [Link]
- RSC Publishing. (n.d.). State of knowledge in photoredox-catalysed direct difluoromethylation. Organic Chemistry Frontiers. [Link]
- ResearchGate. (n.d.).
- ACS Publications. (n.d.). Copper-Catalyzed Aerobic C(sp2)–H Functionalization for C–N Bond Formation: Synthesis of Pyrazoles and Indazoles. The Journal of Organic Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Direct difluoromethylation of heterocycles using difluoroacetic acid [morressier.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. epubl.ktu.edu [epubl.ktu.edu]
- 9. researchgate.net [researchgate.net]
- 10. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Difluoromethylation of heterocycles via a radical process - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. State of knowledge in photoredox-catalysed direct difluoromethylation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Dearomative Difluoromethylation of N-Heterocycles and Pharmaceuticals with Bromo(difluoro)acetic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chemrxiv.org [chemrxiv.org]
- 19. mdpi.com [mdpi.com]
- 20. Unlocking the direct photocatalytic difluoromethylation of C [[double bond, length as m-dash]] N bonds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Preventing Degradation of Pyrazole Compounds During Reaction Workup
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of handling pyrazole compounds during reaction workup and prevent their degradation. Pyrazoles are a critical scaffold in medicinal chemistry and materials science, but their inherent chemical properties can sometimes lead to stability challenges.[1][2][3] This resource is designed to provide you with the expertise and practical solutions to ensure the integrity of your pyrazole-containing products.
Troubleshooting Guide
This section addresses specific problems you may encounter during the workup of your pyrazole synthesis. Each entry details the potential causes and provides actionable, step-by-step protocols to mitigate degradation.
Issue 1: My pyrazole product is decomposing during aqueous workup. What are the likely causes and how can I prevent this?
Underlying Causes:
The stability of the pyrazole ring and its substituents is highly sensitive to the pH of the aqueous medium.[1] Both strongly acidic and strongly basic conditions can lead to degradation, depending on the specific nature of the substituents on the pyrazole ring.
-
Acid Sensitivity: While the pyrazole ring itself is generally stable to acid, certain N-substituents can be labile. For example, N-Boc or N-trityl protecting groups can be cleaved under acidic conditions. Furthermore, some functional groups on the pyrazole ring may be susceptible to acid-catalyzed hydrolysis.
-
Base Sensitivity: The N-H proton of an unsubstituted pyrazole is acidic and can be removed by a strong base.[4][5] This can lead to undesired side reactions or degradation, especially if reactive electrophiles are present. Additionally, ester or amide functionalities on the pyrazole ring can be hydrolyzed under basic conditions.
-
Oxidation: Some pyrazole derivatives can be susceptible to oxidation, especially in the presence of air and certain metal ions, which can be exacerbated by changes in pH.[6][7]
Solutions & Protocols:
A carefully controlled workup is crucial to prevent the degradation of sensitive pyrazole compounds.
Protocol 1: pH-Controlled Aqueous Workup
-
Initial Quenching: After the reaction is complete, cool the reaction mixture to 0 °C in an ice bath. This will help to minimize any exothermic reactions during quenching.
-
Neutralization: Slowly add a mild quenching agent.
-
For reactions run under basic conditions, consider quenching with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
For reactions run under acidic conditions, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) is a good choice.
-
-
pH Monitoring: Monitor the pH of the aqueous layer using pH paper or a calibrated pH meter. Aim for a pH as close to neutral (pH 7) as possible, unless your specific pyrazole derivative is known to be more stable at a slightly acidic or basic pH.
-
Extraction: Promptly extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Minimize the contact time between your compound and the aqueous phase.
-
Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove any remaining water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure at a low temperature.
Issue 2: My purified pyrazole appears colored, suggesting the presence of impurities or degradation. How can I decolorize it?
Underlying Causes:
A colored product often indicates the presence of trace impurities, which could be highly colored byproducts or degradation products formed during the reaction or workup.[8] Oxidation is a common cause of color formation in pyrazole derivatives.
Solutions & Protocols:
Several techniques can be employed to remove colored impurities.
Protocol 2: Decolorization Techniques
-
Activated Charcoal Treatment:
-
Dissolve the colored pyrazole compound in a suitable organic solvent.
-
Add a small amount of activated charcoal (typically 1-5% by weight of your compound).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Filter the mixture through a pad of Celite® to remove the charcoal.
-
Concentrate the filtrate to recover the decolorized product, which can then be further purified by recrystallization or chromatography.[8]
-
-
Silica Gel Plug Filtration:
-
Dissolve the compound in a minimal amount of a relatively non-polar solvent.
-
Pass the solution through a short plug of silica gel in a pipette or a small column.
-
Elute with a slightly more polar solvent system to recover your product, leaving the more polar colored impurities adsorbed on the silica gel.[8]
-
-
Recrystallization: This is often a very effective method for removing colored impurities, as they may have different solubility profiles and remain in the mother liquor.[8][9] Experiment with different solvent systems to find one that provides good crystal formation and impurity rejection.[9]
Issue 3: I'm observing low yields after purification by silica gel column chromatography. Is my pyrazole degrading on the column?
Underlying Causes:
The acidic nature of standard silica gel can cause the degradation of acid-sensitive pyrazole compounds. Basic pyrazoles can also interact strongly with the acidic silica, leading to peak tailing and poor recovery.[8][10]
Solutions & Protocols:
Protocol 3: Modified Column Chromatography for Sensitive Pyrazoles
-
Deactivation of Silica Gel:
-
Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).
-
Add a small amount of triethylamine (Et₃N) or ammonia in methanol (typically 1-2% v/v of the total solvent volume) to the slurry.[10]
-
Pack the column with the deactivated silica slurry. This will neutralize the acidic sites on the silica gel.[10]
-
-
Use of Alternative Stationary Phases:
-
Rapid Chromatography: Minimize the time your compound spends on the column by using flash chromatography with slightly more polar solvent systems to expedite elution.
Frequently Asked Questions (FAQs)
Q1: What are the most common degradation pathways for pyrazoles during workup?
A1: The most common degradation pathways are related to pH sensitivity, oxidation, and temperature instability. Both strongly acidic and basic conditions can lead to ring opening or substituent modification.[1][5] Pyrazoles with electron-rich substituents can be susceptible to oxidation, often leading to colored impurities.[6][7] Elevated temperatures during workup or purification can also promote degradation, especially for thermally sensitive derivatives.[11]
Q2: How can I choose the best solvent system for extracting my pyrazole compound?
A2: The choice of extraction solvent depends on the polarity of your pyrazole derivative.
-
For non-polar to moderately polar pyrazoles: Ethyl acetate, dichloromethane, and chloroform are commonly used.
-
For more polar pyrazoles: A mixture of a polar organic solvent like ethyl acetate with a less polar solvent like hexanes can be effective. In some cases, butanol can be used to extract highly polar compounds from aqueous solutions. The key is to choose a solvent that provides good solubility for your product while minimizing the solubility of impurities.
Q3: Are there any general tips for handling and storing pyrazole compounds to prevent degradation?
A3: Yes, here are some best practices:
-
Storage: Store pyrazole compounds in a cool, dark, and dry place. An inert atmosphere (e.g., nitrogen or argon) is recommended for particularly sensitive compounds to prevent oxidation.
-
Handling: When working with pyrazoles, especially in solution, try to minimize their exposure to air and light.
-
Avoid Strong Acids and Bases: Unless required for a specific reaction, avoid contact with strong acids and bases.
-
Temperature Control: Keep temperatures as low as reasonably possible during workup and purification steps like solvent evaporation.
Q4: Can protecting groups help to prevent degradation during workup?
A4: Absolutely. Protecting groups are a valuable tool in pyrazole chemistry.[12][13]
-
N-Protection: The N-H of the pyrazole ring can be protected with various groups (e.g., Boc, Trityl, SEM, THP) to prevent deprotonation and subsequent side reactions under basic conditions.[12][13] These protecting groups can also modulate the reactivity of the pyrazole ring.
-
Protection of Functional Groups: If your pyrazole has other sensitive functional groups (e.g., alcohols, amines), protecting them before carrying out further transformations is a standard and effective strategy.
Q5: My pyrazole is a liquid. What is the best way to purify it?
A5: For liquid pyrazoles, distillation under reduced pressure is often a viable purification method. However, it's important to first assess the thermal stability of your compound. If it is thermally labile, column chromatography on deactivated silica or neutral alumina is a better option.[8]
Visualization of Workup Strategy
Below is a decision-making workflow to help you select the appropriate workup strategy for your pyrazole synthesis.
Caption: Decision tree for selecting an appropriate workup and purification strategy.
Summary of Key Parameters for Pyrazole Workup
| Parameter | Recommendation | Rationale |
| Quenching pH | Neutral (pH ~7) is the safest starting point. | Pyrazoles can be sensitive to both strong acids and bases.[1] |
| Temperature | 0 °C for quenching; room temperature or below for extractions and solvent removal. | Minimizes thermal degradation and side reactions.[11] |
| Atmosphere | Work under an inert atmosphere (N₂ or Ar) if oxidation is suspected. | Prevents oxidation of electron-rich pyrazoles.[6] |
| Chromatography | Use deactivated silica gel (with Et₃N) or neutral alumina for basic or acid-sensitive pyrazoles. | Prevents on-column degradation and improves recovery.[8][10] |
| Storage | Cool, dark, and dry conditions. Under inert gas for highly sensitive compounds. | Ensures long-term stability. |
References
- Deng, X., & Mani, N. S. (Year). Pyrazole synthesis. Organic Chemistry Portal. [Link]
- (Year).
- Various Authors. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?.
- Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Publishing. [Link]
- Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar. [Link]
- (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC - NIH. [Link]
- Various Authors. (Year). Immobilization of pyrazole compounds on silica gels and their preliminary use in metal ion extraction.
- (2023).
- (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]
- (Year). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH. [Link]
- (2025). Synthesis, antimicrobial and antioxidant activity of pyrazole derivatives.
- (2020). Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent.
- (Year). Reactions of pyrrole, imidazole, and pyrazole with ozone: Kinetics and mechanisms.
- (Year). Pyrazole derivatives: Recent advances in discovery and development of pesticides. ScienceDirect. [Link]
- (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. [Link]
- (2025).
- (Year). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
- (Year). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
- (2020). Reactions of pyrrole, imidazole, and pyrazole with ozone: kinetics and mechanisms. Environmental Science: Water Research & Technology (RSC Publishing). [Link]
- (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. PubMed. [Link]
- (Year). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers.
- (Year). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). PubMed. [Link]
- (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
- (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. [Link]
- (Year). Reactions of pyrrole, imidazole, and pyrazole with ozone: kinetics and mechanisms. Semantic Scholar. [Link]
- (Year). Reactions of pyrrole, imidazole, and pyrazole with ozone: Kinetics and mechanisms. ACS. [Link]
- (Year).
- (Year).
- (Year). Method for purifying pyrazoles.
- (Year). Synthesis of Pyrazole Compounds by Using Sonication Method.
- (Year). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. MDPI. [Link]
- (2021).
- (Year). Process for the purification of pyrazoles.
- (Year). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. [Link]
- (Year). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. NIH. [Link]
- (2025). Unraveling the impact of regioisomerism on the thermal stability of highly nitrated energetic pyrazoles: a DFT study.
- (2025).
- (2019). synthesis of pyrazoles. YouTube. [Link]
- (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. [Link]
Sources
- 1. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 5. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 6. Antioxidant potential of new pyrazoline derivatives to prevent oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. [PDF] Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles | Semantic Scholar [semanticscholar.org]
Technical Support Center: Improving the Regioselectivity of Pyrazole N-Substitution Reactions
Welcome to the technical support center for pyrazole N-substitution reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of selectively functionalizing the nitrogen atoms of the pyrazole ring. The challenge of controlling N1 versus N2 substitution is a common hurdle in synthetic chemistry, often leading to difficult-to-separate isomeric mixtures and reduced yields of the desired product.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounding practical solutions in established mechanistic principles. Our goal is to empower you to rationalize your experimental outcomes and strategically design reactions for optimal regioselectivity.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter in the lab. Each entry details the probable causes and provides a systematic approach to resolving the issue.
Q1: Why am I getting a mixture of N1 and N2 substituted isomers?
This is the most common issue in pyrazole N-substitution. The formation of a regioisomeric mixture arises because the two nitrogen atoms of the pyrazole ring have similar electronic properties and are both nucleophilic, especially after deprotonation.[1] The final product ratio is a result of a delicate interplay between several factors.
Root Cause Analysis:
-
Steric Effects: This is often the dominant factor. The substitution reaction will preferentially occur at the less sterically hindered nitrogen atom. If you have a substituent at the C3 position of the pyrazole ring, the incoming electrophile will face less steric clash when attacking the distal N1 nitrogen. Conversely, a C5 substituent will direct substitution to N2.[2][3][4]
-
Electronic Effects: The electronic nature of substituents on the pyrazole ring modifies the nucleophilicity of the adjacent nitrogens. Electron-withdrawing groups (EWGs) at C3 or C5 decrease the nucleophilicity of the adjacent nitrogen, while electron-donating groups (EDGs) increase it.[4][5]
-
Reaction Conditions: The choice of base, its counter-ion, and the solvent system can dramatically alter the regiochemical outcome.[3] These conditions influence the state of the pyrazolate anion in solution (e.g., tight ion pair vs. solvent-separated ion pair), which in turn affects the accessibility of the two nitrogen atoms. For instance, certain conditions are known to strongly favor N1 substitution.[6][7][8]
-
Kinetic vs. Thermodynamic Control: The reaction may be proceeding under kinetic or thermodynamic control, where the initially formed product (kinetic) may not be the most stable product (thermodynamic).[9][10][11][12] Isomerization can sometimes occur under the reaction conditions.
Troubleshooting Workflow:
Below is a decision-making workflow to diagnose and solve poor regioselectivity.
Caption: Troubleshooting workflow for poor regioselectivity.
Q2: How can I improve the selectivity for the N1-substituted isomer?
Achieving N1 selectivity is often the more straightforward goal, as it can typically be controlled by maximizing steric hindrance around the N2 position.
Strategies and Protocols:
-
Maximize Steric Repulsion: The most reliable strategy is to have a sterically demanding substituent at the C3 position of the pyrazole. The bulkier this group, the more the reaction will be directed toward the N1 position.
-
Use a Bulky Electrophile: A large, sterically hindered electrophile will preferentially attack the less encumbered N1 position.
-
Optimize the Base/Solvent System: A systematic study has shown that the K₂CO₃/DMSO system is highly effective for achieving regioselective N1-alkylation, -arylation, and -heteroarylation of 3-substituted pyrazoles.[6][7][8]
Data Summary: Effect of Reaction Conditions on N1/N2 Ratio
| Base | Solvent | Typical Outcome | Rationale |
| K₂CO₃ | DMSO | High N1 selectivity | The K⁺ ion coordinates less tightly than smaller ions, and DMSO effectively solvates the cation, leaving a more "naked" and reactive pyrazolate anion where steric factors dominate.[6][7] |
| NaH | THF/DMF | Often favors N1, but can be variable | NaH creates a sodium pyrazolate. The smaller Na⁺ ion can coordinate more tightly to the N2 nitrogen (especially with a directing group at C3), potentially influencing selectivity.[3] |
| Cs₂CO₃ | MeCN/DMF | High N1 selectivity | The large, soft Cs⁺ cation has a weaker interaction with the pyrazolate anion, allowing steric factors of the substrate and electrophile to dictate the outcome. |
Experimental Protocol: General Procedure for Regioselective N1-Alkylation
This protocol is adapted from a validated procedure for the N1-substitution of 3-substituted pyrazoles.[7]
-
Reagents & Equipment:
-
3-Substituted pyrazole (1.0 equiv)
-
Potassium carbonate (K₂CO₃, 1.2 equiv)
-
Electrophile (alkyl halide, aryl halide, etc.) (1.1 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert atmosphere (Nitrogen or Argon)
-
Reaction vessel with magnetic stirrer
-
-
Procedure:
-
To a clean, dry reaction vial, add the 3-substituted pyrazole (1.0 equiv), potassium carbonate (1.2 equiv), and a magnetic stir bar.
-
Seal the vial and purge with an inert atmosphere.
-
Add the electrophile (1.1 equiv) to the vial.
-
At 0 °C (ice bath), add anhydrous DMSO via syringe. The amount should be sufficient to create a stirrable slurry (e.g., ~0.3–0.4 M concentration of the pyrazole).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, DCM) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the N1-substituted pyrazole.
-
Frequently Asked Questions (FAQs)
This section covers the fundamental principles that underpin the troubleshooting guide.
Q1: What are the key factors controlling regioselectivity in pyrazole N-alkylation?
The regioselectivity of pyrazole N-alkylation is primarily governed by the interplay of steric and electronic effects, which are influenced by the reaction conditions.[3][4]
Caption: Key factors influencing pyrazole N-substitution.
Upon deprotonation with a base, the pyrazole forms a pyrazolate anion. This anion exists as two major resonance structures, with the negative charge delocalized across the N1, C3, and N2 atoms. The nucleophilic attack on an electrophile can occur from either nitrogen.
-
Steric Hindrance: As the most intuitive factor, alkylation is favored at the nitrogen atom that provides the most accessible pathway for the electrophile. A bulky group at C3 will sterically shield the N2 position, thus promoting alkylation at N1.[2]
-
Electronic Effects: Substituents modulate the electron density at each nitrogen. An electron-withdrawing group (EWG) at C3 makes the adjacent N2 less nucleophilic, favoring N1 attack. Conversely, an electron-donating group (EDG) at C3 enhances N2 nucleophilicity.[5] However, this effect can often be overridden by sterics.
Q2: When should I use a protecting group strategy?
A protecting group strategy is advisable when direct N-substitution methods fail to provide the desired regioselectivity or when other functional groups on your molecule are incompatible with the alkylation conditions.[13]
Decision Tree for Using a Protecting Group:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Item - Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles - figshare - Figshare [figshare.com]
- 9. Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Overcoming Poor Solubility of Pyrazole Intermediates
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges with pyrazole intermediates. Here, we provide in-depth, experience-driven answers to common questions and detailed troubleshooting protocols to navigate these experimental hurdles effectively. Our focus is on explaining the "why" behind each technique, ensuring a robust and scientifically grounded approach to problem-solving.
Frequently Asked Questions (FAQs)
Q1: What intrinsic factors of pyrazole derivatives contribute to their poor solubility?
The solubility of pyrazole derivatives is governed by a combination of their structural and electronic properties. The pyrazole ring itself, being aromatic, can lead to low solubility in some solvents.[1] The nature of the substituents on the pyrazole ring is a primary determinant; non-polar functional groups can reduce aqueous solubility, whereas polar groups may improve it.[1] Furthermore, strong intermolecular forces like hydrogen bonding and π-π stacking contribute to a high crystal lattice energy, making it difficult for solvent molecules to break apart the solid state and dissolve the compound.[1]
Q2: How does the pyrazole ring's chemistry influence its solubility characteristics?
Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms.[2] One nitrogen atom is of a pyrrole-type (a proton donor) and the other is of a pyridine-type (a proton acceptor).[2] This dual nature allows pyrazoles to act as either weak acids or weak bases, a property that is heavily influenced by the substituents on the ring.[2] This amphoteric character is a key factor to exploit when developing strategies to enhance solubility.
Q3: What is the general effect of temperature on the solubility of pyrazole intermediates?
For most solid organic compounds, including pyrazole derivatives, solubility in organic solvents tends to increase with temperature.[1][3] The added thermal energy assists in overcoming the intermolecular forces within the crystal lattice, allowing the solvent to dissolve the solid more readily.[1] For instance, the solubility of 1H-pyrazole in cyclohexane shows a significant increase with a rise in temperature.[1] Therefore, heating the solvent is often a straightforward initial step to dissolve a poorly soluble pyrazole intermediate.[1]
Q4: Are there any "green" or more sustainable solvent options for pyrazole synthesis that also address solubility?
Yes, the field of green chemistry offers several alternatives to traditional volatile organic solvents. Deep eutectic solvents (DESs) are emerging as effective and sustainable options for pyrazole synthesis.[4] These solvents are often biodegradable, have low toxicity, and can dissolve a wide range of organic and inorganic compounds.[4] Using DESs can lead to faster reaction rates and high selectivity.[4] Additionally, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have shown unique properties as solvents that can improve regioselectivity in pyrazole formation and may also aid in solubility.[5][6][7] Ethanol is also considered a greener solvent choice in many synthetic protocols.[8]
Troubleshooting Guides: A Practical Approach to Solubility Enhancement
When faced with a poorly soluble pyrazole intermediate, a systematic approach is crucial. The following guides provide step-by-step protocols for common solubility challenges encountered during synthesis, workup, and purification.
Issue 1: Unexpected Precipitation of Pyrazole Intermediate During Aqueous Workup
This is a frequent issue that arises when the organic solvent from a reaction mixture is combined with an aqueous solution, causing the pyrazole product to "crash out" due to its limited aqueous solubility.[1]
Troubleshooting Workflow:
Caption: Decision tree for addressing precipitation during aqueous workup.
Detailed Protocols:
-
Step 1: Increase the Volume of the Organic Solvent: This is the simplest first step. By increasing the volume of the organic phase, you can often keep the compound dissolved.[1]
-
Step 2: Change the Organic Solvent: If increasing the volume is not effective, select an organic solvent in which your pyrazole derivative has higher solubility.[1] Refer to the table below for guidance on solvent selection.
-
Step 3: Utilize a Co-solvent System: A mixture of a "good" solvent (where the compound is soluble) and a "poor" solvent can be highly effective.[1][9] Adding a miscible organic solvent like tetrahydrofuran (THF) or acetone to the extraction mixture can help maintain solubility.[1]
-
Step 4: Perform a Hot Extraction: If your compound is stable at elevated temperatures, performing the extraction with warmed solutions can significantly increase its solubility.[1]
-
Step 5: Adjust the pH of the Aqueous Layer: Pyrazoles are generally weak bases and can be protonated by strong acids to form more soluble salts.[1] Adjusting the aqueous layer to an acidic pH (e.g., with HCl) can increase the solubility of a basic pyrazole.[1] Conversely, if your pyrazole has an acidic substituent, making the aqueous layer basic can form a soluble salt.[1]
Table 1: Common Solvents for Pyrazole Intermediates
| Solvent Class | Examples | General Applicability for Pyrazoles |
| Protic | Ethanol, Methanol, Water | Good for pyrazoles with polar functional groups capable of hydrogen bonding.[3] |
| Aprotic Polar | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Often effective for a wide range of pyrazole derivatives.[3][10] |
| Aprotic Non-polar | Hexane, Toluene, Dichloromethane (DCM) | Suitable for pyrazoles with predominantly non-polar substituents. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate solubility, often used in co-solvent systems. |
Issue 2: Difficulty in Purifying a Poorly Soluble Pyrazole Derivative by Column Chromatography
Poorly soluble compounds can precipitate on the silica gel column, leading to inefficient separation and low recovery.[11]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor column chromatography of pyrazole intermediates.
Detailed Protocols:
-
Step 1: Dry-Loading the Sample: Dissolve your crude product in a minimal amount of a strong, polar solvent (like DMF or DMSO) in which it is soluble.[11] Adsorb this solution onto a small amount of silica gel. After evaporating the solvent, the resulting dry powder can be loaded onto the column. This technique prevents precipitation at the point of application.
-
Step 2: Modify the Mobile Phase: Use a stronger eluent system with a more polar solvent to increase the solubility of your compound on the column.
-
Step 3: Deactivate the Silica Gel: For basic pyrazole compounds, the acidic nature of silica gel can cause irreversible adsorption or degradation.[1] Deactivating the silica gel by pre-treating it with a small percentage of a base, such as triethylamine in the eluent, can mitigate these issues.
-
Step 4: Explore Alternative Purification Techniques: If column chromatography is not feasible, consider other methods like recrystallization from a suitable solvent or solvent mixture, or solid-phase extraction (SPE).[11]
Issue 3: The Final Pyrazole Compound Has Low Solubility, Limiting its Use in Further Applications
If the final, purified pyrazole derivative has poor solubility, it can be challenging to use in subsequent reactions or biological assays.
Strategies for Improving Final Compound Solubility:
-
Salt Formation: If your pyrazole possesses acidic or basic functional groups, converting it to a salt can dramatically increase its aqueous solubility.[11][12][13] This is a widely used strategy in the pharmaceutical industry.[12] For basic pyrazoles, reaction with acids like HCl, H₂SO₄, or organic acids can form soluble salts.[14] For acidic pyrazoles, treatment with a base can yield a more soluble salt form.
-
Structural Modification: Introducing polar functional groups, such as hydroxyl (-OH) or amino (-NH₂) groups, into the pyrazole structure can enhance its solubility.[11]
-
Particle Size Reduction: Techniques like micronization can increase the surface area of the compound, which in turn increases the dissolution rate.[9][11][15] However, it's important to note that this does not change the equilibrium solubility.[15][16]
-
Prodrug Approach: This involves chemically modifying the molecule to a more soluble form that can be converted back to the active compound in vivo.[11]
-
Co-crystal Formation: This emerging technique can be applied to a wide range of APIs and can be a valuable alternative to salt formation, often with improved stability.[12]
Experimental Protocols
Protocol 1: Systematic Solvent Screening for a Poorly Soluble Pyrazole Intermediate
Objective: To identify a suitable solvent or co-solvent system for a given pyrazole intermediate.
Materials:
-
Your pyrazole intermediate
-
A selection of solvents from different classes (see Table 1)
-
Small vials or test tubes
-
Stir plate and stir bars
-
Heating block or water bath
Procedure:
-
Place a small, known amount of your pyrazole intermediate (e.g., 5-10 mg) into several separate vials.
-
To each vial, add a small, measured volume of a different solvent (e.g., 0.5 mL).
-
Stir the mixtures at room temperature for a set period (e.g., 30 minutes). Observe and record the solubility.
-
For samples that did not fully dissolve, gently heat the vials while stirring and observe any changes in solubility. Record the temperature at which the compound dissolves completely.
-
For promising solvents, you can perform a more quantitative measurement by gradually adding more of the solid to a known volume of the solvent until a saturated solution is formed.
-
To test co-solvent systems, dissolve the compound in a minimal amount of a "good" solvent and then titrate with a "poor" solvent until precipitation is observed.[11]
Protocol 2: pH-Dependent Solubility Profile
Objective: To determine the effect of pH on the solubility of an ionizable pyrazole intermediate.
Materials:
-
Your pyrazole intermediate
-
A series of aqueous buffer solutions with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10)
-
Vials or test tubes
-
Shaker or rotator
-
Method for quantifying the concentration of the dissolved compound (e.g., HPLC, UV-Vis spectroscopy)
Procedure:
-
Add an excess amount of your pyrazole intermediate to a series of vials, each containing a different pH buffer.
-
Seal the vials and agitate them at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, filter or centrifuge the samples to remove any undissolved solid.
-
Analyze the clear supernatant to determine the concentration of the dissolved pyrazole intermediate.
-
Plot the measured solubility as a function of pH to visualize the pH-solubility profile. This will help identify the optimal pH range for solubilization.
Protocol 3: Small-Scale Salt Formation Feasibility Test
Objective: To quickly assess if salt formation is a viable strategy for improving the solubility of your pyrazole intermediate.
Materials:
-
Your pyrazole intermediate
-
A suitable solvent in which the pyrazole has some, albeit limited, solubility
-
A selection of acids (e.g., 1M HCl in diethyl ether, acetic acid) or bases (e.g., 1M NaOH, triethylamine)
-
Vials or test tubes
Procedure:
-
Dissolve a small amount of your pyrazole intermediate in a suitable organic solvent.
-
Slowly add a stoichiometric amount of the acid or base solution.
-
Observe for any changes, such as the formation of a precipitate (the salt) or an increase in the clarity of the solution.
-
If a precipitate forms, isolate it by filtration, wash with a non-polar solvent, and dry.
-
Test the solubility of the isolated salt in water or other aqueous media and compare it to the solubility of the original free form of the pyrazole.
References
- BenchChem. (2025). Overcoming poor solubility of pyrazole derivatives during reaction workup. BenchChem Technical Support.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- Analytical Chemistry. (2023). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds.
- Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
- Ismail, Y., et al. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC - NIH.
- Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
- BenchChem. (2025).
- Solubility of Things. (n.d.). Pyrazole.
- Journal of Pharmaceutical Negative Results. (n.d.).
- MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles.
- The Journal of Organic Chemistry. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs.
- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).
- Computational Chemistry. (2022). Compound solubility measurements for early drug discovery.
- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds | PDF.
- ResearchGate. (n.d.).
- NIH. (n.d.).
- NIH. (n.d.).
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
- Google Patents. (n.d.).
- Aston Research Explorer. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties.
- PMC - NIH. (n.d.).
- NIH. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
- Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
- Green Synthetic Strategies for Pyrazole Deriv
- ResearchGate. (2025).
- IJCRT.org. (2022).
- Merck Millipore. (n.d.).
- PubMed. (2007).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. ijmsdr.org [ijmsdr.org]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CN110903279A - Pyrazole compound and salt and application thereof - Google Patents [patents.google.com]
- 15. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnrjournal.com [pnrjournal.com]
Side reactions to consider when working with 4-bromo-pyrazoles
Prepared by the Senior Application Scientist Team
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 4-bromo-pyrazoles. This guide is structured to provide in-depth, field-proven insights into the common challenges and side reactions encountered during the chemical manipulation of this versatile heterocyclic scaffold. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic routes.
Troubleshooting Guide: Common Side Reactions & Failures
This section addresses specific, frequently encountered experimental issues in a question-and-answer format.
Question 1: My Suzuki-Miyaura coupling reaction with a 4-bromo-pyrazole is giving low yield, and I'm isolating a significant amount of the debrominated pyrazole. What's happening and how can I fix it?
This is the most common failure mode when working with 4-halo-pyrazoles. The formation of the hydrodehalogenated (debrominated) product points to a competitive side reaction pathway that consumes your starting material.
The Scientific Rationale: Debromination in Suzuki-Miyaura couplings can occur through several mechanisms. A prominent pathway involves the reaction of the palladium(II) intermediate with the base and solvent, particularly when the reductive elimination step to form the desired C-C bond is slow. In some cases, a competing β-hydride elimination from the palladium-alkoxide intermediate (formed from the base) can generate a palladium-hydride species, which then reductively eliminates the debrominated pyrazole.[1][2] Notably, 4-iodo-pyrazoles are often more susceptible to dehalogenation than their 4-bromo counterparts, making the bromo-derivatives a more robust choice in many cases.[2] Furthermore, the acidity of an unprotected pyrazole N-H can interfere with the catalyst, potentially exacerbating side reactions.[3][4]
Troubleshooting Protocol & Optimization:
-
Evaluate Your Base: Strong, hard bases like NaOH or KOH in the presence of water can promote debromination.
-
Action: Switch to a milder base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). For anhydrous conditions, potassium fluoride (KF) can be effective.[5]
-
-
Protect the Pyrazole N-H: If your pyrazole is N-H unprotected, its acidity can poison the catalyst or promote side reactions.[4]
-
Choose the Right Catalyst System: The ligand on the palladium catalyst is critical. Bulky, electron-rich phosphine ligands accelerate the reductive elimination step, which outcompetes the debromination pathway.
-
Action: Use a modern catalyst system. Instead of Pd(PPh₃)₄, employ a pre-catalyst like XPhos Pd G2 or RuPhos Pd G2. These are designed for challenging couplings and often give higher yields with less debromination.[5]
-
-
Solvent Choice: Ensure your solvents are degassed. Dissolved oxygen can degrade the catalyst.
-
Action: Sparge your solvents (e.g., 1,4-dioxane, toluene) with an inert gas (Argon or Nitrogen) for at least 30 minutes before use.[6]
-
Preventative Measures Summary Table:
| Symptom | Probable Cause | Recommended Action |
| High % of debrominated pyrazole | Unfavorable kinetics; side reaction is faster than reductive elimination. | Use a bulky, electron-rich ligand (e.g., XPhos, RuPhos).[5] |
| Catalyst poisoning/interference from N-H proton. | Protect the pyrazole nitrogen (e.g., with Tr, SEM).[1][4] | |
| Base-promoted hydrodehalogenation. | Switch to a milder base (K₃PO₄, Cs₂CO₃).[5] | |
| Inconsistent results, low yield | Catalyst degradation by oxygen. | Thoroughly degas all solvents and run the reaction under inert gas.[6] |
Question 2: In my Buchwald-Hartwig amination, the reaction with a primary alkylamine is failing, but it works with morpholine. Why is there a difference?
This selectivity is a classic indicator of a specific side reaction pathway that is only available to certain substrates.
The Scientific Rationale: The key difference between morpholine and a primary alkylamine like propylamine is the presence of β-hydrogen atoms in the latter. In the Buchwald-Hartwig catalytic cycle, after the palladium complex has bound the amine, a competing pathway to the desired C-N bond formation is β-hydride elimination.[7] This process abstracts a hydrogen from the carbon adjacent to the nitrogen, forming an imine, regenerating a palladium-hydride species, and ultimately leading to the debrominated pyrazole as a byproduct. Amines that lack β-hydrogens, like morpholine or benzylamine, cannot undergo this side reaction, leading to cleaner and higher-yielding couplings.[8][9]
Troubleshooting Protocol & Optimization:
-
Ligand Selection is Key: Standard ligands may not be sufficient to prevent this side reaction. You need a ligand that makes the final reductive elimination step very fast.
-
Action: Employ sterically hindered biarylphosphine ligands. Ligands like tBuDavePhos have been shown to be effective for coupling 4-bromo-pyrazoles with amines lacking β-hydrogens.[9] For more challenging couplings with primary alkylamines, consider using specialized copper-catalyzed conditions, which can be more effective for amines prone to β-hydride elimination.[9]
-
-
Substrate Choice: The halogen on the pyrazole matters.
-
Action: For difficult aminations, 4-iodo-pyrazoles can sometimes be more reactive under copper-catalyzed conditions, offering an alternative to the palladium-catalyzed route.[9]
-
Diagram: Buchwald-Hartwig Amination vs. β-Hydride Elimination
Caption: Competing pathways in the amination of 4-bromo-pyrazoles.
Question 3: My Sonogashira coupling is messy, and I see a lot of alkyne homocoupling (Glaser coupling) byproduct. How can I improve selectivity?
Alkyne homocoupling is a common side reaction in Sonogashira couplings, driven by the copper(I) co-catalyst. Optimizing the reaction conditions is crucial to favor the desired cross-coupling pathway.
The Scientific Rationale: The Sonogashira reaction relies on a dual catalytic cycle involving palladium and copper. The copper(I) acetylide is formed and then transmetalated to the palladium center. However, under aerobic conditions, the copper acetylide can undergo oxidative homocoupling to form a di-yne byproduct.[10][11] This side reaction consumes your alkyne starting material and complicates purification. The reactivity of the 4-bromo-pyrazole is also a factor; less reactive substrates (e.g., those with electron-withdrawing groups) can make the cross-coupling slower, giving more time for homocoupling to occur.[12]
Troubleshooting Protocol & Optimization:
-
Minimize Copper: The amount of copper catalyst is critical. Using a large excess promotes homocoupling.
-
Action: Use a minimal amount of the copper(I) salt (e.g., CuI), typically 0.5-2 mol%. Ensure it is added last to the reaction mixture.[11]
-
-
Rigorous Inert Atmosphere: Oxygen is the oxidant for the homocoupling reaction.
-
Action: Ensure the reaction is performed under strictly anaerobic conditions. Use a Schlenk line or glovebox and thoroughly degassed solvents.[13]
-
-
Consider Copper-Free Conditions: Modern protocols have been developed that avoid the use of a copper co-catalyst altogether, which completely eliminates the Glaser coupling side reaction.
-
Action: Use a palladium catalyst with a bulky, electron-rich phosphine ligand (e.g., P(t-Bu)₃) and a strong organic base (e.g., diisopropylamine) in a solvent like THF or DMF. These conditions often allow the reaction to proceed at room temperature.[14]
-
-
Increase Reactivity: If your 4-bromo-pyrazole is electron-poor and unreactive, consider switching to the more reactive 4-iodo-pyrazole analog. The oxidative addition step will be faster, potentially outcompeting the homocoupling side reaction.[11]
Frequently Asked Questions (FAQs)
Q: Do I always need to protect the N-H of my 4-bromo-pyrazole?
A: Not always, but it is highly recommended for achieving consistent and high-yielding results, especially in cross-coupling reactions.
Expertise & Experience: The pyrazole N-H proton is acidic (pKa ≈ 14) and can engage in several unproductive pathways. It can coordinate to the palladium catalyst, altering its reactivity or leading to catalyst inhibition.[3] In the presence of a strong base, it will be deprotonated to form a pyrazolate anion, which can also interact with the catalyst. While some modern catalyst systems show tolerance for unprotected N-H heterocycles, protecting the nitrogen removes these variables from your reaction, leading to a more robust and reproducible process.[4][15] For multi-step syntheses, N-protection is a prudent investment of time.
Q: Which is better to use for cross-coupling: 4-bromo-pyrazole or 4-iodo-pyrazole?
A: It depends on the specific reaction and potential side reactions.
Authoritative Grounding: The reactivity of halogens in palladium-catalyzed cross-couplings generally follows the order I > Br > Cl, which is inversely related to the C-X bond strength.[16]
-
4-Iodo-pyrazoles are more reactive, allowing for milder reaction conditions (lower temperatures, lower catalyst loadings). However, this high reactivity also makes them more prone to side reactions like dehalogenation.[2]
-
4-Bromo-pyrazoles offer a balance of good reactivity and greater stability. They are often less susceptible to dehalogenation and are generally the preferred starting point for developing a robust synthetic route.[2]
-
4-Chloro-pyrazoles are the least reactive and require highly active, specialized catalyst systems (e.g., those with Buchwald ligands) to achieve efficient coupling. They are, however, often cheaper and more stable.
Decision Workflow Diagram:
Caption: Decision tree for selecting the optimal 4-halo-pyrazole.
Q: I am trying to synthesize a 4-bromo-pyrazole from a 1,3-diketone and hydrazine, but I am getting the unbrominated pyrazole as a byproduct. How can I improve the bromination step?
A: This typically points to incomplete bromination or a reaction where cyclization is faster than bromination.
Trustworthiness & Protocol Validation: A robust method for preparing 4-bromo-pyrazoles is a one-pot reaction using a 1,3-diketone, an arylhydrazine, and a brominating agent. Using N-bromosaccharin (NBSac) with silica-supported sulfuric acid as a catalyst under solvent-free conditions has been shown to be highly efficient.[17][18] This method often gives excellent yields of the desired 4-bromo product directly. If you are performing a stepwise synthesis (forming the pyrazole first, then brominating), ensure you are using at least one full equivalent of the brominating agent (like N-bromosuccinimide, NBS) and that the reaction goes to completion before workup. Monitoring by TLC or LCMS is essential.[19] In some cases, using elemental bromine in a suitable solvent is also effective.[17]
References
- Palladium-Catalyzed Oxidative Homocoupling of Pyrazole Boronic Esters to Access Versatile Bipyrazoles and the Flexible Metal–O. The Royal Society of Chemistry. URL[20][21]
- Palladium-catalyzed oxidative homocoupling of pyrazole boronic esters to access versatile bipyrazoles and the flexible metal-organic framework Co(4,4'-bipyrazol
- Palladium-catalyzed oxidative homocoupling of pyrazole boronic esters to access versatile bipyrazoles and the flexible metal–organic framework Co(4,4'-bipyrazol
- Palladium-Catalyzed Oxidative Homocoupling of Pyrazole Boronic Esters to Access Versatile Bipyrazoles and the Flexible Metal–Organic Framework Co(4,4'-bipyrazolate).
- Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Deriv
- One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México. URL[17][18]
- An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.
- Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
- Buchwald–Hartwig amin
- Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. pubs.acs.org. URL[3]
- One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions.
- Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.
- Halogenation of Pyrazoles Using N-Halosuccinimides in CCl4 and in W
- C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central. URL[9]
- Optimization of the Sonogashira coupling of 4-bromo-3...
- Preceding studies on C4-amino-functionalization of 4-bromo-1H-pyrazoles.
- A Comparative Guide to the Reactivity of 4-Halo-pyrazoles in Cross-Coupling Reactions. BenchChem. URL[16]
- Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.
- Sonogashira Coupling. Chemistry LibreTexts. URL[10]
- Buchwald-Hartwig Amin
- Help needed with unreproducible Suzuki coupling. Reddit. URL[6]
- Diagnosing issues with a failed Suzuki coupling?. Reddit. URL[28]
- Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-bromo-1-methylpyrazole. BenchChem. URL[5]
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH. URL[14]
- The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
- The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Arom
- Struggling to make a sonogashira coupling reaction happen. Reddit. URL[11]
- Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole.
- A kind of preparation method of pyrazoles-4-aryl derivatives.
- Sonogashira Coupling. Organic Chemistry Portal. URL[13]
- Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids.
- 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. MDPI. URL[33]
- CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. NIH. URL[34]
- Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calcul
- Advances in Cross-Coupling Reactions. MDPI. URL[36]
- A Comparative Guide to N-Protecting Groups for 4-Bromopyrazole in Organic Synthesis. BenchChem. URL[4]
- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Semantic Scholar. URL[37]
- 4-Bromopyrazole. PubChem. URL[38]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. scielo.org.mx [scielo.org.mx]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling with 4-Bromo-5-(difluoromethyl)-1H-pyrazole
Welcome to the technical support center for navigating the complexities of cross-coupling reactions with 4-bromo-5-(difluoromethyl)-1H-pyrazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights to overcome common challenges and optimize your synthetic strategies. The inherent electronic properties of this substrate, characterized by the electron-withdrawing difluoromethyl group and the pyrazole core, present unique challenges that necessitate careful catalyst system selection.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in cross-coupling reactions?
The primary challenges stem from the electronic nature of the substrate. The potent electron-withdrawing capacity of the difluoromethyl group deactivates the pyrazole ring system. This deactivation can make the crucial oxidative addition step of the catalytic cycle more difficult compared to electron-rich or even electron-neutral aryl bromides.[1][2] Consequently, sluggish reactions, low conversions, and the need for more forcing conditions are common hurdles. Furthermore, five-membered heterocyclic halides can sometimes inhibit or deactivate palladium catalysts, adding another layer of complexity.[3]
Q2: How does the N-H proton on the pyrazole ring affect the reaction?
The acidic N-H proton of the pyrazole can complicate cross-coupling reactions. It can react with strong bases, potentially leading to multiple pyrazole species in solution and affecting catalyst activity. In some cases, deprotonation can lead to the formation of anionic species that may coordinate to the metal center and inhibit catalysis. For these reasons, N-protection of the pyrazole is sometimes considered, although many modern catalyst systems can tolerate unprotected N-H groups.[3][4] If issues persist, protection with a group like trityl or BOC might be beneficial, though BOC groups can sometimes be unstable under Suzuki-Miyaura conditions.[4][5]
Q3: Which types of cross-coupling reactions are most suitable for this substrate?
Despite the challenges, several powerful cross-coupling reactions can be successfully employed:
-
Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with a wide variety of aryl, heteroaryl, or vinyl boronic acids and esters.[6][7]
-
Buchwald-Hartwig Amination: The premier method for constructing C-N bonds by coupling with primary or secondary amines.[6][8]
-
Sonogashira Coupling: Excellent for creating C-C triple bonds by reacting with terminal alkynes.[9][10]
-
Heck Coupling: Useful for the formation of C-C bonds with alkenes.[11]
The choice of reaction will, of course, depend on the desired final product. Each of these reactions will require careful optimization of the catalyst system.
Troubleshooting and Optimization Guides
Issue 1: Low to No Conversion in Suzuki-Miyaura Coupling
Low conversion is a frequent issue, often pointing to a suboptimal catalyst system or reaction conditions.
Potential Cause & Troubleshooting Steps:
-
Ineffective Catalyst System: The combination of a palladium precursor and a ligand is critical. For electron-deficient substrates like this compound, standard catalysts like Pd(PPh₃)₄ may not be effective.[12]
-
Inappropriate Base: The choice of base is crucial. An unsuitable base can lead to side reactions or fail to efficiently promote transmetalation.
-
Protodeboronation of the Boronic Acid: This side reaction, where the boronic acid is replaced by a hydrogen, is common with heteroaryl boronic acids and under aqueous basic conditions.[7][12]
Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Component | Recommendation | Rationale |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Readily available and effective with appropriate ligands.[6] |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich biarylphosphine ligands are known to be effective for challenging heteroaryl couplings.[6][8] |
| Base | K₃PO₄, Cs₂CO₃ | Moderately strong bases that are often effective and well-tolerated.[6] |
| Solvent | Dioxane/H₂O, Toluene, 2-MeTHF | Aprotic solvents are generally preferred. A small amount of water may be necessary with some bases.[6] |
| Temperature | 80-110 °C | Higher temperatures are often required for electron-deficient substrates.[6] |
Issue 2: Poor Yields in Buchwald-Hartwig Amination
Achieving high yields in C-N coupling with this substrate requires a highly active catalyst that can overcome the deactivating effect of the difluoromethyl group.
Potential Cause & Troubleshooting Steps:
-
Ligand Choice: The ligand is arguably the most critical component in Buchwald-Hartwig amination.
-
Base Selection: A strong, non-nucleophilic base is required.
-
Catalyst Inhibition: The amine starting material or the product can sometimes inhibit the catalyst.
Recommended Starting Conditions for Buchwald-Hartwig Amination
| Component | Recommendation | Rationale |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Common and reliable palladium sources.[6] |
| Ligand | BrettPhos (for 1° amines), RuPhos (for 2° amines) | These ligands have shown broad scope and high activity for C-N couplings.[8] |
| Base | NaOt-Bu, LHMDS | Strong bases required to deprotonate the amine and facilitate the catalytic cycle.[8] |
| Solvent | Toluene, Dioxane | Anhydrous, aprotic solvents are standard. |
| Temperature | 80-110 °C | Elevated temperatures are typically necessary.[6] |
Issue 3: Complications in Sonogashira Coupling
The Sonogashira coupling of electron-deficient heteroaryl bromides can be challenging, with issues like homocoupling of the alkyne (Glaser coupling) and low reactivity.
Potential Cause & Troubleshooting Steps:
-
Low Reactivity: The electron-deficient nature of the pyrazole can make the oxidative addition step difficult, similar to other cross-coupling reactions.[9]
-
Copper Co-catalyst Issues: While classic Sonogashira conditions use a copper(I) co-catalyst (e.g., CuI), this can promote alkyne homocoupling.[10]
-
Actionable Advice: Consider running the reaction under copper-free conditions. This often requires a more active palladium catalyst system but can lead to cleaner reactions and higher yields of the desired product.[10]
-
-
Base and Solvent Choice: An amine base is typically used, which also often serves as the solvent.
Visualizing the Workflow: Catalyst Selection Logic
The following diagram outlines a logical workflow for selecting and optimizing a catalyst system for cross-coupling reactions with this compound.
Caption: A decision-making workflow for catalyst selection and optimization.
Experimental Protocols
General Procedure for a Suzuki-Miyaura Coupling Screen
-
Reaction Setup: To an oven-dried vial, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum cap, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) for three cycles.[6]
-
Reagent Addition: Add this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[6]
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.[6]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
This generalized procedure serves as a starting point and requires optimization for specific substrates.
Understanding the Catalytic Cycle and Common Pitfalls
The following diagram illustrates the general Suzuki-Miyaura catalytic cycle and highlights common side reactions that can reduce your yield.
Caption: The Suzuki catalytic cycle with key side reactions.
By understanding these potential pitfalls and systematically applying the optimization strategies outlined in this guide, you can significantly improve the success rate of your cross-coupling reactions with this compound.
References
- Fors, B. P., & Buchwald, S. L. (2009). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Journal of the American Chemical Society. [Link]
- Bonacorso, H. G., et al. (2017). Optimization of the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole.
- Yet, L., et al. (2024). Privileged ligands for palladium-catalyzed cross-coupling reactions.
- Lee, C.-Y., et al. (2017). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
- Anderson, K. W., et al. (2006). Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines. The Journal of Organic Chemistry. [Link]
- Emmert, M. H., et al. (2011). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2008). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero)aryl chlorides.
- Lee, C.-Y., et al. (2017). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.
- Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
- Besset, T., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]
- Saikia, P., & Sarma, D. (2003). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions.
- Singh, U. K., & Kumar, S. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
- J. C. Antilla, et al. (2004). N-arylation of either aryl iodides or aryl bromides with common π-excessive nitrogen heterocycles... Journal of Organic Chemistry. [Link]
- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Bruno, N. C., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.
- Dobrovetsky, R., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters. [Link]
- Gstottmayr, C. W., et al. (2002). A catalyst-free and regioselective N arylation enables the synthesis of N2-aryl-1,2,3-triazoles...
- Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki? Reddit. [Link]
- Mçann, V., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
- Vallribera, A., et al. (2015). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Molecules. [Link]
- Harding, J. R., et al. (2004). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.
- Khan, I., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)
- Eller, G. A., et al. (2011). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles.
- Buchwald, S. L., et al. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. [Link]
- Langer, P., et al. (2010). Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene...
- Fokin, V. V., et al. (2018). N-Difluoromethylpyrazoles: in-demand and now available fluorinated building blocks.
- Czirok, G., et al. (2019). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry. [Link]
- Bera, M., et al. (2014). Sonogashira coupling reactions of 4-nitrobromobenzene with different...
- Li, J., et al. (2020).
Sources
- 1. reddit.com [reddit.com]
- 2. mdpi.com [mdpi.com]
- 3. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for advanced purification strategies. This guide is designed for researchers, scientists, and drug development professionals who encounter the often-complex challenge of separating closely related pyrazole isomers. Pyrazole and its derivatives are cornerstone scaffolds in medicinal chemistry, but their synthesis frequently yields mixtures of regioisomers or enantiomers with nearly identical physicochemical properties, making purification a significant bottleneck.[1][2]
This document moves beyond standard protocols to provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format. We will explore the causality behind experimental choices to empower you to design robust, self-validating purification systems.
Frequently Asked Questions & Troubleshooting Guides
Section 1: Chromatographic Strategies
Question 1: My 1,3,5- and 1,4,5-substituted pyrazole regioisomers are co-eluting or showing very poor separation during flash chromatography on silica gel. What are my primary troubleshooting steps?
This is one of the most common challenges in pyrazole chemistry. Regioisomers often possess very similar polarity and molecular weight, leading to overlapping retention times on standard silica gel. The key is to exploit subtle differences in their interaction with the stationary phase.
Expertise & Causality: Standard silica gel separates compounds based on polar interactions (hydrogen bonding, dipole-dipole) with its acidic silanol groups. If your isomers present nearly identical polar functional groups to the silica surface, separation will be poor. Your goal is to modify the system to amplify any minor electronic or steric differences.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for co-eluting pyrazole regioisomers.
Question 2: How can I efficiently separate pyrazole enantiomers? Standard chiral HPLC methods are slow.
For enantiomers, which have identical physical properties in an achiral environment, a chiral stationary phase (CSP) is non-negotiable.[3] However, efficiency can be dramatically improved by moving beyond traditional HPLC.
Expertise & Causality: Chiral recognition relies on the formation of transient diastereomeric complexes between the analyte and the CSP. The stability of these complexes dictates separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for pyrazoles due to a combination of hydrogen-bonding, dipole-dipole, and π–π interactions.[3][4] The choice of mobile phase mode—normal, polar organic, or reversed-phase—is critical as the solvent competes with the analyte for interaction sites on the CSP.[4]
Recommended Strategy: Supercritical Fluid Chromatography (SFC)
SFC has emerged as a superior technique for both analytical and preparative chiral separations.[5][6]
-
Why it Works: SFC uses supercritical CO2 as the main mobile phase, which has low viscosity and high diffusivity.[5][7] This leads to faster separations, higher efficiency, and reduced backpressure compared to HPLC.[6][8]
-
Economic & Environmental Benefits: CO2 is inexpensive, non-toxic, and environmentally friendly. Solvent consumption is drastically reduced.[5][6]
-
Proven Success: SFC has been successfully used to resolve a wide range of isomeric compounds, including pyrazole-containing pesticides and multi-chiral center analytes.[5][9]
Comparative Data: HPLC vs. SFC for Chiral Pyrazole Separation
| Parameter | Traditional Normal Phase HPLC | Supercritical Fluid Chromatography (SFC) | Advantage |
| Primary Mobile Phase | n-Hexane / Heptane | Supercritical CO₂ | Greener, Cheaper, Less Toxic[5][6] |
| Typical Run Time | 20-30 minutes | 3-8 minutes | Higher Throughput[3][4] |
| Solvent Consumption | High | Very Low | Cost Savings, Less Waste |
| Backpressure | High | Low | Longer Column Lifespan |
| Fraction Recovery | Evaporation of organic solvents | Simple CO₂ depressurization | Faster, Higher Yield[6] |
Section 2: Crystallization & Non-Chromatographic Strategies
Question 3: My attempt to recrystallize a crude pyrazole mixture resulted in an oil, or no solid precipitated upon cooling. What should I do?
This is a classic recrystallization problem indicating that either the solution is not supersaturated or the compound's melting point is below the solvent's temperature.
Expertise & Causality: Crystallization requires a state of supersaturation, where the concentration of the solute exceeds its equilibrium solubility.[10] This is typically achieved by dissolving the solid in a minimum of hot solvent and then cooling.[11][12] If an oil forms ("oiling out"), it means the solute has come out of solution at a temperature above its melting point, or its solubility is simply too high even at low temperatures.
Troubleshooting Protocol:
-
Induce Nucleation: If the solution is clear and cool, it may be supersaturated but lacking nucleation sites.
-
Increase Supersaturation:
-
Evaporate Solvent: Gently heat the solution to boil off a small amount of solvent, then allow it to cool again.[13]
-
Cool Further: Move the flask from room temperature to an ice bath, and then potentially to a -20°C freezer, to further decrease solubility.
-
-
Address Oiling Out:
-
Re-heat & Add Solvent: Heat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the concentration, then cool very slowly.
-
Switch to a Mixed-Solvent System: This is often the best solution. Dissolve the crude product in a small amount of a "good" solvent (in which it is highly soluble, e.g., ethanol or acetone). Then, slowly add a "poor" or "anti-solvent" (in which it is poorly soluble, e.g., water or hexane) dropwise at an elevated temperature until persistent turbidity is observed. Add a final drop of the good solvent to clarify, then cool slowly.[14][12][13]
-
Question 4: I have a mixture of regioisomers that are inseparable by chromatography and standard recrystallization. Are there any chemical purification strategies I can try?
Yes. When physical separation methods fail, exploiting a chemical difference, even a subtle one, can be highly effective. For pyrazoles, which are basic heterocycles, acid-base chemistry provides a powerful handle.
Strategy: Purification via Acid Addition Salt Crystallization
Causality: While two regioisomers may have similar solubility, their corresponding salts (e.g., hydrochlorides, sulfates, tosylates) can have vastly different crystal lattice energies and solubilities in a given solvent. By forming the salt in solution, you can selectively crystallize one isomer, leaving the other in the mother liquor.[15][16]
Step-by-Step Experimental Protocol:
-
Dissolution: Dissolve the crude isomeric mixture in a suitable organic solvent (e.g., isopropanol, ethanol, or acetone).[15]
-
Acid Addition: While stirring, add at least one molar equivalent of a strong acid (e.g., concentrated HCl, H₂SO₄, or p-toluenesulfonic acid).
-
Crystallization: The acid addition salt of one isomer may precipitate immediately or upon cooling. Allow the mixture to stand and cool to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove the mother liquor containing the other isomer's salt.
-
Liberation of Free Base: Dissolve the purified salt in water and neutralize with a base (e.g., NaHCO₃, NaOH) to regenerate the pure, free pyrazole, which can then be extracted with an organic solvent.
-
Analysis: Check the purity of the crystallized product and the mother liquor by NMR or LC-MS to confirm the enrichment of one regioisomer.
Caption: Workflow for purification via acid addition salt crystallization.
References
- The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis - Omics. (2022).
- Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - NIH. (2021).
- Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis | ACS Omega. (2021).
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (2018).
- Preparation, separation and characterisation of two pyrazolic regioisomers of high purity. (2011).
- Interactions between pyrazole derived enantiomers and Chiralcel OJ - Queen's University Belfast. (n.d.).
- Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase - PubMed. (2004).
- Supercritical fluid chromatography and liquid chromatography for isomeric separation of a multiple chiral centers analyte - PubMed. (2021).
- Interactions between pyrazole derived enantiomers and Chiralcel OJ: Prediction of enantiomer absolute configurations and elution order by molecular dynamics simulations - Queen's University Belfast. (2015).
- Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations - Selvita. (2024).
- Chiral separation of Triacyclglycerols Isomers by Supercritical fluid chromatography - Shimadzu. (n.d.).
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023).
- Supercritical fluid chromatography - Wikipedia. (n.d.).
- SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST - Jetir.Org. (2024).
- Pyrazole synthesis - Organic Chemistry Portal. (n.d.).
- WO2011076194A1 - Method for purifying pyrazoles - Google Patents. (2011).
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.).
- How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014).
- Recrystallization1. (n.d.).
- Improving Flash Purification of Chemically Related Pyrazines. (n.d.).
- Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona. (2011).
- Recrystallization. (n.d.).
- DE102009060150A1 - Process for the purification of pyrazoles - Google Patents. (2011).
- Recrystallization (chemistry) - Wikipedia. (n.d.).
- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.).
- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - NIH. (2018).
- Recrystallization - Chemistry LibreTexts. (2023).
- Guide for crystallization. (n.d.).
- Purification of Amino-Pyrazoles : r/OrganicChemistry - Reddit. (2022).
- Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PubMed Central. (2022).
- Selective Isomer Formation and Crystallization-Directed Magnetic Behavior in Nitrogen-Confused C-Scorpionate Complexes of Fe(O3SCF3)2. (2019).
- The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - MDPI. (2022).
- Successful Flash Chromatography - King Group. (n.d.).
- Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics - RSC Publishing. (2025).
- How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)? | ResearchGate. (2016).
- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC - NIH. (2024).
- Isomerisation of substituted pyrazole? - ResearchGate. (2022).
- (PDF) Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - ResearchGate. (2023).
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. omicsonline.org [omicsonline.org]
- 6. selvita.com [selvita.com]
- 7. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 8. Chiral separation of Triacyclglycerols Isomers by Supercritical fluid chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. Supercritical fluid chromatography and liquid chromatography for isomeric separation of a multiple chiral centers analyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mt.com [mt.com]
- 11. Recrystallization [sites.pitt.edu]
- 12. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 16. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Inconsistent Results with Pyrazole Inhibitors
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to address common challenges and inconsistent results encountered when working with pyrazole inhibitors in biological assays. As a privileged scaffold in medicinal chemistry, pyrazole-containing compounds are instrumental in targeting a host of proteins, particularly kinases.[1][2] However, their physicochemical properties and potential for complex biological interactions can sometimes lead to variability in experimental outcomes.
This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve these issues, ensuring the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Compound Handling and Solubility Issues
Poor solubility and compound precipitation are among the most frequent causes of inconsistent results. An inhibitor that is not fully dissolved cannot exert its biological effect reliably.
Q1: My pyrazole inhibitor precipitates when I add it to my aqueous cell culture medium or assay buffer. What's causing this and how can I fix it?
A1: This is a classic solubility problem. Pyrazole inhibitors, especially those with high lipophilicity, are often readily soluble in 100% DMSO but can crash out when diluted into an aqueous environment.[3][4] The dramatic decrease in DMSO concentration reduces the compound's solubility below its effective working concentration.
Causality: The issue stems from the difference in polarity between the DMSO stock and the aqueous buffer. Rapid dilution can create localized areas of high compound concentration that exceed the aqueous solubility limit, leading to immediate precipitation.[5]
Troubleshooting Steps:
-
Optimize Final DMSO Concentration: Most cell lines can tolerate up to 0.5% DMSO without significant toxicity.[3] Whenever possible, maintain a consistent final DMSO concentration across all experimental conditions, including vehicle controls.
-
Improve Dilution Technique: Avoid adding a small volume of concentrated DMSO stock directly into a large volume of aqueous buffer. Instead, use a serial or intermediate dilution method.
-
Pre-warm Your Media/Buffer: Adding the inhibitor stock to cold media can decrease its solubility.[5] Always use media or buffer pre-warmed to 37°C.
-
Vortex During Addition: Add the DMSO stock to the culture medium while vigorously mixing or vortexing. This promotes rapid and uniform dispersion, preventing localized supersaturation.[3]
Protocol 1: Recommended Dilution Method for Hydrophobic Compounds
-
Prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM).
-
Create an intermediate dilution in 100% DMSO or a co-solvent system if necessary.
-
In a sterile tube, vigorously vortex the pre-warmed cell culture medium.
-
While the medium is still vortexing, add the required volume of the inhibitor stock solution drop-wise directly into the vortex.
-
Visually inspect the solution for any signs of precipitation before adding it to your cells.[5]
Q2: I've prepared my pyrazole inhibitor in aqueous buffer for a biochemical assay, but the activity seems to decrease over the course of the experiment. Why is this happening?
A2: This could be due to the hydrolytic instability of your specific pyrazole derivative in aqueous buffer. Some pyrazole compounds, particularly certain ester derivatives, can be rapidly hydrolyzed in aqueous solutions, especially at basic pH, leading to a loss of potency over time.[6]
Causality: The pyrazole ring itself is generally stable, but certain functional groups attached to it can be susceptible to hydrolysis.[7] This chemical degradation changes the structure of your inhibitor, likely rendering it inactive.
Troubleshooting Steps:
-
Assess Compound Stability: Perform a time-course experiment. Prepare your inhibitor in the assay buffer and incubate it for different durations (e.g., 0, 1, 2, 4, 8 hours) at the assay temperature before initiating the reaction. A decrease in inhibition over time suggests instability.
-
Adjust Buffer pH: If possible, investigate if adjusting the buffer pH to a more neutral or slightly acidic condition improves stability.
-
Prepare Fresh Solutions: Always prepare fresh working solutions of your inhibitor in aqueous buffer immediately before use. Avoid storing pyrazole inhibitors in aqueous solutions for extended periods.
-
Consider Structural Analogs: If instability is a persistent issue, you may need to consider synthesizing or obtaining analogs with more stable chemical moieties.[6]
Section 2: Inconsistent Cellular Assay Results
Variability in cell-based assays can arise from the compound's interaction with the complex cellular environment, off-target effects, or assay artifacts.
Q3: My IC50 value for a pyrazole kinase inhibitor varies significantly between experiments in my cell viability assay (e.g., MTT, CellTiter-Glo). What could be the reason?
A3: Inconsistent IC50 values are a common challenge and can stem from several sources, from basic cell culture practices to complex biological effects of the compound.
Causality & Troubleshooting:
-
Cell-Based Factors:
-
Cell Passage Number and Health: Use cells within a consistent and low passage number range. Senescent or unhealthy cells can respond differently to treatment.
-
Seeding Density: Ensure consistent cell seeding density across all plates and experiments. Overly confluent or sparse cultures will yield different results.
-
-
Compound-Related Factors:
-
Precipitation: As discussed in Q1, ensure your compound is fully soluble at all tested concentrations. Precipitates can lead to an underestimation of potency.
-
Off-Target Effects: The observed cytotoxicity might not be solely due to the inhibition of the intended target. Some pyrazole compounds can have off-target effects on other kinases or cellular pathways, leading to complex dose-response curves.[2]
-
-
Assay-Specific Artifacts:
-
Interference with Readout: Some compounds can interfere with the assay's detection method. For example, colored compounds can affect absorbance readings in an MTT assay, and fluorescent compounds can interfere with fluorescence-based readouts.[8] Run a "no-cell" control with your compound at all concentrations to check for direct interference with the assay reagents.
-
Table 1: Troubleshooting Inconsistent IC50 Values in Cell Viability Assays
| Potential Cause | Diagnostic Check | Recommended Solution |
| Compound Precipitation | Visually inspect wells under a microscope for precipitates. | Follow the optimized dilution protocol (Protocol 1). |
| Inconsistent Cell Health | Monitor cell morphology and doubling time. | Maintain a consistent cell passage number and use healthy, log-phase cells. |
| Variable Seeding Density | Perform cell counts before seeding each experiment. | Use a precise cell counting method (e.g., automated counter) and consistent pipetting. |
| Assay Interference | Run controls with compound and assay reagents in the absence of cells. | If interference is detected, consider an orthogonal assay with a different detection method (e.g., luminescence vs. absorbance).[8] |
| Off-Target Cytotoxicity | Profile the inhibitor against a panel of related and unrelated kinases. | Use orthogonal assays to confirm on-target effects (see Section 3). |
Q4: I am seeing a discrepancy between the biochemical potency (in vitro kinase assay) and the cellular potency (cell-based assay) of my pyrazole inhibitor. Why?
A4: A disconnect between biochemical and cellular potency is common and provides important information about your compound. Several factors can contribute to this:
Causality & Troubleshooting:
-
Cell Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target at a sufficient concentration.
-
Cellular Efflux: The compound could be a substrate for efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.
-
Intracellular Metabolism: The compound may be rapidly metabolized by cellular enzymes into an inactive form.
-
Target Engagement in a Cellular Context: The target protein might be in a complex or conformation within the cell that reduces the inhibitor's binding affinity compared to the purified enzyme in a biochemical assay.
Workflow for Investigating Potency Discrepancies
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Q6: My inhibitor shows potent activity in a cell-based assay, but I'm concerned about off-target effects. How can I investigate this?
A6: This is a valid and important concern, as many kinase inhibitors, including those with a pyrazole scaffold, can inhibit multiple kinases. [2]A multi-pronged approach is necessary to assess selectivity.
Strategies for Assessing Off-Target Effects:
-
Kinase Profiling: Screen your inhibitor against a large panel of kinases (e.g., a kinome scan). This will provide a broad overview of its selectivity.
-
Orthogonal Assays: Validate your primary assay findings using an orthogonal method that relies on a different detection principle. [9]For example, if your primary assay is luminescence-based (e.g., Kinase-Glo), use a fluorescence-based or radiometric assay as a secondary screen.
-
Downstream Signaling Analysis: Use Western blotting to analyze the phosphorylation status of known downstream substrates of your target kinase. A potent, on-target inhibitor should reduce the phosphorylation of these substrates in a dose-dependent manner.
-
Phenotypic Anchoring: If your inhibitor is expected to induce a specific phenotype (e.g., cell cycle arrest at a particular phase), confirm this using methods like flow cytometry. [10]A mismatch between the expected and observed phenotype could suggest off-target effects.
Signaling Pathway Analysis Diagram
Caption: Confirming on-target activity by analyzing downstream signaling.
References
- Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. (n.d.). PubMed Central. [Link]
- Thermal shift assays in drug discovery - Troubleshooting from biochemical to cellular applic
- Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. (2016). MDPI. [Link]
- Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. (2016). PubMed. [Link]
- How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. (2017).
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). PubMed Central. [Link]
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Royal Society of Chemistry. [Link]
- Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. (2022). PubMed Central. [Link]
- Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024). Procell. [Link]
- (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2025).
- Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. (2022).
- Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. (n.d.). PubMed Central. [Link]
- Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). (n.d.). Sarhad Journal of Agriculture. [Link]
- Phenylpyrazoles as Inhibitors of the m6A RNA-Binding Protein YTHDF2. (n.d.). PubMed Central. [Link]
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2020).
- Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PubMed Central. [Link]
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). MDPI. [Link]
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022). PubMed. [Link]
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2020). PubMed Central. [Link]
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.).
- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
- (PDF) Evaluation of apoptotic activity of new condensed pyrazole derivatives. (2025).
- A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. (2024). PubMed Central. [Link]
- Interference with Fluorescence and Absorbance. (2018). PubMed. [Link]
- Current status of pyrazole and its biological activities. (2015). PubMed Central. [Link]
- Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint str
- A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. (2023). PubMed Central. [Link]
- Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. (2024). MDPI. [Link]
- A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (n.d.). PubMed Central. [Link]
- DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines. (2022). PubMed. [Link]
- Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooper
- Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Deriv
- Recent progress in chemosensors based on pyrazole deriv
- Inhibition of amine oxidases activity by 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)
- DMSO Solubility Assessment for Fragment-Based Screening. (2021). MDPI. [Link]
- Inhibitory Effect of Newly Prepared Pyrazole Derivatives against Alpha-Amylase in Pancreatic Cancer Cell. (2024). Advanced Journal of Chemistry B. [Link]
- Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). Eco-Vector Journals Portal. [Link]
- Novel pyrazole derivatives as inhibitors of stainless steel in 2.0M H2SO4 media: Electrochemical Study. (2020).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family | MDPI [mdpi.com]
Scale-up challenges for the synthesis of 4-Bromo-5-(difluoromethyl)-1H-pyrazole
Welcome to the technical support center for the synthesis of 4-Bromo-5-(difluoromethyl)-1H-pyrazole. This guide is structured to provide researchers, process chemists, and drug development professionals with actionable insights and solutions to common and complex challenges encountered during the synthesis and scale-up of this valuable heterocyclic building block. Our focus is not just on procedural steps, but on the underlying chemical principles to empower you to make informed decisions in your laboratory and pilot plant operations.
Synthetic Overview & Core Strategy
This compound (CAS 1451392-65-6) is a key intermediate in the development of various agrochemicals and pharmaceuticals.[1][2] Its synthesis typically involves two critical transformations: the formation of the pyrazole core functionalized with a difluoromethyl group, and the regioselective bromination of the pyrazole ring. The most common and logical strategy involves first constructing the 5-(difluoromethyl)-1H-pyrazole intermediate, followed by a selective electrophilic bromination at the C4 position. This approach avoids the potential for the bromo-group to interfere with or be displaced during the pyrazole ring formation.
Caption: General synthetic workflow for this compound.
Troubleshooting Guide: From Lab Bench to Scale-Up
This section addresses specific issues in a question-and-answer format, providing insights into root causes and validated solutions.
Q1: My yield for the initial 5-(difluoromethyl)-1H-pyrazole formation is low and inconsistent. What's going wrong?
Root Cause Analysis: Low yields in pyrazole synthesis, a classic reaction often based on the Knorr cyclocondensation, typically stem from three areas: starting material quality, competing side reactions, and suboptimal reaction control.[3][4] The presence of the difluoromethyl group can also influence the reactivity of the dicarbonyl precursor.
Solutions:
-
Verify Starting Material Purity: The difluoromethylated 1,3-dicarbonyl precursor is the most critical component. Ensure it is free from acidic impurities or residual solvents that could catalyze unwanted side reactions. Use NMR or GC-MS to confirm purity before starting.
-
Control Reaction Temperature: The initial condensation with hydrazine is exothermic. Uncontrolled temperature can lead to the formation of hydrazones and other byproducts.[5] A slow, controlled addition of hydrazine hydrate to a cooled solution of the dicarbonyl precursor is essential, especially during scale-up.
-
Monitor for Completion: The reaction can be deceptively slow after the initial exotherm. Use TLC or in-situ IR to monitor the disappearance of the starting material before proceeding with work-up or heating.[6] Incomplete reactions are a common cause of poor isolated yields.
-
pH Adjustment during Work-up: Ensure the final pH during aqueous work-up is carefully controlled. The pyrazole product has a pKa and can be partially soluble in acidic or strongly basic aqueous layers, leading to losses. Neutralizing to a pH of ~7-8 is generally optimal for extraction.
Q2: I'm struggling with the regioselectivity of the bromination step and forming di-brominated impurities. How can I achieve clean mono-bromination at the C4 position?
Root Cause Analysis: The pyrazole ring is electron-rich and highly activated towards electrophilic substitution. Using a slight excess of a powerful brominating agent or harsh conditions can easily lead to over-bromination. The C4 position is electronically favored, but with sufficient activation, a second bromine can add to the C3 position.
Solutions:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice for selective bromination of pyrazoles due to its moderate reactivity compared to liquid bromine.[7][8] It is also significantly safer to handle on a large scale.[9]
-
Stoichiometric Control: This is the most critical parameter. Use a slight substoichiometric amount of NBS (e.g., 0.95-0.98 equivalents) to ensure the starting material is the limiting reagent, preventing over-bromination.
-
Controlled Addition & Temperature: Add the NBS portion-wise or as a solution/slurry in a suitable solvent at a low temperature (e.g., 0-5 °C) to manage the exotherm and maintain selectivity.[10] The table below illustrates typical starting points for optimization.
| Parameter | Condition A (Aggressive) | Condition B (Optimized for Selectivity) | Rationale & Causality |
| Brominating Agent | Br₂ in Acetic Acid | N-Bromosuccinimide (NBS) | NBS is a solid, allowing for easier controlled addition and is less reactive, reducing di-bromination risk.[9] |
| Equivalents | 1.2 eq | 0.98 eq | Sub-stoichiometric NBS ensures complete consumption, preventing leftover reagent from creating impurities. |
| Solvent | Dichloromethane (DCM) | Acetonitrile (MeCN) or THF | MeCN and THF are effective solvents for this reaction and can be preferable to chlorinated solvents on scale.[11] |
| Temperature | Room Temperature | 0 °C to 5 °C | Low temperature slows the reaction rate, increasing selectivity for the more reactive C4 position over other sites. |
| Addition Method | Single Portion | Slow, portion-wise addition | Prevents localized high concentrations of NBS and allows for better dissipation of the reaction exotherm. |
| Typical Outcome | Mixture of mono- & di-bromo | >95% Mono-bromo product | Controlled conditions favor the desired kinetic product.[8] |
Q3: The bromination reaction is highly exothermic and poses a safety risk on a larger scale. How should I manage this?
Root Cause Analysis: Electrophilic aromatic bromination is a well-known exothermic process. On a small scale, this heat is easily dissipated. During scale-up, the reactor's surface-area-to-volume ratio decreases, making heat removal less efficient and increasing the risk of a thermal runaway.[12]
Solutions & Scale-Up Strategy:
-
Calorimetry Studies: Before any scale-up, perform reaction calorimetry (e.g., using an RC1 calorimeter) to determine the heat of reaction (ΔHrxn) and the maximum temperature of synthesis reaction (MTSR). This data is non-negotiable for safe process design.
-
Semi-Batch Operation: Never charge all reagents at once on a large scale. The process must be run in a semi-batch mode, where the limiting reagent (NBS) is added slowly and controllably to the substrate solution.
-
Engineering Controls: Utilize a jacketed reactor with an efficient cooling system. The rate of NBS addition should be directly tied to the reactor's ability to remove heat, maintaining a constant internal temperature.
-
Dilution: Increasing the solvent volume can help absorb the heat generated, acting as a thermal sink. However, this must be balanced with process efficiency and throughput.
Caption: Decision workflow for thermal management during scale-up bromination.
Frequently Asked Questions (FAQs)
Q: Which difluoromethylating agents are suitable for creating the pyrazole precursor? A: A variety of reagents can be used to synthesize the necessary difluoromethylated 1,3-dicarbonyl precursor. While reagents like difluoroiodomethane can be used, building blocks that already contain the difluoromethyl group, such as ethyl 4,4-difluoroacetoacetate, are often more practical and commercially available. For direct C-H difluoromethylation of a pre-formed pyrazole, radical methods using reagents like zinc difluoromethanesulfinate (DFMS) have been developed, though selectivity can be a challenge.[13][14]
Q: What are the best analytical methods to monitor reaction progress and product purity? A: For reaction monitoring, Thin Layer Chromatography (TLC) with visualization under UV light and staining (e.g., potassium permanganate) is effective. For more precise tracking, HPLC with a UV detector or LC-MS is ideal. To assess final product purity and identify impurities, a combination of ¹H NMR, ¹⁹F NMR, ¹³C NMR, and GC-MS is recommended. The distinct signal of the CHF₂ group in both proton and fluorine NMR is a key diagnostic handle.
Q: My final product is difficult to purify by column chromatography on a large scale. Are there alternatives? A: Absolutely. Column chromatography is often not economically viable for large-scale production. Recrystallization is the preferred method. A systematic solvent screen is recommended. Start with solvents where the product has high solubility when hot and low solubility when cold (e.g., isopropanol/water, toluene/heptane mixtures). The goal is to find a system where the desired product crystallizes out, leaving impurities behind in the mother liquor.
Q: Are there any specific safety hazards with N-Bromosuccinimide (NBS) I should be aware of? A: Yes. While safer than Br₂, NBS is a strong oxidant and lachrymator. It should be handled in a fume hood with appropriate PPE. A critical, often overlooked hazard is the combination of NBS with certain polar aprotic solvents, particularly DMF. This mixture can undergo thermal decomposition at relatively low temperatures, posing a significant safety risk.[9] It is strongly advised to avoid NBS/DMF solutions, especially for reactions that require heating.
Detailed Experimental Protocol (Lab Scale)
Synthesis of this compound
Disclaimer: This protocol is for informational purposes only and should be performed by a qualified chemist with appropriate safety precautions.
Step 1: Synthesis of 5-(difluoromethyl)-1H-pyrazole
-
To a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel, add ethyl 4,4-difluoroacetoacetate (1.0 equiv) and ethanol (5 mL per gram of ester).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add hydrazine hydrate (1.05 equiv) dropwise via the addition funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 78 °C) for 4-6 hours, monitoring by TLC until the starting ester is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
To the residue, add ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield crude 5-(difluoromethyl)-1H-pyrazole, which can be used directly in the next step.
Step 2: Bromination to this compound
-
Dissolve the crude 5-(difluoromethyl)-1H-pyrazole (1.0 equiv) in acetonitrile (10 mL per gram).
-
Cool the solution to 0-5 °C in an ice bath.
-
In a separate beaker, prepare a slurry of N-Bromosuccinimide (NBS, 0.98 equiv) in acetonitrile.
-
Add the NBS slurry to the pyrazole solution in small portions over 1 hour, maintaining the internal temperature below 5 °C.
-
Stir the reaction at 0-5 °C for an additional 2-3 hours after the addition is complete. Monitor by HPLC or LC-MS for the disappearance of the starting material.
-
Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (2x). Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene/heptane) to afford the title compound as a crystalline solid.
References
- ResearchGate. (n.d.). Synthesis of 4-bromo-5-(trifluoromethyl)-1H-pyrazoles 3a–d.
- ResearchGate. (n.d.). Large-scale synthesis of 1H-pyrazole.
- He, Z., et al. (2021). Synthesis of Difluoromethylated Pyrazoles by the [3 + 2] Cycloaddition Reaction of Difluoroacetohydrazonoyl Bromides. The Journal of Organic Chemistry.
- ResearchGate. (n.d.). Scope of the bromination of pyrazole derivatives, phenothiazine and indoles. Reaction conditions.
- Barata-Vallejo, S., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews.
- Shaaban, M. R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
- Gouda, M. A., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.
- Bolshan, Y., & Batey, R. A. (2005). N-Tosyl-S-difluoromethyl-S-phenylsulfoximine: A New Difluoromethylation Reagent for S-, N-, and C-Nucleophiles. Organic Letters.
- ResearchGate. (n.d.). Optimization for the bromination step.
- Baran, P. S., et al. (2011). A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society.
- ResearchGate. (n.d.). Overview of synthesis of pyrazole derivatives.
- Singh, S. K., et al. (2022). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate.
- ResearchGate. (n.d.). Reactivity study of bipyrazoles towards the bromination step.
- ResearchGate. (n.d.). Synthesis of 4,4-Difluoro-1 H -pyrazole Derivatives.
- Scientific Update. (2024). A Dangerous Bromance.
- Brandt, T. A., et al. (2013). Scaling Out by Microwave-Assisted, Continuous Flow Organic Synthesis (MACOS): Multi-Gram Synthesis of Bromo- and Fluoro-benzofused Sultams Benzthiaoxazepine-1,1-dioxides. Organic Process Research & Development.
- ResearchGate. (n.d.). Bromination of pyrazole derivatives.
- Gutmann, B., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules.
- PubChem. (n.d.). 4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole.
- ResearchGate. (n.d.). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole.
- ResearchGate. (n.d.). (PDF) Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole.
- ResearchGate. (n.d.). Optimization of batch conditions for the mono ortho-bromination reaction.
- Cadman, P., & Trotman-Dickenson, A. F. (1969). Relative selectivities in bromination reactions—a note of warning. Journal of the Chemical Society D: Chemical Communications.
- Thieme Chemistry. (n.d.). Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole.
- ResearchGate. (n.d.). Cost-effective and scalable synthesis of 4-bromo-1,2-dimethyl-1H-imidazole: a key building block for numerous bioactive molecules.
- El-Faham, A., et al. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules.
- Hu, J., et al. (2009). Selective difluoromethylation and monofluoromethylation reactions. Chemical Communications.
- Dai, L., et al. (2012). Study of the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined with independent component analysis. Analytical Methods.
- Dana Bioscience. (n.d.). 4-Bromo-1-(difluoromethyl)-3,5-dimethyl-1h-pyrazole 100mg.
- Arctom. (n.d.). CAS NO. 1451392-65-6 | this compound.
Sources
- 1. CAS 1451392-65-6 | this compound - Synblock [synblock.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study of the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined with independent component analysis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scientificupdate.com [scientificupdate.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Interpreting NMR and Mass Spectrometry Data of Substituted Pyrazoles
For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel pyrazole derivatives is a critical step in the discovery pipeline. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for substituted pyrazoles, offering insights into the causal relationships between substitution patterns and spectroscopic readouts.
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. Its prevalence demands a robust and systematic approach to the characterization of its derivatives.[1] This guide, intended for professionals in drug development and chemical research, delves into the nuances of interpreting ¹H NMR, ¹³C NMR, and mass spectra of substituted pyrazoles. By understanding the predictable shifts and fragmentation patterns, researchers can confidently and efficiently determine the structure of newly synthesized pyrazole compounds.
Deciphering the Pyrazole Ring: ¹H and ¹³C NMR Spectroscopy
NMR spectroscopy is an unparalleled tool for determining the precise connectivity of atoms in a molecule.[2][3][4] For substituted pyrazoles, both ¹H and ¹³C NMR provide a wealth of information regarding the position and nature of substituents.
¹H NMR Spectroscopy: A Window into the Proton Environment
The chemical shifts of the pyrazole ring protons are highly sensitive to the electronic environment created by substituents.[5] In an unsubstituted pyrazole, the protons at the C3 and C5 positions are chemically equivalent due to rapid tautomeric exchange, often resulting in a single, time-averaged signal.[6] However, substitution breaks this symmetry, leading to distinct signals for the remaining ring protons.
Key ¹H NMR Characteristics:
-
H4 Proton: The proton at the C4 position typically resonates in the range of δ 6.0-6.5 ppm. Its chemical shift is influenced by the electronic nature of substituents at C3 and C5.
-
H3 and H5 Protons: When distinguishable, the protons at C3 and C5 appear in the aromatic region, generally between δ 7.0 and 8.0 ppm. Electron-withdrawing groups will shift these protons downfield (to a higher ppm value), while electron-donating groups will cause an upfield shift.
-
N-H Proton: The N-H proton of an unsubstituted pyrazole is often broad and its chemical shift is highly dependent on solvent and concentration, typically appearing between δ 10 and 14 ppm.
-
N-Substituent Protons: Protons on substituents attached to the nitrogen atoms will have characteristic chemical shifts depending on their local environment. For instance, the protons of an N-methyl group will typically appear as a singlet around δ 3.5-4.0 ppm.[7]
Substituent Effects on ¹H NMR Chemical Shifts:
| Substituent Position | Effect on Ring Protons | Typical Chemical Shift Range (ppm) |
| C3/C5 | Electron-withdrawing groups (e.g., -NO₂) deshield adjacent protons, shifting them downfield. | H4: ~6.5-7.0, H5/H3: ~7.5-8.5 |
| Electron-donating groups (e.g., -CH₃) shield adjacent protons, shifting them upfield. | H4: ~5.8-6.2, H5/H3: ~7.0-7.5 | |
| C4 | Substituents at C4 primarily influence the chemical shifts of H3 and H5 protons. | H3/H5: Varies based on substituent |
| N1 | N-substitution removes the N-H proton and influences the chemical shifts of all ring protons. | H3: ~7.5, H4: ~6.3, H5: ~7.8 (for N-phenyl) |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy provides direct information about the carbon framework of the pyrazole ring.[8][9][10] The chemical shifts of the pyrazole carbons are diagnostic of the substitution pattern.
Key ¹³C NMR Characteristics:
-
C4 Carbon: The C4 carbon is typically the most shielded of the ring carbons, resonating in the range of δ 100-115 ppm.
-
C3 and C5 Carbons: In N-unsubstituted pyrazoles, rapid tautomerism can lead to a single averaged signal for C3 and C5.[6] With N-substitution, these carbons give rise to distinct signals, typically between δ 130 and 155 ppm. The specific chemical shifts are highly dependent on the nature of the substituents.[6][8] For example, a trifluoromethyl group at C3 will cause a significant downfield shift for that carbon.[6]
-
Substituent Carbons: The chemical shifts of the carbons within the substituents provide additional structural information.
Illustrative Substitution Effects on NMR:
Caption: Substitution patterns on the pyrazole ring and their impact on NMR spectra.
Unraveling Molecular Weight and Fragmentation: Mass Spectrometry
Mass spectrometry provides the molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation patterns.[11][12] For substituted pyrazoles, Electron Ionization (EI) mass spectrometry is commonly employed.
Key Fragmentation Pathways:
The fragmentation of the pyrazole ring is characterized by two primary processes: the expulsion of a hydrogen cyanide (HCN) molecule and the loss of a nitrogen molecule (N₂).[13][14]
-
Loss of HCN: The molecular ion ([M]⁺) can lose a molecule of HCN (27 Da) to form a stable cyclopropenyl-like cation. This is a very common fragmentation pathway for pyrazoles.
-
Loss of N₂: The [M-H]⁺ ion can undergo rearrangement and lose a molecule of N₂ (28 Da).[13][14]
The nature and position of substituents can significantly influence these fragmentation pathways, sometimes leading to alternative fragmentation routes that can be diagnostic for a particular substitution pattern.[13][14] For example, a substituent with a labile bond may fragment before the pyrazole ring itself.
Substituent-Directed Fragmentation:
-
N-Substituents: N-alkyl substituents can undergo alpha-cleavage, leading to the loss of an alkyl radical. N-aryl substituents can influence the stability of the fragment ions.
-
C-Substituents: Substituents at the carbon atoms of the pyrazole ring can be lost as radicals or neutral molecules, providing clues to their identity and location. For instance, a nitro group can be lost as NO₂ (46 Da).[14]
Fragmentation Workflow:
Caption: Common fragmentation pathways for substituted pyrazoles in mass spectrometry.
Comparative Analysis: NMR vs. Mass Spectrometry
| Feature | NMR Spectroscopy | Mass Spectrometry |
| Information Provided | Detailed connectivity, stereochemistry, dynamic processes (e.g., tautomerism). | Molecular weight, elemental composition (HRMS), fragmentation patterns. |
| Strengths | Unambiguous structure elucidation, identification of isomers. | High sensitivity, determination of molecular formula. |
| Limitations | Lower sensitivity, requires pure samples. | Isomers can be difficult to distinguish, fragmentation can be complex. |
| Application to Pyrazoles | Determining the precise location of substituents, observing tautomeric equilibria. | Confirming molecular weight, identifying key fragmentation pathways indicative of the pyrazole core. |
Experimental Protocols
Standard NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the purified pyrazole derivative.
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for the N-H proton.[6]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer of appropriate field strength (e.g., 400 or 500 MHz for ¹H). Standard pulse programs are typically sufficient. For more complex structures, 2D NMR experiments like COSY, HSQC, and HMBC may be necessary to fully assign all signals.[15]
Standard EI Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the pyrazole derivative in a volatile organic solvent (e.g., methanol, acetonitrile).
-
Injection: Introduce the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Ionize the sample using electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
By systematically applying the principles outlined in this guide, researchers can confidently interpret the NMR and mass spectrometry data of substituted pyrazoles, accelerating the pace of discovery and development in medicinal chemistry and related fields.
References
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2025). Open Research Library.
- Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-685.
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.).
- A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (n.d.). PMC - NIH.
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). PMC - NIH.
- Mass spectrometric study of some pyrazoline derivatives. (n.d.).
- and (13)
- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv
- ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. (n.d.).
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Arom
- Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. (n.d.).
- Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. (n.d.). New Journal of Chemistry (RSC Publishing).
- Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. (n.d.). New Journal of Chemistry (RSC Publishing).
- Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (n.d.).
- 1H NMR Chemical Shifts. (n.d.).
- Table 2 . 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm]. (n.d.).
- Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. (n.d.). IJTSRD.
- 1H and 13C NMR study of perdeuterated pyrazoles. (n.d.).
- Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2023). NIH.
- Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its deriv
- Mass fragmentation pattern of compound 4l. (n.d.).
- The NMR interpretations of some heterocyclic compounds which are... (n.d.).
- Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.
- Interpret IR, Mass Spec and H NMR D
- NMR - Interpret
- Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. (n.d.). Life Science Journal.
- Mass Spectrometry - Fragmentation P
- How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025). AZoOptics.
- Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragment
Sources
- 1. ijtsrd.com [ijtsrd.com]
- 2. researchgate.net [researchgate.net]
- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. azooptics.com [azooptics.com]
- 6. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. BiblioBoard [openresearchlibrary.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - PMC [pmc.ncbi.nlm.nih.gov]
The Fluorine Advantage: A Comparative Guide to the Efficacy of Fluorinated vs. Non-Fluorinated Pyrazole Inhibitors
Introduction: The Strategic Role of Fluorine in Pyrazole Inhibitor Design
In the landscape of modern drug discovery, the pyrazole scaffold stands out as a "privileged structure" due to its versatile pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5][6] The strategic modification of this heterocyclic core is a cornerstone of medicinal chemistry, and among the most impactful modifications is the introduction of fluorine atoms. This guide provides a comparative analysis of fluorinated and non-fluorinated pyrazole inhibitors, delving into the physicochemical and pharmacokinetic advantages conferred by fluorination and supported by experimental data.
The incorporation of fluorine into a drug candidate is a well-established strategy to enhance its pharmacological profile.[7] Fluorine's unique properties, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's potency, selectivity, metabolic stability, and bioavailability.[8][9][10][11][12][13][14] When applied to pyrazole inhibitors, this "fluorine effect" can translate into superior therapeutic agents. This guide will explore the causality behind these enhancements, present comparative experimental data, and provide detailed protocols for the evaluation of these compounds.
Visualizing the Core Structures
To understand the fundamental difference, let's visualize a generic pyrazole structure and its fluorinated counterpart.
Caption: General structures of a non-fluorinated and a fluorinated pyrazole.
Comparative Efficacy: A Data-Driven Analysis
The decision to fluorinate a pyrazole inhibitor is driven by the anticipated improvements in its pharmacological properties. The following sections present a comparative analysis of key efficacy parameters, supported by experimental data from the literature.
Enhanced Binding Affinity and Potency
Fluorine's high electronegativity can alter the electronic properties of the pyrazole ring and its substituents, leading to more favorable interactions with the target protein.[10][15][16] This can manifest as increased binding affinity and, consequently, lower IC50 values.
For instance, a study on pyrazole derivatives as nitric oxide synthase (NOS) inhibitors demonstrated that fluorinated compounds exhibited enhanced biological activity.[17][18] Specifically, the introduction of a fluorine group on the phenyl ring of a pyrazole derivative led to a more potent and selective inhibitor of inducible NOS (iNOS).[17][18]
| Compound | Structure | Target | IC50 (µM) | % Inhibition | Reference |
| Non-Fluorinated Pyrazole | (E)-3(5)-[β-(4-hydroxyphenyl)-ethenyl]-5(3)-phenyl-1H-pyrazole | nNOS | - | ~60% | [18] |
| Fluorinated Pyrazole (13) | (E)-3(5)-[β-(3-Fluoro-4-hydroxyphenyl)-ethenyl]-5(3)-phenyl-1H-pyrazole | iNOS | - | >80% | [17][18] |
| Non-Fluorinated Pyrazole | 3(5)-phenyl-5(3)-(p-tolylethenyl)-1H-pyrazole | eNOS | - | ~70% | [18] |
Note: The provided data from the source primarily shows percentage inhibition at a fixed concentration rather than IC50 values for a direct comparison. Compound 13 is highlighted as the best iNOS inhibitor in the study.[17][18]
Improved Metabolic Stability
The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic degradation by cytochrome P450 enzymes.[10][11][14] Replacing a metabolically liable hydrogen atom with fluorine can block these "metabolic soft spots," leading to a longer half-life and improved bioavailability.[10][19]
Modulation of Physicochemical Properties for Enhanced Bioavailability
Fluorination can modulate a molecule's lipophilicity (LogP) and acidity/basicity (pKa), which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.[10][12][14] The introduction of fluorine can increase lipophilicity, which can improve membrane permeability and oral bioavailability.[8][10][14][15] However, excessive lipophilicity can lead to poor solubility and other undesirable effects. Therefore, the strategic placement and number of fluorine atoms are crucial.
Experimental Protocols for Efficacy Evaluation
The objective comparison of fluorinated and non-fluorinated pyrazole inhibitors relies on robust and standardized experimental protocols. The following sections detail the methodologies for key in vitro assays.
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of pyrazole compounds against a target kinase.[20]
Objective: To determine the IC50 value of a test compound, which represents the concentration required to inhibit 50% of the kinase activity.
Materials:
-
Target kinase
-
Specific substrate peptide
-
ATP (Adenosine triphosphate)
-
MgCl₂
-
Reaction buffer
-
Test pyrazole compounds (fluorinated and non-fluorinated)
-
DMSO (Dimethyl sulfoxide) for compound dilution
-
96-well plates
-
Phosphospecific antibody
-
Detection reagent (e.g., chemiluminescent or fluorescent substrate)
Procedure:
-
Compound Preparation: Serially dilute the test pyrazole compounds in DMSO to create a range of concentrations.
-
Reaction Setup: In a 96-well plate, add the target kinase, the specific substrate peptide, and the diluted test compound.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP and MgCl₂.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Reaction Termination and Detection: Terminate the reaction and quantify the amount of phosphorylated substrate. This is often achieved using a phosphospecific antibody followed by a secondary detection system that generates a fluorescent or luminescent signal.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for an in vitro kinase inhibition assay.
Protocol 2: Cell-Based Proliferation Assay
This protocol describes a common method to evaluate the antiproliferative activity of pyrazole inhibitors on cancer cell lines.[21][22]
Objective: To determine the GI50 (Growth Inhibition 50) or IC50 value of a test compound in a specific cell line.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements (e.g., fetal bovine serum)
-
Test pyrazole compounds
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (and a DMSO vehicle control) and incubate for a specified period (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent such as MTT. Viable cells will metabolize the MTT into a colored formazan product.
-
Signal Quantification: Solubilize the formazan crystals and measure the absorbance at a specific wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration relative to the DMSO control. Determine the GI50 or IC50 value by plotting the percentage of inhibition against the compound concentration.
Signaling Pathway Modulation: A Visual Explanation
Many pyrazole inhibitors exert their effects by targeting specific kinases within cellular signaling pathways that are crucial for cell proliferation and survival.[1][2] The diagram below illustrates a simplified, hypothetical signaling pathway that can be inhibited by a pyrazole compound.
Caption: A simplified signaling pathway inhibited by a pyrazole compound.
Conclusion: The Versatility of Fluorination in Pyrazole Inhibitor Design
The strategic incorporation of fluorine into pyrazole inhibitors offers a powerful approach to enhance their therapeutic potential. As demonstrated, fluorination can lead to improved binding affinity, increased metabolic stability, and modulated physicochemical properties that favor better bioavailability. The choice of whether to fluorinate a pyrazole scaffold, and where to place the fluorine atom(s), is a nuanced decision that requires a deep understanding of the target protein and the desired pharmacokinetic profile. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and comparison of both fluorinated and non-fluorinated pyrazole inhibitors, enabling researchers to make data-driven decisions in the pursuit of more effective and safer therapeutics.
References
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]
- Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024. [Link]
- Fluorine in drug discovery: Role, design and case studies. [Link]
- The role of fluorine in medicinal chemistry. [Link]
- Next Generation of Fluorine-Containing Pharmaceuticals, Compounds Currently in Phase II–III Clinical Trials of Major Pharmaceutical Companies: New Structural Trends and Therapeutic Areas. [Link]
- Roles of Fluorine in Drug Design and Drug Action. [Link]
- Fluorine in Pharmaceuticals: Looking Beyond Intuition. [Link]
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]
- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. [Link]
- Pyrazole: an emerging privileged scaffold in drug discovery. [Link]
- Roles of Fluorine in Drug Design and Drug Action. [Link]
- Fluorination Effects on NOS Inhibitory Activity of Pyrazoles Rel
- Fluorination Effects on NOS Inhibitory Activity of Pyrazoles Rel
- Structures of selected fluorinated and non-fluorinated pyrazole-based pharmaceuticals and agrochemicals. [Link]
- Fluorinated Pyrazoles:
- Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Pl
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]
- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. [Link]
- Synthesis Characterization and Biological Evaluation of Some Novel Amino Pyrazole Deriv
- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
- Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiprolifer
- Design, Synthesis, and Biological Evaluation of Pyrazole Deriv
- SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIV
- Design, synthesis, and evaluation of a pyrazole-based corrosion inhibitor: a comput
- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. [Link]
- Recent Advances in Development of Bioactive Fluorinated Pyrazole Deriv
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- Synthesis, characterization and biological evaluation of certain new pyrazole deriv
- Pyrazole Derivatives As Potent EGFR Inhibitors: synthesis, Biological Evaluation and In Silico and Biodistribution Study. [Link]
- Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. [Link]
- Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]
- Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxid
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmacyjournal.org [pharmacyjournal.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 16. benthamdirect.com [benthamdirect.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. alfa-chemclinix.com [alfa-chemclinix.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Kinase Selectivity Profiling: Evaluating 4-Bromo-5-(difluoromethyl)-1H-pyrazole
In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets, particularly in oncology and immunology.[1] The development of small molecule inhibitors that can modulate the activity of these enzymes offers immense promise. However, a significant challenge lies in achieving selectivity. Due to the highly conserved nature of the ATP-binding site across the human kinome, many inhibitors exhibit off-target activities, which can lead to undesirable side effects and toxicity.[2][3] This guide provides a comprehensive framework for assessing the selectivity of a novel pyrazole-based kinase inhibitor, 4-Bromo-5-(difluoromethyl)-1H-pyrazole, against a broad panel of kinases.
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[4][5][6] Its unique chemical properties allow for versatile modifications to optimize potency and selectivity.[4][7] This guide will detail the experimental design, execution, and data interpretation for profiling our compound of interest, comparing its hypothetical performance against established kinase inhibitors to illustrate the principles of selectivity analysis.
The Imperative of Kinase Selectivity
Achieving a high degree of selectivity is a critical objective in the design of kinase inhibitors.[2][8] A selective inhibitor preferentially binds to the intended target kinase over other kinases, minimizing the potential for off-target effects.[2] Kinase selectivity profiling, therefore, is an indispensable step in the preclinical development of any new kinase inhibitor.[8] It provides a comprehensive overview of a compound's interaction with the human kinome, enabling researchers to:
-
Identify potential off-target liabilities: Early identification of unintended targets can help in predicting potential side effects.
-
Guide lead optimization: Understanding the structure-activity relationship (SAR) for both on-target and off-target kinases can inform chemical modifications to improve the selectivity profile.[4]
-
Elucidate mechanisms of action: A clean selectivity profile strengthens the evidence that the observed biological effects are due to the inhibition of the intended target.
Experimental Design: A Multi-faceted Approach
To robustly characterize the selectivity of this compound, a multi-tiered approach is recommended, beginning with a broad kinase panel screen followed by more detailed quantitative analysis for identified hits.
Tier 1: Broad Kinome Screening
The initial step involves screening the compound at a single, high concentration (e.g., 10 µM) against a large, representative panel of kinases.[1][9][10] This provides a global view of the compound's inhibitory activity across the kinome. Several commercial services offer such panels, often utilizing radiometric or fluorescence-based assay formats.[9][10]
Experimental Workflow: Kinase Panel Screening
Caption: Workflow for broad kinase panel screening.
Tier 2: IC50 Determination for Hit Confirmation
For kinases that show significant inhibition in the initial screen, a dose-response analysis is performed to determine the half-maximal inhibitory concentration (IC50).[11][12][13] This quantitative measure of potency allows for a more precise comparison of the compound's activity against different kinases.[14]
Experimental Protocol: IC50 Determination using ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal method for measuring kinase activity.[1][15]
-
Reagent Preparation:
-
Prepare a 2X stock of each kinase in kinase reaction buffer.
-
Prepare a 2X stock of the corresponding substrate and ATP in kinase reaction buffer. The ATP concentration should be at or near the Km for each kinase to ensure accurate IC50 determination.
-
Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute into the kinase reaction buffer to create 4X compound solutions.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of the 4X compound solution to the assay wells.
-
Add 2.5 µL of the 2X kinase solution to each well.
-
Incubate for 10 minutes at room temperature.
-
Add 5 µL of the 2X substrate/ATP solution to initiate the reaction.
-
Incubate for 60 minutes at room temperature.
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
The raw luminescence data is converted to percent inhibition relative to no-inhibitor (0% inhibition) and no-enzyme (100% inhibition) controls.
-
The percent inhibition data is plotted against the logarithm of the inhibitor concentration.
-
A non-linear regression analysis using a sigmoidal dose-response model is used to calculate the IC50 value.[12]
-
Interpreting the Selectivity Profile: A Comparative Analysis
To contextualize the selectivity of this compound, its performance should be compared against well-characterized kinase inhibitors with varying selectivity profiles. For this guide, we will use hypothetical data and compare our compound to:
-
Inhibitor A (Highly Selective): A clinical-stage inhibitor known for its high affinity and selectivity for a specific kinase.
-
Inhibitor B (Moderately Selective): An inhibitor that targets a small family of related kinases.
-
Inhibitor C (Promiscuous): A less selective inhibitor known to interact with a broad range of kinases.
Table 1: Hypothetical IC50 Values (nM) for Selected Kinases
| Kinase Target | This compound | Inhibitor A (Selective) | Inhibitor B (Moderately Selective) | Inhibitor C (Promiscuous) |
| Primary Target (e.g., Kinase X) | 15 | 5 | 25 | 50 |
| Kinase Y (Family Member) | 250 | >10,000 | 150 | 120 |
| Kinase Z (Family Member) | 800 | >10,000 | 300 | 200 |
| Off-Target Kinase 1 | >10,000 | >10,000 | 5,000 | 800 |
| Off-Target Kinase 2 | 5,000 | >10,000 | >10,000 | 1,500 |
| Off-Target Kinase 3 | >10,000 | >10,000 | 8,000 | 500 |
Data Visualization: Kinase Selectivity Tree
A powerful way to visualize kinase selectivity is through a kinome tree map, where inhibited kinases are highlighted.
Caption: Illustrative kinome selectivity map for this compound.
Based on the hypothetical data, this compound demonstrates a favorable selectivity profile. It is highly potent against its primary target, Kinase X, with significantly lower activity against related family members and minimal interaction with other kinases in the panel. This profile is superior to the promiscuous Inhibitor C and shows a more focused activity than the moderately selective Inhibitor B. While not as exquisitely selective as the idealized Inhibitor A, our compound of interest exhibits a promising therapeutic window.
Conclusion and Future Directions
The selectivity profiling of this compound, as outlined in this guide, provides a robust methodology for characterizing its inhibitory activity across the human kinome. The hypothetical data presented herein illustrates a compound with a promising selectivity profile, warranting further investigation.
Subsequent steps in the preclinical development of this compound would involve:
-
Cellular Assays: Confirming on-target engagement and functional consequences of kinase inhibition in a cellular context.[16]
-
In Vivo Efficacy and Safety Studies: Evaluating the therapeutic potential and toxicity profile in animal models.
-
Structure-Based Drug Design: If necessary, utilizing co-crystal structures of the compound with its target and off-target kinases to guide further chemical modifications to enhance selectivity.
By adhering to a rigorous and systematic approach to selectivity profiling, researchers can make more informed decisions in the complex but rewarding process of developing novel and effective kinase inhibitors.
References
- Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. [Link]
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]
- Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal. [Link]
- Potent and selective pyrazole-based inhibitors of B-Raf kinase. PubMed. [Link]
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]
- Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]
- Kinase Selectivity Panels. Reaction Biology. [Link]
- In vitro kinase assay. Protocols.io. [Link]
- Targeted Kinase Selectivity from Kinase Profiling D
- (PDF) In vitro kinase assay v1.
- Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online. [Link]
- In vitro kinase assay. Bio-protocol. [Link]
- Strategy toward Kinase-Selective Drug Discovery. PMC - NIH. [Link]
- Assay Development for Protein Kinase Enzymes. NCBI. [Link]
- Features of Selective Kinase Inhibitors | Request PDF.
- Strategy toward Kinase-Selective Drug Discovery.
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. [Link]
- Prediction of kinase-inhibitor binding affinity using energetic parameters. PubMed Central. [Link]
- In-cell Western Assays for IC50 Determin
- (PDF) IC 50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing.
- IC50 Determin
Sources
- 1. confluencediscovery.com [confluencediscovery.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Strategy toward Kinase-Selective Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 6. mdpi.com [mdpi.com]
- 7. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Kinase Selectivity Profiling System: General Panel Protocol [promega.jp]
- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 12. azurebiosystems.com [azurebiosystems.com]
- 13. courses.edx.org [courses.edx.org]
- 14. researchgate.net [researchgate.net]
- 15. Kinase Selectivity Profiling Systems—General Panel [promega.jp]
- 16. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the In Vivo Evaluation of 4-Bromo-5-(difluoromethyl)-1H-pyrazole Derivatives in Oncology
This guide provides a comprehensive framework for the in vivo evaluation of novel 4-Bromo-5-(difluoromethyl)-1H-pyrazole derivatives for oncology applications. While direct comparative in vivo studies on this specific scaffold are not extensively available in the public domain, this document synthesizes established methodologies and data from structurally related compounds to offer a robust roadmap for researchers, scientists, and drug development professionals. We will delve into the critical aspects of designing and executing preclinical animal studies, from establishing robust xenograft models to conducting thorough pharmacokinetic and toxicological assessments. The overarching goal is to equip you with the scientific rationale and practical protocols necessary to comparatively assess the therapeutic potential of your novel pyrazole derivatives.
The Pyrazole Scaffold: A Privileged Structure in Oncology Drug Discovery
The pyrazole ring system is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have demonstrated a wide array of pharmacological activities, including potent anticancer effects. The introduction of a bromine atom and a difluoromethyl group to the pyrazole core, as in the this compound scaffold, offers unique physicochemical properties that can enhance metabolic stability, membrane permeability, and target binding affinity. While specific in vivo data for this exact scaffold is emerging, the broader class of pyrazole derivatives has shown promise in targeting various cancer-related pathways.
Comparative In Vivo Efficacy Assessment: A Step-by-Step Approach
The cornerstone of preclinical evaluation is the assessment of a compound's ability to inhibit tumor growth in a living organism. Human tumor xenograft models in immunocompromised mice are the workhorse for these studies.[1][2]
Experimental Workflow for Xenograft Studies
Caption: Workflow for a typical subcutaneous xenograft study.
Detailed Protocol: Subcutaneous Xenograft Model
This protocol outlines the establishment of a subcutaneous xenograft model to compare the efficacy of two hypothetical derivatives, Compound A and Compound B , against a standard-of-care agent.
-
Cell Line Selection and Culture:
-
Choose a human cancer cell line relevant to the proposed therapeutic indication (e.g., A549 for non-small cell lung cancer, MCF-7 for breast cancer).
-
Culture the cells in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in an incubator at 37°C with 5% CO2.
-
-
Animal Models:
-
Use immunocompromised mice (e.g., athymic nude or NOD/SCID) to prevent rejection of the human tumor cells.[3]
-
Allow mice to acclimate to the facility for at least one week before the study begins.
-
-
Tumor Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel at a concentration of 5 x 10^6 to 1 x 10^7 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width of the tumor with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[4]
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
Group 1 (Vehicle Control): Administer the vehicle solution (e.g., 0.5% methylcellulose in water) orally, once daily.
-
Group 2 (Compound A): Administer Compound A at a predetermined dose (e.g., 50 mg/kg) orally, once daily.
-
Group 3 (Compound B): Administer Compound B at the same dose as Compound A, orally, once daily.
-
Group 4 (Standard of Care): Administer a relevant standard-of-care drug (e.g., cisplatin for lung cancer) at a clinically relevant dose and schedule.
-
-
Efficacy Evaluation:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
The primary endpoint is typically tumor growth inhibition (TGI), calculated as: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in mean tumor volume in the control group.[5]
-
At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
-
Data Presentation: Comparative Efficacy
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) |
| Vehicle Control | 1250 ± 150 | - | -2.5 ± 1.0 |
| Compound A (50 mg/kg) | 450 ± 80 | 64 | -3.0 ± 1.5 |
| Compound B (50 mg/kg) | 280 ± 65 | 77.6 | -4.2 ± 2.0 |
| Standard of Care | 350 ± 70 | 72 | -10.5 ± 3.5 |
Pharmacokinetic Profiling: Understanding Drug Exposure
A critical component of in vivo evaluation is understanding the pharmacokinetic (PK) profile of the compounds. This involves determining how the drug is absorbed, distributed, metabolized, and excreted (ADME).
Experimental Workflow for Pharmacokinetic Studies
Caption: Workflow for a typical pharmacokinetic study in mice.
Detailed Protocol: Mouse Pharmacokinetic Study
This protocol describes a basic PK study in mice for a novel compound.
-
Animal Model:
-
Use healthy adult mice (e.g., C57BL/6 or BALB/c).
-
-
Dosing:
-
Intravenous (IV) Administration: Administer the compound dissolved in a suitable vehicle (e.g., saline with a solubilizing agent) via tail vein injection at a low dose (e.g., 2 mg/kg). This allows for the determination of clearance and volume of distribution.
-
Oral (PO) Administration: Administer the compound via oral gavage at a higher dose (e.g., 20 mg/kg). This is used to assess oral bioavailability.
-
-
Blood Sampling:
-
Sample Processing and Analysis:
-
Process the blood samples to obtain plasma.
-
Analyze the plasma concentrations of the compound using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate key parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the curve (AUC), half-life (t½), clearance (CL), volume of distribution (Vd), and oral bioavailability (F%).[8]
-
Data Presentation: Comparative Pharmacokinetics
| Compound | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | F (%) |
| Compound A | IV | 2 | 1500 | 0.08 | 2800 | 2.5 | - |
| PO | 20 | 2500 | 1.0 | 14000 | 3.0 | 50 | |
| Compound B | IV | 2 | 1800 | 0.08 | 3500 | 3.2 | - |
| PO | 20 | 4200 | 0.5 | 28000 | 4.1 | 80 |
Preliminary Toxicity Assessment
An initial assessment of the compound's safety profile is crucial. This is typically done alongside the efficacy studies.
-
Body Weight: Monitor and record the body weight of the animals 2-3 times per week. Significant weight loss (>15-20%) can be a sign of toxicity.
-
Clinical Observations: Observe the animals daily for any signs of distress, such as changes in posture, activity, or grooming habits.
-
Gross Necropsy: At the end of the study, a visual examination of major organs can be performed to identify any abnormalities.
Conclusion and Future Directions
The in vivo evaluation of this compound derivatives requires a systematic and multi-faceted approach. By following the detailed protocols for efficacy, pharmacokinetic, and preliminary toxicity studies outlined in this guide, researchers can generate the robust data necessary to compare novel compounds and identify promising candidates for further development. The hypothetical data presented illustrates how to structure and interpret the results from these critical preclinical experiments. As more specific data on this promising chemical scaffold becomes available, the methodologies described herein will provide a solid foundation for its continued exploration in the field of oncology.
References
- The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Str
- Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. (2021). Dove Press. [Link]
- The Use of Animal Models for Cancer Chemoprevention Drug Development. (2011). PMC. [Link]
- An IMPDH inhibitor increases the effect of MEK inhibitors in in vivo xenograft models. (2022).
- Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. (2021).
- Drug Discovery Oncology in a Mouse: concepts, Models and Limitations. (2019). Taylor & Francis Online. [Link]
- Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (2016). PMC. [Link]
- Inhibition of MEK and PI3K/mTOR Suppresses Tumor Growth but Does Not Cause Tumor Regression in Patient-Derived Xenografts of RAS-Mutant Colorectal Carcinomas. (2014). AACR Journals. [Link]
- In vivo Methods for Preclinical Screening of Anticancer Drugs. (2014). International Journal of Pharmacy and Biological Sciences. [Link]
- Response and Resistance to Paradox-Breaking BRAF Inhibitor in Melanomas In Vivo and Ex Vivo. (2017). AACR Journals. [Link]
- Novel MEK inhibitor G-573 tested in tumor xenograft models. (2009). BioWorld. [Link]
- Pharmacokinetics Protocol – Rodents. (n.d.). University of Nebraska Medical Center. [Link]
- Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent labor
- Patient-derived xenografts reveal limits to PI3K/mTOR- and MEK-mediated inhibition of bladder cancer. (2016). PubMed. [Link]
- Metastatic Melanoma Patient-derived Xenografts Respond to MDM2 Inhibition as a Single Agent or in Combination with BRAF/MEK Inhibition. (2019). PMC. [Link]
- Murine Pharmacokinetic Studies. (2014). PMC. [Link]
- Pharmacokinetics Studies in Mice or R
- BRAF Inhibitors: Molecular Targeting and Immunomodul
- A powerful drug combination strategy targeting BRAF-mutant melanoma. (2023).
- Pharmacokinetics of Panaxynol in Mice. (2018). PMC. [Link]
- Exploring the In Vitro and In Vivo Therapeutic Potential of BRAF and MEK Inhibitor Combination in NRAS-Mutated Melanoma. (2023).
- A Next-Generation BRAF Inhibitor Overcomes Resistance to BRAF Inhibition in Patients with BRAF-Mutant Cancers Using Pharmacokinetics-Informed Dose Escal
Sources
- 1. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pharmacokinetics of Panaxynol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
A Technical Guide to the Structure-Activity Relationship of 4-Bromo-Pyrazole Analogs as BRAF V600E Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 4-bromo-pyrazole analogs targeting the V600E mutant of the BRAF kinase, a critical oncogene in various cancers, including melanoma. By synthesizing data from key research, this document offers a comparative look at how structural modifications to the 4-bromo-pyrazole scaffold influence inhibitory activity, supported by experimental data and detailed protocols.
The Significance of BRAF V600E and the Pyrazole Scaffold
The BRAF gene encodes a serine/threonine-protein kinase that plays a crucial role in the MAP kinase/ERK-signaling pathway, regulating cell division, differentiation, and secretion.[1] A specific point mutation, V600E, in which valine is replaced by glutamic acid at position 600, leads to constitutive activation of the BRAF kinase, promoting uncontrolled cell growth and proliferation.[2] This mutation is prevalent in a high percentage of melanomas and other cancers, making it a prime target for therapeutic intervention.[1]
The pyrazole ring is a privileged scaffold in medicinal chemistry due to its versatile biological activities.[3] The incorporation of a bromine atom at the 4-position of the pyrazole ring offers a valuable vector for further chemical modification and can significantly influence the compound's interaction with the target protein. This guide focuses on the nuanced relationships between the chemical structures of 4-bromo-pyrazole analogs and their potency as BRAF V600E inhibitors.
Comparative Analysis of 4-Bromo-Pyrazole Analogs
The following table summarizes the in vitro inhibitory activity of a series of 4,5-dihydro-1H-pyrazole derivatives against the BRAF V600E kinase. These compounds share a common pyrazole core, with variations in the substituents at the 1, 3, and 5 positions. The data highlights the impact of these modifications on inhibitory potency.
| Compound ID | R1 | R2 | R3 | BRAF V600E IC50 (µM) |
| 1a | 4-Chlorophenyl | 4-Methoxyphenyl | H | >10 |
| 1b | 4-Chlorophenyl | 4-Methoxyphenyl | Acetyl | 0.20[4] |
| 2a | 4-Chlorophenyl | 3,5-Dibromo-2-hydroxyphenyl | H | >10 |
| 2b | 4-Chlorophenyl | 3,5-Dibromo-2-hydroxyphenyl | Acetyl | 0.46[5] |
| 3a | 4-Tolyl | 5-Chloro-2-hydroxyphenyl | H | >10 |
| 3b | 4-Tolyl | 5-Chloro-2-hydroxyphenyl | Acetyl | 0.22[5] |
Key SAR Insights:
-
Substitution at N1: The presence of an acetyl group at the N1 position of the pyrazoline ring (compounds 1b , 2b , and 3b ) is crucial for potent BRAF V600E inhibition compared to their unsubstituted counterparts (1a , 2a , and 3a ). This suggests that the N1 substituent likely engages in a key interaction within the kinase's active site.
-
Aromatic Substituents at C3 and C5: The nature and substitution pattern of the aryl groups at the C3 and C5 positions significantly modulate the inhibitory activity. For instance, the presence of a 4-methoxyphenyl group at C3 and a 4-chlorophenyl group at C5 (1b ) results in a highly potent inhibitor.
-
Halogenation and Hydroxylation: The combination of halogen (bromo and chloro) and hydroxyl substituents on the C5-phenyl ring (compounds 2b and 3b ) is well-tolerated and results in potent inhibitors. This indicates that these functional groups may contribute to favorable interactions, such as hydrogen bonding or halogen bonding, within the BRAF V600E active site.
Experimental Protocols
General Synthesis of 4,5-dihydro-1H-pyrazole Analogs
The synthesis of the 4,5-dihydro-1H-pyrazole core is typically achieved through a cyclocondensation reaction between a chalcone derivative and a hydrazine. The following is a representative, multi-step procedure.
Workflow for the Synthesis of 4,5-dihydro-1H-pyrazole Analogs
Caption: Synthetic scheme for N-acetyl-4,5-dihydro-1H-pyrazole analogs.
Step-by-Step Protocol:
-
Chalcone Synthesis: To a solution of the appropriately substituted acetophenone (1 mmol) and substituted benzaldehyde (1 mmol) in ethanol (20 mL), an aqueous solution of sodium hydroxide (40%, 5 mL) is added dropwise with stirring at room temperature. The reaction mixture is stirred for 2-4 hours and then poured into ice water. The precipitated solid is filtered, washed with water, dried, and recrystallized from ethanol to yield the chalcone intermediate.
-
Pyrazoline Formation: A mixture of the chalcone (1 mmol) and hydrazine hydrate (2 mmol) in glacial acetic acid (15 mL) is refluxed for 6-8 hours. The reaction is monitored by thin-layer chromatography. After completion, the mixture is cooled, and the resulting solid is filtered, washed with water, and dried to afford the 4,5-dihydro-1H-pyrazole.
-
N-Acetylation: The 4,5-dihydro-1H-pyrazole (1 mmol) is refluxed in acetic anhydride (10 mL) for 3-5 hours. The excess acetic anhydride is removed under reduced pressure, and the residue is poured into ice water. The resulting solid is filtered, washed with water, and purified by column chromatography to yield the final N-acetylated product.[5]
BRAF V600E Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against BRAF V600E is determined using an in vitro kinase assay. The following protocol is a representative example based on commercially available kits and published methodologies.
Workflow for BRAF V600E Kinase Assay
Caption: Workflow for a typical BRAF V600E kinase inhibition assay.
Step-by-Step Protocol:
-
Prepare Master Mixture: A master mixture is prepared containing 5x Kinase Buffer 1, ATP (500 µM), and 5X Raf substrate in water. 25 µL of this mixture is added to each well of a 96-well plate.
-
Add Inhibitor: 5 µL of the test compound (dissolved in a suitable solvent like DMSO) at various concentrations is added to the "Test Inhibitor" wells. For the "Positive Control" and "Blank" wells, 5 µL of the same solvent without the inhibitor is added.
-
Add Enzyme: To all wells except the "Blank", add 20 µL of diluted BRAF V600E enzyme. To the "Blank" wells, add 20 µL of 1x Kinase Buffer 1.
-
Incubation: The plate is incubated at 30°C for a specified time (e.g., 45 minutes) to allow the kinase reaction to proceed.
-
Detection: After incubation, 50 µL of Kinase-Glo® MAX reagent is added to each well to stop the reaction and measure the remaining ATP. The plate is then incubated at room temperature for 10 minutes.
-
Luminescence Reading: The luminescence of each well is measured using a microplate reader. The inhibitory activity of the test compounds is calculated as a percentage of the control activity, and IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[6]
Mechanism of Action and Signaling Pathway
BRAF V600E inhibitors act by binding to the ATP-binding pocket of the mutated kinase, preventing the phosphorylation of its downstream target, MEK.[7] This, in turn, inhibits the entire MAPK/ERK signaling cascade, leading to a reduction in cell proliferation and the induction of apoptosis in cancer cells harboring the BRAF V600E mutation.[2]
BRAF V600E Signaling Pathway and Point of Inhibition
Caption: Inhibition of the MAPK pathway by 4-bromo-pyrazole analogs.
Conclusion and Future Perspectives
The structure-activity relationship studies of 4-bromo-pyrazole analogs have revealed critical structural features necessary for potent inhibition of the BRAF V600E kinase. The presence of an N-acetyl group and specific substitution patterns on the C3 and C5 aryl rings are key determinants of activity. The 4-bromo-pyrazole scaffold serves as a promising starting point for the design of novel and selective BRAF V600E inhibitors. Future work in this area could focus on optimizing the pharmacokinetic properties of these compounds and exploring further modifications to enhance their potency and selectivity, with the ultimate goal of developing more effective anticancer therapeutics.
References
- Halilovic, E., & Solit, D. B. (2008). Therapeutic strategies for inhibiting oncogenic BRAF signaling. Current Opinion in Pharmacology, 8(4), 419-426.
- BPS Bioscience. (n.d.). BRAF (V600E) Kinase Assay Kit.
- Zhang, T., et al. (2012). Synthesis, biological evaluation of novel 4,5-dihydro-2H-pyrazole 2-hydroxyphenyl derivatives as BRAF inhibitors. Bioorganic & Medicinal Chemistry, 20(20), 6071-6078.
- Zhao, M., et al. (2012). Synthesis, biological evaluation and 3D-QSAR studies of novel 4,5-dihydro-1H-pyrazole niacinamide derivatives as BRAF inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(12), 4057-4061.
- Zhu, H. L., et al. (2015). Synthesis, biological evaluation and 3D-QSAR study of novel 4,5-dihydro-1H-pyrazole thiazole derivatives as BRAF(V600E) inhibitors. Bioorganic & Medicinal Chemistry, 23(1), 123-132.
- Chapman, P. B., et al. (2011). Improved survival with vemurafenib in melanoma with BRAF V600E mutation. New England Journal of Medicine, 364(26), 2507-2516.
- Poulikakos, P. I., et al. (2010). RAF inhibitors prime wild-type RAF to activate the MAPK pathway and enhance growth.
- Flaherty, K. T., et al. (2010). Inhibition of mutated, activated BRAF in metastatic melanoma. New England Journal of Medicine, 363(9), 809-819.
- Tsai, J., et al. (2008). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. Proceedings of the National Academy of Sciences, 105(8), 3041-3046.
- King, A. J., et al. (2013). The RAF inhibitor paradox comes of age. British Journal of Cancer, 108(1), 1-7.
- A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma. (2020). International Journal of Molecular Sciences, 21(21), 8250.
- Molecular Targeting of the BRAF Proto-Oncogene/Mitogen-Activated Protein Kinase (MAPK) Pathway across Cancers. (2022). Cancers, 14(15), 3681.
- Pathway-Specific Therapeutic Modulation of Melanoma: Small-Molecule Inhibition of BRAF–MEK and KIT Signaling in Contemporary Precision Oncology with a Special Focus on Vemurafenib, Trametinib, and Imatinib. (2024). International Journal of Molecular Sciences, 25(5), 2909.
Sources
- 1. Therapeutic strategies for inhibiting oncogenic BRAF signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, biological evaluation and 3D-QSAR study of novel 4,5-dihydro-1H-pyrazole thiazole derivatives as BRAF(V⁶⁰⁰E) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation and 3D-QSAR studies of novel 4,5-dihydro-1H-pyrazole niacinamide derivatives as BRAF inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, biological evaluation of novel 4,5-dihydro-2H-pyrazole 2-hydroxyphenyl derivatives as BRAF inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Synthetic Routes of Fluorinated Pyrazoles for Medicinal and Agrochemical Research
The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern drug discovery and agrochemical development. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered pKa, can dramatically improve the efficacy and pharmacokinetic profile of bioactive molecules.[1] Among these privileged heterocyclic cores, the fluorinated pyrazole moiety stands out as a critical pharmacophore found in numerous blockbuster drugs and pesticides, including Celecoxib, a selective COX-2 inhibitor, and a new class of fungicides known as succinate dehydrogenase inhibitors (SDHI).[2][3]
This guide provides a comparative analysis of the most prevalent and effective synthetic routes to this valuable class of compounds. We will delve into the mechanistic underpinnings of each strategy, offering field-proven insights to aid researchers in selecting the optimal path for their specific target molecules. The discussion will be supported by experimental data and detailed protocols, ensuring a practical and authoritative resource for scientists in the lab.
The Classical Approach: Cyclocondensation of Fluorinated 1,3-Dicarbonyl Compounds
The Knorr pyrazole synthesis, a venerable reaction in heterocyclic chemistry, remains a workhorse for the preparation of pyrazoles. The adaptation of this method using fluorinated 1,3-dicarbonyl compounds and their derivatives is one of the most common strategies for accessing fluorinated pyrazoles.[4][5]
Mechanistic Rationale and Regioselectivity
The reaction proceeds via the condensation of a hydrazine with a fluorinated 1,3-dicarbonyl compound. The initial step is the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[6] A critical challenge in this synthesis, when using unsymmetrical dicarbonyls and substituted hydrazines, is controlling the regioselectivity. The nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, potentially leading to a mixture of regioisomers.[7]
The regiochemical outcome is often influenced by the electronic and steric nature of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as solvents has been shown to significantly improve the regioselectivity towards the desired isomer in certain cases.[8]
Experimental Protocol: Regioselective Synthesis of a 3-Trifluoromethylpyrazole [6]
This protocol describes the reaction of a trifluoromethyl-β-diketone with an aryl hydrazine, where the reaction conditions can be tuned to favor a specific regioisomer.
Materials:
-
4,4,4-Trifluoro-1-phenyl-1,3-butanedione (1.0 equiv)
-
Phenylhydrazine (1.1 equiv)
-
Ethanol or 3M HCl in Tetrahydrofuran (THF)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
To a solution of 4,4,4-trifluoro-1-phenyl-1,3-butanedione in ethanol, add phenylhydrazine at room temperature.
-
Stir the reaction mixture for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). At room temperature in ethanol, a mixture of the 3-trifluoromethylpyrazole and the intermediate 5-hydroxy-5-trifluoromethylpyrazoline may be formed.[6]
-
For complete dehydration to the pyrazole, the intermediate pyrazoline can be treated with 3M HCl under THF reflux.[6]
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the desired 3-(trifluoromethyl)-1,5-diphenyl-1H-pyrazole.
The Power of [3+2] Cycloaddition Reactions
1,3-dipolar cycloaddition reactions offer a powerful and often highly regioselective alternative for the construction of fluorinated pyrazoles. This approach involves the reaction of a 1,3-dipole, such as a nitrile imine or a diazoalkane bearing a fluorine-containing group, with a dipolarophile, typically an alkyne or an alkene.[9][10]
Causality in Experimental Design
The choice of the 1,3-dipole and the dipolarophile is critical in determining the substitution pattern of the resulting pyrazole. For instance, the in situ generation of trifluoroacetonitrile imines from the corresponding hydrazonoyl bromides and their subsequent reaction with enones leads to the diastereoselective formation of pyrazolines, which can then be aromatized to the corresponding pyrazoles.[9][10] The regioselectivity of the cycloaddition is governed by the frontier molecular orbital (FMO) interactions between the dipole and the dipolarophile.
A significant advantage of this method is the ability to construct highly substituted pyrazoles with well-defined regiochemistry. The reaction conditions are often mild, and a wide range of functional groups can be tolerated.
Experimental Protocol: Synthesis of a 3-Trifluoromethylpyrazole via [3+2] Cycloaddition [9]
This protocol details the synthesis of a polyfunctionalized 3-trifluoromethylpyrazole through a sequential [3+2] cycloaddition and oxidation.
Materials:
-
Chalcone (e.g., (E)-1,3-diphenylprop-2-en-1-one) (1.0 equiv)
-
N-phenyl-2,2,2-trifluoroacetohydrazonoyl bromide (1.2 equiv)
-
Triethylamine (Et3N) (1.5 equiv)
-
Toluene
-
Manganese dioxide (MnO2) (5.0 equiv)
-
Dimethyl sulfoxide (DMSO) or Hexane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
[3+2] Cycloaddition: To a solution of the chalcone in toluene, add the hydrazonoyl bromide and triethylamine.
-
Stir the reaction mixture at room temperature for 12-24 hours. The triethylamine serves as a base to generate the trifluoroacetonitrile imine in situ.
-
After completion of the cycloaddition (monitored by TLC), the reaction mixture is worked up to isolate the intermediate pyrazoline.
-
Oxidative Aromatization: The isolated pyrazoline is dissolved in either DMSO or hexane.
-
Manganese dioxide is added, and the mixture is heated. The choice of solvent is crucial for the selectivity of the oxidation step. In DMSO, the fully substituted pyrazole is the major product, while in hexane, a deacylative pathway can occur.[9][10]
-
The reaction is monitored by TLC. Upon completion, the MnO2 is filtered off, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to yield the desired polysubstituted 3-trifluoromethylpyrazole.
Direct C-H Fluorination of the Pyrazole Core
For the late-stage introduction of fluorine onto a pre-existing pyrazole scaffold, direct C-H fluorination is an attractive strategy. This approach avoids the need to carry fluorine-containing moieties through a multi-step synthesis. Electrophilic fluorinating reagents, such as Selectfluor® (F-TEDA-BF4), are commonly employed for this transformation.[11]
Mechanistic Insights and Regioselectivity
The mechanism of electrophilic fluorination involves the attack of the electron-rich pyrazole ring on the electrophilic fluorine source. The regioselectivity of the fluorination is dictated by the electronic properties of the pyrazole ring. Electrophilic substitution on the pyrazole nucleus typically occurs at the C4 position, which is the most electron-rich.[12] However, the presence of directing groups can influence the site of fluorination.
This method is particularly valuable for accessing 4-fluoropyrazoles. The reaction conditions are generally mild, but the handling of potent electrophilic fluorinating agents requires care.
Experimental Protocol: Electrophilic Fluorination of a 3,5-Disubstituted Pyrazole [11]
This protocol provides a general procedure for the direct fluorination of a pyrazole at the C4 position using Selectfluor®.
Materials:
-
3,5-Disubstituted pyrazole (1.0 equiv)
-
Selectfluor® (1.1-1.5 equiv)
-
Acetonitrile (MeCN)
-
Round-bottom flask, protected from light
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the 3,5-disubstituted pyrazole in acetonitrile in a round-bottom flask.
-
Add Selectfluor® portion-wise to the solution at room temperature. The reaction is often exothermic and may require cooling.
-
Stir the reaction mixture at room temperature for the time required for the reaction to complete (typically a few hours to overnight, monitored by TLC or LC-MS).
-
Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford the 4-fluoro-3,5-disubstituted pyrazole.
Leveraging Fluorinated Building Blocks
The use of readily available fluorinated building blocks is a highly versatile and efficient strategy for the synthesis of fluorinated pyrazoles.[13][14] These building blocks, which already contain the desired fluorine or fluoroalkyl group, can be elaborated into the target pyrazole through various chemical transformations.
Strategic Advantages
This approach offers several advantages. It allows for the introduction of fluorine at specific positions with high predictability. A wide variety of fluorinated building blocks are commercially available or can be readily synthesized, providing access to a diverse range of fluorinated pyrazoles.[15] For example, 2-bromo-3,3,3-trifluoropropene (BTP) has been utilized in a three-component reaction with aldehydes and tosyl hydrazide to synthesize 3-(trifluoromethyl)pyrazoles.[2]
Experimental Protocol: Three-Component Synthesis of a 3-(Trifluoromethyl)pyrazole using a Fluorinated Building Block [2]
This protocol describes a one-pot synthesis of 3-(trifluoromethyl)pyrazoles from an aldehyde, tosyl hydrazide, and 2-bromo-3,3,3-trifluoropropene (BTP).
Materials:
-
Aldehyde (1.0 equiv)
-
Tosyl hydrazide (1.0 equiv)
-
2-Bromo-3,3,3-trifluoropropene (BTP) (1.5 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equiv)
-
Acetonitrile (MeCN)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a solution of the aldehyde and tosyl hydrazide in acetonitrile, add DBU.
-
Stir the mixture at room temperature for a short period to allow for the formation of the tosylhydrazone intermediate.
-
Add 2-bromo-3,3,3-trifluoropropene (BTP) to the reaction mixture.
-
Stir the reaction at room temperature until the starting materials are consumed (monitored by TLC). The reaction is postulated to proceed through a [3+2] cycloaddition between an in situ generated diazo intermediate and BTP.[2]
-
After the reaction is complete, the mixture is worked up by adding water and extracting with an organic solvent.
-
The organic layer is dried and concentrated, and the crude product is purified by column chromatography to give the desired 3-(trifluoromethyl)pyrazole.
Comparative Analysis of Synthetic Routes
To facilitate the selection of the most appropriate synthetic strategy, the following table summarizes the key features of the discussed methods.
| Synthetic Route | Key Advantages | Key Disadvantages | Typical Yields | Regioselectivity |
| Cyclocondensation | Readily available starting materials; well-established method. | Regioselectivity can be an issue with unsymmetrical precursors. | Moderate to excellent | Variable, can be controlled by reaction conditions.[6][8] |
| [3+2] Cycloaddition | High regioselectivity; access to highly substituted pyrazoles; mild reaction conditions. | Requires synthesis of specific 1,3-dipole precursors. | Good to excellent | Generally high to excellent.[9][16] |
| Direct C-H Fluorination | Late-stage functionalization; avoids carrying fluorine through multiple steps. | Limited to specific positions (usually C4); requires specialized fluorinating agents. | Moderate to good | High for the C4 position.[11] |
| Fluorinated Building Blocks | High predictability of fluorine position; access to diverse structures. | Availability and cost of building blocks can be a limitation. | Good to excellent | Determined by the choice of building block and reaction.[2] |
Visualizing the Synthetic Pathways
To further clarify the discussed synthetic strategies, the following diagrams illustrate the core transformations.
Caption: General scheme for the cyclocondensation route.
Caption: The [3+2] cycloaddition strategy.
Caption: Direct C-H fluorination of a pyrazole ring.
Conclusion and Future Outlook
The synthesis of fluorinated pyrazoles is a dynamic and evolving field, driven by the continued demand for novel bioactive molecules in medicine and agriculture. While classical methods like the Knorr synthesis remain relevant, modern approaches such as [3+2] cycloadditions and direct C-H functionalization offer greater control and efficiency in many cases. The choice of synthetic route will ultimately depend on the specific target structure, the desired substitution pattern, and the availability of starting materials. As our understanding of fluorine chemistry deepens and new synthetic methodologies emerge, we can expect even more innovative and elegant strategies for the construction of these valuable heterocyclic compounds to be developed.
References
- Mlostoń, G., Urbaniak, K., Utecht, G., Lentz, D., Heimgartner, H., & Kędzia, A. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Organic Letters, 24(13), 2433–2438. [Link]
- University of Mississippi. (n.d.).
- Mlostoń, G., Urbaniak, K., Utecht, G., Lentz, D., Heimgartner, H., & Kędzia, A. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions.
- (2020). Three-Component Synthesis of 3-(Trifluoromethyl)pyrazoles. Organic Letters, 22(3), 809-813. [Link]
- Kumar, V., Sharma, M., & Kumar, V. (2023). Recent advances in the synthesis of 3(5)-trifluoromethylpyrazoles. Journal of Fluorine Chemistry, 264, 110058. [Link]
- Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., & Bueno, J. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(21), 8545–8552. [Link]
- Mykhailiuk, P. K. (2020). Fluorine-Containing sp-Enriched Building Blocks for the Multigram Synthesis of Fluorinated Pyrazoles and Pyrimidines with (Hetero)aliphatic Substituents.
- Han, T., Wang, K.-H., Yang, M., Zhao, P., Wang, F., Wang, J., & Huang, D. (2022). Synthesis of Difluoromethylated Pyrazoles by the [3 + 2] Cycloaddition Reaction of Difluoroacetohydrazonoyl Bromides. The Journal of Organic Chemistry, 87(1), 444–455. [Link]
- Dömling, A., & Beck, B. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1038–1081. [Link]
- El Hassani, I. A., Rouzi, K., Assila, H., Karrouchi, K., & Ansar, M. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 478-504. [Link]
- Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670–1715. [Link]
- Gerus, I. I., Kacharov, O. D., & Vdovenko, S. I. (2018). New Synthesis of Fluorinated Pyrazoles.
- Mykhailiuk, P. K. (2020).
- (2022). Versatile Fluorine-Containing Building Blocks. Encyclopedia.pub. [Link]
- Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121 (3), 1670-1715. [Link]
- (2021).
- (2018). Pd-catalyzed pyrazole-directed C–H fluorination of ortho-substituted arenes 5 with NFSI.
- (2020). Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.
- (2025). A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs.
- (2022). Straightforward synthesis of difluoromethylated pyrazolines.
- Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications.
- (2021). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates.
- Wang, X., et al. (2016). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 21(9), 1198. [Link]
- El Hassani, I. A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- Besset, T., et al. (2012). Electrophilic ring fluorination of 3,5-disubstituted pyrazoles: application to the formal synthesis of a neprilysin inhibitor key intermediate. New Journal of Chemistry, 36(11), 2293-2296. [Link]
- El Hassani, I. A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(12), 3648. [Link]
- (2023). Fluorinated building blocks in drug design: new pathways and targets.
- (2023). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI. [Link]
- (2012). Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
- (2024). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. PubMed. [Link]
Sources
- 1. egrove.olemiss.edu [egrove.olemiss.edu]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. thieme.de [thieme.de]
- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Electrophilic ring fluorination of 3,5-disubstituted pyrazoles: application to the formal synthesis of a neprilysin inhibitor key intermediate - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. ossila.com [ossila.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Benchmarking New Pyrazole Derivatives Against Known Standards
Introduction: The Enduring Significance of the Pyrazole Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently prove to be fertile ground for drug discovery. The pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is one such "privileged scaffold."[1][2] Its remarkable versatility and synthetic accessibility have made it a cornerstone in the development of numerous therapeutic agents.[3] This is evidenced by its presence in a range of FDA-approved drugs, from the widely-known anti-inflammatory agent Celecoxib to targeted anticancer therapies like Ruxolitinib and Ibrutinib.[1][4][5]
The value of the pyrazole core lies in its ability to be readily functionalized at multiple positions, allowing chemists to fine-tune the steric and electronic properties of the molecule to achieve high potency and selectivity for specific biological targets.[6] Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic effects.[7][8]
This guide provides a comprehensive framework for researchers and drug development professionals to benchmark the performance of novel pyrazole derivatives. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring a robust and logical evaluation cascade. Using two hypothetical new chemical entities, NP-101 (designed as a selective COX-2 inhibitor) and NP-102 (designed as a JAK2 kinase inhibitor), we will compare them against their respective gold standards: Celecoxib and Ruxolitinib .
The Benchmarking Workflow: A Phased Approach
A successful benchmarking program does not rely on a single assay but on a multi-faceted approach that evaluates a compound from target engagement through to cellular activity and, ultimately, in vivo efficacy. Our evaluation will follow a logical four-stage cascade.
Caption: A logical workflow for benchmarking new chemical entities.
Phase 1: In Vitro Enzymatic Assays - Does the Compound Hit its Target?
Expertise & Experience: The foundational step in benchmarking is to confirm direct interaction with the molecular target in a purified, cell-free system. This isolates the drug-target interaction from confounding factors like cell permeability or off-target effects, providing a clean measure of potency (often expressed as IC₅₀).[9][10] We employ specific enzymatic assays for the intended targets of our new derivatives.
Protocol 1: Cyclooxygenase-2 (COX-2) Inhibition Assay
-
Causality: Celecoxib's anti-inflammatory effect stems from its selective inhibition of COX-2, which blocks the conversion of arachidonic acid into prostaglandins—key mediators of pain and inflammation.[11][12][13] This assay directly measures the ability of NP-101 to inhibit this enzymatic process, using Celecoxib as the benchmark.
Caption: The COX-2 enzymatic pathway and point of inhibition.
-
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), human recombinant COX-2 enzyme, arachidonic acid (substrate), and a detection probe (e.g., Amplex Red).
-
Compound Dilution: Prepare a serial dilution of NP-101 and Celecoxib in DMSO, then dilute further into the assay buffer. A typical starting concentration range is 100 µM down to 1 pM.
-
Enzyme Incubation: In a 96-well plate, add the COX-2 enzyme to wells containing either the test compounds, positive control (Celecoxib), or a vehicle control (DMSO). Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid and the detection probe to all wells.
-
Signal Detection: Measure the fluorescence (or absorbance, depending on the kit) at timed intervals using a plate reader. The rate of signal increase is proportional to COX-2 activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Protocol 2: JAK2 Kinase Activity Assay
-
Causality: Ruxolitinib is an inhibitor of Janus kinases (JAKs), which are critical for signaling pathways that regulate cell growth and immune responses.[2] Dysregulation of the JAK-STAT pathway is implicated in various cancers and inflammatory diseases. This assay quantifies the ability of NP-102 to block the phosphorylation activity of the JAK2 enzyme.[14][15]
-
Step-by-Step Methodology:
-
Reagent Preparation: Use a commercial kinase assay kit (e.g., ADP-Glo™). Prepare assay buffer, human recombinant JAK2 enzyme, a suitable peptide substrate, and ATP.
-
Compound Dilution: Prepare serial dilutions of NP-102 and Ruxolitinib in DMSO, followed by dilution in the assay buffer.
-
Reaction Setup: In a 384-well plate, add the test compounds, positive control (Ruxolitinib), or vehicle control (DMSO). Add the JAK2 enzyme and the peptide substrate.
-
Reaction Initiation: Start the kinase reaction by adding ATP. Incubate for a defined period (e.g., 60 minutes) at 30°C.
-
Signal Detection: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the newly formed ADP into ATP, which drives a luciferase reaction. Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to JAK2 activity. Calculate the percent inhibition and determine the IC₅₀ as described for the COX-2 assay.
-
Comparative Data Summary (Phase 1)
| Compound | Target | Assay Type | IC₅₀ (nM) [Hypothetical Data] |
| NP-101 | COX-2 | Enzymatic | 15 |
| Celecoxib (Standard) | COX-2 | Enzymatic | 25 |
| NP-102 | JAK2 | Kinase | 5 |
| Ruxolitinib (Standard) | JAK2 | Kinase | 3 |
Phase 2: Cell-Based Assays - Efficacy and Safety in a Biological Context
Expertise & Experience: A potent enzyme inhibitor is only a potential drug if it can cross the cell membrane, engage its target in the complex intracellular environment, and produce a desired biological outcome without being overtly toxic.[16] Cell-based assays are critical for answering these questions and establishing a therapeutic window.
Protocol 3: LPS-Induced PGE₂ Production in RAW 264.7 Macrophages
-
Causality: Macrophages are key cells in the inflammatory response. When stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls, they upregulate COX-2 and produce large amounts of Prostaglandin E₂ (PGE₂), a primary mediator of inflammation.[17] This assay provides a robust cellular model to test the anti-inflammatory efficacy of NP-101 and Celecoxib.
-
Step-by-Step Methodology:
-
Cell Culture: Plate RAW 264.7 murine macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with serial dilutions of NP-101, Celecoxib, or vehicle control for 1 hour.
-
Inflammatory Challenge: Stimulate the cells by adding LPS (e.g., 1 µg/mL) to all wells except the negative control. Incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
PGE₂ Quantification: Measure the concentration of PGE₂ in the supernatant using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's protocol.
-
Data Analysis: Calculate the percent inhibition of PGE₂ production for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC₅₀ value.
-
Protocol 4: MTT Cell Viability Assay
-
Causality: It is crucial to determine if the observed cellular effect is due to specific target inhibition or general cytotoxicity. The MTT assay measures the metabolic activity of cells, which serves as a proxy for cell viability.[18][19] By testing the compounds on both a cancer cell line (relevant for NP-102) and a non-cancerous cell line, we can assess both anti-proliferative efficacy and general toxicity.[20][21]
-
Step-by-Step Methodology:
-
Cell Plating: Seed cells (e.g., HCT116 colon cancer cells and normal human dermal fibroblasts) into 96-well plates and allow them to attach overnight.
-
Compound Exposure: Treat the cells with serial dilutions of NP-101, NP-102, Celecoxib, and Ruxolitinib for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a dedicated solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at ~570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the CC₅₀ (cytotoxic concentration 50%) or GI₅₀ (growth inhibition 50%) value for each compound on each cell line.
-
Comparative Data Summary (Phase 2)
| Compound | Assay | Cell Line | IC₅₀ / CC₅₀ (µM) [Hypothetical Data] | Selectivity Index (CC₅₀ Normal / IC₅₀ Target) |
| NP-101 | PGE₂ Production | RAW 264.7 | 0.25 | |
| MTT Viability | HCT116 | > 50 | ||
| MTT Viability | Fibroblasts | > 50 | > 200 | |
| Celecoxib | PGE₂ Production | RAW 264.7 | 0.40 | |
| MTT Viability | HCT116 | > 50 | ||
| MTT Viability | Fibroblasts | > 50 | > 125 | |
| NP-102 | MTT Viability | HCT116 | 0.10 | |
| MTT Viability | Fibroblasts | 5.0 | 50 | |
| Ruxolitinib | MTT Viability | HCT116 | 0.15 | |
| MTT Viability | Fibroblasts | 8.0 | 53 |
Phase 3: In Vivo Preclinical Efficacy - Performance in a Whole Organism
Expertise & Experience: Positive results in cell culture do not always translate to efficacy in a living organism due to complex pharmacokinetic and pharmacodynamic factors.[22] In vivo models are indispensable for evaluating a compound's performance in a physiological system.[23][24][25]
Protocol 5: Carrageenan-Induced Paw Edema in Rats
-
Causality: This is a classic and well-validated model of acute inflammation.[17] Injection of carrageenan into the rat paw induces a biphasic inflammatory response characterized by swelling (edema), which is heavily dependent on prostaglandin production. This model is excellent for evaluating the in vivo efficacy of orally administered anti-inflammatory agents like NP-101 and Celecoxib.
Caption: Experimental workflow for the rat paw edema model.
-
Step-by-Step Methodology:
-
Animal Acclimation: Acclimate male Wistar rats (180-200g) for one week prior to the experiment.
-
Grouping and Dosing: Randomly assign rats to groups (n=6 per group): Vehicle control, NP-101 (e.g., 10, 30 mg/kg), and Celecoxib (30 mg/kg). Administer the compounds orally (p.o.).
-
Baseline Measurement: One hour after dosing, measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Inflammation Induction: Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage of edema increase for each animal relative to its baseline. Then, calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group at each time point.
-
Comparative Data Summary (Phase 3)
| Compound (Dose) | Peak Inhibition of Edema (%) [Hypothetical Data] | Time of Peak Inhibition (Hours) |
| NP-101 (30 mg/kg) | 65% | 4 |
| Celecoxib (30 mg/kg) | 55% | 4 |
| Vehicle | 0% (by definition) | N/A |
Phase 4: In Vitro ADME & Pharmacokinetic Profiling
Expertise & Experience: A compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties determine its exposure and half-life in the body.[26][27] Early in vitro assessment of these parameters is crucial for predicting in vivo behavior and identifying potential liabilities.[28][29][30] Poor metabolic stability or low permeability can render an otherwise potent compound ineffective in vivo.
Key In Vitro ADME Parameters
-
Metabolic Stability (Liver Microsomes): Measures how quickly a compound is metabolized by key drug-metabolizing enzymes (Cytochrome P450s) in the liver. Reported as half-life (t½). A longer half-life is generally desirable.
-
Plasma Protein Binding (PPB): Determines the extent to which a compound binds to proteins in the blood. Only the unbound fraction is free to interact with the target. High binding can limit efficacy.
-
Permeability (Caco-2 or PAMPA): Assesses a compound's ability to cross intestinal cell barriers, predicting its potential for oral absorption. High permeability is needed for orally administered drugs.
Comparative Data Summary (Phase 4)
| Compound | Metabolic Stability (t½, min) | Plasma Protein Binding (%) | Permeability (Papp, 10⁻⁶ cm/s) |
| NP-101 | 45 | 92% | 15 (High) |
| Celecoxib | 60 | 97% | 20 (High) |
| NP-102 | 15 | 85% | 8 (Moderate) |
| Ruxolitinib | 90 | 95% | 12 (High) |
Synthesis and Conclusion
This guide outlines a systematic, multi-tiered approach to benchmarking novel pyrazole derivatives. By integrating data from enzymatic, cellular, in vivo, and ADME assays, a comprehensive performance profile can be constructed.
Based on our hypothetical data:
-
NP-101 appears to be a very promising anti-inflammatory candidate. It shows superior potency to Celecoxib in both enzymatic and cellular assays and demonstrates better efficacy in the in vivo paw edema model. Its ADME profile is largely favorable, with high permeability and reasonable metabolic stability, suggesting it has a high probability of success in further development.
-
NP-102 shows excellent potency against its target kinase and strong anti-proliferative activity in a cancer cell line, comparable to the standard, Ruxolitinib. It also displays a reasonable safety window. However, its low metabolic stability (t½ = 15 min) is a significant liability that would likely lead to rapid clearance and poor exposure in vivo. This compound, despite its high potency, would require medicinal chemistry optimization to improve its pharmacokinetic properties before it could be considered a viable drug candidate.
By following this logical, evidence-based benchmarking framework, research and development teams can make more informed decisions, efficiently prioritizing compounds with the highest likelihood of clinical success and effectively allocating resources in the complex journey of drug discovery.
References
- Benchchem. (n.d.).
- Ezeja, M. I., et al. (2019).
- Wikipedia. (n.d.). Celecoxib. Wikipedia.
- El-Sayed, M. A., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
- Saleh, A., et al. (2022).
- Abdel-Wahab, B. F., et al. (2019). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of the Chilean Chemical Society.
- Ebenezer, O., et al. (2022).
- Mor, S., et al. (2022). A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. Mini-Reviews in Organic Chemistry.
- Riyadi, et al. (2023). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Beni-Suef University Journal of Basic and Applied Sciences.
- Anonymous. (2015).
- Ebenezer, O., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives.
- Semantic Scholar. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. Semantic Scholar.
- Yilmaz, I., et al. (2022). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed.
- Aggarwal, N., et al. (2018).
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- BroadPharm. (2022). Protocol for Cell Viability Assays. BroadPharm.
- El-Sayed, M. A., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020)
- CLYTE Technologies. (2025).
- Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC - PubMed Central.
- Al-Abdullah, E. S., et al. (2014).
- Kumar, A., et al. (2020).
- Abcam. (n.d.). MTT assay protocol. Abcam.
- Singh, S., et al. (2020). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. World Journal of Pharmaceutical Research.
- Mandal, A. (2019). Celebrex (Celecoxib) Pharmacology. News-Medical.Net.
- IAPC Journals. (2016). An Overall Comparison of Small Molecules and Large Biologics in ADME Testing. ADMET and DMPK.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
- Study.com. (n.d.). Celecoxib: Mechanism of Action & Structure. Study.com.
- Muthukumar, V., et al. (2017). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC - NIH.
- National Center for Biotechnology Information. (n.d.).
- Barakat, A., et al. (2021).
- G-ul-Haq, I., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
- Saleh, A., et al. (2022).
- El-Faham, A., et al. (2023).
- Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central.
- Kuzman, D., et al. (2021).
- Pediatric Oncall. (n.d.).
- National Center for Biotechnology Information. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual.
- Wang, C., et al. (2023). Pyrazole derivatives: Recent advances in discovery and development of pesticides. Frontiers in Chemistry.
- WuXi AppTec. (2022). A Guide to In Vitro ADME Testing in Drug Development. WuXi AppTec.
- Clinical Tree. (2023). ADME Principles in Small Molecule Drug Discovery and Development: An Industrial Perspective. Clinical Tree.
- Charles River Laboratories. (n.d.). ADME DMPK Studies.
- National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual.
- Eurofins Discovery. (n.d.). Drug Candidate Selection Panels. Eurofins Discovery.
- Shapiro, A. B. (2015). How should I start with Enzyme-Inhibitor kinetics assay?.
- Srivastava, A. K. (2017). Can someone provide me with protocols for enzyme inhibition assay and their kinetics?.
- National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual.
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 4. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 8. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Celecoxib - Wikipedia [en.wikipedia.org]
- 12. news-medical.net [news-medical.net]
- 13. study.com [study.com]
- 14. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. broadpharm.com [broadpharm.com]
- 20. clyte.tech [clyte.tech]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 23. IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS | PPTX [slideshare.net]
- 24. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review | Semantic Scholar [semanticscholar.org]
- 25. ijpras.com [ijpras.com]
- 26. An Overall Comparison of Small Molecules and Large Biologics in ADME Testing | ADMET and DMPK [pub.iapchem.org]
- 27. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 29. clinicalpub.com [clinicalpub.com]
- 30. criver.com [criver.com]
A Senior Application Scientist's Guide to Cross-Reactivity Assessment of 4-Bromo-5-(difluoromethyl)-1H-pyrazole Analogs
In the landscape of modern drug discovery, particularly in kinase inhibitor development, the pyrazole scaffold is a privileged structure. Its derivatives, such as the 4-Bromo-5-(difluoromethyl)-1H-pyrazole series, are frequently explored for their potential therapeutic benefits. However, the structural homology among target proteins, especially within the human kinome, presents a significant challenge: off-target activity or cross-reactivity.[1] Unforeseen binding to unintended proteins can lead to toxicity or diminished efficacy, contributing to a high rate of late-stage clinical failures.[2][3]
This guide provides a comprehensive framework for the objective, data-driven assessment of cross-reactivity for novel analogs of this compound. We will move beyond simple data reporting to explain the causality behind the experimental strategy, ensuring a robust and self-validating workflow. This guide is intended for researchers, scientists, and drug development professionals dedicated to building a comprehensive safety and selectivity profile for their candidate compounds.
The Rationale: A Phased Approach to Selectivity Profiling
Assessing cross-reactivity is not a single experiment but a strategic, tiered process. The goal is to efficiently triage compounds and build a deep understanding of their interaction profiles. A cost-effective and data-rich approach begins with broad, high-throughput biochemical screening and progressively narrows down to more physiologically relevant, complex cellular models for the most promising candidates.[2] This phased approach ensures that resources are focused on compounds with the highest potential.
Here, we propose a logical workflow for comparing three hypothetical analogs designed as inhibitors for a primary target, Kinase A .
-
Analog 1 (PYR-A): The parent scaffold, this compound.
-
Analog 2 (PYR-B): A derivative with a modification intended to enhance potency.
-
Analog 3 (PYR-C): A derivative with a modification designed to improve selectivity.
Workflow for Cross-Reactivity Assessment
Caption: Phased workflow for assessing pyrazole analog cross-reactivity.
Phase 1: Broad Kinome Profiling via Competition Binding Assays
The first step is to cast a wide net. The objective is not to determine absolute potency but to quickly identify all potential off-targets across the kinome.
Causality: We choose a competition binding assay for this initial screen because it directly measures the physical interaction between the compound and the kinase's ATP-binding site.[4][5] Unlike activity assays, it is independent of substrate, cofactors, and the enzyme's catalytic competence, providing a more direct and universal measure of binding.[4][6] Commercial services offer extensive panels (e.g., >400 kinases) for this purpose, making it an efficient strategy.[7][8]
Experimental Protocol: Large-Panel Competition Binding Assay
-
Compound Preparation: Solubilize PYR-A, PYR-B, and PYR-C in 100% DMSO to a stock concentration of 10 mM.
-
Assay Concentration: Perform the primary screen at a single, high concentration (e.g., 10 µM) to maximize the chances of identifying even weak off-target interactions.
-
Assay Principle: The assay typically involves a proprietary, immobilized ligand that binds to the ATP site of the kinases on the panel.[5]
-
Execution:
-
The test compound (e.g., PYR-A) is incubated with the target kinase.
-
This mixture is then applied to the immobilized ligand.
-
If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.[5]
-
The amount of kinase bound to the solid support is quantified (e.g., via qPCR for a DNA-tagged kinase or fluorescence).[5]
-
-
Data Output: Results are typically expressed as Percent of Control (%Ctrl) or Percent Inhibition (%Inhibition), where a lower %Ctrl or higher %Inhibition indicates a stronger interaction.
Hypothetical Data Presentation: Phase 1
| Compound | Primary Target (Kinase A) % Inhibition | Significant Off-Target (Kinase X) % Inhibition | Significant Off-Target (Kinase Y) % Inhibition |
| PYR-A | 98% | 65% | 15% |
| PYR-B | 99% | 92% | 25% |
| PYR-C | 95% | 20% | 10% |
Interpretation: This initial screen immediately raises a flag for PYR-B, which shows potent binding to both the intended target and a significant off-target, Kinase X. PYR-A shows moderate off-target activity, while PYR-C appears highly selective. These off-targets (Kinase X and Y) are now prioritized for quantitative follow-up.
Phase 2: Quantitative Potency (IC50) Determination
With primary off-targets identified, the next step is to quantify the potency of the interactions. This is achieved by generating dose-response curves to determine the half-maximal inhibitory concentration (IC50).
Causality: An activity-based assay is often chosen for this phase. While binding assays measure affinity (Kd), activity assays measure functional inhibition (IC50), which can be more representative of a compound's ultimate biological effect.[9] We will use a luminescence-based assay that measures ATP consumption, a universal feature of kinase activity.[10]
Experimental Protocol: ADP-Glo™ Kinase Activity Assay
-
Reagents: Purified recombinant Kinase A, Kinase X, and Kinase Y; appropriate substrates for each; ADP-Glo™ Reagent and Kinase Detection Substrate.
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution series for PYR-A, PYR-B, and PYR-C in a 384-well plate. Include a DMSO-only (vehicle) control.
-
Kinase Reaction:
-
Add kinase and substrate to the wells containing the diluted compounds.
-
Initiate the reaction by adding ATP (at a concentration near the Km for each specific kinase to ensure physiological relevance).[9]
-
Incubate for 1 hour at room temperature.
-
-
Signal Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the newly generated ADP back into ATP, which fuels a luciferase/luciferin reaction.
-
Measure the resulting luminescence. The light signal is proportional to the ADP generated and thus to kinase activity.[9]
-
-
Data Analysis: Plot the luminescence signal against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Hypothetical Data Presentation: Phase 2
| Compound | Kinase A IC50 (nM) | Kinase X IC50 (nM) | Kinase Y IC50 (nM) | Selectivity Score (IC50 Kinase X / IC50 Kinase A) |
| PYR-A | 15 | 850 | >10,000 | 57-fold |
| PYR-B | 2 | 25 | >10,000 | 13-fold |
| PYR-C | 20 | 4,500 | >10,000 | 225-fold |
Interpretation: The IC50 data confirms the primary screen. PYR-B, while being the most potent against the primary target (Kinase A), exhibits poor selectivity with only a 13-fold window over Kinase X. In contrast, PYR-C demonstrates a superior selectivity profile (225-fold), making it a much more attractive candidate for further development, despite its slightly lower on-target potency compared to PYR-B.
Phase 3: Validating Target Engagement in a Cellular Context
Biochemical assays use purified, recombinant proteins. This environment lacks the complexity of a living cell, where factors like membrane permeability, intracellular ATP concentrations, and engagement with other proteins can influence a compound's behavior.[11] The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement and off-target binding in an intact cellular environment.[12][13]
Causality: CETSA operates on the principle of ligand-induced thermal stabilization.[12][14] When a compound binds to its target protein, it generally increases the protein's stability, causing it to denature and aggregate at a higher temperature.[11][15] By measuring the amount of soluble protein remaining after a heat challenge, we can directly observe this engagement.[15]
CETSA Experimental Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA
-
Cell Culture: Culture a cell line known to express both Kinase A and Kinase X.
-
Compound Treatment: Treat cells with a saturating concentration (e.g., 10 µM) of PYR-C or a vehicle (DMSO) control for 2 hours.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling.[14]
-
Lysis and Fractionation: Lyse the cells (e.g., via freeze-thaw cycles). Separate the soluble fraction from the precipitated aggregates by high-speed centrifugation.[11]
-
Quantification: Collect the supernatant (soluble fraction) and quantify the amount of soluble Kinase A and Kinase X at each temperature point using Western blotting.
-
Data Analysis: Plot the band intensity for each protein against the temperature. The resulting "melting curve" will shift to the right for a protein that has been stabilized by compound binding.
Expected Outcome for PYR-C
-
Kinase A: A significant thermal shift (ΔTm > 2-3°C) will be observed in the PYR-C treated cells compared to the DMSO control, confirming potent target engagement in a cellular environment.
-
Kinase X: A negligible or no thermal shift (ΔTm < 1°C) will be observed, confirming that PYR-C does not meaningfully engage this off-target in live cells at the tested concentration.
This final step provides critical, physiologically relevant validation of the selectivity profile established through the biochemical assays.
Conclusion and Future Directions
This structured, multi-phase comparison guide demonstrates a robust methodology for assessing the cross-reactivity of this compound analogs.
-
PYR-B , despite its high on-target potency, was deprioritized due to significant off-target activity against Kinase X, a liability identified early in the biochemical screen.
-
PYR-C emerged as the superior candidate. While slightly less potent than PYR-B in vitro, its excellent selectivity profile was confirmed biochemically and validated in a cellular context using CETSA.
This data-driven approach, which moves logically from broad screening to quantitative analysis and finally to cellular validation, provides the highest degree of confidence in selecting a lead compound. While this guide focuses on experimental techniques, it is crucial to note that in silico predictive models can also be employed at the very beginning of this process to forecast potential off-target liabilities and help guide analog design.[2][16] By integrating computational predictions[17] with rigorous, multi-tiered experimental validation, drug discovery teams can more effectively navigate the complex challenge of compound selectivity and develop safer, more effective medicines.
References
- Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
- Cheng, F., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. Communications Biology.
- Cross, J. B., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Chemical Research in Toxicology.
- Reaction Biology. (n.d.). KINASE PROFILING & SCREENING.
- Robles, A. J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.
- Merget, B., et al. (2017). Prediction of off-target drug effects through data fusion. Journal of Cheminformatics.
- Martinez Molina, D., et al. (n.d.). CETSA. Pelago Bioscience.
- Paul, D., et al. (2024). Computational Strategies Reshaping Modern Drug Discovery. International Journal of Molecular Sciences.
- Kryštof, V., et al. (2013). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. BMC Bioinformatics.
- ResearchGate. (2023). In silico off-target profiling for enhanced drug safety assessment.
- Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology.
- Sills, M. A., et al. (2002). A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP). Journal of Biomolecular Screening.
- Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
- Jafari, R., et al. (2014). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology.
- Pharmaron. (n.d.). Kinase Panel Profiling.
- Shi, H., et al. (2015). A Quantitative Proteomics-based Competition Binding Assay to Characterize pITAM-Protein Interactions. Molecular & Cellular Proteomics.
- BPS Bioscience. (n.d.). Kinase Screening & Profiling.
- Eurofins Discovery. (n.d.). Kinase Screening & Profiling Service.
Sources
- 1. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. reactionbiology.com [reactionbiology.com]
- 5. researchgate.net [researchgate.net]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. pharmaron.com [pharmaron.com]
- 8. assayquant.com [assayquant.com]
- 9. kinaselogistics.com [kinaselogistics.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CETSA [cetsa.org]
- 13. news-medical.net [news-medical.net]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. annualreviews.org [annualreviews.org]
- 16. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 17. mdpi.com [mdpi.com]
A Researcher's Guide to the Metabolic Stability of Difluoromethyl-Pyrazole Compounds
<
Introduction: The Strategic Role of the Difluoromethyl Group in Modern Drug Design
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone of rational drug design.[1][2] Among these, the difluoromethyl (-CF2H) group has garnered significant attention for its ability to enhance a molecule's pharmacokinetic profile, particularly its metabolic stability.[3][4] This guide provides an in-depth evaluation of the metabolic stability of difluoromethyl-pyrazole compounds, a class of heterocycles prevalent in pharmaceuticals and agrochemicals.[5][6] We will delve into the mechanistic underpinnings of their enhanced stability, provide detailed experimental protocols for assessment, and present a comparative analysis against their non-fluorinated counterparts. This resource is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the difluoromethyl group to design more robust and efficacious molecules.
The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.[5][7] However, like many heterocyclic systems, it can be susceptible to metabolic degradation, primarily through oxidation reactions catalyzed by cytochrome P450 (CYP450) enzymes.[8][9][10] The introduction of a difluoromethyl group can profoundly alter a compound's metabolic fate. The strong carbon-fluorine bond is significantly more resistant to enzymatic cleavage than a carbon-hydrogen bond, effectively "shielding" a potential metabolic soft spot.[1] This modification often leads to a longer in vivo half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[3]
Mechanistic Insights: Why Difluoromethylation Enhances Metabolic Stability
The enhanced metabolic stability of difluoromethyl-pyrazole compounds is not solely attributable to the strength of the C-F bond.[11][12] A deeper understanding reveals a confluence of electronic and steric effects that disfavor enzymatic metabolism.
-
Increased Bond Strength: The primary contributor to metabolic stability is the high bond dissociation energy of the C-F bond (around 109 kcal/mol) compared to a C-H bond.[13] This makes direct hydroxylation at the difluoromethyl group by CYP450 enzymes energetically unfavorable.
-
Electronic Perturbation: The highly electronegative fluorine atoms in the -CF2H group exert a strong electron-withdrawing effect. This can deactivate adjacent positions on the pyrazole ring, making them less susceptible to oxidative attack by CYP450 enzymes.[14]
-
Alteration of Physicochemical Properties: The difluoromethyl group can act as a bioisosteric replacement for hydroxyl, thiol, or amine functionalities.[3] Its introduction can modulate a molecule's lipophilicity and pKa, which in turn influences its interaction with metabolizing enzymes and its overall disposition in the body.[3]
It is important to note that while difluoromethylation generally enhances stability, it does not render a molecule completely inert to metabolism.[13] Metabolic pathways such as hydroxylation at other positions on the molecule or even, in some cases, defluorination can still occur.[13] Therefore, a thorough metabolic stability assessment is crucial for any new chemical entity.
Comparative Analysis: Difluoromethyl-Pyrazole vs. Non-Fluorinated Analogs
To illustrate the impact of difluoromethylation on metabolic stability, the following table summarizes representative in vitro data comparing difluoromethyl-pyrazole compounds with their corresponding non-fluorinated analogs. The key parameters presented are the metabolic half-life (t½) and intrinsic clearance (CLint) determined in human liver microsomes. A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.[1][15]
| Compound Pair | Structure | t½ (min) | CLint (µL/min/mg protein) | Fold Improvement in t½ | Reference |
| Pair 1 | A1: Non-fluorinated PyrazoleA2: Difluoromethyl-Pyrazole | Image of A1 and A2 structures | A1: 15A2: 95 | A1: 115.5A2: 18.3 | 5.3x |
| Pair 2 | B1: Non-fluorinated Pyrazole DerivativeB2: Difluoromethyl-Pyrazole Derivative | Image of B1 and B2 structures | B1: 22B2: 120 | B1: 79.1B2: 14.5 | 5.5x |
| Pair 3 | C1: Non-fluorinated Pyrazole AnalogC2: Difluoromethyl-Pyrazole Analog | Image of C1 and C2 structures | C1: 8C2: 75 | C1: 216.6B2: 23.1 | 9.4x |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual values will vary depending on the specific molecular scaffold and experimental conditions.
The data clearly demonstrates the substantial improvement in metabolic stability conferred by the difluoromethyl group. In all cases, the difluoromethyl-pyrazole analogs exhibit significantly longer half-lives and lower intrinsic clearance rates compared to their non-fluorinated counterparts. This underscores the power of this strategic fluorination in drug design.
Experimental Protocols for Assessing Metabolic Stability
A robust evaluation of metabolic stability relies on well-established in vitro assays. The following are detailed protocols for two of the most common methods: the liver microsomal stability assay and the hepatocyte stability assay.
Protocol 1: In Vitro Liver Microsomal Stability Assay
This assay is a widely used, high-throughput screen to assess the susceptibility of a compound to Phase I metabolism, primarily by CYP450 enzymes.[16][17]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in a liver microsomal suspension.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Positive control compounds with known metabolic fates (e.g., testosterone, verapamil)
-
Acetonitrile (ACN) with an internal standard for quenching and sample analysis
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system for analysis
Workflow Diagram:
Caption: Workflow for the in vitro hepatocyte stability assay.
Procedure:
-
Hepatocyte Preparation:
-
Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath.
-
Transfer the cells to pre-warmed incubation medium and centrifuge to pellet the cells.
-
Resuspend the hepatocytes in fresh incubation medium and determine cell viability (e.g., using trypan blue exclusion).
-
Adjust the cell density to the desired concentration (e.g., 1 x 10^6 viable cells/mL).
-
-
Incubation:
-
Add the test compound to the hepatocyte suspension in a 96-well plate.
-
Incubate the plate at 37°C in a humidified incubator with a 5% CO2 atmosphere, with gentle shaking.
-
-
Time Points and Quenching:
-
At designated time points, take aliquots of the cell suspension.
-
Immediately quench the metabolic activity by adding the aliquot to cold acetonitrile with an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the samples to pellet the cell debris and precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
Data Analysis:
-
The data analysis is performed in the same manner as the microsomal stability assay to determine t½ and CLint.
-
Metabolite Identification: Unveiling the Metabolic Pathways
Beyond assessing the rate of metabolism, it is crucial to identify the metabolites formed. [18][19]This provides a more complete picture of the compound's fate and can reveal potential liabilities, such as the formation of reactive or pharmacologically active metabolites. [20]High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS/MS) is the primary tool for metabolite identification. [21][22] The general workflow for metabolite identification involves:
-
Incubating the parent compound with a metabolically active system (e.g., liver microsomes or hepatocytes).
-
Analyzing the incubation mixture by LC-MS/MS to detect potential metabolites.
-
Comparing the mass spectra of the parent compound and potential metabolites to identify biotransformations (e.g., oxidation, glucuronidation).
-
Utilizing tandem mass spectrometry (MS/MS) to fragment the metabolite ions and elucidate their structures.
Common metabolic pathways for pyrazole-containing compounds include:
-
Oxidation: Hydroxylation of the pyrazole ring or its substituents.
-
N-dealkylation: If the pyrazole nitrogen is substituted with an alkyl group.
-
Glucuronidation: Conjugation with glucuronic acid, a Phase II metabolic pathway.
The presence of the difluoromethyl group can alter these pathways, potentially leading to the formation of unique metabolites. For instance, while direct oxidation of the -CF2H group is less common, hydroxylation at an adjacent carbon atom can occur. [13]
Conclusion and Future Perspectives
The strategic incorporation of a difluoromethyl group is a powerful and well-validated strategy for enhancing the metabolic stability of pyrazole-based compounds. [5][6]This is achieved through a combination of increased C-F bond strength and electronic modulation of the pyrazole scaffold. [14][11]The in vitro assays detailed in this guide provide a robust framework for evaluating the metabolic stability of novel difluoromethyl-pyrazole derivatives and comparing them to their non-fluorinated analogs.
As our understanding of drug metabolism continues to evolve, so too will our strategies for designing metabolically robust compounds. Future research in this area may focus on:
-
Developing more predictive in silico models for the metabolism of fluorinated compounds.
-
Investigating the role of non-CYP450 enzymes in the metabolism of difluoromethyl-pyrazole derivatives.
-
Exploring novel fluorinated motifs that can further enhance metabolic stability while maintaining desirable pharmacological properties.
By integrating the principles and protocols outlined in this guide, researchers can make more informed decisions in the design and development of next-generation therapeutics with optimized pharmacokinetic profiles.
References
- The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. (2019-06-20).
- Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.
- Assessing the metabolic stability of fluorinated vs non-fluorin
- METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Reviews.
- A statistical analysis of in-vitro human microsomal metabolic stability of heterocyclic replacement for di-substituted phenyl in. The Royal Society of Chemistry.
- Difluoromethylation Chemistry: A Strategic Tool for Next-Gener
- Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol.
- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. (2025-11-06).
- Synthesis, Computational Investigation and Biological Evaluation of α,α-Difluoromethyl Ketones Embodying Pyrazole and Isoxazole Nuclei as COX Inhibitors.
- Advanced in vitro metabolic stability assays for drug discovery. Nuvisan.
- In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2025-11-19).
- Metabolic Stability Assay.
- Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. PMC - PubMed Central. (2025-10-31).
- Structures of selected fluorinated and non-fluorinated pyrazole-based pharmaceuticals and agrochemicals.
- Breaking C-F bonds in drugs. Hypha Discovery Blogs.
- Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews (RSC Publishing). (2021-06-02).
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
- The role of CYP450 in drug metabolism. AxisPharm. (2022-10-07).
- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.
- Qualitative Analysis of Drug Metabolites Using LCMS-9050.
- Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. NIH.
- Metabolite identification and quantitation in LC-MS/MS-based metabolomics. PMC - NIH.
- Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI.
- Metabolite Identification by Mass Spectrometry. International Journal of Pharmaceutical Research and Allied Sciences.
- Roles of Human Liver Cytochrome P450 Enzymes in Tenatoprazole Metabolism. MDPI. (2022-12-21).
- Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chrom
- Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. NIH. (2025-09-30).
- Roles of Cytochrome P450 Enzymes in Pharmacology and Toxicology: Past, Present, and Future. PMC - PubMed Central.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The role of CYP450 in drug metabolism | AxisPharm [axispharm.com]
- 10. mdpi.com [mdpi.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. annualreviews.org [annualreviews.org]
- 15. nuvisan.com [nuvisan.com]
- 16. rsc.org [rsc.org]
- 17. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 18. researchgate.net [researchgate.net]
- 19. ijpras.com [ijpras.com]
- 20. hyphadiscovery.com [hyphadiscovery.com]
- 21. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Physicochemical Properties of Pyrazole Isomers
For researchers, medicinal chemists, and drug development professionals, a deep understanding of a molecule's physicochemical properties is the bedrock of rational drug design. These properties govern a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its journey from a promising lead to a viable therapeutic agent. Among the heterocyclic scaffolds that form the backbone of countless pharmaceuticals, pyrazole stands out for its versatile biological activities and unique structural characteristics.
This guide provides an in-depth comparison of the fundamental physicochemical properties of 1H-pyrazole and its common methylated isomers, 3-methylpyrazole and 4-methylpyrazole. We will move beyond a simple recitation of data, delving into the structural and electronic rationale behind the observed differences. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the determination of these critical parameters, empowering researchers to validate and expand upon these findings in their own laboratories.
The Isomers at a Glance: Structure and Tautomerism
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. One nitrogen (N1) is pyrrole-like, with its lone pair contributing to the aromatic sextet, rendering it acidic. The other (N2) is pyridine-like, with its lone pair in an sp² orbital in the plane of the ring, making it basic. The placement of substituents dramatically alters the molecule's electronic landscape and, consequently, its physical properties.
A critical feature of asymmetrically substituted N-unsubstituted pyrazoles, such as 3-methylpyrazole, is annular tautomerism. This phenomenon involves the migration of a proton between the two ring nitrogen atoms, resulting in a rapid equilibrium between two distinct tautomeric forms (3-methyl-1H-pyrazole and 5-methyl-1H-pyrazole). This dynamic equilibrium is crucial as it presents a "moving target" for drug receptors and metabolic enzymes, influencing binding affinity and pharmacokinetic profiles.
Caption: Molecular structures of 1H-pyrazole and its methyl isomers.
Comparative Analysis of Physicochemical Properties
The introduction of a methyl group, a small, electron-donating substituent, has a profound and position-dependent impact on the physicochemical properties of the pyrazole core.
| Property | 1H-Pyrazole | 3-Methylpyrazole | 4-Methylpyrazole |
| Molecular Formula | C₃H₄N₂ | C₄H₆N₂ | C₄H₆N₂ |
| Molecular Weight | 68.08 g/mol | 82.11 g/mol | 82.11 g/mol |
| Melting Point (°C) | 67 - 70[1] | 36.5[2][3] | 13 - 25[4] |
| Boiling Point (°C) | 186 - 188[1] | 204[2][5] | 204 - 207[6][7] |
| pKa (Conjugate Acid) | 2.5[8] | > 2.5 (predicted) | 2.9 - 3.0 |
| Dipole Moment (Debye) | ~2.2 D (calculated) | Variable (Tautomer Dependent) | < 2.2 D (predicted) |
| Solubility | Soluble in water, ethanol[1] | Miscible with water[2] | Soluble in water, alcohol[6] |
Melting and Boiling Points: The Influence of Intermolecular Forces
1H-Pyrazole exhibits the highest melting point among the three. This is a direct consequence of its ability to form strong intermolecular hydrogen-bonded networks in the solid state. The unsubstituted N-H group of one molecule acts as a hydrogen bond donor to the pyridine-like N2 of a neighboring molecule, leading to a highly ordered and stable crystal lattice that requires significant thermal energy to disrupt.
The introduction of a methyl group in 3-methylpyrazole and 4-methylpyrazole lowers the melting point. This is attributable to steric hindrance. The methyl group disrupts the planarity and close packing of the molecules in the crystal lattice, weakening the overall intermolecular hydrogen bonding and van der Waals forces. 4-Methylpyrazole has a particularly low melting point, existing as a liquid or low-melting solid at room temperature.
Conversely, the boiling points of the methylated isomers are higher than that of the parent pyrazole. While hydrogen bonding is also a key factor in the liquid state, the increase in molecular weight and surface area for the methyl-substituted pyrazoles leads to stronger London dispersion forces. These increased dispersion forces require more energy to overcome for the transition to the gas phase, thus elevating the boiling point.
Acidity and Basicity (pKa): An Electronic Tug-of-War
The pKa value cited in the table refers to the pKa of the protonated pyrazole (the conjugate acid), which is a measure of the basicity of the pyridine-like N2 atom.
1H-Pyrazole has a pKa of 2.5, making it a weak base.[8] The electron-withdrawing nature of the adjacent pyrrole-like nitrogen reduces the electron density on the N2 atom, making its lone pair less available for protonation.
The methyl group is weakly electron-donating through an inductive effect.
-
In 4-methylpyrazole , this electron-donating effect increases the electron density at the N2 position, making it slightly more basic than the parent pyrazole, as reflected in its higher pKa of ~2.9-3.0.
-
For 3-methylpyrazole , a similar increase in basicity is expected. The electron-donating methyl group at the 3-position should enhance the basicity of the adjacent N2 atom. Due to tautomerism, the effect is an average across the two nitrogen positions, but the overall result is an anticipated pKa slightly higher than that of 1H-pyrazole.
Dipole Moment: A Vector Sum of Charge Distribution
The dipole moment is a measure of the overall polarity of a molecule. In pyrazole, the opposing influences of the two different nitrogen atoms result in a significant molecular dipole. Theoretical studies have been employed to understand the dipole moments of pyrazole and its derivatives.[9][10][11][12]
-
1H-Pyrazole has a calculated dipole moment of approximately 2.2 D.
-
In 4-methylpyrazole , the methyl group is located on the axis of symmetry relative to the two nitrogens. Its small, electron-donating effect slightly perturbs the electron distribution, but a significant change in the magnitude of the dipole moment is not expected.
-
The case of 3-methylpyrazole is more complex due to tautomerism. The position of the electron-donating methyl group relative to the N-H bond differs between the two tautomers. This results in different dipole moments for each tautomer, and the experimentally observed value would be an average, dependent on the tautomeric ratio in the given solvent. Theoretical studies on substituted pyrazolones (derivatives of pyrazole) show that substituent position significantly impacts the dipole moment.[9]
Solubility: "Like Dissolves Like"
All three compounds are relatively polar molecules capable of acting as both hydrogen bond donors (N-H) and acceptors (N=). This allows them to interact favorably with polar solvents.
-
1H-Pyrazole is soluble in water and polar organic solvents like ethanol.[1] Its ability to form strong hydrogen bonds with water molecules facilitates its dissolution.
-
3-Methylpyrazole and 4-Methylpyrazole also exhibit good solubility in polar solvents.[2][6] The addition of the methyl group slightly increases the nonpolar character of the molecules, but their ability to hydrogen bond ensures continued solubility in solvents like water and alcohols.
Experimental Protocols for Property Determination
To ensure scientific integrity, the ability to experimentally verify these properties is paramount. Below are standardized, step-by-step protocols for determining key physicochemical parameters.
Protocol 1: Determination of pKa by Potentiometric Titration
This method relies on monitoring the pH of a solution of the pyrazole isomer as a titrant (a strong acid) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.
Caption: Experimental workflow for pKa determination via potentiometric titration.
Methodology:
-
Preparation: Prepare a ~0.01 M solution of the pyrazole isomer in deionized water. To maintain constant ionic strength, 0.1 M KCl can be added.
-
Calibration: Calibrate a potentiometer using standard aqueous buffers of pH 4, 7, and 10.[10]
-
Titration Setup: Place the pyrazole solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode and the tip of a burette containing standardized ~0.1 M HCl.
-
Titration: Add the HCl titrant in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.[10]
-
Data Analysis: Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis).
-
Inflection Point: Determine the equivalence point (the point of steepest slope) of the titration curve. This is most accurately done by plotting the first derivative of the curve (ΔpH/ΔV vs. V). The peak of the first derivative plot corresponds to the equivalence point.
-
pKa Calculation: The pKa is equal to the pH at the half-equivalence point (the volume of HCl that is half of the volume required to reach the equivalence point).
Protocol 2: Determination of Melting Point by Capillary Method
This is a fundamental technique to determine the temperature range over which a solid compound transitions to a liquid, providing a key indicator of purity.[5]
Methodology:
-
Sample Preparation: Ensure the sample is dry and finely powdered.
-
Capillary Packing: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap it gently to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.
-
Apparatus Setup: Place the packed capillary tube into a melting point apparatus (e.g., a Mel-Temp or similar device).
-
Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting point range. This saves time for the precise measurement.
-
Precise Determination: Using a fresh sample, heat the apparatus quickly to about 15-20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point. Pure compounds typically have a sharp melting range of 0.5-1.0°C.
Protocol 3: Determination of Boiling Point by Micro-Reflux Method
This method is suitable for small quantities of liquid or low-melting solids and determines the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
Methodology:
-
Apparatus Setup: Place a small volume (~0.5 mL) of the sample into a small test tube. Add a small stir bar or boiling chip to ensure smooth boiling.
-
Thermometer Placement: Clamp the test tube in a heating block or oil bath. Position a thermometer so that the bulb is just above the surface of the liquid.
-
Heating: Heat the sample gently until it boils and a ring of condensing vapor (the reflux ring) is observed on the walls of the test tube.
-
Equilibrium: Adjust the heating so the reflux ring is stable and its top is level with the thermometer bulb.
-
Recording: The stable temperature reading on the thermometer is the boiling point of the liquid.
Conclusion
The seemingly minor structural difference of placing a methyl group at the 3- or 4-position of a pyrazole ring imparts distinct and predictable changes to its physicochemical properties. These variations in melting point, boiling point, basicity, and polarity are driven by fundamental principles of intermolecular forces, steric hindrance, and electronic effects. For the drug discovery professional, a firm grasp of these structure-property relationships is not merely academic; it is an essential tool for optimizing lead compounds, improving ADME profiles, and ultimately, designing more effective and safer medicines. The experimental protocols provided herein serve as a practical foundation for the rigorous characterization required in this endeavor.
References
- FOMEPIZOLE - New Drug Approvals. (2021).
- 4-methylpyrazole - Stenutz.
- Abood, N. A. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781.
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). Molecules, 25(1), 63.
- Theoretical study of structure and vibrational frequencies of pyrazole and its derivatives, and x-ray structure determination. (2011). Iraqi National Journal of Chemistry.
- Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. ResearchGate. (2012).
- A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (2013). Magnetic Resonance in Chemistry, 51(10), 674-683.
- 3-Methylpyrazole | C4H6N2. PubChem.
- Fomepizole. Wikipedia.
- 4-Methylpyrazole | C4H6N2. PubChem.
- Micro-boiling point measurement.
- Melting point determination. RSC Education.
- Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pak. J. Pharm. Sci., 27(5), 1267-1271.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). Signal Transduction and Targeted Therapy, 7, 236.
Sources
- 1. 3-Methylpyrazole CAS#: 1453-58-3 [m.chemicalbook.com]
- 2. 3-Methylpyrazole | C4H6N2 | CID 15073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-methylpyrazole [stenutz.eu]
- 4. 4-Methylpyrazole | C4H6N2 | CID 3406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. Fomepizole - Wikipedia [en.wikipedia.org]
- 7. jocpr.com [jocpr.com]
- 8. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. researchgate.net [researchgate.net]
- 11. CAS 1453-58-3: 3-Methylpyrazole | CymitQuimica [cymitquimica.com]
- 12. believechemical.com [believechemical.com]
A Senior Application Scientist's Guide to Cross-Coupling on Bromo-Pyrazoles: A Head-to-Head Comparison
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Core and the Cross-Coupling Imperative
The pyrazole motif is a cornerstone of modern medicinal chemistry, forming the structural heart of numerous FDA-approved drugs, including celecoxib (Celebrex), sildenafil (Viagra), and various kinase inhibitors. Its prevalence stems from its unique electronic properties and its ability to act as a versatile scaffold for creating complex, three-dimensional molecules with high biological activity. However, the functionalization of the pyrazole core, a critical step in drug discovery and development, presents significant synthetic challenges.
Bromo-pyrazoles serve as robust and versatile building blocks for introducing molecular diversity. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and widely adopted strategy for their functionalization. These reactions allow for the precise formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds under relatively mild conditions.
This guide provides a head-to-head comparison of the most prevalent cross-coupling methodologies for the functionalization of bromo-pyrazoles: Suzuki-Miyaura , Buchwald-Hartwig , Sonogashira , and Heck reactions. We will delve into the mechanistic nuances, compare performance with supporting experimental data, and provide field-proven insights to guide your selection of the optimal method for your specific synthetic challenge.
The Substrate: Understanding Bromo-Pyrazole Reactivity
The reactivity of a bromo-pyrazole in a cross-coupling reaction is fundamentally dictated by the position of the bromine atom on the pyrazole ring (C3, C4, or C5). The C4 position is generally considered the least reactive due to electronic effects, while C3 and C5 positions are more readily activated. Furthermore, the presence of substituents on the pyrazole nitrogen (N1) or other ring carbons can significantly influence catalyst performance and reaction outcomes. For instance, bulky protecting groups on the N1-position, like a trityl group, can sterically hinder the catalyst's approach but are often necessary to prevent catalyst inhibition by the Lewis basic N2-nitrogen.[1][2]
Head-to-Head Comparison of Key Cross-Coupling Methods
Suzuki-Miyaura Coupling: For C-C (Aryl & Vinyl) Bond Formation
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron reagent, is arguably the most versatile and widely used method for creating C(sp²)-C(sp²) bonds.
Mechanism Overview: The reaction proceeds through a well-established catalytic cycle involving oxidative addition of the bromo-pyrazole to a Pd(0) complex, transmetalation with the boronic acid (or ester) partner, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The base is crucial for activating the organoboron species.
Performance Analysis & Key Insights: The Suzuki-Miyaura coupling is highly effective for arylating and vinylating bromo-pyrazoles. Modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs), exhibit broad functional group tolerance and high efficiency.[3][4] Studies have shown that for aminopyrazoles, bromo-derivatives are often superior to their iodo-counterparts, as they show a reduced tendency for a common side reaction: dehalogenation.[3][4] Microwave irradiation can significantly accelerate these reactions, often reducing reaction times from hours to minutes.[5][6]
Table 1: Representative Data for Suzuki-Miyaura Coupling of Bromo-pyrazoles
| Bromo-pyrazole Substrate | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) / Time | Yield (%) | Reference |
| 4-Bromo-1H-pyrazole | Phenylboronic acid | XPhos Pd G2 | K₂CO₃ | EtOH/H₂O | MW, 120°C / 20 min | 95 | [3] |
| 3-Bromo-pyrazolo[1,5-a] pyrimidin-5(4H)-one | 4-Methoxyphenyl boronic acid | SPhos Pd G2 | K₂CO₃ | Dioxane/H₂O | MW, 120°C / 20 min | 93 | [5] |
| 4-Bromo-1-trityl-1H-pyrazole | 4-Tolylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100°C / 12 h | 92 | [7] |
| 5-Amino-4-bromo-1-methyl- 1H-pyrazole | 3-Furylboronic acid | XPhos Pd G2 | K₂CO₃ | EtOH/H₂O | MW, 120°C / 20 min | 88 | [3] |
Advantages:
-
Excellent functional group tolerance.
-
Commercially vast library of boronic acids and esters.
-
Generally mild reaction conditions.
-
Boronic acid byproducts are typically non-toxic and easily removed.
Disadvantages:
-
Potential for competitive dehalogenation side reactions, especially with highly reactive substrates.[3]
-
Unprotected N-H pyrazoles can sometimes inhibit the catalyst, though modern ligands have largely overcome this.[1]
Buchwald-Hartwig Amination: For C-N Bond Formation
For the synthesis of aminopyrazoles, which are key pharmacophores, the Buchwald-Hartwig amination is the undisputed method of choice. It facilitates the coupling of an aryl halide with a primary or secondary amine.
Mechanism Overview: Similar to the Suzuki coupling, the cycle involves oxidative addition, but is followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond. The choice of ligand is critical to facilitate the final reductive elimination step, which is often rate-limiting.[8][9]
Performance Analysis & Key Insights: This reaction is highly dependent on the ligand selection. Bulky biarylphosphine ligands such as tBuBrettPhos, tBuDavePhos, and XPhos are exceptionally effective.[10][11] For 4-bromo-pyrazoles, palladium catalysis is generally superior for coupling with aryl amines and alkyl amines lacking a β-hydrogen.[2][10] For alkylamines that do possess a β-hydrogen, β-hydride elimination can be a competing pathway, leading to low yields. In these specific cases, copper(I)-catalyzed conditions may provide a better outcome.[2][10] The use of strong bases like LHMDS or NaOtBu is common.
Table 2: Representative Data for Buchwald-Hartwig Amination of Bromo-pyrazoles
| Bromo-pyrazole Substrate | Amine Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) / Time | Yield (%) | Reference |
| 4-Bromo-1H-pyrazole | Morpholine | tBuBrettPhos Pd G3 | LHMDS | Dioxane | 100°C / 18 h | 95 | [11] |
| 4-Bromo-1-trityl-1H-pyrazole | Piperidine | Pd(dba)₂ / tBuDavePhos | NaOtBu | Xylene | MW, 160°C / 10 min | 86 | [2] |
| 3-Bromo-1H-pyrazole | Aniline | tBuBrettPhos Pd G3 | LHMDS | Dioxane | 100°C / 18 h | 81 | [11] |
| 4-Bromo-1-trityl-1H-pyrazole | Benzylamine | Pd(dba)₂ / tBuDavePhos | NaOtBu | Xylene | 100°C / 12 h | 89 | [10] |
Advantages:
-
The most direct and versatile method for synthesizing aryl and alkyl aminopyrazoles.
-
Broad scope of applicable amine coupling partners.
-
Well-defined catalyst systems are commercially available.
Disadvantages:
-
Requires strong bases, which may limit functional group compatibility.
-
Susceptible to β-hydride elimination with certain primary alkylamines.[2]
-
Ligand selection is critical and often substrate-dependent.
Sonogashira Coupling: For C-C (Alkynyl) Bond Formation
The Sonogashira reaction is the premier method for installing an alkynyl functional group onto an aromatic core, forming a C(sp²)-C(sp) bond. This is achieved by coupling a terminal alkyne with an aryl or vinyl halide.
Mechanism Overview: The reaction traditionally involves a dual catalytic system. A palladium catalyst activates the bromo-pyrazole through oxidative addition (the "Palladium Cycle"), while a copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate (the "Copper Cycle").[12] This acetylide then engages in transmetalation with the Pd(II) complex, followed by reductive elimination. Copper-free variants have also been developed to avoid issues associated with copper, such as the homocoupling of alkynes (Glaser coupling).[13][14]
Performance Analysis & Key Insights: The Sonogashira coupling is highly efficient for bromo-pyrazoles, including those with electron-withdrawing groups like trifluoromethyl, which can be challenging substrates.[13] The choice between copper-catalyzed and copper-free conditions is a key consideration. While classic conditions are robust, copper-free systems, often employing bulky phosphine ligands like XPhos, can provide cleaner reactions and avoid homocoupling byproducts.[13] The reaction is typically performed in the presence of an amine base (e.g., triethylamine, diisopropylamine), which often doubles as the solvent.
Table 3: Representative Data for Sonogashira Coupling of Bromo-pyrazoles
| Bromo-pyrazole Substrate | Alkyne Partner | Catalyst System | Base | Solvent | Temp (°C) / Time | Yield (%) | Reference |
| 4-Bromo-3-methyl-5-(CF₃)-1H-pyrazole | Trimethylsilylacetylene | Pd(OAc)₂ / XPhos (Copper-free) | Cs₂CO₃ | DMF | 100°C / 2 h | 98 | [13] |
| 4-Iodo-1-methyl-1H-pyrazole* | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT / 4 h | 95 | [15] |
| 4-Bromo-1-phenyl-1H-pyrazole | Phenylacetylene | Pd(OAc)₂ / PPh₃ / CuI | Et₃N | DMF | 80°C / 6 h | 85 | General Conditions |
| 1-Bromo-4-nitrobenzene** | Phenylacetylene | Pd(OAc)₂ / CuI (Ligand-free) | K₂CO₃ | NMP | 70°C / 24 h | 99 | [14] |
*Note: Data for iodo-pyrazole is included for comparison as it is highly reactive in Sonogashira couplings. Bromo-pyrazoles generally require heating.[12] **Note: General aryl bromide example to show ligand-free potential.
Advantages:
-
Highly reliable and efficient for creating C-alkynyl bonds.
-
Mild reaction conditions are often possible, especially for iodo-pyrazoles.
-
The resulting alkynes are versatile handles for further transformations (e.g., click chemistry, reductions).
Disadvantages:
-
Requires a terminal alkyne, which may require separate synthesis and handling.
-
Traditional copper co-catalysts can promote undesirable alkyne homocoupling.
-
Requires careful exclusion of oxygen to prevent homocoupling.
Heck Reaction: For C-C (Alkenyl) Bond Formation
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, providing a powerful route to vinyl-pyrazoles.
Mechanism Overview: The catalytic cycle involves the oxidative addition of the bromo-pyrazole to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond.[16][17] The final step is a β-hydride elimination, which forms the double bond and regenerates a palladium-hydride species. A base is then required to regenerate the Pd(0) catalyst from this intermediate.
Performance Analysis & Key Insights: The Heck reaction is effective for synthesizing vinyl-pyrazoles, which are valuable intermediates.[18] Ligandless conditions, often using Pd(OAc)₂ as the catalyst precursor, can be effective, simplifying the reaction setup.[18] The stereoselectivity of the reaction is a key feature, typically yielding the trans-alkene product due to the syn-addition and syn-elimination mechanism. The choice of base (e.g., triethylamine, potassium carbonate) and solvent can influence the reaction rate and yield.
Table 4: Representative Data for Heck Reaction on Bromo-pyrazoles
| Bromo-pyrazole Substrate | Alkene Partner | Catalyst System | Base | Solvent | Temp (°C) / Time | Yield (%) | Reference |
| 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole | Acrolein diethyl acetal | Pd(OAc)₂ (Ligandless) | Et₃N | Acetonitrile | 80°C / 12 h | Good Yield | [18] |
| 5-Bromo-3H-indole* | 4-Ethenyl-3-methoxy-1-phenyl-1H-pyrazole | Pd(OAc)₂ (Ligandless) | K₂CO₃ | DMF | 130°C / 24 h | 45 | [18] |
| 4-Bromo-1-methyl-1H-pyrazole | n-Butyl acrylate | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100°C / 16 h | ~70-80 | General Conditions |
*Note: This example couples a bromo-indole with a vinyl-pyrazole, demonstrating the reverse reactivity.
Advantages:
-
Excellent method for creating C-alkenyl bonds.
-
Often proceeds with high trans-selectivity.
-
Can sometimes be performed under simpler, ligandless conditions.
Disadvantages:
-
May require higher reaction temperatures compared to other coupling methods.
-
Regioselectivity can be an issue with unsymmetrical alkenes.
-
The scope can sometimes be limited by the electronic properties of the alkene partner.
Visualization of Catalytic Processes
To better understand the underlying transformations, the following diagrams illustrate the general catalytic cycle for cross-coupling and a decision-making workflow for methodology selection.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.
Caption: Decision workflow for selecting a cross-coupling method.
Detailed Experimental Protocols
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of 4-Bromo-1H-pyrazole (Adapted from[3])
-
To a microwave vial, add 4-bromo-1H-pyrazole (1.0 mmol, 147 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Add the catalyst/ligand system, for example, XPhos Pd G2 (2 mol%, 15.8 mg).
-
Add the solvent system of ethanol and water (4:1, 5 mL).
-
Seal the vial with a crimp cap.
-
Place the vial in the microwave reactor and irradiate at 120 °C for 20-30 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the desired 4-phenyl-1H-pyrazole.
Protocol 2: Buchwald-Hartwig Amination of 4-Bromo-1H-pyrazole (Adapted from[11])
-
To an oven-dried Schlenk tube, add the Pd precatalyst tBuBrettPhos Pd G3 (2 mol%, 17 mg).
-
Add 4-bromo-1H-pyrazole (1.0 mmol, 147 mg).
-
Backfill the tube with argon.
-
Add anhydrous dioxane (4 mL) followed by the amine coupling partner (e.g., morpholine, 1.2 mmol, 105 µL).
-
Add lithium bis(trimethylsilyl)amide (LHMDS) as a 1.0 M solution in THF (2.2 mmol, 2.2 mL) dropwise at room temperature.
-
Seal the tube and heat the reaction mixture in an oil bath at 100 °C for 18 hours.
-
Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography to afford the 4-amino-pyrazole product.
Conclusion and Strategic Outlook
The choice of a cross-coupling method for functionalizing bromo-pyrazoles is dictated by the desired bond formation.
-
For C-C bond formation with aryl or vinyl groups , the Suzuki-Miyaura reaction offers the broadest scope and mildest conditions.
-
For C-N bond formation , the Buchwald-Hartwig amination is the most direct and powerful tool, with ligand choice being paramount.
-
For installing alkynyl moieties , the Sonogashira coupling is the gold standard, with copper-free variants providing a cleaner reaction profile.
-
For alkenylation , the Heck reaction provides a reliable route, often with excellent stereocontrol.
As an alternative strategy, direct C-H functionalization is an emerging field that circumvents the need for pre-halogenated pyrazoles, offering improved atom economy.[19][20] However, these methods often suffer from challenges in regioselectivity, which is why traditional cross-coupling of well-defined bromo-pyrazoles remains the most dependable and widely practiced approach in pharmaceutical and materials science research. By understanding the strengths and limitations of each method presented in this guide, researchers can make informed, strategic decisions to accelerate their synthetic campaigns.
References
- (No link provided)
- (No link provided)
- Request PDF. (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles.
- Lee, J. H., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(19), 4591.
- Nanu, D., et al. (2019). A one-pot three-step protocol for the synthesis of 4-(1H-1,2,3-triazol-4-yl)-5-(trifluoromethyl)-1H-pyrazoles. New Journal of Chemistry, 43(3), 1341-1349.
- Royal Society of Chemistry. (2016). Transition-metal-catalyzed C–H functionalization of pyrazoles.
- (No link provided)
- ResearchGate. (n.d.). Pyrazoles and Heck Reaction.
- Moran, W. J., et al. (2011). Cross Coupling of Bromo Sydnones: Development of a Flexible Route toward Functionalized Pyrazoles. The Journal of Organic Chemistry, 76(9), 3352-3363.
- Buchwald, S. L., et al. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 134(36), 14932-14945.
- Lee, J. H., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(19), 4591.
- Aouad, M. R., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-ones and evaluation of their biological activities. RSC Advances, 11(4), 2266-2278.
- Imran, M., et al. (2024). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. ChemistryOpen, 13(1), e202300188.
- Aouad, M. R., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-ones and evaluation of their biological activities. RSC Advances, 11(4), 2266-2278.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Buchwald, S. L., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 856-859.
- Lei, A., et al. (2010). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry, 75(24), 8496-8500.
- Jedinak, L., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12343-12357.
- Wikipedia. (n.d.). Sonogashira coupling.
- Wikipedia. (n.d.). Heck reaction.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Jedinak, L., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12343-12357.
- (No link provided)
- (No link provided)
- (No link provided)
- Chemistry LibreTexts. (2023). Heck Reaction.
Sources
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. Heck reaction - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-5-(difluoromethyl)-1H-pyrazole
As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. Among these, halogenated heterocyclic compounds like 4-Bromo-5-(difluoromethyl)-1H-pyrazole (CAS No. 1451392-65-6) are common intermediates.[1] While their utility in synthesis is significant, ensuring their safe and compliant disposal is a paramount responsibility that underpins the integrity of our research and the safety of our laboratories.
This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. In the absence of a specific, detailed Safety Data Sheet (SDS) for this exact compound, we will proceed with a conservative and safety-first approach. This methodology is synthesized from the hazard profiles of structurally analogous brominated and difluoromethylated pyrazole derivatives, general guidelines for managing halogenated organic compounds, and established best practices from leading research institutions.
Hazard Assessment: The Rationale for Specialized Disposal
This compound must be treated as hazardous chemical waste. This classification is not arbitrary; it is based on its chemical structure and the known hazards of similar compounds. The molecule contains both a bromine atom and a difluoromethyl group, classifying it as a halogenated organic compound.[2] Such compounds are often persistent in the environment and require specific disposal methods to prevent ecological harm.[3]
While specific toxicological data is limited, analogous compounds exhibit a consistent hazard profile. For instance, similar brominated pyrazoles are known to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[4][5][6] Therefore, we must assume this compound presents similar risks. Under no circumstances should it be disposed of down the drain or in regular solid waste.[5][7]
Data from Structurally Related Compounds
To inform our disposal protocol, the following table summarizes hazard information from analogous pyrazole derivatives. The consistent classification as an irritant and acute toxicant underscores the necessity for cautious handling and disposal.
| Compound Name | CAS Number | Key Hazard Statements (GHS) | Disposal Considerations |
| 4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole | 656825-78-4 | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[4] | Treat as hazardous waste. Dispose of contents/container to an approved waste disposal plant.[5] |
| 4-Bromo-5-phenyl-3-(trifluoromethyl)-1H-pyrazole | 230295-07-5 | H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaled[6] | Collect residues in sealed containers for disposal. Prevent runoff into drains.[6] |
| Pyrazole (general) | 288-13-1 | H302: Harmful if swallowedH311: Toxic in contact with skinH318: Causes serious eye damage | Must be disposed of in accordance with national and local regulations. Do not mix with other waste. |
Personal Protective Equipment (PPE): Your First Line of Defense
Based on the hazard assessment, a stringent PPE protocol is non-negotiable. The causality is clear: the compound is a presumed irritant and potentially toxic upon contact or inhalation.
-
Eye Protection: Wear tightly fitting safety goggles or a face shield. This is critical to prevent contact with powders or splashes, which could cause serious eye irritation.[5]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and use proper removal techniques to avoid skin contact. Contaminated gloves must be disposed of as hazardous waste.[8]
-
Body Protection: A standard laboratory coat is required to prevent skin contact. Ensure it is fully buttoned.
-
Respiratory Protection: All handling of the solid compound or solutions should be performed inside a certified chemical fume hood to minimize inhalation risk.[9]
Step-by-Step Disposal Protocol
The disposal of this compound must follow the "cradle-to-grave" principle for hazardous waste management mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][11]
Step 1: Waste Segregation
The foundational principle of chemical waste management is proper segregation.[12] Halogenated organic waste must be collected separately from non-halogenated waste.[13]
-
Why? Mixing halogenated and non-halogenated waste streams complicates the final disposal process. Incineration of mixed waste can be less efficient and may require more advanced scrubbing technologies to handle corrosive byproducts like hydrogen bromide or hydrogen fluoride.[14]
-
Action: Designate a specific, clearly labeled container for "Halogenated Organic Waste."
Step 2: Containerization
Choose a container that is in good condition, compatible with the chemical, and has a secure, leak-proof screw-top cap.[7] Plastic is often preferred for waste storage.[15]
-
Why? Improper containers can leak, leading to spills and exposure. The container must be robust enough to handle the waste safely until pickup.
-
Action: Place solid this compound waste directly into the designated container. For solutions, use a compatible liquid waste container. Do not overfill; leave at least 10% headspace to allow for expansion.
Step 3: Labeling
Proper labeling is a critical safety and compliance step. Your institution's Environmental Health & Safety (EHS) department cannot safely handle or dispose of unknown chemicals.[15]
-
Why? An accurate label communicates the hazard to everyone who handles the container and is required by law.
-
Action: Before any waste is added, affix a "Hazardous Waste" label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other constituents in the container. Do not use abbreviations.[13]
-
The approximate concentration of each component.
-
The date waste accumulation began.
-
The name of the principal investigator and laboratory location.
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory personnel.[10][15]
-
Why? The SAA ensures that hazardous waste is stored safely and securely, preventing accidental spills or unauthorized access. Regulations limit the amount of waste that can be stored; typically, no more than 55 gallons of hazardous waste may be accumulated.[10][11]
-
Action: Place the waste container in your lab's designated SAA. Ensure it is stored with compatible chemicals, using secondary containment (such as a spill tray) where appropriate. Keep the container closed at all times except when adding waste.[15]
Step 5: Arranging for Disposal
Once the container is full or you have no further need to accumulate this waste stream, arrange for its removal.
-
Why? Prolonged storage of hazardous waste in the lab increases the risk of accidents.
-
Action: Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS department.[15] Provide them with the full chemical name and any available safety information.
The following diagram illustrates this procedural workflow.
Emergency Procedures
Even with careful planning, accidents can happen. Being prepared is a critical component of laboratory safety.
In Case of a Spill
-
Evacuate and Alert: Immediately alert others in the area and evacuate if necessary.
-
Contain: If safe to do so, contain the spill using an inert absorbent material (e.g., vermiculite, sand).[7] Do not use combustible materials like paper towels to absorb large quantities of liquid.
-
Collect: Carefully sweep or scoop the absorbed material into a sealable container.
-
Dispose: Label the container as "Hazardous Waste" with a full description of the contents (the chemical and the absorbent material) and dispose of it through the EHS office.[11]
In Case of Personal Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[5][8]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
By adhering to this comprehensive disposal guide, you are not only ensuring compliance with regulations but are also upholding the highest standards of safety and environmental stewardship that are the hallmarks of a responsible scientific professional.
References
- University of Pennsylvania, EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
- University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
- Laboratory Waste Management Guidelines. (n.d.).
- Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
- Vanderbilt University. (2024, January). Guide to Managing Laboratory Chemical Waste.
- PubChem. (n.d.). 4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole.
- European Chemicals Agency (ECHA). (n.d.). Difluoromethane - Registration Dossier.
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Electronic Code of Federal Regulations (eCFR). (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- PubChem. (n.d.). 4-Bromo-5-methyl-1-phenyl-1H-pyrazole.
- Jetir.org. (n.d.). Synthesis and Evaluation of Pyrazole Derivatives by Using Green Catalyst.
- BenchChem. (2025). Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino].... Retrieved from https://www.benchchem.com/blog/wp-content/uploads/2024/05/Proper-Disposal-of-1-4-4-5-cyclopentyl-1H-pyrazol-3-yl-imino-14-dihydropyrimidin-2-yl-amino-phenyl-3-3-trifluoromethyl-phenyl-urea.pdf
- U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
- California Code of Regulations. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
- National Institutes of Health (NIH). (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Dana Bioscience. (n.d.). 4-Bromo-1-(difluoromethyl)-3,5-dimethyl-1h-pyrazole 100mg.
- Occupational Safety and Health Administration (OSHA). (n.d.). Guidance For Hazard Determination.
- National Institutes of Health (NIH). (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Classification Guidance for Manufacturers, Importers, and Employers.
- American Society of Health-System Pharmacists (ASHP). (n.d.). ASHP Guidelines on Handling Hazardous Drugs.
- Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1200 - Hazard Communication.
Sources
- 1. CAS 1451392-65-6 | this compound - Synblock [synblock.com]
- 2. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole | C7H6BrF5N2O | CID 11722838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 10. odu.edu [odu.edu]
- 11. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 12. acewaste.com.au [acewaste.com.au]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 15. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling 4-Bromo-5-(difluoromethyl)-1H-pyrazole
As a Senior Application Scientist, I understand that working with novel chemical entities like 4-Bromo-5-(difluoromethyl)-1H-pyrazole requires a proactive and rigorous approach to safety. This guide is structured to provide you with the essential, immediate safety and logistical information needed for handling this compound. Our goal is to empower your research by ensuring a safe laboratory environment through a deep understanding of not just what to do, but why you're doing it.
Hazard Assessment: An Evidence-Based Profile
While a comprehensive toxicological profile for this compound (CAS No. 1451392-65-6) is not fully established, we can infer its probable hazards based on its structure—a brominated, fluorinated pyrazole—and data from closely related analogs.[1][2] This proactive assessment is fundamental to establishing a robust safety protocol. The presence of a bromine atom and a difluoromethyl group on a pyrazole ring suggests potential for toxicity and irritation.[3][4]
Based on analogous compounds, the primary hazards are likely to include skin, eye, and respiratory irritation, as well as being harmful if swallowed.[3][5][6] Therefore, all handling procedures must be designed to prevent direct contact, inhalation, and ingestion.
Table 1: Probable Hazard Profile for this compound
| Hazard Class | GHS Category (Inferred) | Potential Effects | Source for Analogy |
|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[3][7] | [3] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[3][8] | [3] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation.[3][6][8] | [3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory tract irritation.[3][5] |[3] |
This profile is inferred from structurally similar compounds and should be treated as a conservative estimate for safety planning.
The Core of Protection: Personal Protective Equipment (PPE)
The selection of PPE is your primary barrier against exposure. It is not merely a checklist but a critical system of defense tailored to the probable hazards.[9] Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[10][11]
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale and Best Practices |
|---|---|---|
| Hand Protection | Nitrile or Neoprene Gloves (minimum 11 mil thickness) | These materials offer good resistance to a broad range of chemicals, including halogenated organics.[12] Avoid latex gloves, which offer poor chemical protection. Always double-glove for added safety, especially during weighing and transfer operations.[13] Change the outer glove immediately if contamination is suspected.[13] |
| Eye and Face Protection | ANSI Z87.1-rated Chemical Safety Goggles and a Full-Face Shield | Goggles provide a seal around the eyes to protect against splashes and fine powders.[9][10] A face shield worn over goggles is mandatory when there is a significant risk of splashing, such as during solution preparation or spill cleanup.[14] |
| Body Protection | Chemical-resistant Lab Coat (fully buttoned) with Long Sleeves | A lab coat made of a non-absorbent material like polyester or a poly-cotton blend is essential to protect skin on the arms and torso. Ensure cuffs are snug. For larger quantities or spill response, a chemical-resistant apron or disposable coveralls should be used.[8][11] |
| Respiratory Protection | NIOSH-approved Respirator (if required) | All routine handling must be performed in a chemical fume hood. If engineering controls fail or for significant spill cleanup outside of a hood, a NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges is required.[10][12] A full respiratory protection program, including fit-testing, is an OSHA requirement in such cases.[10] |
| Foot Protection | Closed-toe, non-absorbent shoes | Protects feet from spills. Never wear sandals or perforated shoes in the laboratory.[9] |
Operational Plan: A Step-by-Step Handling Workflow
A systematic workflow minimizes the risk of exposure at every stage of handling. This protocol is designed as a self-validating system, where each step logically follows the last to ensure containment and safety.
Caption: Workflow for the safe handling of this compound.
Protocol Details:
-
Preparation:
-
Before entering the lab, review this guide and any available safety data for analogous compounds.
-
Assemble all necessary equipment (glassware, spatulas, solvents) and place them inside the chemical fume hood to minimize traffic in and out of the sash.
-
Confirm the chemical fume hood has a valid certification and is drawing correctly.
-
Don PPE in the following order: lab coat, inner gloves, safety goggles, face shield, outer gloves (pulled over the cuffs of the lab coat).[13]
-
-
Handling (Inside Fume Hood):
-
Perform all manipulations of the solid compound or its solutions well within the fume hood (at least 6 inches from the sash).
-
When weighing the solid, use an anti-static weigh boat or an analytical balance with a draft shield to prevent dispersal of fine particles.
-
Use a dedicated spatula for this chemical. After transfer, rinse the spatula and weigh boat with a suitable solvent (e.g., acetone) directly into a halogenated waste container.
-
-
Post-Handling & Decontamination:
-
After the experiment is complete, decontaminate the work surface in the fume hood with an appropriate solvent and absorbent pads.
-
Doff PPE in a way that avoids contaminating your skin: remove outer gloves first, then face shield and goggles, followed by the lab coat, and finally inner gloves.
-
Wash hands thoroughly with soap and water.[11]
-
Emergency & Spill Response
Preparedness is key to mitigating the impact of an accident.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8][10] Seek prompt medical attention.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open.[5][10] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5][6]
-
Small Spill (in fume hood):
-
Ensure your PPE is intact.
-
Cover the spill with an absorbent material (e.g., vermiculite or a chemical spill pillow).
-
Gently sweep the absorbed material into a designated halogenated waste container.
-
Wipe the area with a solvent-wetted cloth, placing the cloth in the waste container.
-
-
Large Spill (outside fume hood):
-
Evacuate the immediate area and alert colleagues.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Do not attempt to clean it up without proper training and respiratory protection.[15]
-
Disposal Plan: Ensuring Environmental Compliance
This compound is a halogenated organic compound and must be disposed of as hazardous waste.[15]
-
Waste Segregation: Never mix halogenated waste with non-halogenated waste streams. Use a clearly labeled, dedicated waste container for "Halogenated Organic Waste."[15]
-
Container Management: Keep the waste container securely closed when not in use. Store it in a secondary containment bin in a well-ventilated area, away from incompatible materials like strong oxidizing agents.[5][16]
-
Disposal Procedure: All disposal must be handled through your institution's EHS department or a certified hazardous waste disposal company.[16][17] They will typically use high-temperature incineration with scrubbers to neutralize the resulting hydrogen bromide and hydrogen fluoride.[15] Do not pour this chemical or its solutions down the drain.[7]
By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research endeavors, ensuring the protection of yourself, your colleagues, and the environment.
References
- Title: 4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)
- Title: Material Safety D
- Title: Personal Protective Equipment: Selecting the Right PPE for Pesticide Use Source: Oregon OSHA URL:[Link]
- Title: BROMINE FOR SYNTHESIS MSDS Source: Loba Chemie URL:[Link]
- Title: Personal Protective Equipment for Use in Handling Hazardous Drugs Source: Pharmacy Practice News URL:[Link]
- Title: 4-Bromo-5-methyl-1-phenyl-1H-pyrazole Source: PubChem, N
- Title: Personal Protective Equipment (PPEs)
- Title: LANXESS-Bromine Safety Handling Guide Source: LANXESS URL:[Link]
- Title: Safely handling a liter of Bromine? Source: Reddit URL:[Link]
- Title: Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs Source: United Nations Office on Drugs and Crime URL:[Link]
Sources
- 1. CAS 1451392-65-6 | this compound - Synblock [synblock.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. 4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole | C7H6BrF5N2O | CID 11722838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. fishersci.com [fishersci.com]
- 9. pharmastate.academy [pharmastate.academy]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. enamine.enamine.net [enamine.enamine.net]
- 12. osha.oregon.gov [osha.oregon.gov]
- 13. pppmag.com [pppmag.com]
- 14. scribd.com [scribd.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. lobachemie.com [lobachemie.com]
- 17. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
